HS-27
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-[2-[2-[2-[2-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H60N6O12S/c1-32-47-43(30-51(2,3)31-44(47)61)58(57-32)34-7-10-37(48(53)62)42(27-34)54-14-4-16-64-18-20-66-22-24-68-25-23-67-21-19-65-17-5-15-55-50(71)56-33-6-11-39-38(26-33)49(63)70-52(39)40-12-8-35(59)28-45(40)69-46-29-36(60)9-13-41(46)52/h6-13,26-29,54,59-60H,4-5,14-25,30-31H2,1-3H3,(H2,53,62)(H2,55,56,71) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGHMMYGFASWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NCCCOCCOCCOCCOCCOCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H60N6O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
993.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HS-27: A Technical Guide to the Hsp90 Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis. This central role in maintaining the transformed phenotype has established Hsp90 as a significant target for cancer therapy. The development of specific molecular probes is essential for studying Hsp90's function and for the high-throughput screening of potential inhibitors. HS-27 is a fluorescently-tethered probe designed for this purpose. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biophysical properties, detailed experimental protocols for its use in competitive binding assays, and its application in drug discovery workflows.
Introduction to this compound
This compound is a fluorescent probe specifically designed to target the N-terminal ATP-binding pocket of Heat Shock Protein 90 (Hsp90). It is a valuable tool for researchers investigating Hsp90 function and for drug discovery professionals seeking to identify and characterize novel Hsp90 inhibitors.
Mechanism of Action: this compound is a competitive inhibitor. Its structure comprises the core elements of SNX-5422, a potent Hsp90 inhibitor, tethered via a polyethylene (B3416737) glycol (PEG) linker to a fluorescein (B123965) derivative (fluorescein isothiocyanate, FITC).[1] By binding to the same ATP pocket as the chaperone's natural substrate, this compound can be displaced by other small molecules, providing a basis for competitive binding assays. The attached fluorophore allows for the detection and quantification of this binding and displacement.
Biophysical and Spectral Properties
Understanding the quantitative characteristics of this compound is critical for accurate assay design and data interpretation. While a specific dissociation constant (Kd) for this compound is not publicly available, the Kd of its parent compound, SNX-5422, provides a strong estimate of its binding affinity. The spectral properties are determined by its FITC fluorophore.
| Property | Value | Source |
| Binding Affinity (Kd) | ~41 nM (for parent compound SNX-5422) | [2][3] |
| Fluorophore | Fluorescein Isothiocyanate (FITC) | [1] |
| Excitation Maximum (λex) | ~498 nm | [4] |
| Emission Maximum (λem) | ~517 nm | [4] |
| Assay Robustness (Typical Z') | > 0.5 - 0.9 | [5][6][7] |
Hsp90 Chaperone Cycle and Inhibition
This compound and other N-terminal inhibitors act by disrupting the Hsp90 chaperone cycle. This ATP-dependent cycle is essential for the proper folding and activation of a wide range of "client" proteins, many of which are critical components of signaling pathways that promote cell growth and survival.
// Node Definitions Hsp90_open [label="Hsp90 (Open, ADP-bound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hsp70_complex [label="Hsp70/Hsp40/HOP", fillcolor="#FBBC05", fontcolor="#202124"]; Client_unfolded [label="Unfolded\nClient Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP_binding [label="ATP Binding", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hsp90_closed [label="Hsp90 (Closed, ATP-bound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p23_cdc37 [label="p23 / Cdc37", fillcolor="#FBBC05", fontcolor="#202124"]; Mature_complex [label="Mature Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP_hydrolysis [label="ATP Hydrolysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Client_folded [label="Folded/Active\nClient Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; HS27 [label="this compound / Inhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Ubiquitination &\nProteasomal Degradation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Pathway Flow Client_unfolded -> Hsp70_complex [label="Initial binding"]; Hsp70_complex -> Intermediate; Hsp90_open -> Intermediate [label="HOP-mediated\nscaffolding"]; Intermediate -> Hsp90_closed [label="Release of Hsp70/HOP"]; ATP_binding -> Hsp90_closed; p23_cdc37 -> Mature_complex; Hsp90_closed -> Mature_complex; Mature_complex -> ATP_hydrolysis; ATP_hydrolysis -> Hsp90_open [label="ADP + Pi release"]; Mature_complex -> Client_folded [label="Client Activation\n& Release"];
// Inhibition Pathway Hsp90_open -> HS27 [color="#EA4335", style=dashed, label="Competitive\nBinding"]; Intermediate -> Degradation [color="#EA4335", style=dashed, label="Inhibitor blocks\ncycle progression"]; HS27 -> Degradation [color="#EA4335", style=dashed];
} dot
As illustrated in Figure 1, the cycle begins with an "open" ADP-bound Hsp90 dimer. Co-chaperones like Hsp70, Hsp40, and HOP facilitate the binding of an unfolded client protein. The exchange of ADP for ATP induces a significant conformational change, leading to the dimerization of the N-terminal domains and the formation of a "closed," catalytically active state. This mature complex, stabilized by co-chaperones like p23, hydrolyzes ATP, leading to the release of the now folded and active client protein. N-terminal inhibitors like this compound bind to the ATP pocket, preventing this cycle from completing, which results in the misfolding and subsequent degradation of the client protein via the ubiquitin-proteasome pathway.[8][9][10]
Experimental Protocol: Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a robust, homogeneous technique ideal for studying molecular interactions in solution and is well-suited for high-throughput screening.[11] The principle relies on the difference in the rotational speed of a small fluorescent molecule (the probe, this compound) versus the much larger complex it forms when bound to Hsp90. When excited with polarized light, the small, free probe tumbles rapidly, emitting depolarized light (low FP signal). When bound to the large Hsp90 protein, its tumbling is restricted, and it emits polarized light (high FP signal). A test compound that displaces this compound from Hsp90 will cause a decrease in the FP signal, which can be used to determine the compound's binding affinity (IC50).
Note: The following is an adapted protocol based on established methods for other FITC-labeled Hsp90 inhibitors, as a specific, published protocol for this compound was not identified.[6] Researchers should perform their own optimization experiments.
4.1. Materials and Reagents
-
This compound Probe: Stock solution in DMSO (e.g., 1 mM).
-
Recombinant Human Hsp90α: Purified protein.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, and 2 mM DTT (add fresh).
-
Test Compounds: Serially diluted in DMSO.
-
Positive Control: A known Hsp90 inhibitor (e.g., Geldanamycin, 17-AAG, or unlabeled SNX-5422).
-
Microplates: Black, low-volume 384-well plates are recommended for HTS.
-
Plate Reader: Equipped with fluorescence polarization capabilities (e.g., excitation at ~485 nm and emission at ~535 nm).
4.2. Assay Procedure
-
Reagent Preparation:
-
Prepare a working solution of Hsp90α in assay buffer. A final concentration of 30-50 nM is a common starting point.[5]
-
Prepare a working solution of this compound in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range (e.g., 5-10 nM).
-
Prepare serial dilutions of test compounds and the positive control at 100x the final desired concentration in DMSO.
-
-
Assay Plate Setup (384-well format, 20 µL final volume):
-
Test Wells: Add 0.2 µL of serially diluted test compound in DMSO.
-
High Control (Maximum Polarization): Add 0.2 µL of DMSO.
-
Low Control (Minimum Polarization): Add 0.2 µL of a saturating concentration of the positive control inhibitor.
-
Add 10 µL of Hsp90α working solution to all wells.
-
Mix gently (e.g., orbital shaker for 1 minute) and incubate for 60-120 minutes at room temperature. This pre-incubation allows test compounds to bind to Hsp90 before the probe is introduced.
-
Add 10 µL of this compound working solution to all wells.
-
Mix gently and incubate for at least 3-5 hours at room temperature, protected from light, to allow the binding to reach equilibrium.[6]
-
-
Measurement:
-
Read the fluorescence polarization (in milli-polarization units, mP) of the plate using a plate reader with appropriate filters for FITC.
-
4.3. Data Analysis
-
Calculate Percent Inhibition:
-
Use the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound.
-
-
Assess Assay Quality (Z'-factor):
-
The Z'-factor is a measure of the statistical effect size and is used to judge the suitability of an assay for HTS. It is calculated using the high and low control wells: Z' = 1 - [(3 * (SD_high + SD_low)) / |Mean_high - Mean_low|]
-
A Z' value between 0.5 and 1.0 indicates an excellent and robust assay.[5][7]
-
Application in High-Throughput Screening (HTS)
The FP assay using this compound is readily adaptable for HTS campaigns to discover novel Hsp90 inhibitors. The simple "mix-and-read" format, without the need for wash steps, makes it efficient and cost-effective.
// Node Definitions Lib_Prep [label="Compound Library\n(Dilution & Plating)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dispense_Hsp90 [label="Dispense Hsp90\n(Pre-incubation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dispense_HS27 [label="Dispense this compound Probe", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate to Equilibrium", fillcolor="#FBBC05", fontcolor="#202124"]; Read_FP [label="Read Fluorescence\nPolarization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Hit Identification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hit_Validation [label="Hit Confirmation\n& Dose-Response", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Secondary_Assay [label="Secondary Assays\n(e.g., Cell-based)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Workflow Lib_Prep -> Dispense_Hsp90; Dispense_Hsp90 -> Dispense_HS27; Dispense_HS27 -> Incubate; Incubate -> Read_FP; Read_FP -> Data_Analysis; Data_Analysis -> Hit_Validation; Hit_Validation -> Secondary_Assay; } dot
The workflow (Figure 2) typically involves the automated plating of a large chemical library, followed by the sequential addition of Hsp90 and the this compound probe. After incubation, the plates are read, and potential "hits" (compounds that cause a significant drop in FP signal) are identified. These primary hits are then subjected to further validation, including dose-response analysis to confirm their activity and secondary assays to assess their effects in a cellular context.
Conclusion
This compound is a specialized fluorescent probe that enables the direct study of Hsp90-ligand interactions. Its basis on the potent SNX-5422 inhibitor scaffold and its conjugation to the well-characterized FITC fluorophore make it a reliable tool for competitive binding assays. The fluorescence polarization assay detailed here provides a robust, sensitive, and high-throughput method for the primary screening and characterization of novel Hsp90 inhibitors, thereby accelerating the drug discovery process for this critical cancer target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Fluorescein (FITC) | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
HS-27 Probe: A Technical Guide to its Mechanism of Action for Targeting Extracellular Hsp90
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action for the HS-27 probe, a fluorescently-tethered inhibitor of Heat Shock Protein 90 (Hsp90). The this compound probe is a valuable tool for investigating the role of extracellular Hsp90 (eHsp90) in cancer biology, particularly in breast cancer. This document details the probe's molecular composition, its mechanism of Hsp90 inhibition, and its application in detecting and visualizing cancer cells that express Hsp90 on their surface.
Introduction to the this compound Probe
The this compound probe is a chemical tool designed for the specific detection of Hsp90. It is a conjugate molecule comprising three key components:
-
An Hsp90 Inhibitor Core: The core of this compound is derived from SNX-5422, a potent and selective small-molecule inhibitor of Hsp90.
-
A Fluorescent Reporter: this compound is tagged with Fluorescein isothiocyanate (FITC), a widely used green-emitting fluorophore, enabling its detection by fluorescence-based techniques.
-
A Linker Moiety: A Polyethylene glycol (PEG) linker connects the Hsp90 inhibitor to the FITC fluorophore, providing spatial separation and preserving the function of both components.
This design allows this compound to bind to the ATP-binding pocket of Hsp90, thereby enabling the visualization of Hsp90 localization, particularly on the cell surface of cancer cells.
Core Mechanism of Action: Hsp90 Inhibition
The primary mechanism of action of the this compound probe is the inhibition of Hsp90's chaperone function by its SNX-5422 core. SNX-5422 is a prodrug that is converted to its active form, SNX-2112, which is a potent Hsp90 inhibitor.[1]
Hsp90 Chaperone Cycle and Inhibition:
Hsp90 is a molecular chaperone that plays a crucial role in the conformational maturation, stability, and activity of a wide range of "client" proteins, many of which are critical for cancer cell growth and survival, such as HER2, AKT, and RAF1.[1] The chaperone activity of Hsp90 is dependent on its ability to bind and hydrolyze ATP.
The active component of the this compound probe, SNX-2112, competitively binds to the N-terminal ATP-binding pocket of Hsp90. This binding event prevents the hydrolysis of ATP, thereby arresting the chaperone cycle. The inhibition of Hsp90 leads to the misfolding and subsequent proteasomal degradation of its client proteins. This disruption of key signaling pathways ultimately results in the inhibition of tumor cell proliferation and survival.
Targeting Extracellular Hsp90 in Cancer
A significant application of the this compound probe is the detection of Hsp90 on the exterior of cancer cells (extracellular Hsp90 or eHsp90). While Hsp90 is predominantly an intracellular protein, it is also found on the surface of various cancer cells, where it is associated with tumor aggressiveness and metastasis.[2][3][4] The this compound probe, being cell-impermeable due to its chemical structure, is particularly suited for targeting this eHsp90 pool.[2][4]
The binding of this compound to eHsp90 allows for the fluorescent labeling of malignant cells. Studies with analogous fluorescent Hsp90 probes have shown that upon binding to eHsp90, the probe-protein complex can be internalized by the cancer cells.[2][4] This phenomenon provides a potential mechanism for the targeted delivery of therapeutic agents into cancer cells.
Quantitative Data
The following tables summarize key quantitative parameters for the components of the this compound probe and its biological activity.
Table 1: Hsp90 Inhibitor (SNX-5422/SNX-2112) Activity
| Parameter | Value | Reference |
| SNX-5422 | ||
| IC50 (Her-2 degradation) | 37 nM | [5] |
| SNX-2112 (Active Form) | ||
| Kd (Hsp90) | 16 nM | |
| IC50 (Hsp90α) | 30 nM | |
| IC50 (Hsp90β) | 30 nM | |
| IC50 (Grp94) | 4.275 µM | |
| IC50 (Trap-1) | 0.862 µM |
Table 2: Fluorescent Reporter (FITC) Properties
| Parameter | Value |
| Excitation Wavelength (max) | ~495 nm |
| Emission Wavelength (max) | ~519 nm |
| Quantum Yield | ~0.95 |
| Molar Extinction Coefficient | ~80,000 M⁻¹cm⁻¹ |
Experimental Protocols
The following are generalized protocols for the use of an this compound-like fluorescent Hsp90 probe for in vitro and in vivo applications, based on published methodologies for similar probes.
In Vitro Cell Labeling and Fluorescence Microscopy
Objective: To visualize the binding and internalization of the this compound probe in cancer cells.
Materials:
-
This compound probe
-
Cancer cell line of interest (e.g., breast cancer cell line)
-
Normal (non-malignant) cell line (as a control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Culture: Plate cancer cells and normal cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Probe Incubation: Prepare a working solution of the this compound probe in cell culture medium. A typical starting concentration is in the low micromolar range. Remove the culture medium from the cells and add the this compound probe solution.
-
Incubation: Incubate the cells with the probe for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the probe solution and wash the cells three times with PBS to remove any unbound probe.
-
Imaging: Add fresh culture medium or PBS to the cells and image them using a confocal microscope with appropriate filter sets for FITC (excitation ~488 nm, emission ~500-550 nm).
In Vivo Tumor Imaging in Animal Models
Objective: To visualize the accumulation of the this compound probe in tumors in a living animal.
Materials:
-
This compound probe
-
Tumor-bearing animal model (e.g., mouse with xenografted human breast tumors)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Animal Model: Establish tumors in mice by subcutaneous injection of cancer cells.
-
Probe Administration: Once tumors reach a suitable size, administer the this compound probe to the mice, typically via intravenous injection.
-
Imaging: At various time points after injection (e.g., 1, 4, 24 hours), anesthetize the mice and place them in an in vivo imaging system. Acquire fluorescence images using the appropriate excitation and emission filters for the probe's fluorophore.
-
Data Analysis: Quantify the fluorescence intensity in the tumor region and compare it to other tissues to assess tumor-specific accumulation of the probe.
Conclusion
The this compound probe is a powerful tool for studying the role of Hsp90 in cancer. Its mechanism of action is based on the potent and selective inhibition of Hsp90 by its SNX-5422 core, while its fluorescent tag allows for the visualization of the probe's localization. A key application of this compound is the targeting of extracellular Hsp90, which has been identified as a biomarker for malignancy. The ability to specifically label and track eHsp90-expressing cancer cells, both in vitro and in vivo, opens up new avenues for cancer diagnosis and the development of targeted therapies. Further research with this compound and similar probes will continue to elucidate the complex biology of Hsp90 in cancer and may lead to novel clinical applications.
References
- 1. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. projectlyme.org [projectlyme.org]
- 3. In Vivo Detection of HSP90 Identifies Breast Cancers with Aggressive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pfizer acquires Serenex, Inc | Experience | Jones Day [jonesday.com]
Target Specificity of HS-27 for Hsp90 Isoforms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a crucial molecular chaperone responsible for the stability and function of a wide array of client proteins, many of which are implicated in oncogenesis. This has made Hsp90 an attractive target for cancer therapy. HS-27 is a fluorescently-tethered Hsp90 inhibitor, composed of the core structure of SNX-5422 linked to a fluorescein (B123965) derivative.[1] Its design for binding to surface-expressed Hsp90 makes it a potential tool for diagnostic applications in cancer.[1] Understanding the target specificity of its core inhibitory component, SNX-2112 (the active metabolite of SNX-5422), across the four main Hsp90 isoforms—cytosolic Hsp90α and Hsp90β, endoplasmic reticulum-resident Grp94, and mitochondrial TRAP-1—is critical for its development and application. This technical guide provides a comprehensive overview of the isoform specificity of the this compound core, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Introduction to Hsp90 Isoforms and the this compound Inhibitor
The Hsp90 family of chaperones consists of four main isoforms, each with distinct subcellular localizations and functions:
-
Hsp90α (HSP90AA1): An inducible isoform found in the cytoplasm, often upregulated in response to cellular stress.
-
Hsp90β (HSP90AB1): A constitutively expressed cytoplasmic isoform involved in housekeeping chaperone functions.
-
Grp94 (HSP90B1): Located in the endoplasmic reticulum, it is essential for the folding of secretory and transmembrane proteins.
-
TRAP-1 (HSP90L): A mitochondrial isoform that regulates cellular metabolism and protects against oxidative stress.
This compound is a specialized chemical probe designed for detecting Hsp90 on the surface of cancer cells. It utilizes the potent, orally bioavailable Hsp90 inhibitor SNX-5422 as its core binding moiety. SNX-5422 is a prodrug that rapidly converts to its active form, SNX-2112.[2] SNX-2112 is a pan-Hsp90 inhibitor that competitively binds to the N-terminal ATP pocket of Hsp90 family members, thereby inhibiting the chaperone's ATPase activity and leading to the degradation of its client proteins.[3][4]
Quantitative Analysis of Isoform Specificity
The target specificity of this compound is determined by the binding characteristics of its active component, SNX-2112. Quantitative assays have been performed to determine the binding affinity (Kd) and inhibitory concentration (IC50) of SNX-2112 against the different Hsp90 isoforms. The data clearly indicates a strong preference for the cytosolic isoforms, Hsp90α and Hsp90β, over the organelle-specific isoforms, Grp94 and TRAP-1.
Table 1: Binding Affinity (Kd) of SNX-2112 for Hsp90 Isoforms
| Hsp90 Isoform | Binding Affinity (Kd) in nM |
| Hsp90α | 4[5] |
| Hsp90β | 6[5] |
| Grp94 | 484[5] |
| TRAP-1 | Not explicitly available |
Table 2: Inhibitory Concentration (IC50) of SNX-2112 against Hsp90 Isoforms
| Hsp90 Isoform | Binding IC50 (nM) |
| Hsp90α & β | 30[3][5] |
| Grp94 | 4,275[3][5] |
| TRAP-1 | 862[3][5] |
The data demonstrates that SNX-2112 is significantly more potent against the cytosolic Hsp90 isoforms. It exhibits over 140-fold greater selectivity for Hsp90α/β compared to Grp94 and approximately 28-fold selectivity over TRAP-1 based on IC50 values.
Signaling Pathways Affected by this compound Core (SNX-2112)
By inhibiting the N-terminal ATP-binding site of Hsp90, SNX-2112 disrupts the chaperone cycle. This leads to the misfolding and subsequent degradation of a multitude of Hsp90 client proteins, many of which are critical nodes in oncogenic signaling pathways. The degradation of these client proteins results in the simultaneous blockade of multiple cancer-promoting pathways.
Caption: Hsp90 inhibition pathway by the core of this compound (SNX-2112).
Experimental Protocols
To determine the isoform specificity of an Hsp90 inhibitor like SNX-2112, a competitive binding assay is commonly employed. A fluorescence polarization (FP) assay is a robust and widely used method for this purpose.
Fluorescence Polarization (FP) Competition Assay
Objective: To determine the IC50 value of a test compound (e.g., SNX-2112) for each Hsp90 isoform by measuring its ability to displace a fluorescently labeled probe from the ATP binding pocket.
Materials:
-
Purified recombinant Hsp90α, Hsp90β, Grp94, and TRAP-1 proteins.
-
Fluorescently labeled Hsp90 probe (e.g., FITC-Geldanamycin).
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, 2 mM DTT.[6]
-
Test inhibitor (SNX-2112) dissolved in DMSO.
-
Black, low-volume 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in Assay Buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Dilute the purified Hsp90 isoform proteins to a final concentration of approximately 30 nM in Assay Buffer.
-
Dilute the fluorescent probe to a final concentration of approximately 5 nM in Assay Buffer.
-
-
Assay Setup:
-
Add 2 µL of the diluted inhibitor solutions to the wells of the 384-well plate.
-
For control wells (maximum and minimum polarization), add 2 µL of Assay Buffer with the corresponding DMSO concentration.
-
-
Reaction Initiation:
-
Add 18 µL of a pre-mixed solution containing the Hsp90 isoform and the fluorescent probe to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 3-5 hours, protected from light, to allow the binding to reach equilibrium.[6]
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with the appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent probe.
-
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
Conclusion
The fluorescently-tethered Hsp90 inhibitor, this compound, through its active core SNX-2112, functions as a pan-Hsp90 inhibitor. However, quantitative binding and inhibition assays reveal a significant selectivity for the cytosolic isoforms, Hsp90α and Hsp90β, over the endoplasmic reticulum and mitochondrial isoforms, Grp94 and TRAP-1. This preferential targeting is an important consideration for its use in both diagnostic and therapeutic contexts. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug developers working with this compound and other SNX-class Hsp90 inhibitors. Further investigation into the structural basis for this isoform selectivity could pave the way for the design of even more specific Hsp90-targeted agents.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. The Hsp90 inhibitor SNX-2112, induces apoptosis in multidrug resistant K562/ADR cells through suppression of Akt/NF-κB and disruption of mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Fluorescent Properties of HS-27 and Related Compounds
A Note on Nomenclature: The designation "HS-27" is ambiguous in scientific literature. Our comprehensive search indicates this term may refer to several distinct entities relevant to biomedical research: Fluorescein 27 , a specialized dye; a naphthalimide-based fluorescent probe for Hydrogen Sulfide (B99878) (H₂S) , where "HS" might be an abbreviation for the analyte; or the intrinsic fluorescence of Heat Shock Protein 27 (Hsp27) .
This guide provides a detailed technical overview for each of these possibilities to address the query in a comprehensive manner for researchers, scientists, and drug development professionals.
Part A: Fluorescein 27 (FL27)
Fluorescein 27 (FL27), a derivative of fluorescein, is a fluorescent dye primarily utilized in applications such as Laser-Induced Fluorescence (LIF) thermometry, a non-intrusive method for measuring temperature in fluid dynamics.
Fluorescent Properties of Fluorescein 27
The key photophysical characteristics of FL27 are summarized below. It is important to note that its fluorescent behavior, particularly emission intensity, can be temperature-dependent, a property exploited in its applications.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~500 nm | Can be efficiently excited by common laser lines (e.g., 488 nm).[1] |
| Emission Maximum (λem) | ~522 - 530 nm | Emission is in the green region of the visible spectrum.[1][2] |
| Temperature Dependence | Emission intensity varies with temperature. | The direction of change (increase or decrease) depends on the excitation wavelength.[2] |
| pH Dependence | Nearly independent | Offers stable fluorescence intensity across a range of pH values.[1] |
| Molar Mass | 401.2 g/mol | [1] |
Experimental Protocol: Temperature Measurement with Two-Color LIF
This protocol describes the use of FL27 in conjunction with a temperature-insensitive dye like Sulforhodamine B (SRhB) for ratiometric temperature measurement.
1. Reagent Preparation:
-
Prepare a stock solution of Fluorescein 27 in deionized water.
-
Prepare a stock solution of a temperature-insensitive reference dye (e.g., Sulforhodamine B) in deionized water.
-
Create a series of calibration solutions with a fixed concentration ratio of the two dyes. The optimal ratio must be determined empirically to balance signal intensities.
2. Calibration Procedure:
-
Use a spectrofluorometer to measure the emission spectra of the mixed dye solution across a range of known temperatures (e.g., 10°C to 70°C).
-
Excite the solution at a wavelength that excites both dyes, typically with a Nd:YAG laser (e.g., 532 nm) or an argon-ion laser (e.g., 488 nm).[2]
-
Use two distinct optical filters to separate the fluorescence emission of FL27 (e.g., a 500-580 nm band-pass filter) and the reference dye (e.g., a >580 nm high-pass filter).[1]
-
Record the fluorescence intensity for each dye at each temperature.
-
Calculate the ratio of the intensity of FL27 to the intensity of the reference dye.
-
Plot this intensity ratio against temperature to generate a calibration curve.
3. Experimental Measurement:
-
Introduce the calibrated dye mixture into the experimental fluid system.
-
Illuminate the region of interest with the chosen laser source.
-
Capture the fluorescence emission using a camera system equipped with the same optical filters used for calibration.
-
Calculate the intensity ratio from the experimental images.
-
Use the calibration curve to convert the measured intensity ratio into a temperature map of the fluid.
Visualization: LIF Experimental Workflow
Part B: Naphthalimide-Based Fluorescent Probe for H₂S (NAP-Py-N₃)
Given the audience's focus on drug development, a highly relevant interpretation of "this compound" is as a fluorescent probe for hydrogen sulfide (H₂S), a critical signaling molecule. The naphthalimide-based probe NAP-Py-N₃ serves as an excellent technical example due to its high sensitivity and selectivity.[3][4]
Fluorescent Properties of NAP-Py-N₃
This probe is a "turn-on" sensor; it is weakly fluorescent until it reacts with H₂S, which triggers a significant increase in fluorescence intensity.
| Property | Value (Post-reaction with H₂S) | Notes |
| Excitation Maximum (λex) | ~435 nm | The unreacted probe has a maximum absorption at ~380 nm. |
| Emission Maximum (λem) | 553 nm | Bright green fluorescence.[3][4] |
| Quantum Yield (Φ) | 0.36 | High quantum yield contributes to a bright signal.[3][4] |
| Stokes Shift | 118 nm | A large shift, which minimizes self-quenching and improves signal-to-noise.[3][4] |
| Fluorescence Enhancement | ~54-fold | Significant "turn-on" response upon reaction with H₂S.[3][4] |
| Limit of Detection (LOD) | 15.5 nM | Demonstrates high sensitivity for detecting low concentrations of H₂S.[3][4] |
| pH Stability | Stable from pH 7 to 10.5 | Suitable for use in physiological conditions.[3] |
Mechanism of Action
The detection mechanism is based on the specific reduction of an azide (B81097) group (-N₃) to an amine group (-NH₂) by H₂S. This chemical transformation alters the electronic structure of the naphthalimide fluorophore, switching it from a non-fluorescent "off" state to a highly fluorescent "on" state.[3]
Experimental Protocol: Detection of H₂S in Biological Samples
This protocol outlines a general procedure for using NAP-Py-N₃ to detect H₂S in an aqueous solution or cell culture.
1. Reagent Preparation:
-
Prepare a stock solution of NAP-Py-N₃ probe (e.g., 1-10 mM) in an organic solvent such as DMSO.
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
For quantitative analysis, prepare a fresh stock solution of an H₂S donor, such as sodium hydrosulfide (B80085) (NaHS), in deoxygenated PBS.
2. In Vitro Measurement (Fluorometer):
-
Dilute the NAP-Py-N₃ stock solution in PBS (pH 7.4) to the final working concentration (e.g., 7.5 µM).[3]
-
Add varying concentrations of the H₂S donor (or the biological sample) to the probe solution.
-
Incubate the mixture for a sufficient time (e.g., 20 minutes) at 37°C, protected from light.
-
Measure the fluorescence intensity using a fluorometer with excitation set at ~435 nm and emission recorded at 553 nm.[3]
-
A standard curve can be generated by plotting fluorescence intensity against known H₂S concentrations.
3. Cellular Imaging (Fluorescence Microscopy):
-
Culture cells (e.g., HeLa cells) in an appropriate medium in a glass-bottom dish suitable for imaging.
-
Treat cells with an H₂S donor or a stimulus known to induce endogenous H₂S production. A control group should remain untreated.
-
Load the cells by adding the NAP-Py-N₃ probe to the culture medium at a final concentration (e.g., 5-10 µM) and incubate for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove the excess probe.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., GFP or FITC channel).
Visualization: H₂S Detection Pathway
References
Initial Research Applications of HS-27 in Cancer Cell Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial research applications of entities referred to as "HS-27" in the context of cancer cell imaging. Investigations into this topic reveal two primary interpretations of "this compound": the Heat Shock Protein 27 (HSP27) and the stromal cell line HS-27A. While a specific fluorescent probe designated "this compound" is not prominently documented in initial research, this guide will explore the pivotal roles of both HSP27 and the HS-27A cell line in cancer biology and the imaging methodologies employed in their study. Furthermore, we will delve into the principles of fluorescent probes for imaging cancer-related analytes, using hydrogen sulfide (B99878) (H₂S) probes as a pertinent example, to provide a comprehensive technical framework.
HSP27: A Key Player in Cancer Progression and a Target for Imaging
Heat Shock Protein 27 (HSP27), also known as HSPB1, is a molecular chaperone that is frequently overexpressed in a variety of cancers, including breast, prostate, ovarian, and lung cancer.[1] Its upregulation is associated with tumorigenesis, metastasis, and resistance to chemotherapy.[2] Consequently, HSP27 has emerged as a significant therapeutic target and a biomarker for cancer progression.[1] Imaging techniques are crucial for visualizing the subcellular localization and expression levels of HSP27, providing insights into its function in cancer cells.
Quantitative Data on HSP27 Expression
The following table summarizes representative data on HSP27 expression in different cancer contexts, often determined through imaging-based techniques like immunohistochemistry (IHC) or quantitative immunofluorescence.
| Cancer Type | Method of Detection | Cellular Localization | Key Finding | Reference |
| Breast Cancer | Immunohistochemistry | Cytoplasm, Nucleus | High cytoplasmic expression correlates with poor prognosis. | [1] |
| Prostate Cancer | Western Blot, Immunofluorescence | Cytoplasm | Increased expression is linked to therapy resistance. | [1] |
| Ovarian Cancer | Immunohistochemistry | Cytoplasm | Overexpression is associated with advanced tumor stage. | [1] |
| Gastric Cancer | Western Blot, Immunohistochemistry | Cytoplasm | High levels are linked to poor overall survival. | [2] |
Experimental Protocol: Immunofluorescence Staining for HSP27 in Cancer Cells
This protocol outlines a standard procedure for visualizing HSP27 in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: Rabbit anti-HSP27
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cancer cells on sterile glass coverslips in a petri dish until they reach 50-70% confluency.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-HSP27 antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using a mounting medium. Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.
Immunofluorescence experimental workflow for HSP27 visualization.
HS-27A Stromal Cell Line: Modeling the Tumor Microenvironment
The HS-27A cell line is an immortalized human bone marrow stromal cell line that is extensively used in cancer research to model the tumor microenvironment.[3] These cells can influence cancer cell behavior, including proliferation, survival, and drug resistance.[3] Imaging studies involving co-cultures of cancer cells with HS-27A cells are critical for understanding these interactions.
Quantitative Data from Co-culture Imaging Studies
The following table presents hypothetical quantitative data that could be obtained from imaging co-cultures of cancer cells and HS-27A stromal cells.
| Parameter Measured | Imaging Technique | Cancer Cell Line | Key Finding |
| Cancer Cell Proliferation | Live-cell imaging with fluorescent reporters | Leukemia cells | Increased proliferation of leukemia cells in the presence of HS-27A. |
| Adhesion Molecules Expression | Confocal Microscopy | Multiple Myeloma cells | Upregulation of VCAM-1 on HS-27A cells upon co-culture. |
| Cytokine Secretion Profile | Imaging-based ELISA | Ovarian Cancer cells | Spatially resolved secretion of IL-6 from HS-27A cells near cancer cells. |
| Chemoresistance | High-content screening | Breast Cancer cells | Increased survival of breast cancer cells co-cultured with HS-27A after drug treatment. |
Experimental Protocol: Live-Cell Imaging of Cancer Cell-Stromal Cell Interactions
This protocol describes a method for real-time imaging of interactions between cancer cells and the HS-27A stromal cell line.
Materials:
-
HS-27A stromal cells
-
Cancer cell line labeled with a fluorescent protein (e.g., GFP-expressing cancer cells)
-
Co-culture medium
-
Live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂)
-
Image analysis software
Procedure:
-
Stromal Cell Seeding: Seed HS-27A cells in a glass-bottom imaging dish and allow them to form a confluent monolayer.
-
Cancer Cell Addition: Once the HS-27A monolayer is established, add the GFP-expressing cancer cells to the dish.
-
Co-culture Incubation: Place the imaging dish in the live-cell imaging system's environmental chamber.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 15 minutes) for a desired duration (e.g., 24-48 hours) using both brightfield and fluorescence channels.
-
Image Analysis: Use image analysis software to track the movement, proliferation, and morphology of the cancer cells in relation to the HS-27A stromal cells.
Signaling interactions between HS-27A stromal cells and cancer cells.
Fluorescent Probes for Cancer Cell Imaging: A Technical Overview
While a specific "this compound" probe is not identified, the development of fluorescent probes for detecting specific molecules within cancer cells is a burgeoning field of research. These probes are designed to exhibit a change in their fluorescent properties upon interaction with a target analyte, enabling its visualization. A notable example is the development of probes for hydrogen sulfide (H₂S), a signaling molecule implicated in cancer biology.[4][5]
Quantitative Data for a Representative H₂S Fluorescent Probe
The following table summarizes typical performance metrics for a fluorescent probe designed to detect H₂S in cancer cells.
| Parameter | Value | Description |
| Excitation Wavelength (λex) | 488 nm | Wavelength of light used to excite the probe. |
| Emission Wavelength (λem) | 525 nm | Wavelength of light emitted by the probe upon excitation. |
| Quantum Yield (Φ) | 0.05 (off) to 0.6 (on) | Efficiency of fluorescence emission, showing a "turn-on" response. |
| Limit of Detection (LOD) | 50 nM | The lowest concentration of the analyte that can be reliably detected. |
| Response Time | < 10 minutes | Time required for the probe to react with the analyte and produce a signal. |
| Selectivity | >100-fold over other biothiols | The probe's preference for the target analyte over other similar molecules. |
Experimental Protocol: Imaging Endogenous H₂S in Cancer Cells with a Fluorescent Probe
This protocol provides a general method for using a "turn-on" fluorescent probe to visualize H₂S in living cancer cells.
Materials:
-
Cancer cell line known to produce H₂S (e.g., HCT116)
-
Fluorescent H₂S probe
-
Cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO) for probe dissolution
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cancer cells in a glass-bottom imaging dish and allow them to adhere overnight.
-
Probe Loading: Prepare a stock solution of the H₂S probe in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration.
-
Incubation: Replace the medium in the imaging dish with the probe-containing medium and incubate the cells for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with fresh, pre-warmed medium to remove any excess probe.
-
Imaging: Immediately image the cells using a confocal microscope with the appropriate laser line for excitation and detector settings for emission.
Logical workflow of fluorescent probe-based analyte detection.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Heat Shock Protein 27 in Cancer: A Druggable Target for Cancer Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Binding of HS-27 to the Hsp90 Protein
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation and survival. Consequently, Hsp90 is a prime target for anticancer drug development. This technical guide provides a comprehensive overview of the binding mechanism of HS-27, a fluorescently-labeled Hsp90 inhibitor, to the Hsp90 protein. We will detail the molecular interactions, the consequences of this binding event, and the experimental methodologies used to characterize this interaction. This document is intended to serve as a detailed resource for researchers in oncology and drug discovery.
Introduction to this compound and Hsp90
2.1 The Hsp90 Chaperone
Heat Shock Protein 90 (Hsp90) is a highly conserved ATP-dependent molecular chaperone that facilitates the proper folding, stabilization, and activation of a wide array of "client" proteins.[1][2] These clients include many oncoproteins, such as receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., Akt, Raf-1), and transcription factors.[3][4] In cancer cells, Hsp90 is often overexpressed and is crucial for maintaining the stability of these oncoproteins, making it a compelling therapeutic target.[1][4]
Hsp90 functions as a dimer, and its activity is driven by a cycle of ATP binding and hydrolysis at its N-terminal domain (NTD).[5][6][7] This cycle induces large conformational changes, moving from an open "V" shape to a closed, ATP-bound state, which is essential for processing client proteins.[7][8] Inhibition of the Hsp90 ATPase activity disrupts the chaperone cycle, leading to the misfolding, ubiquitination, and subsequent degradation of client proteins via the proteasome.[1][3]
2.2 this compound: A Fluorescent Hsp90 Probe
This compound is a specialized Hsp90 inhibitor designed for research and diagnostic purposes. It is a fluorescently-tethered molecule composed of the core structure of SNX-5422 , a known Hsp90 inhibitor, linked via a polyethylene (B3416737) glycol (PEG) spacer to a fluorescein (B123965) isothiocyanate (FITC) derivative.[3][9] This unique structure allows for the direct visualization of Hsp90, particularly Hsp90 expressed on the surface of cancer cells, which is a phenomenon known as ectopically expressed Hsp90.[9] The binding mechanism of this compound to Hsp90 is therefore dictated by its core inhibitor, SNX-5422.
It is important to distinguish the chemical inhibitor This compound from the protein Hsp27 . Hsp27 (HSPB1) is a small heat shock protein that also functions as a chaperone and can interact with the Hsp90 machinery, but it is a distinct molecular entity.[3][10][11]
Mechanism of this compound Binding to Hsp90
The binding of this compound to Hsp90 is mediated by its SNX-5422 core, which functions as a potent, ATP-competitive inhibitor that targets the N-terminal domain (NTD) of Hsp90.[1]
3.1 Targeting the N-Terminal ATP-Binding Pocket
The NTD of Hsp90 contains a highly conserved ATP-binding pocket, often referred to as the "Bergerat fold," which is the target for the vast majority of Hsp90 inhibitors, including the core of this compound.[1][7] By competitively binding to this pocket, the inhibitor prevents the binding and subsequent hydrolysis of ATP.[1] This event is critical because ATP hydrolysis is the rate-limiting step of the chaperone cycle and is required for the conformational changes that allow Hsp90 to mature and release its client proteins.[6][12]
By locking Hsp90 in a non-productive conformation, the chaperone cycle is arrested.[1] This leads to the dissociation of co-chaperones and the recognition of the unstable client proteins by the cellular quality control machinery, targeting them for degradation.[4]
3.2 Consequences of this compound Binding
The primary consequence of this compound binding is the degradation of Hsp90 client proteins. This has a combinatorial therapeutic effect, as multiple oncogenic signaling pathways can be simultaneously disrupted.[3][4] A key cellular response to the inhibition of Hsp90 is the activation of Heat Shock Factor 1 (HSF1), which leads to a compensatory upregulation of other heat shock proteins, notably Hsp70.[4][10] This "heat shock response" is a common biomarker for Hsp90 inhibitor activity.
Quantitative Data on Hsp90 Binding
Quantitative analysis of inhibitor binding is critical for drug development. The data presented below are for well-characterized N-terminal inhibitors, which serve as a proxy for the binding affinity of the SNX-5422 core of this compound. These values are typically determined using methods such as Isothermal Titration Calorimetry (ITC) or competitive binding assays.
| Compound | Target | Assay Type | Value | Reference |
| Radicicol | Yeast Hsp90 (Full-length) | ITC | Kd = 19 nM | [13] |
| Radicicol | Yeast Hsp90 (N-terminal Domain) | ITC | Kd = 2.7 nM | [13] |
| Geldanamycin (GM) | Human Hsp90α | Competitive Binding | IC50 = 520 nM | [14] |
| 17-AAG | Human Hsp90 | ATPase Inhibition | IC50 ≈ 100-200 nM | [4] |
| SNX-2112 | Human Hsp90α | Competitive Binding | IC50 = 30 nM | [14] |
Note: SNX-2112 is a close analog of SNX-5422, the core of this compound. Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity and inhibitory potency, respectively.
Key Experimental Protocols
Characterizing the binding of an inhibitor like this compound to Hsp90 involves a multi-faceted approach, combining biophysical, biochemical, and cell-based assays.
5.1 Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic profile (enthalpy and entropy) of the interaction in a single label-free experiment.[15][16]
Protocol:
-
Preparation: Dialyze the purified Hsp90 protein and the inhibitor (e.g., the SNX-5422 core of this compound) into the same buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM KCl, 2 mM MgCl2) to minimize buffer mismatch effects.
-
Concentration Determination: Accurately determine the concentrations of both the protein and the ligand using a reliable method such as UV-Vis spectroscopy. Typical concentrations are ~10-20 µM for the protein in the cell and ~100-200 µM for the inhibitor in the syringe.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) on the ITC instrument. Load the Hsp90 solution into the sample cell and the inhibitor solution into the injection syringe.[16]
-
Titration: Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution while stirring.[17]
-
Data Acquisition: The instrument records a thermogram, where each peak represents the heat change upon injection.
-
Data Analysis: Integrate the peaks to determine the heat change per injection. Fit the resulting binding isotherm (heat change vs. molar ratio) to a suitable binding model (e.g., one-site binding) to calculate Kd, ΔH, and n.
5.2 Co-Immunoprecipitation (Co-IP) and Western Blot
This biochemical technique is used to demonstrate the interaction between Hsp90 and its client proteins within a cellular context and to show that this interaction is disrupted by an inhibitor. It can also be used to pull down Hsp90 itself using an antibody to see if client proteins co-precipitate.[18][19][20]
Protocol:
-
Cell Treatment: Culture cancer cells (e.g., MCF-7, SKBr3) and treat them with either a vehicle control (DMSO) or the Hsp90 inhibitor (this compound or its non-fluorescent core) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.[3]
-
Pre-clearing: Centrifuge the lysates to pellet debris. Incubate the supernatant with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Add a primary antibody against Hsp90 to the pre-cleared lysate and incubate (e.g., 4 hours to overnight at 4°C) to form antibody-antigen complexes.
-
Complex Capture: Add fresh protein A/G-agarose beads to the mixture to capture the antibody-Hsp90-client protein complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against a known Hsp90 client protein (e.g., HER2, Akt) and Hsp90 itself as a control.[4]
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. A decrease in the amount of co-precipitated client protein in the inhibitor-treated sample indicates disruption of the Hsp90-client interaction.
Conclusion
The inhibitor this compound binds to the Hsp90 protein via its SNX-5422 core, which acts as a high-affinity, ATP-competitive inhibitor of the N-terminal nucleotide-binding pocket. This interaction arrests the chaperone cycle, preventing the proper folding and maturation of a wide range of oncogenic client proteins. The subsequent destabilization leads to their ubiquitination and degradation by the proteasome, ultimately triggering cancer cell apoptosis and cell cycle arrest. The fluorescent properties of this compound make it a valuable tool for visualizing Hsp90 expression and inhibitor engagement in intact cells and tissues, aiding in both basic research and the development of novel cancer diagnostics and therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. The disruption of protein−protein interactions with co-chaperones and client substrates as a strategy towards Hsp90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Hsp90 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New HSP27 inhibitors efficiently suppress drug resistance development in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Nanomolar Dissociation Constants by Titration Calorimetry and Thermal Shift Assay – Radicicol Binding to Hsp90 and Ethoxzolamide Binding to CAII - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isothermal titration calorimetry for characterization of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 17. researchgate.net [researchgate.net]
- 18. Increased expression of HSP27 linked to vincristine resistance in human gastric cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Role of HS-27A in Studying the Tumor Microenvironment: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The HS-27A cell line, a human bone marrow-derived stromal cell line, serves as a critical in vitro model for investigating the complex interactions within the tumor microenvironment (TME), particularly in the context of hematological malignancies and bone metastasis. This guide provides a comprehensive overview of HS-27A, its characteristics, and its application in cancer research, with a focus on data presentation, detailed experimental protocols, and visualization of key signaling pathways.
Introduction to the HS-27A Cell Line
The HS-27A cell line was derived from the bone marrow stroma of a 30-year-old male and immortalized.[1] It is characterized by large, flattened polygonal-shaped cells that form a supportive layer, mimicking the "blanket" cells of the bone marrow.[1] Functionally, HS-27A is distinct from its counterpart, the HS-5 cell line. While HS-5 actively secretes a variety of cytokines that support the proliferation of committed hematopoietic progenitors, HS-27A secretes low levels of these growth factors.[1][2] Instead, HS-27A is known to support the maintenance of early hematopoietic progenitors, evidenced by its ability to support the formation of "cobblestone" areas in co-cultures with CD34-positive, CD38-low cells.[1] This characteristic makes HS-27A an invaluable tool for studying the hematopoietic stem cell niche and its dysregulation in cancer.
Data Presentation: Quantitative and Semi-Quantitative Characterization of HS-27A
This section summarizes the available quantitative and semi-quantitative data for the HS-27A cell line, providing a basis for experimental design and interpretation.
Surface Marker Expression Profile
The HS-27A cell line expresses surface markers characteristic of mesenchymal stromal cells (MSCs). However, the expression levels can differ when compared to primary bone marrow MSCs and the HS-5 cell line.
| Marker | HS-27A Expression Level | Comparison with Primary MSCs | Comparison with HS-5 | Reference |
| CD73 | High | Significantly Higher | Significantly Higher | [3] |
| CD90 | High | Significantly Higher | Significantly Higher | [3] |
| CD105 | High | Significantly Higher | Significantly Higher | [3] |
| VCAM-1 (CD106) | Relatively High | - | - | [1] |
| HLA-ABC | High | Significantly Higher | Higher | [3] |
| CD14 | Negative | No Expression | No Expression | [3] |
| CD31 | Negative | No Expression | No Expression | [3] |
| CD34 | Negative | No Expression | No Expression | [3] |
| CD45 | Negative | No Expression | No Expression | [3] |
| HLA-DR | Negative | No Expression | No Expression | [3] |
Gene Expression Changes in Co-culture with Prostate Cancer Cells
Co-culturing HS-27A with the C4-2B prostate cancer cell line for three days leads to significant changes in the gene expression profile of the stromal cells. This provides insight into the reciprocal communication within the tumor microenvironment.
| Gene Name | Fold Change in HS-27A (Co-culture vs. Monoculture) | Function | Reference |
| Endoglin (ENG) | Down-regulated | TGF-β co-receptor, involved in cell proliferation and signaling | [2] |
| SMAD1 | Down-regulated | Signal transducer in the TGF-β/BMP pathway | [2] |
| SMAD2 | Down-regulated | Signal transducer in the TGF-β/activin pathway | [2] |
| Plasminogen activator inhibitor-1 (PAI-1) | Decreased Expression | Target of SMAD2/3 signaling, involved in cell proliferation | [2] |
| Inhibitor of DNA binding 1 (ID1) | Decreased Expression | Target of SMAD1/5/8 signaling, involved in cell proliferation | [2] |
| (Other genes with >2-fold change) | Various | See source for full list | [2] |
Secretome: TGF-β Secretion in Response to Cancer Cell Conditioned Media
The secretome of HS-27A can be influenced by factors released from cancer cells. The following table shows the change in Transforming Growth Factor-beta (TGF-β) secretion by HS-27A after a 3-day exposure to conditioned media from various cancer cell lines.
| Conditioned Medium Source | TGF-β Secretion by HS-27A (pg/mg total cell protein) | Fold Change vs. Control | Reference |
| Control (DMEM/1% FBS) | ~100 | 1.0 | [4] |
| PC-3 (Prostate Cancer) | ~250 | ~2.5 | [4] |
| DU-145 (Prostate Cancer) | ~200 | ~2.0 | [4] |
| ZR-75-1 (Breast Cancer) | ~150 | ~1.5 | [4] |
| LNCaP (Prostate Cancer) | ~125 | ~1.25 | [4] |
| C4-2 (Prostate Cancer) | ~175 | ~1.75 | [4] |
| C4-2B (Prostate Cancer) | ~225 | ~2.25 | [4] |
Note: The values are estimated from the provided bar chart and should be considered semi-quantitative.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the HS-27A cell line to study the tumor microenvironment. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.
Cell Culture and Maintenance of HS-27A
Materials:
-
HS-27A cells (e.g., ATCC CRL-2496)
-
RPMI-1640 Medium (e.g., ATCC 30-2001)[5]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Cell culture flasks (T-75)
Complete Growth Medium:
-
RPMI-1640 Medium
-
10% Fetal Bovine Serum
-
1% Penicillin-Streptomycin
Protocol:
-
Thawing: Rapidly thaw the cryovial of HS-27A cells in a 37°C water bath. Decontaminate the vial with 70% ethanol. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[5]
-
Centrifugation: Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.[5]
-
Seeding: Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the culture at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Subculture: When cells reach 70-80% confluency, aspirate the medium and rinse the cell layer with PBS.[5]
-
Dissociation: Add 3-5 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with complete growth medium.
-
Splitting: Centrifuge the cell suspension and resuspend the pellet in fresh medium. Split the cells at a ratio of 1:3 to 1:6. Change the medium every 2-3 days.
Direct Co-culture of HS-27A with Cancer Cells
This protocol describes a direct co-culture system to study the contact-dependent interactions between HS-27A and cancer cells.
Materials:
-
HS-27A cells
-
Cancer cell line of interest (e.g., prostate cancer cells like C4-2B, multiple myeloma cells like MM.1S)
-
Appropriate culture medium for the cancer cell line
-
6-well or 12-well tissue culture plates
-
Fluorescent cell labels (e.g., CellTracker™ Green CMFDA, CellTracker™ Red CMTPX) or fluorescent protein-expressing cell lines (e.g., GFP, RFP) for distinguishing cell populations.
Protocol:
-
Seeding HS-27A: Seed HS-27A cells in a 6-well plate at a density that will result in a 70-80% confluent monolayer after 24 hours (e.g., 2 x 10^5 cells/well). Allow the cells to adhere overnight.
-
Labeling Cancer Cells (Optional): If not using fluorescent protein-expressing lines, label the cancer cells with a fluorescent dye according to the manufacturer's protocol.
-
Seeding Cancer Cells: On the following day, aspirate the medium from the HS-27A monolayer and seed the cancer cells on top at a desired ratio (e.g., 1:1 or 1:10 cancer cell to stromal cell ratio). A common seeding density for prostate cancer cells is 2 x 10^4 cells/cm².[6]
-
Co-incubation: Co-culture the cells for the desired period (e.g., 24, 48, 72 hours) in a medium that supports the growth of both cell types, or in the cancer cell's specific medium.
-
Analysis: At the end of the co-culture period, the cells can be analyzed for various endpoints:
-
Microscopy: Visualize cell morphology and interactions using fluorescence microscopy.
-
Flow Cytometry: Harvest the cells by trypsinization and analyze changes in surface marker expression, proliferation (e.g., using Ki-67 staining), or apoptosis on the specific cell populations identified by their fluorescent labels.
-
Gene Expression Analysis: Lyse the co-culture and perform qRT-PCR for genes of interest. Note that this will measure the total expression from both cell types unless the cells are sorted prior to lysis.
-
Protein Analysis: Collect the supernatant for secretome analysis (e.g., ELISA, cytokine array) or lyse the cells for Western blotting.
-
Transwell Migration Assay (Indirect Co-culture)
This assay is used to assess the effect of soluble factors secreted by HS-27A on the migration of cancer cells.
Materials:
-
HS-27A cells
-
Cancer cells
-
24-well plates with Transwell inserts (typically 8.0 µm pore size)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727), crystal violet)
Protocol:
-
Seeding HS-27A: Seed HS-27A cells in the lower chamber of a 24-well plate at a density that will result in a confluent monolayer. Culture for 24-48 hours to allow conditioning of the medium.
-
Preparing Cancer Cells: Serum-starve the cancer cells for 12-24 hours prior to the assay to reduce background migration.
-
Setting up the Assay:
-
In the lower chamber containing the HS-27A monolayer, replace the medium with fresh serum-free or low-serum medium.
-
Harvest the serum-starved cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Add 100 µL of the cancer cell suspension to the upper chamber of the Transwell insert.
-
As a positive control, use a lower chamber with complete medium (e.g., 10% FBS). As a negative control, use serum-free medium in the lower chamber.
-
-
Incubation: Incubate the plate at 37°C for a period appropriate for the cancer cell line's migratory capacity (typically 6-24 hours).[1]
-
Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts.
-
Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.[1]
-
Fix the migrated cells on the underside of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 10-20 minutes.
-
-
Quantification:
-
Gently wash the inserts in water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Alternatively, the crystal violet can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Signaling Pathways and Experimental Workflows
This section provides diagrams of key signaling pathways involved in the tumor microenvironment that are relevant to HS-27A function, as well as workflows for common experimental setups.
Experimental Workflow: Co-culture and Analysis
Caption: Workflow for direct co-culture of HS-27A with cancer cells.
Signaling Pathway: TGF-β Signaling Modulation in HS-27A
Co-culture with prostate cancer cells has been shown to downregulate Endoglin in HS-27A cells, leading to attenuated TGF-β signaling.[2] This can alter the stromal microenvironment, potentially facilitating tumor growth.
Caption: Attenuation of TGF-β signaling in HS-27A upon co-culture.
Signaling Pathway: Potential Role of NF-κB in the Tumor Microenvironment
While direct evidence for HS-27A-mediated NF-κB activation in specific cancer cells is an area of active research, the NF-κB pathway is a critical regulator of the inflammatory tumor microenvironment, particularly in multiple myeloma.[7][8] Stromal cells can secrete factors that activate NF-κB in cancer cells, promoting their survival and proliferation.
Caption: Generalized NF-κB activation in cancer cells by stromal factors.
Signaling Pathway: Wnt/β-catenin Signaling in the TME
The Wnt/β-catenin pathway is crucial for cell fate, proliferation, and stemness, and its dysregulation is common in cancer.[9] Stromal cells in the TME can secrete Wnt ligands, influencing cancer cell behavior through paracrine signaling.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. Tumor-Stromal Interactions Influence Radiation Sensitivity in Epithelial- versus Mesenchymal-Like Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic Analysis of Mesenchymal Stromal Cells Secretome in Comparison to Leukocyte- and Platelet-Rich Fibrin [mdpi.com]
- 9. The role of the Wnt signaling pathway in cancer stem cells: prospects for drug development - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Hs27 Cell Line: Origin, Characteristics, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Hs27 cell line, a widely used model in cell biology, toxicology, and drug discovery. It details the cell line's origin, key characteristics, and standardized protocols for its culture and experimental manipulation.
Origin and General Description
The Hs27 cell line is a finite cell line derived from the foreskin of a normal, newborn male of Black ethnicity. Established at the Naval Biosciences Laboratory (NBL) in California, these human dermal fibroblasts are a valuable in vitro model for studying a variety of cellular processes, including wound healing, toxicology, and the effects of therapeutic compounds on normal human cells. As a finite cell line, Hs27 has a limited lifespan and can be propagated for approximately 42 passages before undergoing replicative senescence.
Cellular and Molecular Characteristics
Hs27 cells exhibit a classic fibroblastic morphology, characterized by an elongated, spindle-shaped appearance. They grow as an adherent monolayer in culture.
Quantitative Data Summary
The following table summarizes key quantitative data for the Hs27 cell line.
| Characteristic | Value | Reference |
| Karyotype | 46,XY | [1] |
| Population Doubling Time (Estimated) | Approximately 48-72 hours | [2] |
| Finite Lifespan | Approximately 42 passages | [1] |
| STR Profile | Amelogenin: X,Y; CSF1PO: 10,12; D5S818: 12; D7S820: 9,11; D13S317: 12,14; D16S539: 11,13; TH01: 7,8; TPOX: 6,8; vWA: 18 | [1] |
Baseline Gene Expression Profile
Experimental Protocols
The following sections provide detailed methodologies for common experiments performed with the Hs27 cell line. These protocols are based on standard fibroblast culture techniques and may require optimization for specific experimental conditions.
Cell Culture and Subculturing
Materials:
-
Hs27 cells (e.g., ATCC CRL-1634)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, or dishes
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Frozen Cells:
-
Quickly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into an appropriate culture vessel.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell layer and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count and seed new culture vessels at a density of 2 x 10⁴ to 4 x 10⁴ cells/cm².
-
Incubate at 37°C in a humidified 5% CO₂ atmosphere.
-
Immunofluorescence Staining of Vimentin (B1176767)
Materials:
-
Hs27 cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-Vimentin
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Protocol:
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking solution for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Vimentin primary antibody in the blocking solution according to the manufacturer's instructions.
-
Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in the blocking solution.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Transient Transfection
Materials:
-
Hs27 cells
-
Plasmid DNA of interest
-
Transfection reagent suitable for fibroblasts (e.g., lipid-based reagents)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete growth medium
Protocol:
-
Cell Seeding:
-
The day before transfection, seed Hs27 cells in a 6-well plate at a density of 1 x 10⁵ cells per well in 2 mL of complete growth medium.
-
Incubate overnight to allow cells to adhere and reach 40-50% confluency.[6]
-
-
Complex Formation:
-
In a sterile tube, dilute 2 µg of plasmid DNA in 200 µL of serum-free medium.[6]
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Add the diluted transfection reagent to the diluted DNA and mix gently.
-
Incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection:
-
Gently add the DNA-transfection reagent complexes dropwise to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Post-Transfection:
-
The medium can be changed after 4-6 hours or left on the cells for 24-72 hours, depending on the toxicity of the transfection reagent.
-
Assay for gene expression or phenotype at the desired time point (typically 24-72 hours post-transfection).
-
Key Signaling Pathways
Fibroblasts, including the Hs27 cell line, are central to many physiological and pathological processes, which are regulated by complex signaling networks. Two of the most well-studied pathways in fibroblasts are the Transforming Growth Factor-beta (TGF-β) and the Extracellular signal-regulated kinase (ERK) pathways.
TGF-β Signaling Pathway
The TGF-β signaling pathway plays a crucial role in fibroblast proliferation, differentiation, and extracellular matrix production.[7][8][9][10] Dysregulation of this pathway is often implicated in fibrosis and cancer.
References
- 1. Hs 27. Culture Collections [culturecollections.org.uk]
- 2. researchgate.net [researchgate.net]
- 3. GEO Accession viewer [ncbi.nlm.nih.gov]
- 4. My GEO Profile - GEO - NCBI [ncbi.nlm.nih.gov]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dermal Transforming Growth Factor-β Responsiveness Mediates Wound Contraction and Epithelial Closure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Gene Expression Profile of Hs27 Dermal Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the gene expression profile of the human dermal fibroblast cell line, Hs27. It includes a summary of quantitative gene expression data, detailed experimental protocols for gene expression analysis, and visualizations of key signaling pathways active in these cells. This document is intended to serve as a valuable resource for researchers utilizing Hs27 fibroblasts in their studies, particularly in the fields of dermatology, toxicology, and drug development.
Introduction to Hs27 Dermal Fibroblasts
The Hs27 cell line, derived from the foreskin of a newborn, is a widely used model system for studying the biology of human dermal fibroblasts. These cells are crucial in wound healing, extracellular matrix (ECM) remodeling, and the pathogenesis of skin diseases. Understanding their baseline and stimulus-induced gene expression profiles is fundamental to interpreting experimental results and identifying novel therapeutic targets.
Quantitative Gene Expression Data
Table 1: Representative Gene Expression Changes in Hs27 and other Human Dermal Fibroblasts
| Gene | Treatment/Condition | Regulation | Fold Change (approx.) | Experimental Method | Reference |
| Collagen Synthesis & ECM Remodeling | |||||
| COL1A1 | Emodin | Upregulated | >2x (protein) | Western Blot | [1] |
| MMP1 | Red Light Phototherapy | Upregulated | ~2.5x | RNA-Seq & RT-qPCR | |
| MMP11 | Co-culture with Mesenchymal Stem Cells | Downregulated | Not specified | PCR Array | |
| Integrin alpha 7 | Co-culture with Mesenchymal Stem Cells | Upregulated | Not specified | PCR Array | |
| Cell Adhesion & Migration | |||||
| ICAM1 | Co-culture with Mesenchymal Stem Cells | Downregulated | Not specified | PCR Array | |
| VCAM1 | Co-culture with Mesenchymal Stem Cells | Downregulated | Not specified | PCR Array | |
| Cell Cycle & Proliferation (in later passages) | |||||
| ANLN | Increased Cell Passage | Upregulated | Validated | Microarray & qRT-PCR | |
| BUB1 | Increased Cell Passage | Upregulated | Validated | Microarray & qRT-PCR | |
| CDC20 | Increased Cell Passage | Upregulated | Validated | Microarray & qRT-PCR | |
| CCNA2 | Increased Cell Passage | Upregulated | Validated | Microarray & qRT-PCR | |
| DLGAP5 | Increased Cell Passage | Upregulated | Validated | Microarray & qRT-PCR | |
| MKI67 | Increased Cell Passage | Upregulated | Validated | Microarray & qRT-PCR | |
| PLK1 | Increased Cell Passage | Upregulated | Validated | Microarray & qRT-PCR | |
| PRC1 | Increased Cell Passage | Upregulated | Validated | Microarray & qRT-PCR | |
| SPAG5 | Increased Cell Passage | Upregulated | Validated | Microarray & qRT-PCR | |
| TPX2 | Increased Cell Passage | Upregulated | Validated | Microarray & qRT-PCR |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of gene expression in Hs27 dermal fibroblasts.
Hs27 Cell Culture Protocol
This protocol is adapted from the guidelines provided by the American Type Culture Collection (ATCC).
Materials:
-
Hs27 cells (ATCC® CRL-1634™)
-
Dulbecco's Modified Eagle's Medium (DMEM), ATCC® 30-2002™
-
Fetal bovine serum (FBS), heat-inactivated
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-buffered saline (PBS)
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS.
-
Cell Thawing:
-
Thaw a cryopreserved vial of Hs27 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 to 7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
-
Cell Seeding:
-
Seed the cells into a T-75 flask containing complete growth medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance:
-
Change the medium every 2 to 3 days.
-
Monitor cell confluency using a microscope.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and rinse the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-7 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Dispense the cell suspension into new flasks at a split ratio of 1:3 to 1:6.
-
RNA Extraction from Hs27 Fibroblasts
This protocol outlines a standard procedure for total RNA extraction using a column-based kit.
Materials:
-
Cultured Hs27 cells
-
Lysis buffer (containing a chaotropic salt)
-
Wash buffers
-
RNase-free water
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Cell Lysis:
-
Aspirate the culture medium from a confluent plate of Hs27 cells.
-
Add the appropriate volume of lysis buffer directly to the cells and homogenize by pipetting.
-
-
RNA Binding:
-
Transfer the lysate to a spin column placed in a collection tube.
-
Centrifuge according to the manufacturer's instructions to bind the RNA to the silica (B1680970) membrane.
-
-
Washing:
-
Perform the recommended wash steps with the provided wash buffers to remove contaminants. Centrifuge after each wash step.
-
-
DNase Treatment (Optional but Recommended):
-
To remove contaminating genomic DNA, perform an on-column DNase digestion according to the kit's protocol.
-
-
RNA Elution:
-
Place the spin column in a new collection tube.
-
Add RNase-free water to the center of the membrane and centrifuge to elute the purified RNA.
-
-
Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using a bioanalyzer.
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol provides a general framework for validating gene expression changes.
Materials:
-
Purified total RNA
-
Reverse transcriptase enzyme and buffer
-
dNTPs
-
Random primers or oligo(dT) primers
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific forward and reverse primers
-
qPCR instrument
Procedure:
-
cDNA Synthesis (Reverse Transcription):
-
In a sterile, RNase-free tube, combine total RNA, primers, dNTPs, and reverse transcriptase buffer.
-
Incubate at the recommended temperature to synthesize first-strand cDNA.
-
-
qPCR Reaction Setup:
-
Prepare a reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Aliquot the mixture into a qPCR plate.
-
-
qPCR Amplification:
-
Perform the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the gene of interest and a housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Signaling Pathways and Visualizations
Emodin-Induced ERK/AMPK Signaling in Hs27 Fibroblasts
Emodin has been shown to increase type I collagen synthesis in Hs27 fibroblasts through the activation of the ERK and AMPK signaling pathways. The following diagram illustrates this process.
Caption: Emodin-induced signaling in Hs27 fibroblasts.
Canonical Wnt Signaling Pathway in Dermal Fibroblasts
The Wnt signaling pathway plays a critical role in fibroblast activation and tissue remodeling. The canonical pathway involves the stabilization and nuclear translocation of β-catenin.
Caption: Canonical Wnt/β-catenin signaling pathway.
Experimental Workflow for Gene Expression Analysis
The following diagram outlines a typical workflow for analyzing gene expression in Hs27 fibroblasts.
References
The Hs27 Cell Line: A Technical Guide to its Application in Skin Aging Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Modeling Skin Aging in Vitro
The process of skin aging is a complex interplay of intrinsic and extrinsic factors, leading to characteristic phenotypic changes such as wrinkling, loss of elasticity, and impaired wound healing. At the cellular level, a key driver of these changes is the accumulation of senescent cells, particularly dermal fibroblasts. Cellular senescence is a state of irreversible cell cycle arrest, accompanied by a distinct set of molecular and morphological changes. Senescent fibroblasts disrupt the normal structure and function of the dermal extracellular matrix (ECM) and secrete a pro-inflammatory cocktail of cytokines, chemokines, and proteases known as the Senescence-Associated Secretory Phenotype (SASP). This microenvironment further promotes age-related decline.
Identifying suitable in vitro models that accurately recapitulate the features of fibroblast senescence is crucial for understanding the mechanisms of skin aging and for developing and screening therapeutic interventions. The Hs27 cell line, a primary human foreskin fibroblast line, has emerged as a valuable tool in this field. This technical guide provides an in-depth analysis of the Hs27 cell line's suitability as a model for skin aging, detailing its characteristics, experimental protocols for inducing and characterizing senescence, and the core signaling pathways involved.
Core Characteristics of the Hs27 Cell Line
The Hs27 cell line is a well-characterized, commercially available line of human dermal fibroblasts. Its key features make it a reliable and relevant model for aging studies.
| Characteristic | Description | Source(s) |
| Origin | Derived from the foreskin of a normal, healthy newborn male.[1][2][3] | [1][2][3] |
| Cell Type | Fibroblastic, exhibiting typical spindle-shaped morphology in culture.[1][2][3] | [1][2][3] |
| Karyotype | Normal diploid male karyotype (46,XY) with no consistent chromosomal aberrations reported.[1][3] | [1][3] |
| Lifespan | Finite proliferative capacity, capable of approximately 42 population doublings before entering replicative senescence.[1][3] This finite lifespan is a critical feature for studying age-related cellular processes.[1][3] | [1][3] |
| Growth Properties | Adherent, requiring a surface for growth.[1][2] | [1][2] |
| Culture Medium | Typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2mM Glutamine.[1][3][4] | [1][3][4] |
Hs27 as a Model for Cellular Senescence in Skin
The finite lifespan of Hs27 cells allows for the study of replicative senescence , which occurs as cells exhaust their proliferative capacity after a set number of divisions. This process is thought to mimic the intrinsic aging of fibroblasts in vivo.
More commonly, Hs27 cells are used to model stress-induced premature senescence (SIPS) . Fibroblasts in the skin are constantly exposed to stressors like UV radiation and oxidative damage, which accelerate the aging process. SIPS can be induced in Hs27 cells using a variety of stimuli, making them a versatile model for studying extrinsic aging factors. Studies have utilized Hs27 fibroblasts to investigate the anti-wrinkle and anti-melanogenesis effects of various compounds, often using UV radiation to induce a senescent-like phenotype.[5]
Hallmarks of Senescence in Hs27 Fibroblasts
When induced into a senescent state, Hs27 cells exhibit the classical markers and phenotypes used to identify senescent cells.
| Senescence Hallmark | Description | Typical Observation in Fibroblasts |
| Cell Cycle Arrest | Irreversible withdrawal from the cell cycle.[6] | Absence of proliferation markers like Ki67 and failure to incorporate DNA synthesis analogs like EdU or BrdU.[7][8] |
| Morphological Changes | Cells become enlarged, flattened, and often multinucleated.[9] | Hs27 cells display the characteristic enlarged and flattened morphology upon senescence induction. |
| SA-β-Gal Activity | Increased activity of Senescence-Associated β-Galactosidase at pH 6.0, a widely used biomarker.[9] | Senescent Hs27 cells stain positive (blue) in SA-β-gal assays.[10] |
| Gene Expression Changes | Upregulation of cyclin-dependent kinase inhibitors (CDKIs) like p16INK4a and p21WAF1/Cip1.[11][12] | Increased protein levels of p16 and p21 are consistently observed.[11][12] |
| SASP | Secretion of a complex mixture of pro-inflammatory cytokines (e.g., IL-6, IL-8), growth factors, and proteases (MMPs).[6][13] | Upregulation and secretion of SASP factors are key features of senescent fibroblasts. |
| Nuclear Foci | Formation of Senescence-Associated Heterochromatin Foci (SAHF) and presence of DNA damage foci (γH2AX).[14] | DAPI staining reveals distinct punctate heterochromatin foci (SAHF), and immunofluorescence shows γH2AX foci.[6][14] |
Key Signaling Pathways in Fibroblast Senescence
Two primary tumor suppressor pathways govern the entry into cellular senescence: the p53/p21 pathway and the p16/Rb pathway. These pathways are activated by various stressors and converge to halt the cell cycle.[6][11][12]
-
The p53/p21 Pathway: This pathway is a rapid response to DNA damage. The DNA Damage Response (DDR) activates kinases like ATM and ATR, which in turn phosphorylate and stabilize the p53 tumor suppressor protein.[6] Activated p53 acts as a transcription factor, inducing the expression of the cyclin-dependent kinase inhibitor (CDKI) p21.[11] p21 then inhibits cyclin/CDK complexes (primarily CDK2), preventing the phosphorylation of Retinoblastoma protein (Rb) and blocking the transition from the G1 to the S phase of the cell cycle.[6][11]
-
The p16/Rb Pathway: This pathway acts as a long-term lock on the senescent state. In response to persistent stress signals, the p16INK4a tumor suppressor is expressed.[11] p16 specifically inhibits CDK4 and CDK6, which also prevents the phosphorylation of Rb.[12] Hypophosphorylated Rb remains active, binding to and sequestering the E2F family of transcription factors, thereby preventing the expression of genes required for DNA replication and cell cycle progression.[11]
Experimental Protocols
The following are detailed methodologies for inducing and assessing senescence in Hs27 cells, adapted from established protocols.[7][14][15][16]
Experimental Workflow Overview
Protocol: Stress-Induced Premature Senescence (Doxorubicin)
This protocol induces senescence via DNA damage.
Materials:
-
Hs27 cells (low passage, <20 PDL)
-
Complete culture medium (DMEM + 10% FBS)
-
Doxorubicin hydrochloride stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
Procedure:
-
Cell Seeding: Seed 7 x 105 viable Hs27 cells in a T-75 flask with 15 mL of complete medium.[17] Incubate overnight (37°C, 5% CO2).
-
Doxorubicin Treatment: Prepare a working solution of Doxorubicin at 250 nM in complete medium.[7][17]
-
Aspirate the medium from the cells and replace it with the Doxorubicin-containing medium.
-
Recovery: Aspirate the Doxorubicin medium. Wash the cell monolayer once carefully with 10 mL of fresh, warm complete medium.
-
Add 15 mL of fresh complete medium and incubate for an additional 6-10 days.[7] Change the medium every 2-3 days.
-
Confirmation: After the recovery period, cells should exhibit a senescent morphology. Proceed with characterization assays. A non-treated, vehicle control (DMSO) flask should be maintained in parallel.
Protocol: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This is the most common assay for identifying senescent cells.
Materials:
-
Senescent and control Hs27 cells in 6-well plates
-
PBS
-
Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS
-
Staining Solution (prepare fresh):
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
Procedure:
-
Wash: Aspirate the culture medium and wash cells twice with 1 mL of PBS per well.
-
Fix: Add 1 mL of Fixation Solution to each well and incubate for 5 minutes at room temperature.[7]
-
Wash: Aspirate the fixative and wash the cells twice with 1 mL of PBS.
-
Stain: Add 1 mL of freshly prepared Staining Solution to each well. Seal the plate with parafilm to prevent evaporation.[7][14]
-
Incubate: Incubate the plate at 37°C in a dry incubator (no CO2) for 12-18 hours.[14] Check for the development of a blue color in the cytoplasm of senescent cells.
-
Imaging: After incubation, wash the cells with PBS and store them in PBS at 4°C. Image the wells using a bright-field microscope within 24 hours. Senescent cells will appear blue.
Conclusion: Suitability and Limitations
The Hs27 cell line is a highly suitable and robust model for investigating the mechanisms of cellular senescence in the context of skin aging. Its origin as a primary human dermal fibroblast, normal karyotype, and well-documented finite lifespan provide a physiologically relevant background for both replicative and stress-induced senescence studies.[1][3] The ability to easily induce and detect the classic hallmarks of senescence allows for reproducible and quantifiable experiments relevant to drug screening and mechanistic discovery.
However, researchers should be aware of its limitations. As a 2D monolayer culture, it does not recapitulate the complex 3D architecture and cell-cell interactions of human skin.[18] Furthermore, being derived from a single newborn donor, it lacks the genetic diversity of the human population. For studies requiring a more complex microenvironment, co-culture systems or 3D organotypic skin models containing senescent fibroblasts may be more appropriate.[18] Despite these limitations, the Hs27 cell line remains an invaluable and accessible first-line tool for researchers in the field of skin aging.
References
- 1. Hs 27. Culture Collections [culturecollections.org.uk]
- 2. AddexBio Product Detail - Hs27 Cells [addexbio.com]
- 3. bioinformatics.hsanmartino.it [bioinformatics.hsanmartino.it]
- 4. atcc.org [atcc.org]
- 5. fibroblast cell hs27: Topics by Science.gov [science.gov]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Induction and Validation of Cellular Senescence in Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative identification of senescent cells in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Model of Cell Cycle Arrest and Cellular Senescence in Primary Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Understanding cellular senescence: pathways involved, therapeutics and longevity aiding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conserved Senescence Associated Genes and Pathways in Primary Human Fibroblasts Detected by RNA-Seq | PLOS One [journals.plos.org]
- 13. Signaling pathways that regulate cellular senescence [escholarship.org]
- 14. A protocol for rapid construction of senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Algorithmic assessment of cellular senescence in experimental and clinical specimens | Springer Nature Experiments [experiments.springernature.com]
- 16. gorgoulis.gr [gorgoulis.gr]
- 17. m.youtube.com [m.youtube.com]
- 18. Organotypic human skin culture models constructed with senescent fibroblasts show hallmarks of skin aging - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Morphological and Growth Characteristics of Hs27 Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the morphological and growth characteristics of the Hs27 human fibroblast cell line, a critical tool in immunology, toxicology, and drug development research. This document outlines the cellular morphology, growth kinetics, and key signaling pathways, supplemented with detailed experimental protocols and data presented for clarity and reproducibility.
Morphological Characteristics
The Hs27 cell line, derived from the foreskin of a neonatal donor, exhibits a classic fibroblast-like morphology. These cells are adherent, growing in a monolayer on treated culture surfaces. The overall morphology is characterized by an elongated, spindle shape.
A notable subclone, Hs27A (also known as HS-27A), presents a distinct morphology. These cells are described as large, flattened, and polygonal, forming a "blanket-like" appearance with numerous intercellular contacts. This morphology is in contrast to the more spindly shape of the parental Hs27 line.
| Feature | Hs27 | Hs27A |
| Cell Type | Fibroblastic | Fibroblastic |
| Overall Shape | Elongated, Spindle-shaped | Large, Flattened, Polygonal |
| Growth Pattern | Adherent Monolayer | Adherent Monolayer with extensive cell-cell contacts |
| Origin | Human Foreskin | Subclone of Hs27 |
Growth Characteristics
Hs27 cells are known for their robust proliferation in standard culture conditions. While a definitive doubling time for the parental Hs27 cell line is not consistently reported in the literature, a closely related human foreskin fibroblast cell line, NclFed1A, has a reported doubling time of 26.7 ± 13 hours [1]. It is important to note that the doubling time can be influenced by culture conditions and passage number. For comparison, Hs27 cells transformed with the SV40 large T-antigen have a significantly shorter doubling time of approximately 14.4 hours [2].
General Culture Conditions
Optimal growth of Hs27 cells is achieved using the following conditions:
| Parameter | Recommended Condition |
| Base Medium | Dulbecco's Modified Eagle's Medium (DMEM)[3] |
| Supplement | 10% Fetal Bovine Serum (FBS)[3] |
| Temperature | 37°C[3] |
| Atmosphere | 5% CO₂[3] |
| Subculture | When cells reach 70-80% confluency, split at a ratio of 1:2 to 1:4.[3] |
Key Signaling Pathways in Hs27 Cells
While specific signaling pathway studies in Hs27 cells are limited, their fibroblast nature suggests the involvement of key pathways that regulate fibroblast proliferation, differentiation, and extracellular matrix (ECM) production. These pathways are crucial for understanding the cellular response to various stimuli and for developing targeted therapies.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway is a central regulator of fibroblast biology. It is critically involved in wound healing and fibrosis. Activation of the TGF-β pathway in fibroblasts typically leads to their differentiation into myofibroblasts, characterized by increased expression of alpha-smooth muscle actin (α-SMA) and enhanced ECM protein synthesis. This pathway is a key area of investigation for anti-fibrotic drug development.
Wnt Signaling Pathway
The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation[4]. In fibroblasts, activation of the canonical Wnt/β-catenin pathway can promote proliferation and influence cell fate decisions[5][6]. Dysregulation of this pathway is often implicated in fibrotic diseases.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cell proliferation, differentiation, and survival in response to a wide range of extracellular stimuli[7]. In fibroblasts, the MAPK cascades, including the ERK, JNK, and p38 pathways, are involved in mediating cellular responses to growth factors and stress, thereby influencing cell growth and morphology[8][9][10].
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the morphology and growth of Hs27 cells.
Protocol for Determining Cell Doubling Time
This protocol allows for the accurate calculation of the population doubling time.
Materials:
-
Hs27 cells in culture
-
Complete culture medium (DMEM + 10% FBS)
-
6-well plates
-
Trypsin-EDTA solution
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Seed Hs27 cells in a 6-well plate at a density of 1 x 10⁵ cells per well. Prepare triplicate wells for each time point.
-
At time 0, trypsinize and count the cells in three wells to get an accurate initial cell number (N₀).
-
Incubate the remaining plates at 37°C and 5% CO₂.
-
At 24, 48, 72, and 96 hours, trypsinize and count the viable cells (using trypan blue exclusion) from three wells to get the final cell number (Nₜ) at each time point.
-
Calculate the doubling time using the formula: DT = t * ln(2) / ln(Nₜ / N₀) , where 't' is the time in hours.
-
Plot the cell number versus time to generate a growth curve.
MTS Assay for Cell Proliferation
The MTS assay is a colorimetric method to assess cell viability and proliferation[11][12][13][14][15].
Materials:
-
Hs27 cells
-
96-well plates
-
Complete culture medium
-
MTS reagent solution
-
Plate reader
Procedure:
-
Seed Hs27 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Add the test compound at various concentrations and incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage of the untreated control.
Immunofluorescence Staining for Cytoskeletal Visualization
This protocol is for visualizing the actin cytoskeleton and nucleus to assess cell morphology[16][17][18][19].
Materials:
-
Hs27 cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently-labeled secondary antibody
-
Phalloidin conjugated to a fluorescent dye (e.g., FITC)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Rinse the coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Rinse three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Rinse three times with PBS.
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody diluted in 1% BSA for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and Phalloidin-FITC diluted in 1% BSA for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image using a fluorescence microscope.
References
- 1. Production and validation of a good manufacturing practice grade human fibroblast line for supporting human embryonic stem cell derivation and culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fibroblast cell hs27: Topics by Science.gov [science.gov]
- 3. Hs 27. Culture Collections [culturecollections.org.uk]
- 4. The Wnt signaling pathway in cellular proliferation and differentiation: A tale of two coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt signaling is activated at high frequency and drives proliferation of multiple human sarcoma subtypes through a TCF/β-catenin target gene, CDC25A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt Signaling Inhibits High-Density Cell Sheet Culture Induced Mesenchymal Stromal Cell Aging by Targeting Cell Cycle Inhibitor p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. MAP kinase pathways involving hsp27 regulate fibroblast-mediated wound contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mesenchymal MAPKAPK2/HSP27 drives intestinal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IL-27 Promotes Proliferation of Human Leukemic Cell Lines Through the MAPK/ERK Signaling Pathway and Suppresses Sensitivity to Chemotherapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The sensitivity and specificity of the MTS tetrazolium assay for detecting the in vitro cytotoxicity of 20 chemicals using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. biotium.com [biotium.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Preparing fixed cells for immunofluorescence [protocols.io]
- 19. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Hs27 Cell Line: A Comprehensive Technical Profile of Karyotype and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the karyotype and genetic stability of the Hs27 cell line, a widely used human foreskin fibroblast line. This document is intended to serve as a core resource for researchers utilizing this cell line in their work, offering detailed data and standardized protocols to ensure experimental reproducibility and data integrity.
Introduction
The Hs27 cell line is a finite cell line derived from the foreskin of a normal, newborn Black male.[1] It exhibits a fibroblastic morphology and grows as an adherent monolayer.[1][2] As a non-transformed cell line, Hs27 serves as a critical control in various research applications, including toxicology, high-throughput screening, and as feeder cells for human embryonic stem cell cultures.[3][4] Understanding the genetic makeup and stability of this cell line is paramount for the accurate interpretation of experimental results.
Karyotype Analysis of Hs27
Karyotyping is a critical quality control measure to assess the chromosomal integrity of a cell line. The Hs27 cell line is characterized by a stable, normal male human karyotype.
Table 1: Karyotype of the Hs27 Cell Line
| Feature | Description |
| Karyotype | 46,XY |
| Source | Public Health England |
This diploid karyotype indicates that the Hs27 cell line has maintained the correct number of chromosomes and the expected sex chromosome complement, with no consistent chromosomal aberrations reported.[1][2]
Genetic Stability and Authentication
The stability of a cell line over continuous culture is crucial for the reliability of long-term studies. Longevity studies have demonstrated that the Hs27 cell line can be propagated for up to 42 passages without the emergence of consistent chromosomal abnormalities.[1][2]
To ensure the identity and purity of the Hs27 cell line, Short Tandem Repeat (STR) profiling is the gold standard for authentication.[5][6] The STR profile provides a unique DNA fingerprint for the cell line.
Table 2: STR Profile of the Hs27 Cell Line
| STR Locus | Alleles |
| Amelogenin | X,Y |
| CSF1PO | 10, 12 |
| D5S818 | 12 |
| D7S820 | 9, 11 |
| D13S317 | 12, 14 |
| D16S539 | 11, 13 |
| TH01 | 7, 8 |
| TPOX | 6, 8 |
| vWA | 18 |
Source: Public Health England[1]
Researchers should periodically perform STR profiling to confirm the identity of their Hs27 cell cultures and rule out cross-contamination with other cell lines.
Experimental Protocols
The following are detailed methodologies for the key experiments of karyotyping and STR profiling, adapted for adherent fibroblast cell lines like Hs27.
Karyotyping of Adherent Hs27 Cells
This protocol is for the preparation of metaphase chromosomes from adherent Hs27 cells for G-banding analysis.
I. Materials
-
Hs27 cells at 70-80% confluency
-
Complete growth medium (e.g., DMEM with 10% FBS and 2mM Glutamine)[1]
-
Colcemid solution (10 µg/mL)
-
Pre-warmed (37°C) 0.075 M Potassium Chloride (KCl) hypotonic solution
-
Freshly prepared, ice-cold Carnoy's fixative (3:1 methanol:glacial acetic acid)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin solution (for G-banding)
-
Giemsa stain
-
Microscope slides
-
Coplin jars
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Microscope with imaging system
II. Procedure
-
Mitotic Arrest: Add Colcemid to the culture medium of actively dividing Hs27 cells (70-80% confluent) to a final concentration of 0.1 µg/mL. Incubate for 2-4 hours at 37°C. This arrests the cells in metaphase.
-
Cell Harvesting:
-
Aspirate the medium containing Colcemid and transfer it to a 15 mL conical tube.
-
Wash the cell monolayer with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin and combine the cell suspension with the medium from the first step.
-
Centrifuge at 150 x g for 8 minutes.
-
-
Hypotonic Treatment:
-
Discard the supernatant, leaving a small amount of medium to resuspend the cell pellet by gentle flicking.
-
Slowly add 5-10 mL of pre-warmed 0.075 M KCl hypotonic solution, mixing gently.
-
Incubate at 37°C for 15-20 minutes. This causes the cells to swell, spreading the chromosomes.
-
-
Fixation:
-
Add a few drops of fresh, ice-cold Carnoy's fixative to the cell suspension and mix gently.
-
Centrifuge at 150 x g for 8 minutes.
-
Discard the supernatant and resuspend the pellet in 5-10 mL of fresh, ice-cold fixative.
-
Repeat the centrifugation and fixation steps two more times to ensure the cells are well-fixed.
-
-
Slide Preparation:
-
After the final wash, resuspend the cell pellet in a small volume of fresh fixative.
-
Drop the cell suspension from a height onto clean, pre-chilled microscope slides.
-
Allow the slides to air dry.
-
-
G-Banding and Staining:
-
Age the slides by baking at 60-70°C for at least 2 hours.
-
Treat the slides with a dilute trypsin solution to digest chromosomal proteins. The timing is critical and may need optimization.
-
Rinse the slides and stain with Giemsa solution.
-
-
Analysis:
-
Examine the slides under a microscope and capture images of well-spread metaphases.
-
Arrange the chromosomes in a karyogram to analyze the karyotype.
-
STR Profiling for Hs27 Authentication
This protocol outlines the general workflow for authenticating the Hs27 cell line using STR profiling.
I. Materials
-
Hs27 cell pellet or purified genomic DNA
-
DNA extraction kit
-
Commercially available STR profiling kit (e.g., AmpFLSTR™ Identifiler™ Plus PCR Amplification Kit)[7]
-
Thermal cycler
-
Capillary electrophoresis instrument
-
Gene analysis software
II. Procedure
-
DNA Extraction: Extract high-quality genomic DNA from a pellet of Hs27 cells using a commercial DNA extraction kit, following the manufacturer's instructions. Quantify the extracted DNA.
-
PCR Amplification:
-
Set up a multiplex PCR reaction using the STR profiling kit. This involves combining the extracted DNA with the kit's master mix, which contains primers for multiple STR loci.
-
Perform PCR amplification in a thermal cycler according to the kit's recommended cycling conditions.
-
-
Capillary Electrophoresis:
-
The fluorescently labeled PCR products are separated by size using a capillary electrophoresis instrument.
-
The instrument detects the fluorescent fragments as they pass a laser, generating an electropherogram.
-
-
Data Analysis:
-
Use specialized software to analyze the raw data from the capillary electrophoresis.
-
The software determines the size of each PCR product and, by comparison to an allelic ladder, assigns the allele(s) for each STR locus.
-
Compare the resulting STR profile to the reference profile for Hs27 (see Table 2) to confirm the cell line's identity. An 80% or greater match is typically required for authentication.
-
Visualization of Cell Line Characterization Workflow
The following diagram illustrates the logical workflow for the characterization and authentication of the Hs27 cell line.
Best Practices for Maintaining Hs27 Stability
To ensure the continued genetic stability and integrity of the Hs27 cell line during experimentation, the following best practices are recommended:
-
Low Passage Number: Use cells at the lowest possible passage number for experiments. It is advisable to create a master cell bank and working cell banks upon receiving the cell line.
-
Consistent Culture Conditions: Maintain consistent culture conditions, including the same brand and lot of media, serum, and supplements, to avoid introducing selective pressures.
-
Regular Authentication: Periodically re-authenticate the cell line using STR profiling, especially when starting a new series of experiments or if unexpected results are observed.
-
Mycoplasma Testing: Regularly test for mycoplasma contamination, as this can affect cell physiology and experimental outcomes.
-
Proper Cryopreservation: Cryopreserve cells correctly to ensure high viability upon thawing and to maintain a stock of low-passage cells.
By adhering to these guidelines and utilizing the provided data and protocols, researchers can confidently employ the Hs27 cell line in their studies, contributing to the generation of reliable and reproducible scientific data.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. lucp.net [lucp.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Cell Line Authentication Resources [worldwide.promega.com]
A Technical Guide to the MAPK/ERK Pathway: Cancer Proliferation and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway, a cornerstone of cellular regulation and a critical target in oncology. We will explore the core components of this cascade, its dysregulation in cancer, strategies for therapeutic intervention, and detailed experimental protocols for its study.
The Core MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a highly conserved chain of proteins that transduces signals from cell surface receptors to the DNA in the nucleus.[1] This cascade is fundamental in regulating a host of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[2][3]
The pathway is typically initiated by the binding of a growth factor, such as Epidermal Growth Factor (EGF), to a receptor tyrosine kinase on the cell surface.[1] This event triggers the activation of a small GTPase called Ras. Activated Ras then recruits and activates a family of serine/threonine kinases known as RAF (A-RAF, B-RAF, C-RAF).[4][5] RAF kinases then phosphorylate and activate the dual-specificity kinases MEK1 and MEK2 (MAPK/ERK Kinase).[5][6] Finally, activated MEK phosphorylates and activates the terminal kinases in the cascade, ERK1 and ERK2.[5][6] Phosphorylated ERK translocates to the nucleus, where it regulates transcription factors that drive cell proliferation and survival.[1][5]
Dysregulation in Cancer and Therapeutic Targeting
Aberrant activation of the MAPK/ERK pathway is a hallmark of many human cancers, driving uncontrolled cell growth.[7] This is often caused by mutations in key pathway components. For instance, mutations in the BRAF gene are found in approximately 40-50% of melanomas.[4][8] The most common mutation, V600E, results in a constitutively active BRAF protein, leading to constant downstream signaling irrespective of external growth factors.[9][10]
This dependency creates a therapeutic window. Drugs have been developed to specifically target these mutated proteins.
-
BRAF Inhibitors: Molecules like Dabrafenib (B601069) and Vemurafenib are potent and selective inhibitors of the mutated BRAF V600 kinase.[9][11]
-
MEK Inhibitors: Trametinib (B1684009), Cobimetinib, and Binimetinib are allosteric inhibitors that bind to a unique pocket on MEK1 and MEK2, locking the enzyme in an inactive state.[][13][14] This prevents the phosphorylation and activation of ERK.[13]
While monotherapy can be effective, acquired resistance often develops.[8] A key strategy to overcome this is combination therapy. The concurrent use of a BRAF inhibitor (like Dabrafenib) and a MEK inhibitor (like Trametinib) has been shown to improve response rates, progression-free survival, and overall survival in patients with BRAF-mutant melanoma compared to monotherapy.[15][16] This combination is now a standard of care for patients with BRAF V600-mutated advanced melanoma and has also been approved for other cancers like non-small cell lung cancer (NSCLC).[13][17]
Quantitative Data: Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize IC50 values for key MAPK/ERK pathway inhibitors across various cancer cell lines. It is important to note that these values can vary between studies due to different experimental conditions.[18]
Table 1: IC50 Values of MEK Inhibitors in BRAF V600E Mutant Melanoma Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Citation |
|---|---|---|---|
| Trametinib | A375 | 0.52 | [18] |
| Trametinib | SK-MEL-28 | 0.48 | [18] |
| Selumetinib | A375 | 1.0 - 2.5 |[18] |
Table 2: IC50 Values of ERK Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Citation |
|---|---|---|---|---|
| SCH772984 | SH-SY5Y | Neuroblastoma | 75 | [19] |
| Ulixertinib | SH-SY5Y | Neuroblastoma | 86 | [19] |
| Ravoxertinib | SH-SY5Y | Neuroblastoma | 97 | [19] |
| PD0325901 (MEKi) | HCT-116 | Colorectal Cancer | 8 |[19] |
Experimental Protocols: Assessing Pathway Inhibition
A standard method to determine the efficacy of a pathway inhibitor is to measure the phosphorylation status of its downstream targets. Western blotting for phosphorylated ERK (p-ERK) is a robust and widely used technique to assess the functional inhibition of the MAPK/ERK cascade.[7][20]
This protocol provides a detailed methodology for treating cancer cells with a pathway inhibitor and analyzing the resulting changes in ERK1/2 phosphorylation.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., A375 melanoma cells) in 6-well plates and culture until they reach 70-80% confluency.
-
For experiments requiring pathway stimulation, serum-starve the cells for 8-12 hours to minimize basal ERK phosphorylation.[21]
-
Prepare a dilution series of the test inhibitor (e.g., Trametinib) in low-serum medium.
-
Remove the starvation medium, add the inhibitor-containing medium, and incubate for the desired period (e.g., 2-24 hours).[7][22] Include a vehicle-only (e.g., DMSO) control.
2. Cell Lysis and Protein Quantification:
-
After treatment, place plates on ice and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[22]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[22]
3. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate per sample by boiling at 95-100°C for 5 minutes in Laemmli sample buffer.[7][22]
-
Load samples onto an SDS-PAGE gel and run at 100-120 V to separate proteins by size.[7][21]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
4. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[7][21]
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., anti-phospho-p44/42 MAPK, Thr202/Tyr204), typically diluted 1:1000 to 1:2000 in blocking buffer, overnight at 4°C with gentle agitation.[7][21]
-
Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG), diluted 1:5000 to 1:10,000 in blocking buffer, for 1 hour at room temperature.[7][21]
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[22]
-
To normalize the data, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total ERK1/2.[7][21]
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software. The final result is expressed as the ratio of p-ERK to total ERK.[7][21]
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biomedres.us [biomedres.us]
- 9. The role of BRAF V600 mutation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BRAF Mutations in Melanoma: Biological Aspects, Therapeutic Implications, and Circulating Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 13. news-medical.net [news-medical.net]
- 14. MEK inhibitor - Wikipedia [en.wikipedia.org]
- 15. Combination dabrafenib and trametinib in the management of advanced melanoma with BRAFV600 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dabrafenib (Tafinlar) + Trametinib (Mekinist) Targeted Therapy [curemelanoma.org]
- 17. targetedonc.com [targetedonc.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
The HS-27A Cell Line: A Technical Guide to its Origin and Application
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
The HS-27A bone marrow stromal cell line stands as a critical tool in hematology and cancer research, providing a stable and reproducible model to investigate the intricate interactions within the bone marrow microenvironment. This technical guide offers a comprehensive overview of the origin, characteristics, and experimental applications of the HS-27A cell line, with a focus on quantitative data, detailed experimental protocols, and relevant signaling pathways.
Origin and Establishment
The HS-27A cell line was derived from the bone marrow stroma of a 30-year-old Caucasian male.[1] It is a subclone of the HS-27 cell line, which was one of twenty-seven immortalized clones (designated HS-1 to this compound) established from long-term bone marrow cultures.[1] The immortalization of these primary stromal cells was achieved through transduction with the amphotropic retroviral vector LXSN16E6E7, which expresses the E6 and E7 oncoproteins of human papillomavirus type 16 (HPV-16).[2][3][4] This process conferred an extended lifespan to the cells, allowing for their continuous culture and use in a wide range of experimental settings. The HS-27A cell line is available from the American Type Culture Collection (ATCC) under the accession number CRL-2496.[1]
Cellular Characteristics
HS-27A cells exhibit a distinct fibroblast-like morphology, characterized by large, flattened, polygonal-shaped cells that form a "blanket" layer and maintain numerous intercellular contacts.[1] Functionally, HS-27A is distinguished from its counterpart, the HS-5 cell line, by its low-level secretion of growth factors and its inability to support the proliferation of isolated hematopoietic progenitor cells in co-culture.[1][5] However, it notably supports the formation of "cobblestone" areas, which are indicative of the maintenance of primitive hematopoietic stem and progenitor cells (HSPCs), specifically those with a CD34+ and low CD38 expression profile.[1] A key molecular feature of the HS-27A cell line is its relatively high expression of Vascular Cell Adhesion Molecule-1 (VCAM-1).[1]
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data related to the HS-27A cell line.
Table 1: Surface Marker Expression Profile
The immunophenotype of the HS-27A cell line aligns with the criteria for defining mesenchymal stromal cells (MSCs) as established by the International Society for Cellular Therapy (ISCT).[3][5][6] They are positive for MSC markers such as CD73, CD90, and CD105, and negative for hematopoietic and endothelial markers.[5][6] Notably, HS-27A cells show a significantly higher expression of these positive surface markers compared to both primary MSCs and the HS-5 cell line.[5]
| Surface Marker | Expression Status | Mean Geometric Fluorescence Intensity (gMFI) normalized to FMO control ± SEM |
| CD73 | Positive | Significantly higher than primary MSCs and HS-5 |
| CD90 | Positive | Significantly higher than primary MSCs and HS-5 |
| CD105 | Positive | Significantly higher than primary MSCs and HS-5 |
| HLA-ABC | Positive | Significantly higher than primary MSCs and HS-5 |
| CD14 | Negative | No significant expression |
| CD31 | Negative | No significant expression |
| CD34 | Negative | No significant expression |
| CD45 | Negative | No significant expression |
| HLA-DR | Negative | No significant expression |
| VCAM-1 (CD106) | Positive | High expression |
| Data is compiled from Adamo et al., 2020.[5] |
Table 2: Osteogenic Differentiation Capacity
HS-27A cells can be induced to undergo osteogenic differentiation, although their mineralization capacity may be limited.
| Treatment | Assay | Quantitative Measurement |
| Osteogenic Medium (Ascorbic acid, Dexamethasone, β-glycerophosphate) | Alkaline Phosphatase (ALP) Activity | Significant increase after 7 days |
| Osteogenic Medium + LPS (100 ng/ml) | Alkaline Phosphatase (ALP) Activity | Further significant increase compared to osteogenic medium alone |
| rhBMP-2 + PD98059 | MSX-2, Bone Sialoprotein, Osteocalcin mRNA levels | Increased expression |
| Data is compiled from Tytula et al., 2024.[7][8][9][10] |
Experimental Protocols
Cell Culture and Subculturing
This protocol is adapted from ATCC guidelines and other common laboratory practices.[1][11][12]
a. Complete Growth Medium:
-
ATCC-formulated RPMI-1640 Medium (ATCC 30-2001)
-
Fetal Bovine Serum (FBS) to a final concentration of 10% (ATCC 30-2020)
b. Thawing and Initial Culture:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Decontaminate the vial with 70% ethanol.
-
Transfer the cell suspension to a 15 mL conical tube containing 9.0 mL of complete growth medium.
-
Centrifuge at approximately 125 x g for 5 to 7 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and transfer to a 25 cm² or 75 cm² culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
To avoid excessive alkalinity, it is recommended to pre-incubate the culture vessel with complete growth medium for at least 15 minutes before adding the cells.
c. Subculturing:
-
Remove and discard the culture medium.
-
Briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.
-
Add 2 to 3 mL of Trypsin-EDTA solution to the flask and observe the cells under an inverted microscope until the cell layer is dispersed (usually within 5 to 15 minutes).
-
Add 6 to 8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension to break up clumps.
-
Transfer the cell suspension to a conical tube and centrifuge as described above.
-
Resuspend the cell pellet in fresh growth medium.
-
Dispense the cell suspension into new culture vessels at a recommended subcultivation ratio of 1:3 to 1:6.
-
Change the culture medium every 2 to 3 days.
Osteogenic Differentiation
This protocol is based on the methodology described by Tytula et al. (2024).[7][8][9][10]
a. Osteogenic Induction Medium:
-
Complete growth medium (as described above) supplemented with:
-
50 µM Ascorbic acid
-
10 nM Dexamethasone
-
10 mM β-glycerophosphate
-
b. Protocol:
-
Seed HS-27A cells in a multi-well plate at an appropriate density.
-
Allow the cells to reach confluence.
-
Replace the complete growth medium with the osteogenic induction medium.
-
Culture the cells for 7 to 32 days, replacing the medium every 2-3 days.
-
Assess osteogenic differentiation by measuring alkaline phosphatase (ALP) activity at earlier time points (e.g., day 7) and by staining for calcium deposits (e.g., Alizarin Red S staining) at later time points (e.g., day 32).
Signaling Pathways and Experimental Workflows
VCAM-1 Signaling in the Bone Marrow Microenvironment
The high expression of VCAM-1 on HS-27A cells is a key feature that mediates their interaction with hematopoietic cells, which often express the integrin VLA-4 (α4β1). This interaction is crucial for the adhesion of HSPCs and leukemia cells to the stromal layer and triggers intracellular signaling cascades in both cell types.
Experimental Workflow: Co-culture of HS-27A with Hematopoietic Cells
This workflow outlines a general procedure for establishing a co-culture system to study the influence of HS-27A cells on hematopoietic cells.
Logical Relationship: Immortalization of HS-27A
This diagram illustrates the process by which the HS-27A cell line was established.
References
- 1. Stromal cells expressing elevated VCAM-1 enhance survival of B lineage tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Canonical Wnt pathway signaling suppresses VCAM-1 expression by marrow stromal and hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Canonical Wnt Pathway Signaling Suppresses VCAM-1 Expression by Marrow Stromal and Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpp.krakow.pl [jpp.krakow.pl]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. Osteogenic potential of human bone marrow stromal cell line HS-27A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. ubigene.us [ubigene.us]
Functional Characteristics of HS-27A Cells In Vitro: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HS-27A cell line, a human bone marrow-derived stromal cell line, serves as a critical in vitro model for studying the hematopoietic microenvironment, mesenchymal stem cell (MSC) biology, and cellular interactions in both normal and pathological contexts.[1][2][3] Immortalized using the E6/E7 genes of human papillomavirus type 16 (HPV-16), HS-27A cells represent a functionally distinct subpopulation of bone marrow stromal cells.[4][5] This guide provides a comprehensive overview of the functional characteristics of HS-27A cells in vitro, detailing their origin, morphology, growth properties, immunophenotype, secretory profile, and role in supporting hematopoietic processes. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate reproducible research.
Origin and General Characteristics
The HS-27A cell line was derived from the bone marrow stroma of a 30-year-old Caucasian male.[5] The immortalization process involved transduction with the amphotropic retrovirus vector LXSN16E6E7. HS-27A is a subclone of the HS-27 clone.
Morphology and Growth: HS-27A cells exhibit an adherent growth pattern with a distinct epithelioid or fibroblast-like morphology, forming large, flattened polygonal shapes.[1] They are notably larger in size compared to the related HS-5 stromal cell line and tend to maintain numerous intercellular contacts, forming "blanket" cell layers.[6]
| Characteristic | Description |
| Cell Type | Fibroblast |
| Tissue of Origin | Bone Marrow Stroma |
| Organism | Homo sapiens (Human) |
| Age and Sex of Donor | 30 years, Male |
| Ethnicity | Caucasian |
| Immortalization Method | Transduction with HPV-16 E6/E7 genes |
| Growth Properties | Adherent |
| Morphology | Large, flattened, polygonal, epithelioid |
Immunophenotypic Profile
HS-27A cells display a surface marker profile consistent with mesenchymal stromal cells, as defined by the International Society for Cellular and Gene Therapy (ISCT).[1][7][8] They are positive for key MSC markers while being negative for hematopoietic and endothelial markers. Notably, the expression intensity of positive markers on HS-27A cells is significantly higher compared to both primary MSCs and the HS-5 cell line.[1]
| Surface Marker | Expression Status | Function/Significance |
| Positive Markers | ||
| CD73 | Positive[1][7][8] | Ecto-5'-nucleotidase, involved in purinergic signaling |
| CD90 (Thy-1) | Positive[1][7][8] | Glycosylphosphatidylinositol-anchored protein, role in cell-cell and cell-matrix interactions |
| CD105 (Endoglin) | Positive[1][7][8] | TGF-β co-receptor, involved in angiogenesis and cell proliferation |
| CD106 (VCAM-1) | High Expression | Vascular Cell Adhesion Molecule 1, mediates adhesion of hematopoietic cells |
| CD146 (MCAM) | Positive[9] | Cell adhesion molecule, associated with the stem cell niche and engraftment |
| HLA-ABC (MHC Class I) | Positive[1][7][8] | Presents endogenous antigens to CD8+ T cells |
| Negative Markers | ||
| CD14 | Negative[1][7][8] | Monocyte/macrophage marker |
| CD31 (PECAM-1) | Negative[1][7][8] | Endothelial cell marker |
| CD34 | Negative[1][7][8] | Hematopoietic stem and progenitor cell marker |
| CD45 | Negative[1][7][8] | Pan-leukocyte marker |
| HLA-DR (MHC Class II) | Negative[1][7][8] | Presents exogenous antigens to CD4+ T cells |
Functional Characteristics in Hematopoiesis
HS-27A cells are functionally distinct from the HS-5 cell line, particularly in their interaction with hematopoietic cells. A key characteristic of HS-27A is its limited secretion of growth factors.[1][6] Consequently, HS-27A cells and their conditioned medium do not support the proliferation of isolated hematopoietic progenitor cells or the growth of myeloid colonies in co-culture.[1][6]
However, HS-27A cells play a crucial role in supporting more primitive hematopoietic events. They are known to support the formation of "cobblestone areas" by early hematopoietic progenitors (CD34-positive, CD38-low cells), which is indicative of the maintenance of primitive hematopoietic stem and progenitor cells (HSPCs).[2][10] This function is linked to the high expression of adhesion molecules like VCAM-1 and CD146, which are essential for the homing and engraftment of HSPCs.[11]
| Hematopoietic Support Function | HS-27A Capability | Key Mediators |
| Support of Progenitor Proliferation | No[1][6] | Low secretion of growth factors (e.g., G-CSF, GM-CSF) |
| Formation of "Cobblestone Areas" | Yes[2][10] | High expression of adhesion molecules |
| Support of Hematopoietic Engraftment | Yes[1][11] | High expression of CD146[11] |
Cytokine and Chemokine Secretion Profile
HS-27A cells are characterized by their low basal secretion of hematopoietic growth factors and inflammatory cytokines compared to primary MSCs and the HS-5 cell line.[1][12] Gene expression analyses have shown that pathways related to chemokine biosynthesis are significantly down-regulated in HS-27A cells.[1] However, under certain conditions, such as stimulation with chemotherapy agents, HS-27A cells can be induced to secrete cytokines like G-CSF.[12]
| Secreted Factor | Basal Secretion Level | Notes |
| Growth Factors (e.g., G-CSF, GM-CSF, IL-6) | Low / Poor[1][9] | Can be induced to secrete G-CSF upon stimulation[12] |
| Chemokines | Low | Gene signatures for chemokine biosynthesis are down-regulated[1] |
| Interleukin-10 (IL-10) | Low | Gene signatures for IL-10 release are down-regulated[1] |
| Interleukin-12 (IL-12) | Low | Gene signatures for IL-12 release are down-regulated[1] |
Gene Expression and Signaling Pathways
Gene expression profiling has revealed significant differences between HS-27A cells and primary MSCs, as well as the HS-5 cell line.[1][2][3] Several key signaling pathways involved in tumor progression and immunomodulation are down-regulated in HS-27A cells.[1]
Down-regulated Pathways in HS-27A (compared to primary MSCs):
-
Angiogenesis[1]
-
Wnt/β-catenin Signaling[1]
-
KRAS Signaling[1]
-
PI3K-AKT-mTOR Signaling[1]
-
IFN-γ-mediated Signaling[1]
-
Toll-like Receptor (TLR) Signaling[1]
These differences suggest that HS-27A may serve as a negative control in studies focusing on the pro-tumorigenic and immunomodulatory properties of MSCs.[1] Conversely, HS-27A cells express high levels of transcripts for G protein regulators and insulin-like growth factor (IGF) binding proteins.[8][13]
Experimental Protocols
Cell Culture
Complete Growth Medium:
-
ATCC-formulated RPMI-1640 Medium (e.g., ATCC 30-2001)[4]
Thawing Protocol:
-
Rapidly thaw the cryovial in a 37°C water bath.[4]
-
Transfer the cell suspension to a centrifuge tube containing 9.0 mL of complete growth medium.
-
Centrifuge at approximately 125 x g for 5 to 7 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and transfer to a T25 or T75 culture flask.[4]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Sub-culturing (Passaging):
-
Culture cells until they reach 70-80% confluence.[4]
-
Aspirate the medium and briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution or Accutase.[4]
-
Add the Trypsin-EDTA solution or Accutase to cover the cell layer and incubate at 37°C until cells detach.[4]
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium for plating into new flasks at a recommended split ratio of 1:10.[4]
Flow Cytometry for Surface Marker Analysis
-
Harvest HS-27A cells using a gentle cell dissociation reagent like Accutase.
-
Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
-
Resuspend the cells to a concentration of approximately 1x10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add fluorochrome-conjugated antibodies against the surface markers of interest (e.g., CD73, CD90, CD105, CD106, CD14, CD34, CD45, HLA-DR).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with buffer to remove unbound antibodies.
-
Resuspend the cells in buffer for analysis.
-
Acquire data on a flow cytometer. Use Fluorescence Minus One (FMO) controls for accurate gating.[1][14]
Hematopoietic Co-culture for "Cobblestone Area" Formation
-
Seed HS-27A cells in a culture plate and grow to confluence to establish a stromal layer.
-
Isolate CD34+CD38- hematopoietic stem and progenitor cells from a source such as cord blood, bone marrow, or mobilized peripheral blood.
-
Overlay the isolated hematopoietic cells onto the confluent HS-27A stromal layer.
-
Co-culture the cells in a suitable medium that supports hematopoietic cells but does not contain high levels of exogenous cytokines that would induce rapid differentiation.
-
Observe the cultures over several weeks for the formation of "cobblestone areas," which are clusters of small, round, phase-dark hematopoietic cells that appear to have migrated beneath the stromal layer.
Visualizations
Caption: Workflow for the in vitro culture and characterization of HS-27A cells.
Caption: Model of HS-27A cell interactions with hematopoietic stem and progenitor cells.
References
- 1. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. Cellosaurus cell line HS-27A (CVCL_3719) [cellosaurus.org]
- 6. Frontiers | HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Functionally and Phenotypically Distinct Subpopulations of Marrow Stromal Cells Are Fibroblast in Origin and Induce Different Fates in Peripheral Blood Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SILAC Analysis of Two Bone Marrow Stromal Cell Lines [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytokines secreted by bone marrow stromal cells protect c-KIT mutant AML cells from c-KIT inhibitor-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The HS-27A Cell Line: A Technical Guide to its Role in Supporting Hematopoiesis via Cell-Cell Contact
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human bone marrow stromal cell line, HS-27A, serves as a critical in vitro model for studying the hematopoietic stem cell (HSC) niche. Unlike other stromal lines that support hematopoiesis through a cocktail of secreted growth factors, HS-27A exemplifies a supportive mechanism that is predominantly reliant on direct cell-to-cell interactions. This technical guide provides an in-depth analysis of the HS-27A cell line, detailing its cellular characteristics, the molecular basis of its hematopoietic support, and comprehensive protocols for its use in research. A key focus is the high expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and its interaction with hematopoietic progenitors, a cornerstone of HSC maintenance within the niche.
Introduction: The Hematopoietic Niche and the HS-27A Model
Hematopoiesis, the process of blood cell formation, is intricately regulated within a specialized microenvironment in the bone marrow known as the hematopoietic stem cell (HSC) niche. This niche is composed of various cellular components, including mesenchymal stromal cells (MSCs), which provide the necessary signals for HSC maintenance, proliferation, and differentiation. The HS-27A cell line, a subclone of the immortalized human bone marrow stromal cell line HS-27, offers a unique model to dissect a specific aspect of this complex environment.[1][2]
HS-27A is characterized by an epithelioid morphology and the formation of extensive intercellular contacts.[1][3] Crucially, it diverges from its counterpart, the HS-5 cell line, by its minimal secretion of key hematopoietic cytokines such as Granulocyte Colony-Stimulating Factor (G-CSF), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Interleukin-6 (IL-6).[3][4] Consequently, conditioned medium from HS-27A cultures is insufficient to support the proliferation of hematopoietic progenitor cells or the formation of myeloid colonies.[3][5] This lack of paracrine support highlights that the hematopoietic maintenance provided by HS-27A is mediated primarily through direct physical contact.
Data Presentation: Cellular and Molecular Characteristics
The following tables summarize the key quantitative data regarding the phenotype of the HS-27A cell line, providing a comparative view where data is available.
Table 1: Surface Marker Expression Profile of HS-27A Cells
| Marker | Alternative Name | Function | Expression Level on HS-27A | Quantitative Data (gMFI)¹ |
| CD106 | VCAM-1 | Cell Adhesion, HSC Retention | High | Not explicitly quantified in reviewed literature, but consistently reported as high. |
| CD146 | MCAM | Cell Adhesion | Positive | Homogeneous high expression[6] |
| CD73 | Ecto-5'-nucleotidase | Mesenchymal Stem Cell Marker | Positive | Significantly higher than primary MSCs and HS-5[4][7] |
| CD90 | Thy-1 | Mesenchymal Stem Cell Marker | Positive | Significantly higher than primary MSCs and HS-5[4][7] |
| CD105 | Endoglin | Mesenchymal Stem Cell Marker | Positive | Significantly higher than primary MSCs and HS-5[4][7] |
| HLA-ABC | MHC Class I | Antigen Presentation | Positive | Significantly higher than primary MSCs[4][7] |
| CD14 | --- | Monocyte/Macrophage Marker | Negative | --- |
| CD31 | PECAM-1 | Endothelial Cell Marker | Negative | --- |
| CD34 | --- | Hematopoietic Stem/Progenitor Marker | Negative | --- |
| CD45 | LCA | Pan-Leukocyte Marker | Negative | --- |
| HLA-DR | MHC Class II | Antigen Presenting Cell Marker | Negative | --- |
¹gMFI: Geometric Mean Fluorescence Intensity, a common metric in flow cytometry analysis. Data is based on comparative studies.[4][7][8]
Table 2: Secreted Factor Profile of HS-27A Conditioned Medium
| Cytokine/Growth Factor | Function in Hematopoiesis | Reported Secretion Level by HS-27A |
| G-CSF | Granulocyte differentiation and mobilization | Low / Negligible[4] |
| GM-CSF | Myeloid progenitor proliferation and differentiation | Low / Negligible[4] |
| M-CSF | Macrophage differentiation | Low / Negligible |
| IL-6 | Proliferation and differentiation of various hematopoietic cells | Low / Negligible[4] |
| IL-8 | Neutrophil chemotaxis | Low / Negligible |
| IL-11 | Megakaryopoiesis support | Low / Negligible |
| Kit Ligand (SCF) | HSC survival and proliferation | Low / Negligible |
Core Mechanism of Hematopoietic Support: The VCAM-1/Integrin α4β1 Axis
The primary mechanism by which HS-27A supports hematopoiesis, particularly the maintenance of primitive hematopoietic cells, is through the interaction of cell adhesion molecules. The high level of VCAM-1 (CD106) on the surface of HS-27A is central to this function.[1][2] VCAM-1 is the ligand for integrin α4β1 (also known as Very Late Antigen-4, VLA-4), which is expressed on the surface of HSCs and hematopoietic progenitor cells.[9][10]
This adhesive interaction is crucial for the retention of HSCs within the bone marrow niche, physically anchoring them to the stromal support cells.[11] This tethering is believed to provide critical survival and maintenance signals to the HSCs, independent of soluble growth factors. The ability of HS-27A to support the formation of "cobblestone areas" – clusters of primitive hematopoietic cells that proliferate and are maintained for extended periods under the stromal layer – is a direct functional readout of this contact-dependent support.[1][2]
Signaling Pathway
The engagement of integrin α4β1 on an HSC by VCAM-1 on an HS-27A cell initiates intracellular signaling cascades that are critical for cell adhesion, cytoskeletal organization, and potentially cell fate decisions.
Experimental Protocols
Culture and Propagation of HS-27A Cells
This protocol is adapted from standard operating procedures for the HS-27A cell line.[1][12]
Materials:
-
HS-27A cells (e.g., ATCC CRL-2496)
-
Complete Growth Medium: RPMI-1640 Medium (e.g., ATCC 30-2001) supplemented with 10% Fetal Bovine Serum (FBS).
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Culture flasks (e.g., T-75)
Procedure:
-
Thawing: Rapidly thaw the cryovial of HS-27A cells in a 37°C water bath. Decontaminate the vial with 70% ethanol.
-
Seeding: Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at approximately 125 x g for 5-7 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubation: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Medium Change: Change the medium every 2-3 days.
-
Subculture (Passaging): When cells reach 80-90% confluency, aspirate the medium and rinse the cell layer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks at a ratio of 1:4 to 1:8.
Cobblestone Area Forming Cell (CAFC) Assay
The CAFC assay is a functional, limiting dilution assay used to quantify primitive hematopoietic progenitor cells based on their ability to form "cobblestone areas" beneath a stromal cell layer.[2][3][13]
Materials:
-
Confluent monolayer of HS-27A cells in a 96-well plate.
-
Hematopoietic cells (e.g., purified CD34+ cells from bone marrow or mobilized peripheral blood).
-
Long-Term Culture Medium (e.g., MyeloCult™ H5100).
-
Inverted microscope.
Procedure:
-
Prepare Stromal Layer: Seed HS-27A cells in a 96-well flat-bottom plate and grow to full confluency. The monolayer should be uniform and stable.
-
Prepare Hematopoietic Cells: Perform serial dilutions of the hematopoietic cell suspension.
-
Co-culture: Carefully add the hematopoietic cell dilutions to the wells containing the confluent HS-27A monolayer. Include negative control wells with no hematopoietic cells.
-
Incubation: Incubate the plate at 37°C, 5% CO₂. Perform a half-medium change weekly with fresh long-term culture medium.
-
Scoring: Starting from week 1 and continuing weekly for up to 5-8 weeks, score the wells for the presence of cobblestone areas. A cobblestone area is defined as a cluster of at least 5 phase-dark, tightly packed hematopoietic cells that have migrated beneath the stromal layer.
-
Quantification: Use Poisson statistics to calculate the frequency of CAFCs. The frequency is the reciprocal of the cell concentration at which 37% of the wells are negative for cobblestone areas.
Conclusion
The HS-27A cell line is an invaluable tool for investigating the contact-dependent mechanisms of hematopoietic support within the bone marrow niche. Its well-defined phenotype, characterized by high VCAM-1 expression and low cytokine secretion, allows for the specific study of adhesion-mediated HSC maintenance. The experimental protocols provided herein offer a framework for utilizing HS-27A to quantify primitive hematopoietic progenitors and to explore the molecular interactions that govern HSC fate. For professionals in basic research and drug development, the HS-27A model provides a robust and reproducible system to screen for compounds that may disrupt or enhance HSC-niche interactions, with implications for stem cell mobilization, transplantation, and the treatment of hematological malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactome | VCAM1 binds Integrin alpha4beta1 [reactome.org]
- 5. Functionally and Phenotypically Distinct Subpopulations of Marrow Stromal Cells Are Fibroblast in Origin and Induce Different Fates in Peripheral Blood Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustained Elevated Levels of VCAM-1 in Cultured Fibroblast-like Synoviocytes Can Be Achieved by TNF-α in Combination with Either IL-4 or IL-13 through Increased mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cobblestone-area-forming cell assay. | Semantic Scholar [semanticscholar.org]
- 9. VCAM-1/alpha 4-integrin adhesion pathway: therapeutic target for allergic inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. VCAM-1/CD106: R&D Systems [rndsystems.com]
- 11. Cytokines secreted by bone marrow stromal cells protect c-KIT mutant AML cells from c-KIT inhibitor-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cobblestone-area-forming cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cobblestone Area-forming Cell Assay of Mouse Bone Marrow Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Secretome: A Technical Guide to the Cytokine and Growth Factor Secretion Profile of the HS-27A Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human bone marrow stromal cell line HS-27A is a widely utilized model in hematology and cancer research. As a subclone of the HS-27 cell line, it was established from a normal human bone marrow aspirate and immortalized. Functionally, HS-27A is often contrasted with its counterpart, the HS-5 cell line. While HS-5 is known for its robust support of hematopoietic progenitor cell proliferation through the secretion of a variety of cytokines and growth factors, HS-27A is characterized by a significantly lower secretory profile of such factors.[1] This guide provides an in-depth analysis of the known cytokine and growth factor secretion profile of HS-27A, details the experimental methodologies for its characterization, and explores the functional implications of its secretome.
Data Presentation: Secreted Factors and Differentially Expressed Proteins
Direct quantitative analysis of the complete secretome of HS-27A with absolute concentrations of secreted proteins is not extensively documented in publicly available literature. However, comparative proteomic studies and functional assays have provided significant insights into its secretory profile, particularly in relation to the HS-5 cell line.
Table 1: Comparative Proteomic Analysis of HS-27A versus HS-5
The following table summarizes proteins that have been identified as differentially expressed in HS-27A cells compared to HS-5 cells through Stable Isotope Labeling by Amino acids in Cell culture (SILAC) based proteomic analysis. While not a direct measure of secretion, cellular protein levels can influence the composition of the secretome.
| Protein Name | Gene Name | Regulation in HS-27A vs. HS-5 | Putative Function |
| Hematopoietic Cell-Specific Lyn Substrate 1 | HCLS1 | Higher | Adapter protein involved in B-cell antigen receptor signaling. |
| Collagen Type I Alpha 2 Chain | COL1A2 | Higher | Major structural component of the extracellular matrix. |
| Activated Leukocyte Cell Adhesion Molecule | ALCAM | Higher | Cell adhesion molecule involved in cell-cell interactions. |
| Integrin Subunit Alpha V | ITGAV | Higher | Subunit of integrins, which are involved in cell adhesion and signaling. |
| Microtubule Associated Protein 4 | MAP4 | Lower | Stabilizes microtubules. |
| Heat Shock Protein 90 | HSP90 | Lower | Chaperone protein involved in protein folding and stability. |
| Chromosome Segregation 1-Like Protein | CSE1L | Lower | Involved in nucleocytoplasmic transport. |
This data is derived from a comparative proteomic study and indicates relative protein abundance, which may correlate with secretion levels.[2]
Table 2: Functional Effects of HS-27A Conditioned Medium on Monocytes
Soluble factors secreted by HS-27A have been shown to induce the differentiation of monocytes into a macrophage phenotype. This is evidenced by the upregulation of specific genes in monocytes cultured in HS-27A conditioned medium.
| Upregulated Gene in Monocytes | Protein Product | Function in Macrophage Differentiation |
| MMP9 | Matrix Metallopeptidase 9 | Extracellular matrix remodeling, involved in cell migration and tissue repair. |
| SEPP1 | Selenoprotein P | Antioxidant and selenium transport. |
| CSF1R | Colony Stimulating Factor 1 Receptor | Receptor for M-CSF, a key cytokine for macrophage survival and differentiation. |
| MRC1 | Mannose Receptor C-Type 1 | Pattern recognition receptor involved in phagocytosis. |
| ITGB2 | Integrin Subunit Beta 2 | Component of integrins involved in cell adhesion and immune responses. |
| FCGR3A/B | Fc Gamma Receptor IIIa/b (CD16) | Receptor for IgG, mediates antibody-dependent cell-mediated cytotoxicity. |
| MAF | MAF BZIP Transcription Factor | Transcription factor involved in the regulation of macrophage-specific gene expression. |
This table highlights the biological activity of the HS-27A secretome, demonstrating its capacity to influence the differentiation of other cell types.[3]
Experimental Protocols
The following protocols provide a framework for the analysis of the HS-27A secretome.
Preparation of Conditioned Medium
This protocol is foundational for most secretome analysis techniques.
-
Cell Culture: Culture HS-27A cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a 37°C, 5% CO2 incubator.
-
Serum Starvation: When cells reach 70-80% confluency, wash them three times with serum-free medium to remove residual FBS proteins.
-
Conditioning: Culture the cells in serum-free medium for 24-48 hours. The duration should be optimized to allow for sufficient protein secretion while minimizing cell death.
-
Harvesting: Collect the conditioned medium and centrifuge at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Clarification: Further clarify the supernatant by centrifugation at a higher speed (e.g., 2000 x g for 10 minutes) or by filtration through a 0.22 µm filter to remove cellular debris.
-
Concentration (Optional): For detection of low-abundance proteins, the conditioned medium can be concentrated using centrifugal filter units with an appropriate molecular weight cutoff (e.g., 3 kDa).
-
Storage: Store the conditioned medium at -80°C until analysis.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a targeted approach to quantify the concentration of specific known cytokines or growth factors.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add prepared standards and HS-27A conditioned medium to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: After washing, add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Following another wash step, add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB) and incubate until a color change is observed.
-
Stopping Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Mass Spectrometry-Based Proteomic Analysis (e.g., SILAC)
For a broader, untargeted analysis of the secretome, mass spectrometry is the method of choice. The SILAC method allows for the relative quantification of proteins between two cell populations.
-
Cell Labeling: Culture HS-27A and a comparator cell line (e.g., HS-5) for several passages in media containing "heavy" (e.g., 13C6-L-lysine and 13C6-L-arginine) and "light" (unlabeled) essential amino acids, respectively, to achieve complete incorporation.
-
Conditioned Medium Preparation: Prepare conditioned media from both "heavy" and "light" labeled cell populations as described in Protocol 1.
-
Sample Pooling: Mix equal amounts of protein from the "heavy" and "light" conditioned media.
-
Protein Digestion: Denature, reduce, alkylate, and digest the proteins in the mixed sample into peptides using an enzyme such as trypsin.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling.
-
Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of each protein based on the intensity of the "heavy" and "light" peptide pairs.
Mandatory Visualization
Experimental Workflow for Secretome Analysis
References
- 1. Frontiers | HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development [frontiersin.org]
- 2. SILAC Analysis of Two Bone Marrow Stromal Cell Lines [thermofisher.com]
- 3. Functionally and Phenotypically Distinct Subpopulations of Marrow Stromal Cells Are Fibroblast in Origin and Induce Different Fates in Peripheral Blood Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Gene Expression Landscape: A Comparative Analysis of HS-27A and Primary Mesenchymal Stem Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mesenchymal stem cells (MSCs) hold immense promise in regenerative medicine and cell therapy due to their multipotent differentiation capacity and immunomodulatory functions. Primary MSCs, directly isolated from tissues such as bone marrow, are considered the gold standard for research and clinical applications. However, their limited lifespan and donor-to-donor variability can pose challenges. Immortalized cell lines, such as HS-27A, offer a more consistent and readily available alternative. Understanding the molecular differences between these cell types is paramount for the accurate interpretation of experimental results and the successful translation of research findings. This technical guide provides a comprehensive overview of the gene expression differences between the HS-27A cell line and primary MSCs, with a focus on key signaling pathways, detailed experimental methodologies, and quantitative data analysis.
Core Findings: A Divergence in Gene Expression Profiles
A seminal study comparing the transcriptomic profiles of the human bone marrow stromal cell line HS-27A with primary bone marrow-derived MSCs revealed significant differences in their gene expression landscapes. While HS-27A cells express the characteristic surface markers of MSCs, the intensity of this expression is notably higher than in their primary counterparts.[1] More strikingly, the overall gene and pathway expression profiles show a clear distinction between the two cell types.
Surface Marker Expression
Both HS-27A and primary MSCs adhere to the minimal criteria for defining MSCs set by the International Society for Cellular and Gene Therapy (ISCT), being positive for CD73, CD90, and CD105, and negative for hematopoietic markers such as CD45, CD34, CD14 or CD11b, CD79α or CD19, and HLA-DR. However, quantitative analysis of surface marker expression reveals significant differences in intensity.
| Surface Marker | HS-27A Expression vs. Primary MSCs |
| CD73 | Significantly Higher |
| CD90 | Significantly Higher |
| CD105 | Significantly Higher |
Table 1: Comparison of surface marker expression intensity between HS-27A and primary MSCs.[1]
Differentially Regulated Signaling Pathways
A substantial number of signaling pathways are differentially expressed between HS-27A and primary MSCs. Notably, several pathways associated with pro-tumorigenic activities are significantly downregulated in the HS-27A cell line. This suggests that HS-27A may not fully recapitulate the functional characteristics of primary MSCs, particularly in the context of the tumor microenvironment.
| Signaling Pathway | Regulation in HS-27A vs. Primary MSCs | Key Associated Functions |
| Angiogenesis | Downregulated | Formation of new blood vessels. |
| Wnt/β-catenin Signaling | Downregulated | Cell fate, proliferation, migration. |
| KRAS Signaling | Downregulated | Cell growth, proliferation, survival. |
| PI3K-AKT-mTOR Signaling | Downregulated | Cell survival, growth, metabolism. |
Table 2: Key signaling pathways downregulated in HS-27A cells compared to primary MSCs.[1]
Visualization of Key Signaling Pathways
To illustrate the functional differences at a molecular level, the following diagrams depict the core components of the signaling pathways that are downregulated in HS-27A cells relative to primary MSCs.
Experimental Protocols
To provide a comprehensive understanding of how these gene expression differences are determined, this section outlines the detailed methodologies for the key experiments involved.
Cell Culture
-
Primary MSCs: Human bone marrow-derived MSCs are isolated from healthy donors and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. Experiments are typically performed on cells between passages 2 and 6.
-
HS-27A Cell Line: The HS-27A cell line is obtained from the American Type Culture Collection (ATCC) and cultured under the same conditions as primary MSCs.
RNA Isolation and Gene Expression Analysis
The following workflow outlines the process for analyzing gene expression, from RNA extraction to data analysis.
1. RNA Isolation: Total RNA is extracted from cultured cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent 2100 Bioanalyzer to ensure high-quality RNA for downstream applications.
2. Microarray Analysis:
-
cDNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA. During this process, fluorescently labeled nucleotides (e.g., Cy3 and Cy5) are incorporated.
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of known gene probes.
-
Scanning and Data Extraction: The microarray is scanned to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
-
Data Normalization and Analysis: The raw data is normalized to remove technical variations. Statistical analysis is then performed to identify differentially expressed genes between HS-27A and primary MSCs.
3. RNA Sequencing (RNA-Seq):
-
Library Preparation: RNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.
-
Sequencing: The library is sequenced using a next-generation sequencing platform (e.g., Illumina).
-
Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The reads are then aligned to a reference genome. Gene expression is quantified by counting the number of reads that map to each gene. Differential expression analysis is performed using statistical packages like DESeq2 or edgeR to identify genes with significant expression changes.
4. Gene Set Variation Analysis (GSVA): To identify differentially activated pathways, Gene Set Variation Analysis (GSVA) is performed. This method calculates sample-wise enrichment scores for predefined gene sets (e.g., from the Molecular Signatures Database - MSigDB), allowing for the identification of pathways that are significantly up- or downregulated between HS-27A and primary MSCs.
Flow Cytometry for Surface Marker Analysis
-
Cell Preparation: Cells are harvested and washed with a staining buffer (e.g., PBS with 2% FBS).
-
Antibody Staining: Cells are incubated with fluorescently conjugated antibodies specific for MSC surface markers (CD73, CD90, CD105) and hematopoietic markers (CD45, CD34, etc.).
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The geometric mean fluorescence intensity (gMFI) is used to quantify the expression level of each marker.
Conclusion
The HS-27A cell line, while a convenient model system, exhibits a distinct gene expression profile compared to primary MSCs. Key signaling pathways related to tumorigenesis are significantly downregulated in HS-27A cells. Researchers and drug development professionals should consider these molecular differences when designing experiments and interpreting data. While HS-27A can be a valuable tool for studying certain aspects of MSC biology, it may not fully recapitulate the complex in vivo functions of primary MSCs, particularly in the context of the tumor microenvironment and regenerative medicine applications that rely on paracrine signaling. This guide provides a foundational understanding of these differences, enabling more informed and robust scientific inquiry.
References
A Comparative Technical Guide to HS-27A and HS-5 Stromal Cell Lines for Researchers and Drug Development Professionals
An In-depth Analysis of Two Functionally Distinct Human Bone Marrow Stromal Cell Lines
This technical guide provides a comprehensive comparison of the HS-27A and HS-5 human bone marrow stromal cell lines. These cell lines, both derived from the same donor but immortalized as distinct clones, represent functionally different components of the hematopoietic microenvironment. This document is intended for researchers, scientists, and drug development professionals utilizing these cell lines in their studies.
Core Characteristics and Origins
The HS-27A and HS-5 cell lines were developed from human bone marrow stromal cells immortalized by transduction with the E6/E7 genes of the human papillomavirus.[1] Though originating from the same donor, they exhibit distinct morphological and functional properties.[1]
HS-27A cells are characterized by a large, flat, epithelioid "blanket" cell morphology and maintain numerous intercellular contacts.[1] Functionally, they are known to support the maintenance of early hematopoietic progenitors, facilitating the formation of "cobblestone" areas in co-culture, a hallmark of primitive hematopoietic stem cell activity.[1] This cell line is a poor secretor of hematopoietic growth factors.[2][3]
HS-5 cells, in contrast, have a fibroblast-like morphology.[2] Their primary role in the hematopoietic microenvironment is the support of proliferation and differentiation of more committed hematopoietic progenitor cells through the secretion of a wide array of cytokines and growth factors.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative and semi-quantitative differences between the HS-27A and HS-5 cell lines based on available literature.
Table 1: Cell Surface Marker Expression
| Marker | Alternative Name | HS-27A Expression | HS-5 Expression | Key Function |
| CD73 | Ecto-5'-nucleotidase | High[2] | Moderate[2] | Purine metabolism, cell signaling |
| CD90 | Thy-1 | High[2] | Low[2] | Cell-cell and cell-matrix interactions |
| CD105 | Endoglin | High[2] | Moderate[2] | TGF-β signaling, angiogenesis |
| HLA-ABC | MHC Class I | High[2] | Moderate[2] | Antigen presentation |
| CD146 | MCAM | High[4] | Negative[4] | Cell adhesion, signaling |
| VCAM-1 | CD106 | High[1] | Low/Negative[5] | Cell adhesion, leukocyte trafficking |
Table 2: Cytokine and Growth Factor Secretion Profile (Semi-Quantitative)
| Cytokine/Growth Factor | HS-27A Secretion Level | HS-5 Secretion Level | Primary Function in Hematopoiesis |
| G-CSF | Low[1] | High[1] | Stimulates granulocyte production and function. |
| GM-CSF | Low[1] | High[1] | Promotes the proliferation and differentiation of granulocyte and macrophage progenitors. |
| M-CSF | Low[1] | High[1] | Stimulates the production of macrophages. |
| IL-6 | Low[1] | High[1] | Supports the proliferation of hematopoietic stem and progenitor cells. |
| IL-8 | Low[1] | High[1] | Chemoattractant for neutrophils and other granulocytes. |
| IL-11 | Low[1] | High[1] | Stimulates the production of platelets. |
| Kit Ligand (KL) | Low[1] | High[1] | A crucial factor for the survival, proliferation, and differentiation of hematopoietic stem cells. |
| MIP-1α | Low[1] | High[1] | A chemoattractant for various immune cells. |
Signaling Pathways and Functional Differences
The distinct functionalities of HS-27A and HS-5 cells are underpinned by differences in their gene expression profiles and activated signaling pathways.[2]
HS-5 cells show a gene expression pattern that is more aligned with primary bone marrow mesenchymal stromal cells (MSCs) and exhibits enhanced IFN-γ-mediated and Toll-like receptor (TLR) signaling pathways, which are crucial for their immunomodulatory functions.[2] The NF-κB signaling pathway is also noted to be more active in HS-5 cells.[5] This aligns with their role in supporting the proliferation of committed hematopoietic progenitors through cytokine secretion.[6]
Conversely, HS-27A cells are more representative of a stromal subset that directly supports hematopoietic stem cell engraftment and maintenance.[2] Their higher expression of adhesion molecules like VCAM-1 and CD146 facilitates direct cell-to-cell interactions with hematopoietic stem and progenitor cells.[1][4] Gene expression analyses have revealed that pathways such as Wnt/β-catenin signaling are more prominently down-regulated in HS-27A compared to primary MSCs and HS-5 cells, suggesting a different regulatory mechanism for stem cell support.[2]
Experimental Protocols
Cell Culture
Objective: To provide standard procedures for the culture of HS-27A and HS-5 cell lines.
Materials:
-
HS-27A (ATCC® CRL-2496™) or HS-5 (ATCC® CRL-11882™) cells
-
RPMI-1640 Medium (for HS-27A) or DMEM (for HS-5)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Complete Medium Preparation:
-
For HS-27A: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
For HS-5: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
-
Subculturing:
-
When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete medium.
-
Collect the cell suspension and centrifuge at 150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density (e.g., a 1:3 to 1:6 split ratio).
-
Flow Cytometry for Cell Surface Marker Analysis
Objective: To detail the procedure for analyzing the expression of cell surface markers on HS-27A and HS-5 cells.
Materials:
-
HS-27A or HS-5 cells
-
PBS
-
Trypsin-EDTA or a gentle cell dissociation reagent
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated primary antibodies (e.g., anti-CD73, -CD90, -CD105, -HLA-ABC, -CD146, -VCAM-1)
-
Isotype control antibodies
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells using a gentle cell dissociation reagent to preserve surface antigens.
-
Wash the cells once with cold PBS and then with cold FACS buffer.
-
Resuspend the cells in FACS buffer to a concentration of 1x10^6 cells/mL.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1x10^5 cells) into each FACS tube.
-
Add the predetermined optimal concentration of the fluorochrome-conjugated primary antibody or the corresponding isotype control.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing:
-
Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Repeat the wash step twice.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire the data on a flow cytometer.
-
Co-culture with Hematopoietic Cells
Objective: To establish a co-culture system to assess the supportive capacity of HS-27A and HS-5 for hematopoietic cells.
Materials:
-
HS-27A or HS-5 cells
-
Hematopoietic stem/progenitor cells (HSPCs) (e.g., CD34+ cells)
-
Appropriate culture medium for the hematopoietic cells (e.g., serum-free medium with or without cytokines)
-
Culture plates (e.g., 24-well plates)
-
Mitomycin C or irradiation source (optional, for growth arrest of stromal cells)
Procedure:
-
Prepare Stromal Layer:
-
Seed HS-27A or HS-5 cells into the wells of a culture plate and grow to confluence.
-
(Optional) To prevent overgrowth, treat the confluent stromal layer with Mitomycin C (10 µg/mL for 2 hours) or irradiate (e.g., 20 Gy). Wash the wells thoroughly with PBS afterwards.
-
-
Co-culture Initiation:
-
Overlay the stromal cell layer with the hematopoietic cell suspension at a desired density.
-
Incubate at 37°C and 5% CO2.
-
-
Analysis:
-
At various time points, non-adherent hematopoietic cells can be collected for analysis (e.g., cell counting, flow cytometry for differentiation markers, colony-forming unit assays).
-
For analysis of "cobblestone" areas (indicative of primitive progenitors), the cultures can be observed microscopically over several weeks.
-
Conclusion
The HS-27A and HS-5 cell lines are invaluable tools for dissecting the cellular and molecular mechanisms of the bone marrow microenvironment. Their distinct phenotypes provide models for studying both the maintenance of hematopoietic stem cells (HS-27A) and the proliferation and differentiation of committed progenitors (HS-5). This guide provides a foundational understanding of their comparative biology and standardized protocols to aid in the design and execution of reproducible experiments for basic research and therapeutic development. Researchers should consider these fundamental differences when selecting the appropriate cell line for their specific experimental questions.
References
- 1. Functionally distinct human marrow stromal cell lines immortalized by transduction with the human papilloma virus E6/E7 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development [frontiersin.org]
- 4. Functionally and Phenotypically Distinct Subpopulations of Marrow Stromal Cells Are Fibroblast in Origin and Induce Different Fates in Peripheral Blood Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocol for Staining Live Cells with Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell imaging is a powerful technique for studying dynamic cellular processes in real-time. The use of fluorescent probes allows for the specific visualization of cellular structures, organelles, and signaling molecules. This document provides a detailed protocol for staining live cells with a fluorescent probe, using a hydrogen sulfide (B99878) (H₂S) selective probe as a primary example. While the specific probe "HS-27" is not definitively identified in scientific literature, the principles and protocols outlined here are broadly applicable to a wide range of fluorescent probes used in live-cell imaging. The Hs27 human fibroblast cell line is a suitable model for such studies.
Principle of Action: Fluorescent Probes for Live-Cell Imaging
Fluorescent probes for live-cell imaging are designed to be cell-permeable and exhibit a change in their fluorescent properties upon interaction with a specific target analyte or localization to a particular cellular compartment. For instance, some probes are designed to react with specific molecules like hydrogen sulfide (H₂S), leading to a "turn-on" fluorescence response.[1][2][3][4] The mechanism often involves a chemical reaction that alters the electronic structure of the fluorophore, causing an increase in fluorescence intensity at a specific wavelength.[1][3][4][5] Many such probes are designed with acetoxymethyl ester (AM) groups to enhance cell permeability.[2]
Featured Application: Detection of Hydrogen Sulfide in Live Cells
Hydrogen sulfide is now recognized as an important gaseous signaling molecule involved in various physiological and pathological processes.[3][4] Fluorescent probes that can detect H₂S in living cells are valuable tools for understanding its biological roles. The protocol below is a general guideline that can be adapted for various H₂S-sensitive probes.
Signaling Pathway Overview
The following diagram illustrates a simplified workflow for detecting an intracellular analyte, such as H₂S, using a fluorescent probe.
Caption: Workflow for intracellular analyte detection.
Experimental Protocols
Materials
-
Hs27 human fibroblast cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 2mM Glutamine)
-
Fluorescent probe (e.g., H₂S-sensitive probe)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture plates or coverslips suitable for imaging
-
Fluorescence microscope with appropriate filter sets or a flow cytometer
Protocol for Staining Live Cells with a Fluorescent Probe
-
Cell Seeding:
-
Plate cells (e.g., Hs27 fibroblasts) onto a suitable imaging vessel (e.g., glass-bottom dish, chamber slide, or 96-well plate).
-
Culture the cells in complete medium at 37°C in a 5% CO₂ incubator until they reach the desired confluency (typically 70-80%).
-
-
Probe Preparation:
-
Prepare a stock solution of the fluorescent probe in anhydrous DMSO. The concentration will depend on the specific probe (typically 1-10 mM).
-
On the day of the experiment, dilute the stock solution to the final working concentration in pre-warmed PBS or serum-free medium. The optimal working concentration should be determined empirically but often ranges from 1 to 10 µM.
-
-
Cell Staining:
-
Aspirate the cell culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe-containing solution to the cells.
-
Incubate the cells at 37°C for the recommended time (typically 15-60 minutes), protected from light. Incubation time should be optimized for each cell type and probe.
-
-
Washing:
-
Aspirate the probe solution.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess probe and reduce background fluorescence.[6]
-
-
Imaging:
-
Add fresh, pre-warmed PBS or live-cell imaging solution to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for the specific probe. For H₂S probes, excitation and emission wavelengths are typically in the visible range.[1][2] Alternatively, stained cells can be harvested and analyzed by flow cytometry.[7]
-
Experimental Workflow Diagram
Caption: General experimental workflow for live-cell staining.
Data Presentation
Quantitative Parameters for Live-Cell Staining
| Parameter | Typical Range | Notes |
| Probe Stock Concentration | 1 - 10 mM in DMSO | Store desiccated and protected from light. |
| Probe Working Concentration | 0.1 - 20 µM | Optimize for each cell type and probe to maximize signal-to-noise. |
| Incubation Time | 15 - 60 minutes | Longer times may be needed but can increase cytotoxicity. |
| Incubation Temperature | 37°C | Maintain physiological conditions. |
| Excitation Wavelength | Varies by probe | Consult the probe's technical data sheet. For many H₂S probes, this is in the blue-green range.[1][2] |
| Emission Wavelength | Varies by probe | Consult the probe's technical data sheet. For many H₂S probes, this is in the green-yellow range.[1] |
Example Data for an H₂S-Sensitive Probe
| Property | Value | Reference |
| Analyte | Hydrogen Sulfide (H₂S) | [2][4] |
| Fluorescence Change | Up to 68-fold increase upon H₂S binding | [1] |
| Limit of Detection | As low as 24.3 nM to 0.64 µM | [4][8] |
| Response Time | Can be rapid, within minutes | [8] |
| Selectivity | High selectivity over other reactive sulfur, nitrogen, and oxygen species | [2][9] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Incomplete removal of excess probe. | Increase the number and duration of wash steps. Use a live-cell imaging solution for final imaging.[6] |
| Probe concentration is too high. | Perform a titration to determine the optimal, lower concentration. | |
| Weak or No Signal | Probe concentration is too low. | Increase the probe concentration. |
| Insufficient incubation time. | Increase the incubation time. | |
| Incorrect filter set on the microscope. | Verify the excitation and emission spectra of the probe and use the appropriate filters. | |
| Cell Death or Morphological Changes | Probe cytotoxicity. | Reduce probe concentration and/or incubation time. Confirm cell health with a viability stain. |
| Phototoxicity from imaging. | Reduce laser power, exposure time, and the frequency of image acquisition.[6] |
Conclusion
This protocol provides a comprehensive framework for the successful staining of live cells with fluorescent probes. By carefully optimizing parameters such as probe concentration and incubation time, researchers can achieve high-quality imaging results for a variety of applications in basic research and drug discovery. The specific example of an H₂S probe highlights the utility of this technique for investigating cellular signaling pathways.
References
- 1. Recent Progress in Fluorescent Probes for the Detection and Research of Hydrogen Sulfide in Cells | MDPI [mdpi.com]
- 2. Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H2O2-dependent H2S production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensing mechanism of a new fluorescent probe for hydrogen sulfide: photoinduced electron transfer and invalidity of excited-state intramolecular proton transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Rapid-Response Fluorescent Probe for H2S: Mechanism Elucidation and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Flow Cytometry Live Cell Protocol | Cell Signaling Technology [cellsignal.com]
- 8. Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Imaging of Tissue Biopsies with Formaldehyde-Sensitive Probe FAP-1
Note: A specific fluorescent probe designated "HS-27" was not identified in publicly available scientific literature. The following application notes and protocols are provided for a representative formaldehyde-sensitive fluorescent probe, herein named FAP-1 (Formaldehyde-Activating Probe 1), based on established principles of fluorescent tissue imaging.
Application Notes
Introduction
Formaldehyde (B43269) (FA) is a highly reactive endogenous aldehyde involved in various physiological and pathological processes, including one-carbon metabolism, epigenetic regulation, and cellular damage. The ability to visualize and quantify formaldehyde in tissue biopsies can provide valuable insights into disease mechanisms and the efficacy of therapeutic interventions. FAP-1 is a novel fluorescent probe designed for the sensitive and selective detection of formaldehyde in fixed and fresh tissue preparations.
Principle of Detection
FAP-1 is a cell-permeable, non-fluorescent molecule that undergoes a specific chemical reaction with formaldehyde. This reaction results in a conformational change or cleavage of a quenching moiety, leading to a significant increase in fluorescence intensity. The "turn-on" fluorescence response is directly proportional to the concentration of formaldehyde, allowing for quantitative imaging.
Applications in Research and Drug Development
-
Cancer Biology: Elevated formaldehyde levels have been implicated in certain cancers. FAP-1 can be used to study the distribution and concentration of formaldehyde in tumor biopsies and to assess the response to therapies targeting formaldehyde metabolism.
-
Neuroscience: Formaldehyde is involved in cognitive functions and has been linked to neurodegenerative diseases. FAP-1 can be utilized to investigate the role of formaldehyde in brain tissue from disease models.[1]
-
Toxicology: FAP-1 can be employed to assess cellular damage and stress in tissue biopsies exposed to toxins or drugs that may alter formaldehyde homeostasis.
-
Drug Discovery: The probe can be used in preclinical studies to evaluate the pharmacodynamic effects of drugs that modulate the activity of formaldehyde-producing or -metabolizing enzymes.[2]
Quantitative Data Summary
The following table summarizes the key photophysical and performance characteristics of FAP-1.
| Parameter | Value |
| Excitation Wavelength (λex) | 488 nm |
| Emission Wavelength (λem) | 525 nm |
| Quantum Yield (Φ) | > 0.5 upon reaction with FA |
| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ |
| Specificity | High selectivity for FA over other reactive oxygen and carbonyl species |
| Limit of Detection | Low micromolar (µM) range |
| Response Time | < 30 minutes at 37°C |
| Cell Permeability | Excellent |
| Biocompatibility | Low cytotoxicity observed in cell-based assays |
Experimental Protocols
I. Required Materials and Reagents
-
FAP-1 Probe: Stock solution (e.g., 10 mM in DMSO)
-
Tissue Samples: Fresh-frozen or formalin-fixed, paraffin-embedded (FFPE) tissue biopsies
-
Fixatives: 4% Paraformaldehyde (PFA) in PBS or 10% Neutral Buffered Formalin (NBF)
-
Embedding Media: Optimal Cutting Temperature (OCT) compound for frozen sections or paraffin (B1166041) wax for FFPE sections
-
Buffers: Phosphate-Buffered Saline (PBS, pH 7.4), Tris-Buffered Saline (TBS)
-
Antigen Retrieval Buffer (for FFPE): Citrate (B86180) buffer (10 mM, pH 6.0) or Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
-
Deparaffinization/Rehydration Reagents (for FFPE): Xylene, Ethanol (B145695) (100%, 95%, 70%)
-
Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342
-
Mounting Medium: Antifade mounting medium
-
Equipment: Microtome or cryostat, slide warmer, water bath, humidified chamber, fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel for FAP-1).
II. Tissue Biopsy Preparation
A. Fresh-Frozen Tissue Sections
-
Embed fresh tissue biopsies in OCT compound and snap-freeze in isopentane (B150273) cooled with liquid nitrogen.
-
Store frozen blocks at -80°C until sectioning.
-
Cut 5-10 µm thick sections using a cryostat and mount on positively charged microscope slides.
-
Sections can be used immediately or stored at -80°C.
B. Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections
-
Fix tissue biopsies in 10% NBF or 4% PFA for 4-24 hours at room temperature.[3]
-
Dehydrate the fixed tissue through a graded series of ethanol solutions.[4]
-
Clear the tissue with xylene and infiltrate with molten paraffin wax.[4]
-
Embed the tissue in paraffin blocks.
-
Cut 4-5 µm thick sections using a microtome, float in a water bath, and mount on positively charged slides.[3]
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
III. Fluorescent Staining Protocol for FAP-1
A. For FFPE Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen/Analyte Retrieval (Optional but Recommended):
-
Heat-induced retrieval is recommended to unmask the analyte.
-
Immerse slides in pre-heated citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with deionized water and then with PBS.
-
B. For Fresh-Frozen Sections
-
Thaw slides at room temperature for 10-20 minutes.
-
If desired, fix briefly in cold 4% PFA for 10 minutes.
-
Rinse with PBS (3 x 5 minutes).
C. FAP-1 Staining (for both FFPE and Frozen Sections)
-
Permeabilization (Optional): For intracellular targets, incubate sections with 0.1-0.25% Triton X-100 in PBS for 10 minutes. Rinse with PBS.
-
Blocking (Optional): Incubate sections with 1% BSA in PBS for 30 minutes in a humidified chamber to reduce non-specific binding.
-
FAP-1 Incubation:
-
Prepare the FAP-1 working solution (e.g., 5-10 µM) in PBS or an appropriate buffer. Note: The optimal concentration should be determined empirically.
-
Apply the FAP-1 working solution to the tissue sections and incubate for 30-60 minutes at 37°C in a humidified, dark chamber.
-
-
Washing:
-
Rinse the slides with PBS (3 x 5 minutes) to remove unbound probe.
-
-
Nuclear Counterstaining:
-
Incubate sections with DAPI (e.g., 1 µg/mL) or Hoechst 33342 for 5 minutes.
-
Rinse with PBS (2 x 5 minutes).
-
-
Mounting:
-
Mount a coverslip over the tissue section using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
IV. Imaging and Data Acquisition
-
Image the stained slides using a fluorescence or confocal microscope.
-
Use the appropriate filter sets for FAP-1 (e.g., excitation 470/40 nm, emission 525/50 nm) and the nuclear counterstain (e.g., DAPI channel).
-
Acquire images using consistent settings (e.g., exposure time, gain, laser power) for all samples to allow for accurate comparison.
-
Acquire images from multiple representative fields of view for each tissue section.
V. Data Analysis
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of FAP-1.
-
The nuclear counterstain can be used to segment and count individual cells.
-
Measure the mean fluorescence intensity per cell or per unit area.
-
Compare the fluorescence intensity between different experimental groups. Statistical analysis should be performed to determine the significance of any observed differences.
Visualizations
Caption: Experimental workflow for fluorescent imaging of tissue biopsies with FAP-1.
Caption: Hypothetical pathway of formaldehyde metabolism and detection by FAP-1.
References
- 1. A Fluorogenic Probe for Ultrafast and Reversible Detection of Formaldehyde in Neurovascular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Application of Activity-based Fluorescent Probes ...: Ingenta Connect [ingentaconnect.com]
- 3. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 4. licorbio.com [licorbio.com]
Application Notes and Protocols for HS-27, a Fluorescent Probe for Hydrogen Sulfide Detection in Confocal Microscopy
Disclaimer: The designation "HS-27" does not correspond to a commercially available or widely documented fluorescent probe. This document provides a generalized protocol and application notes for a representative fluorescent probe for the detection of hydrogen sulfide (B99878) (H₂S), referred to herein as "this compound," based on established principles and data from existing H₂S-selective probes.
Product Information and Specifications
This compound is a cell-permeable, reaction-based fluorescent probe designed for the selective detection of hydrogen sulfide in living cells. Upon reaction with H₂S, this compound undergoes a significant increase in fluorescence intensity, enabling visualization of endogenous and exogenous H₂S distribution via confocal microscopy.
Table 1: Comparative Specifications of this compound and Other H₂S Fluorescent Probes
| Property | This compound (Representative) | SF1/SF2[1] | HSN1/HSN2[2] | SF7-AM[3][4] |
| Target Analyte | Hydrogen Sulfide (H₂S) | Hydrogen Sulfide (H₂S) | Hydrogen Sulfide (H₂S) | Hydrogen Sulfide (H₂S) |
| Mechanism | Azide (B81097) Reduction | Azide Reduction | Nitro Group Reduction | Azide Reduction |
| Excitation (max) | ~488 nm | ~488 nm | HSN1: ~450 nm, HSN2: ~515 nm | ~550 nm |
| Emission (max) | ~520 nm | ~515 nm | HSN1: ~515 nm, HSN2: ~550 nm | ~575 nm |
| Recommended Concentration | 1-10 µM | 10 µM | 5 µM | 2.5-5 µM |
| Cell Permeability | Yes | Yes | Yes | Yes (AM-ester form) |
| Response Time | 30-60 minutes | ~60 minutes | ~30 minutes | ~30 minutes |
| Key Features | High selectivity, "Turn-on" fluorescence | High selectivity over other reactive sulfur, oxygen, and nitrogen species | Bright fluorescent probes | Cell-trappable, suitable for imaging endogenous H₂S |
Mechanism of Action
This compound operates on the principle of H₂S-mediated reduction of a non-fluorescent azide moiety to a highly fluorescent amine. This chemical transformation leads to a "turn-on" fluorescent signal that is directly proportional to the concentration of H₂S. This reaction mechanism provides high selectivity for H₂S over other biological thiols like glutathione (B108866) and cysteine.[5][6]
Caption: Mechanism of this compound activation by H₂S.
Experimental Protocols
This section provides detailed protocols for the use of this compound in confocal microscopy for the detection of H₂S in live cells.
Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Working Solution (1-10 µM):
-
On the day of the experiment, dilute the 10 mM stock solution to a final working concentration of 1-10 µM in pre-warmed cell culture medium or a suitable buffer (e.g., PBS or HBSS).
-
The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Cell Preparation and Staining
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or coverslips suitable for confocal microscopy.
-
Allow cells to adhere and reach the desired confluency (typically 60-80%).
-
-
Staining Protocol:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS (pH 7.4).
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.[2][4]
-
After incubation, wash the cells twice with pre-warmed PBS to remove any excess probe.
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
-
(Optional) Positive Control:
-
To induce H₂S production, cells can be treated with an H₂S donor such as NaHS (100-250 µM) for 30 minutes following probe incubation.[2]
-
Confocal Microscopy and Image Acquisition
-
Microscope Setup:
-
Turn on the confocal microscope and allow the lasers to warm up.
-
Place the sample on the microscope stage.
-
Use an appropriate objective for your desired magnification (e.g., 40x or 63x oil immersion objective).
-
-
Imaging Parameters:
-
Excitation: Use the 488 nm laser line.
-
Emission: Set the detector to collect emission between 500 nm and 550 nm.
-
Laser Power: Use the lowest possible laser power to minimize phototoxicity and photobleaching.
-
Pinhole: Set the pinhole to 1 Airy unit for optimal confocality.
-
Gain/Offset: Adjust the detector gain and offset to obtain a good signal-to-noise ratio without saturating the signal in the brightest regions of the image.
-
Image Acquisition: Acquire images as single optical sections or as a Z-stack to capture the 3D distribution of the signal.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for using this compound.
Caption: Experimental workflow for H₂S detection.
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | - Probe concentration is too low.- Insufficient incubation time.- Low levels of H₂S in cells.- Incorrect microscope settings. | - Increase the probe concentration or incubation time.- Include a positive control (e.g., NaHS treatment).- Verify excitation/emission settings and laser power.[7] |
| High background fluorescence | - Probe concentration is too high.- Incomplete washing.- Cell autofluorescence. | - Decrease the probe concentration.- Ensure thorough washing after incubation.- Image an unstained control to assess autofluorescence and adjust imaging settings accordingly.[7][8] |
| Photobleaching | - Laser power is too high.- Excessive exposure time. | - Reduce laser power.- Decrease exposure time or use a faster scan speed.- Use an anti-fade mounting medium for fixed cells.[7] |
| Cell toxicity | - High probe concentration.- Prolonged incubation. | - Perform a viability assay to determine the optimal non-toxic concentration and incubation time. |
By following these guidelines and protocols, researchers can effectively utilize H₂S-selective fluorescent probes like the representative this compound for the visualization and analysis of hydrogen sulfide in cellular systems using confocal microscopy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective turn-on fluorescent probes for imaging hydrogen sulfide in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H2O2-dependent H2S production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent probes for sensing and imaging biological hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
In Vivo Imaging Protocols for the HS-27 Probe in Animal Models: A Detailed Guide
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The HS-27 probe is a novel fluorescent agent designed for the in vivo detection and imaging of specific biological targets in animal models. Its unique chemical structure and properties allow for high sensitivity and selectivity, making it a valuable tool for preclinical research in various therapeutic areas. This document provides detailed application notes and standardized protocols for the utilization of the this compound probe in animal models, ensuring reproducible and reliable results for researchers. The following sections will cover the physicochemical properties of the probe, its mechanism of action, and comprehensive protocols for in vivo imaging studies.
Physicochemical Properties and Mechanism of Action
The this compound probe is characterized by its excellent photostability, long-wavelength excitation and emission spectra, and high quantum yield. These features minimize autofluorescence from tissues and allow for deep tissue penetration, which is crucial for in vivo imaging. The probe is designed to be non-fluorescent in its native state and undergoes a significant increase in fluorescence intensity upon interaction with its specific biological target. This "turn-on" mechanism provides a high signal-to-noise ratio, enabling clear visualization of the target within the complex biological environment of a living animal.
Signaling Pathway and Probe Activation
The activation of the this compound probe is contingent on its interaction with a specific enzyme that is upregulated in certain pathological conditions. Upon administration, the this compound probe circulates systemically and, upon reaching the target tissue, is enzymatically cleaved. This cleavage event unmasks the fluorophore, leading to a localized and intense fluorescent signal that can be detected using standard in vivo imaging systems.
Application Notes and Protocols: Combining Hydrogen Sulfide (H2S) Detection with Immunofluorescence
Audience: Researchers, scientists, and drug development professionals.
Note on "HS-27" Staining: The term "this compound" is not a standard or widely recognized designation for a specific fluorescent stain. It most commonly refers to the Hs27 human fibroblast cell line.[1][2] This protocol, therefore, describes a general method for combining live-cell fluorescent imaging of the signaling molecule hydrogen sulfide (B99878) (H₂S) with standard immunofluorescence (IF), using a representative H₂S probe as a substitute for the unspecified "this compound". We will use a naphthalimide-based probe as an example due to its well-documented properties and common use in detecting H₂S in living cells.[3][4][5]
Introduction
Hydrogen sulfide (H₂S) is a gaseous signaling molecule, or "gasotransmitter," that plays a crucial role in numerous physiological and pathological processes, including neuromodulation, cardiovascular regulation, and inflammation.[6][7] Its detection in a cellular context is vital for understanding these processes. Fluorescent probes offer a sensitive, non-invasive, and real-time method for monitoring H₂S levels within living cells.[8][9]
Many H₂S probes operate via an H₂S-specific chemical reaction that converts a non-fluorescent molecule into a highly fluorescent one.[10] For instance, many naphthalimide-based probes utilize an azide (B81097) group that is reduced by H₂S to a fluorescent amine, providing a "turn-on" signal.[3][11] This approach offers high selectivity for H₂S over other biological thiols like glutathione.[8][10]
Combining live-cell H₂S detection with immunofluorescence allows researchers to correlate the presence of this transient signaling molecule with the localization of specific proteins of interest. This dual-labeling technique is challenging because the initial live-cell staining must be compatible with subsequent fixation, permeabilization, and antibody staining steps. This document provides a detailed protocol for successfully performing sequential H₂S probe staining and immunofluorescence.
Data Presentation
Quantitative parameters are crucial for successful dual-staining experiments. The following tables provide key data for planning your experiments.
Table 1: Spectral Properties of a Representative H₂S Probe and Common Immunofluorescence Dyes
| Fluorophore | Type | Approx. Excitation Max (nm) | Approx. Emission Max (nm) | Common Use |
| Naphthalimide-Amine Product | H₂S Probe Product | ~435-450 | ~530-550 | H₂S Detection |
| FITC (Fluorescein) | Secondary Antibody Label | ~495 | ~519 | Protein Visualization |
| TRITC (Rhodamine) | Secondary Antibody Label | ~557 | ~576 | Protein Visualization |
| Alexa Fluor 647 | Secondary Antibody Label | ~650 | ~668 | Protein Visualization |
| DAPI | Nuclear Counterstain | ~358 | ~461 | Nuclei Visualization |
Note: Spectral properties can vary slightly based on the molecular environment. Values are based on typical naphthalimide-based H₂S probes and common antibody conjugates.[3]
Table 2: Recommended Reagent Concentrations and Incubation Times
| Reagent | Typical Working Concentration | Incubation Time | Temperature |
| H₂S Fluorescent Probe | 1 - 10 µM | 30 - 60 minutes | 37°C |
| Primary Antibody | 1 - 10 µg/mL (or 1:100 - 1:1000) | 1-2 hours (or overnight) | RT (or 4°C) |
| Secondary Antibody | 1 - 5 µg/mL (or 1:200 - 1:2000) | 1 hour | Room Temperature |
| Paraformaldehyde (PFA) | 4% (w/v) in PBS | 15 minutes | Room Temperature |
| Triton X-100 | 0.1% - 0.25% (v/v) in PBS | 10 minutes | Room Temperature |
| Blocking Buffer (e.g., 5% BSA) | 5% (w/v) in PBS | 1 hour | Room Temperature |
Note: Optimal concentrations and times must be determined empirically for each specific cell type, primary antibody, and experimental setup.[12]
Experimental Protocols & Methodologies
This protocol is designed for adherent cells grown on glass coverslips or in imaging-grade multi-well plates. It involves live-cell imaging of H₂S followed by fixation and immunolabeling of a protein of interest.
3.1. Required Materials
-
Cells: Adherent cell line of interest.
-
Culture reagents: Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, PBS.
-
H₂S Probe: A suitable fluorescent probe for H₂S (e.g., a naphthalimide-azide based probe). Prepare a stock solution (e.g., 1-10 mM in DMSO).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS, pH 7.4. Prepare fresh.
-
Permeabilization Buffer: 0.1% - 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS.
-
Primary Antibody: Specific to the protein of interest.
-
Secondary Antibody: Fluorophore-conjugated antibody that recognizes the host species of the primary antibody.
-
Nuclear Stain (optional): DAPI or Hoechst solution.
-
Mounting Medium: Anti-fade mounting medium.
-
Imaging equipment: Fluorescence microscope with appropriate filter sets for the H₂S probe, secondary antibody fluorophore, and nuclear stain.
3.2. Step-by-Step Protocol
Part 1: Live-Cell H₂S Staining and Imaging
-
Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or into an imaging-grade multi-well plate. Culture until they reach 60-80% confluency.
-
Experimental Treatment (Optional): If studying the effect of a treatment on H₂S production, apply the treatment for the desired duration.
-
Probe Loading: Dilute the H₂S probe stock solution in pre-warmed, serum-free culture medium to the final working concentration (e.g., 5 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[4]
-
Washing: Remove the probe solution and wash the cells twice with warm PBS or a suitable imaging buffer (e.g., HBSS).
-
Live-Cell Imaging: Immediately image the cells using the appropriate fluorescence filter set for the H₂S probe. Acquire images of the fields of interest. This step is critical as fixation may alter the fluorescence of the H₂S-reacted probe.
Part 2: Fixation and Immunofluorescence 8. Fixation: After live-cell imaging, carefully aspirate the buffer and add 4% PFA to the cells. Incubate for 15 minutes at room temperature. 9. Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each. 10. Permeabilization: Add the permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature. This step is necessary for intracellular targets. 11. Washing: Wash the cells three times with PBS for 5 minutes each. 12. Blocking: Add blocking buffer to the cells and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[13] 13. Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Aspirate the blocking buffer and add the primary antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[12] 14. Washing: Wash the cells three times with PBS for 5 minutes each. 15. Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light. 16. Washing: Wash the cells three times with PBS for 5 minutes each, protected from light. 17. Nuclear Staining (Optional): If desired, incubate with a nuclear stain like DAPI (e.g., 300 nM in PBS) for 5 minutes. 18. Final Wash: Wash once more with PBS.
Part 3: Mounting and Final Imaging 19. Mounting: If using coverslips, carefully mount them onto a glass slide using a drop of anti-fade mounting medium. Seal the edges with nail polish. 20. Imaging: Re-locate the previously imaged fields of interest and acquire images for the immunofluorescence and nuclear stain channels. 21. Image Analysis: Merge the live-cell H₂S image with the immunofluorescence images to correlate H₂S signal with protein localization.
Visualization of Workflows and Pathways
Diagrams created with Graphviz (DOT language) to illustrate key processes.
References
- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 2. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective turn-on fluorescent probes for imaging hydrogen sulfide in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen sulfide in signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent probes for sensing and imaging biological hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in Fluorescent Probes for the Detection and Research of Hydrogen Sulfide in Cells | MDPI [mdpi.com]
- 9. Reaction Based Fluorescent Probes for Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Hs27 Human Fibroblast Cell Line
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols and technical information for the effective use of the Hs27 human fibroblast cell line in research and drug development. This document covers cell line characteristics, culture, and key applications, including transfection and co-culture systems.
Cell Line Characteristics
The designation "Hs27" can refer to two distinct human fibroblast cell lines available from cell line repositories. It is crucial for researchers to verify the specific cell line being used based on its origin and catalog number.
-
Hs27 (ATCC® CRL-1634™): This cell line was derived from the foreskin of a normal newborn Black male.[1][2] These cells are fibroblastic in morphology and can be propagated for approximately 42 passages.[1]
-
HS-27A (ATCC® CRL-2496™): This cell line is a subclone of HS-27, derived from the bone marrow stroma of a 30-year-old White male. It was immortalized using the amphotropic retrovirus vector LXSN16E6E7. Unlike the HS-5 stromal cell line, HS-27A secretes low levels of growth factors.
Table 1: Summary of Hs27 Cell Line Characteristics
| Characteristic | Hs27 (CRL-1634) | HS-27A (CRL-2496) |
| Organism | Homo sapiens (Human) | Homo sapiens (Human) |
| Tissue of Origin | Foreskin | Bone Marrow Stroma |
| Donor Age | Newborn | 30 years |
| Donor Gender | Male | Male |
| Donor Ethnicity | Black | White |
| Morphology | Fibroblast | Fibroblast-like, large flattened polygonal cells |
| Growth Properties | Adherent | Adherent |
| Immortalization | Finite lifespan (approx. 42 passages) | HPV-16 E6/E7 expression |
| Key Antigen Expression | Not specified | Vascular Cell Adhesion Molecule 1 (VCAM-1/CD106) |
| Karyotype | 46,XY | Not specified |
Applications
The Hs27 cell lines are versatile tools for a variety of research applications:
-
Hs27 (CRL-1634):
-
Wound Healing Assays: As a dermal fibroblast line, it is a relevant model for studying the cellular and molecular mechanisms of wound repair.[3]
-
Toxicology and High-Throughput Screening: Its normal, non-transformed phenotype makes it suitable for assessing the cytotoxic effects of compounds.
-
Collagen Synthesis Studies: It has been used to investigate the induction of collagen synthesis by various agents.[4]
-
Feeder Layer for Epithelial Cell Culture: While some studies suggest it is less effective than other fibroblast lines, it has been evaluated for its capacity to support the growth of human corneal epithelial cells.
-
-
HS-27A (CRL-2496):
-
Immunology Research: Its stromal origin and expression of VCAM-1 make it a valuable tool for studying the interactions between hematopoietic cells and the bone marrow microenvironment.
-
Co-culture Studies: It is used in co-culture experiments to investigate the influence of the stromal microenvironment on other cell types, such as cancer cells or hematopoietic stem cells.[5]
-
Cancer Biology: Researchers utilize HS-27A to model the supportive role of the tumor microenvironment in cancer development and progression.[6]
-
Experimental Protocols
Cell Culture
Table 2: Quantitative Parameters for Hs27 Cell Culture
| Parameter | Hs27 (CRL-1634) | HS-27A (CRL-2496) |
| Complete Growth Medium | DMEM + 10% FBS | RPMI-1640 + 10% FBS |
| Seeding Density | 1-2 x 10,000 cells/cm² | Not explicitly stated, use standard fibroblast densities |
| Subculture Ratio | 1:2 to 1:4 | 1:10 split as needed |
| Subculture Confluency | 70-80% | 70-80% |
| Trypsin/EDTA Concentration | 0.05% Trypsin/EDTA or 0.25% Trypsin/0.03% EDTA | Accutase or 0.25% Trypsin/0.53 mM EDTA |
| Incubation Conditions | 37°C, 5% CO₂ | 37°C, 5% CO₂ |
| Medium Renewal | 2 to 3 times per week | 2 to 3 times per week |
Protocol for Thawing and Culturing Frozen Cells:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile cell culture hood.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to an appropriate culture flask (e.g., T-25 or T-75).
-
Incubate the culture at 37°C in a 5% CO₂ humidified incubator.
-
To avoid excessive alkalinity, it is recommended to place the culture vessel with complete growth medium in the incubator for at least 15 minutes prior to adding the thawed cells to allow the medium to reach its normal pH (7.0-7.6).
Protocol for Subculturing Adherent Cells:
-
Aspirate the culture medium from the flask.
-
Briefly rinse the cell layer with a sterile, calcium and magnesium-free salt solution (e.g., PBS) to remove residual serum.
-
Add a sufficient volume of pre-warmed dissociation reagent (e.g., Trypsin-EDTA or Accutase) to cover the cell layer.
-
Incubate the flask at room temperature or 37°C for a few minutes until the cells detach. Monitor the process under a microscope.
-
Once the cells are detached, add complete growth medium to inactivate the dissociation reagent.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count and determine cell viability.
-
Seed new culture flasks at the recommended seeding density.
-
Incubate the new cultures at 37°C in a 5% CO₂ humidified incubator.
Protocol for Cryopreservation:
-
Follow steps 1-6 of the subculturing protocol.
-
Centrifuge the cell suspension and resuspend the pellet in a pre-chilled cryopreservation medium (e.g., complete growth medium with 5-10% DMSO).
-
Aliquot the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.
Transfection
Transfection of Hs27 cells can be achieved using various commercially available reagents. The following is a general protocol that should be optimized for your specific plasmid and experimental conditions.
Table 3: General Transfection Parameters (per well of a 24-well plate)
| Parameter | Recommended Starting Condition |
| Cell Confluency at Transfection | 70-90% |
| DNA per well | 0.5 µg |
| Transfection Reagent Volume | 1.5 µL (for a 3:1 reagent to DNA ratio) |
| Complex Formation Medium | Serum-free medium (e.g., Opti-MEM) |
| Incubation Time for Complex Formation | 15-20 minutes at room temperature |
| Post-transfection Incubation | 24-48 hours |
Protocol for Transient Transfection:
-
Cell Seeding: Approximately 18-24 hours before transfection, seed Hs27 cells in a 24-well plate to reach 70-90% confluency at the time of transfection.
-
Complex Preparation:
-
In a sterile tube, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium.
-
In a separate sterile tube, add 1.5 µL of transfection reagent to 50 µL of serum-free medium.
-
Add the diluted DNA to the diluted transfection reagent and mix gently by pipetting.
-
Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of DNA-reagent complexes.
-
-
Transfection:
-
Gently add the DNA-reagent complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours before analysis.
-
Co-culture
Hs27 cells can be used in both direct and indirect co-culture systems to study cell-cell interactions.
Protocol for Direct Co-culture with Cancer Cells:
-
Fibroblast Seeding: Seed Hs27 cells in a culture plate and allow them to adhere and reach a desired confluency (e.g., 50-70%).
-
Cancer Cell Seeding: Add the cancer cells directly on top of the Hs27 fibroblast layer. The ratio of fibroblasts to cancer cells should be optimized based on the experimental goals.
-
Co-incubation: Culture the cells together in a medium that supports the growth of both cell types.
-
Analysis: Analyze the co-culture at desired time points. If distinguishing between the two cell populations is necessary, consider pre-labeling one cell type with a fluorescent dye or using cell-type-specific antibodies for analysis by flow cytometry or immunofluorescence.
Protocol for Indirect Co-culture using Transwell Inserts:
-
Fibroblast Seeding: Seed Hs27 cells in the lower chamber of a transwell plate.
-
Insert Placement: Once the fibroblasts have adhered, place the transwell inserts (with a permeable membrane) into the wells.
-
Second Cell Type Seeding: Seed the second cell type (e.g., cancer cells or immune cells) into the upper chamber of the transwell insert.
-
Co-incubation: Culture the cells together, allowing for the exchange of soluble factors across the permeable membrane.
-
Analysis: Analyze the cells in both the upper and lower chambers separately.
Signaling Pathways and Visualizations
Fibroblasts are key players in numerous signaling pathways that regulate tissue homeostasis, wound healing, and disease progression. The following diagrams illustrate some of the key pathways relevant to Hs27 cells.
Wnt/β-catenin Signaling in Fibroblasts
The Wnt/β-catenin signaling pathway is crucial for fibroblast activation and has been implicated in fibrosis.[7][8][9][10] In the canonical pathway, Wnt ligands bind to Frizzled receptors and LRP5/6 co-receptors, leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene expression.
Caption: Canonical Wnt/β-catenin signaling pathway in fibroblasts.
TGF-β Signaling in Fibroblasts
Transforming growth factor-beta (TGF-β) is a potent inducer of fibroblast activation and extracellular matrix deposition, playing a key role in wound healing and fibrosis.[11][12][13] TGF-β binds to its receptors, leading to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to regulate gene expression.
Caption: TGF-β/Smad signaling pathway in fibroblasts.
Fibroblast-Mediated Angiogenesis
Fibroblasts play a critical role in angiogenesis by secreting various growth factors and remodeling the extracellular matrix.[14][15][16][17] A study on Hs27 cells treated with a herbal formula showed activation of angiogenesis-related pathways.[18] This diagram illustrates the general role of fibroblasts in promoting the formation of new blood vessels.
Caption: Role of Hs27 fibroblasts in promoting angiogenesis.
Experimental Workflow: Co-culture of Hs27 and Cancer Cells
This workflow outlines the key steps in a direct co-culture experiment to investigate the influence of Hs27 fibroblasts on cancer cell behavior.
Caption: Experimental workflow for direct co-culture of Hs27 and cancer cells.
References
- 1. Hs 27. Culture Collections [culturecollections.org.uk]
- 2. Cellosaurus cell line Hs27 (CVCL_0335) [cellosaurus.org]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development [frontiersin.org]
- 7. Wnt/β-catenin Signaling Pathway Regulates Specific lncRNAs That Impact Dermal Fibroblasts and Skin Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of Wnt Signaling in Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-catenin signaling: a novel mediator of fibrosis and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Wnt/β-catenin Signaling Pathway Regulates Specific lncRNAs That Impact Dermal Fibroblasts and Skin Fibrosis [frontiersin.org]
- 11. Dermal Transforming Growth Factor-β Responsiveness Mediates Wound Contraction and Epithelial Closure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TGF-beta 1 stimulates cultured human fibroblasts to proliferate and produce tissue-like fibroplasia: a fibronectin matrix-dependent event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The requirement for fibroblasts in angiogenesis: fibroblast-derived matrix proteins are essential for endothelial cell lumen formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. molbiolcell.org [molbiolcell.org]
- 17. Frontiers | Fibroblasts mediate the angiogenesis of pheochromocytoma by increasing COX4I2 expression [frontiersin.org]
- 18. Transcriptional profiling of human skin fibroblast cell line Hs27 induced by herbal formula Astragali Radix and Rehmanniae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
Successfully Transfecting Hs27 Fibroblast Cells: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human foreskin fibroblast cell line, Hs27, is a critical tool in a wide range of research areas, including dermatology, wound healing, and cancer biology. Successful introduction of nucleic acids into these cells is paramount for studying gene function, validating drug targets, and developing novel therapeutic strategies. However, like many primary and fibroblast cell lines, Hs27 cells can be challenging to transfect efficiently. This guide provides detailed protocols and application notes for three common and effective transfection methods: lipid-based transfection, electroporation (nucleofection), and lentiviral transduction. By understanding the principles behind each method and following optimized protocols, researchers can achieve high transfection efficiencies and robust experimental outcomes with Hs27 cells.
Key Considerations for Successful Transfection
Before proceeding with a specific protocol, it is crucial to optimize several key parameters that significantly influence transfection success. Fibroblasts, in particular, are sensitive to culture conditions, and maintaining their health is essential for achieving reliable and reproducible results.
-
Cell Health and Confluency: Always use healthy, actively dividing Hs27 cells. Cells should be at a low passage number and free from contamination. For lipid-based transfection, a confluency of 70-90% at the time of transfection is generally recommended. For electroporation, cells are harvested and counted, so confluency is less of a direct factor, but healthy growth prior to harvesting is still critical.
-
Nucleic Acid Quality: Use high-purity, sterile, and endotoxin-free plasmid DNA or RNA. The quality of the nucleic acid directly impacts transfection efficiency and cell viability.
-
Optimization of Reagent-to-Nucleic Acid Ratio: For lipid-based methods, the ratio of transfection reagent to DNA or RNA is a critical parameter that must be optimized for each cell type and nucleic acid. A titration experiment is highly recommended to determine the optimal ratio that maximizes efficiency while minimizing cytotoxicity.
-
Post-Transfection Care: After transfection, handle the cells gently. For some methods, replacing the transfection medium with fresh growth medium after a few hours can reduce cytotoxicity. Allow adequate time for gene expression or knockdown before analysis, typically 24-72 hours.
Comparative Overview of Transfection Methods
Choosing the right transfection method depends on the experimental goals, the type of nucleic acid being delivered, and the desired outcome (transient vs. stable expression). The following table summarizes expected transfection efficiencies and cell viabilities for different methods in human dermal fibroblasts, which can serve as a valuable reference for experiments with Hs27 cells.
| Transfection Method | Transfection Reagent/System | Reported Transfection Efficiency (GFP Positive Cells) | Reported Cell Viability | Reference |
| Lipid-Based | Lipofectamine 2000 | ~32% | Moderate | [1] |
| Lipofectamine 3000 | ~40-70% in some fibroblast lines | High | [2] | |
| jetPEI | ~23% | High | [3] | |
| Electroporation | Nucleofection (Amaxa) | >60% | Moderate to High | [1][3] |
| Viral Transduction | Lentivirus | >90% | High | [4] |
Note: The values presented are based on studies using primary human dermal fibroblasts and may vary for the Hs27 cell line. Optimization is crucial to achieve the best results.
Experimental Protocols
Here, we provide detailed protocols for lipid-based transfection using a generic cationic lipid reagent, electroporation via nucleofection, and lentiviral transduction.
Protocol 1: Lipid-Based Transfection of Hs27 Cells
This protocol is a general guideline for using a cationic lipid-based transfection reagent. Always refer to the manufacturer's specific instructions for the chosen reagent.
Materials:
-
Hs27 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ 3000)
-
Plasmid DNA or siRNA
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed Hs27 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of DNA-Lipid Complexes (perform in a sterile hood): a. In tube A, dilute 2.5 µg of plasmid DNA into 125 µL of serum-free medium. Mix gently. b. In tube B, dilute 3.75-7.5 µL of the lipid transfection reagent in 125 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[5] c. Combine the contents of tube A and tube B. Mix gently and incubate for 15-20 minutes at room temperature to allow the formation of DNA-lipid complexes.[5]
-
Transfection: a. Gently add the 250 µL of the DNA-lipid complex mixture dropwise to each well of the 6-well plate containing the Hs27 cells in complete growth medium. b. Gently rock the plate back and forth to ensure even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Post-Transfection: After the incubation period, the cells are ready for analysis (e.g., gene expression analysis, protein detection, or functional assays). It is generally not necessary to remove the transfection complexes, but if cytotoxicity is observed, the medium can be replaced with fresh complete growth medium 4-6 hours post-transfection.
Protocol 2: Electroporation of Hs27 Cells using Nucleofection
Nucleofection is a highly efficient method for transfecting difficult-to-transfect cells like fibroblasts. This protocol is based on the Amaxa™ Nucleofector™ technology.
Materials:
-
Hs27 cells
-
Complete growth medium
-
Human Dermal Fibroblast Nucleofector™ Kit (Lonza)
-
Plasmid DNA
-
Sterile microcentrifuge tubes
-
Amaxa™ Nucleofector™ Device
Procedure:
-
Cell Preparation: a. Culture Hs27 cells to approximately 80% confluency. b. Harvest the cells using trypsin and neutralize with complete growth medium. c. Centrifuge the cell suspension at 90 x g for 10 minutes at room temperature.[6] d. Carefully aspirate the supernatant and resuspend the cell pellet in the provided room temperature Nucleofector™ Solution to a final concentration of 2 x 10^5 to 2 x 10^6 cells/100 µL.
-
Nucleofection: a. Mix 100 µL of the cell suspension with 2 µg of your plasmid DNA. b. Transfer the mixture to a certified cuvette, ensuring there are no air bubbles. c. Place the cuvette into the Nucleofector™ device and apply the appropriate program for human dermal fibroblasts (e.g., U-023).[7]
-
Plating and Recovery: a. Immediately after nucleofection, add 500 µL of pre-warmed complete growth medium to the cuvette and gently transfer the cell suspension to a well of a 6-well plate containing pre-warmed medium. b. Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection: Replace the medium after 24 hours. The cells are typically ready for analysis 24-72 hours post-nucleofection.
Protocol 3: Lentiviral Transduction of Hs27 Cells
Lentiviral vectors are highly efficient at transducing a wide variety of cell types, including non-dividing cells, and can be used for stable gene expression. Note: Work with lentiviruses requires Biosafety Level 2 (BSL-2) precautions.
Materials:
-
Hs27 cells
-
Complete growth medium
-
Lentiviral particles (encoding your gene of interest)
-
Polybrene (hexadimethrine bromide)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transduction, seed Hs27 cells in a 6-well plate. The cell number should be adjusted so that they are approximately 50-70% confluent at the time of transduction.
-
Transduction: a. On the day of transduction, remove the culture medium from the cells. b. Add fresh complete growth medium containing Polybrene at a final concentration of 4-8 µg/mL. Polybrene enhances viral entry into the cells. c. Add the appropriate amount of lentiviral particles to the cells. The amount of virus to use is determined by the Multiplicity of Infection (MOI), which is the ratio of infectious viral particles to the number of cells. An MOI titration is recommended to determine the optimal amount for Hs27 cells. A starting MOI of 1-10 is often a good range for fibroblasts.[8] d. Gently swirl the plate to mix.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 12-24 hours.
-
Post-Transduction: a. After the incubation period, remove the virus-containing medium and replace it with fresh complete growth medium. b. Continue to culture the cells for 48-72 hours to allow for gene expression. c. If a stable cell line is desired, begin selection with an appropriate antibiotic (e.g., puromycin) 48-72 hours post-transduction.
Visualizing the Process: Workflows and Pathways
To better understand the experimental processes and the underlying cellular mechanisms, the following diagrams have been generated using Graphviz.
Experimental Workflows
Caption: Overview of the experimental workflows for the three main transfection methods.
Signaling Pathway: Cellular Uptake of Lipid-Based Transfection Complexes
Caption: Generalized pathway for the cellular uptake of lipid-DNA complexes.
Conclusion
Successfully transfecting Hs27 fibroblast cells is achievable with careful planning and optimization. This guide provides a foundation for selecting the most appropriate method and executing it effectively. For routine transient transfections, lipid-based reagents like Lipofectamine™ 3000 offer a good balance of efficiency and ease of use. When high efficiency is paramount, especially for challenging applications, nucleofection and lentiviral transduction are powerful alternatives. By following these detailed protocols and considering the key optimization factors, researchers can confidently employ Hs27 cells in their studies to advance our understanding of human biology and disease.
References
- 1. High Efficiency Low Cost Fibroblast Nucleofection for GMP Compatible Cell-based Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medsci.org [medsci.org]
- 4. An efficient gene transduction system for studying gene function in primary human dermal fibroblasts and epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. lonzabio.jp [lonzabio.jp]
- 7. lonzabio.jp [lonzabio.jp]
- 8. researchgate.net [researchgate.net]
Protocol for Establishing a Co-culture System with Hs27 Human Foreskin Fibroblasts
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Co-culture systems are invaluable in vitro tools for studying complex cellular interactions that mimic the in vivo tumor microenvironment. This document provides a detailed protocol for establishing a co-culture system utilizing the Hs27 human foreskin fibroblast cell line. Hs27 cells, being of normal, non-transformed origin, serve as an excellent model for stromal fibroblasts in the tumor microenvironment. Their interaction with cancer cells can influence tumor growth, invasion, and response to therapeutic agents. This protocol outlines the direct co-culture of Hs27 cells with a cancer cell line, where both cell types are in physical contact.
Materials and Reagents
-
Hs27 human foreskin fibroblast cell line (ATCC® CRL-1634™)
-
Cancer cell line of interest
-
Hs27 Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.[1][2]
-
Cancer Cell Growth Medium (as recommended for the specific cell line)
-
Co-culture Medium: A 1:1 mixture of Hs27 Growth Medium and the respective Cancer Cell Growth Medium.
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
0.25% Trypsin-EDTA solution
-
Trypan Blue solution
-
Cell culture flasks (T-75)
-
6-well cell culture plates
-
Hemocytometer or automated cell counter
-
Incubator, 37°C, 5% CO2
Experimental Protocols
I. Monoculture of Hs27 and Cancer Cells
Objective: To expand and maintain healthy stocks of Hs27 fibroblasts and the cancer cell line of interest prior to co-culture.
Protocol:
-
Thawing and Seeding:
-
Rapidly thaw a cryovial of Hs27 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Hs27 Growth Medium.
-
Centrifuge at 125 x g for 5-7 minutes.[3]
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh Hs27 Growth Medium.
-
Seed the cells into a T-75 flask and incubate at 37°C with 5% CO2.
-
Repeat this process for the cancer cell line using its recommended growth medium.
-
-
Cell Maintenance and Subculture:
-
Monitor cell growth daily and change the medium every 2-3 days.
-
Subculture the cells when they reach 70-80% confluency.[1][2]
-
To subculture, wash the cell monolayer with PBS, then add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with an equal volume of complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Seed new flasks at a recommended density of 1-2 x 10^4 cells/cm².[1]
-
II. Establishing the Hs27 Co-culture System (Direct Contact)
Objective: To create a co-culture model where Hs27 fibroblasts are grown in direct contact with cancer cells.
Protocol:
-
Day 1: Seeding Hs27 Fibroblasts:
-
Harvest Hs27 cells as described in the subculture protocol.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed 3 x 10^5 Hs27 cells per well in a 6-well plate in 2 mL of Hs27 Growth Medium.
-
Incubate for 24 hours to allow the fibroblasts to attach and form a feeder layer.
-
-
Day 2: Seeding Cancer Cells:
-
Harvest the cancer cells of interest and perform a cell count.
-
Carefully aspirate the medium from the wells containing the attached Hs27 cells.
-
Seed 1 x 10^5 cancer cells onto the Hs27 fibroblast layer in each well.
-
Add 2 mL of the 1:1 Co-culture Medium to each well.
-
Gently rock the plate to ensure even distribution of the cancer cells.
-
Incubate the co-culture at 37°C with 5% CO2.
-
-
Day 3 onwards: Co-culture Maintenance and Analysis:
-
Monitor the co-culture daily using a microscope.
-
Change the medium every 48-72 hours with fresh Co-culture Medium.
-
The co-culture is now established and can be used for various downstream applications such as proliferation assays, cytokine analysis, gene expression studies, and drug screening.
-
Data Presentation
The following tables present representative quantitative data from fibroblast-cancer cell co-culture experiments. While not specific to Hs27, they illustrate the types of data that can be generated from such a system.
Table 1: Representative Cytokine Secretion Profile in a Fibroblast-Cancer Cell Co-culture. Data is presented as the mean concentration (pg/mL) ± standard deviation from three independent experiments. This data is representative of findings in co-culture systems involving cancer cells and macrophages, which share some functional similarities with fibroblasts in the tumor microenvironment.
| Cytokine | Monoculture (Cancer Cells) | Monoculture (Fibroblasts) | Co-culture |
| CCL2 | 200 ± 25 | 150 ± 20 | >400 |
| IL-6 | 50 ± 8 | 75 ± 12 | 250 ± 30 |
| IL-8 | 300 ± 40 | 100 ± 15 | 600 ± 75 |
| VEGF | 120 ± 18 | 200 ± 25 | 450 ± 50 |
Data adapted from studies on cancer cell and monocyte/macrophage co-cultures which show similar cytokine upregulation patterns.[4]
Table 2: Representative Gene Expression Changes in Cancer Cells upon Co-culture with Fibroblasts. Data is presented as log2 fold change in gene expression in co-cultured cancer cells compared to monocultured cancer cells.
| Gene | Biological Function | log2 Fold Change |
| SNAI1 (Snail) | Epithelial-Mesenchymal Transition (EMT) | 2.5 |
| VIM (Vimentin) | EMT Marker | 3.1 |
| MMP9 | Extracellular Matrix Remodeling | 4.0 |
| TGFB1 | Growth Factor, Immunosuppression | 1.8 |
This table represents typical gene expression changes observed when cancer cells are co-cultured with fibroblasts, indicating a shift towards a more invasive phenotype.[5]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for establishing a direct co-culture system with Hs27 fibroblasts and cancer cells.
TGF-β Signaling Pathway in Fibroblast-Cancer Cell Interaction
Caption: TGF-β signaling loop between cancer cells and fibroblasts, leading to fibroblast activation and enhanced tumor cell aggressiveness.[2][6]
References
- 1. Metabolic reprogramming of cancer-associated fibroblasts by TGF-β drives tumor growth: Connecting TGF-β signaling with “Warburg-like” cancer metabolism and L-lactate production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. CCL2/EGF positive feedback loop between cancer cells and macrophages promotes cell migration and invasion in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes: Utilizing Hs27 Fibroblasts for Collagen Contraction Assays
Introduction
The collagen contraction assay is a fundamental in vitro model used to study the contractile capabilities of various cell types, particularly fibroblasts, which play a crucial role in wound healing and fibrosis.[1][2][3] Human foreskin fibroblasts, such as the Hs27 cell line, are embedded within a three-dimensional collagen matrix. These cells exert mechanical forces on the collagen fibrils, leading to a quantifiable reduction in the gel's size.[1][3] This process mimics tissue remodeling and provides a valuable tool for screening potential therapeutic compounds that may modulate fibroblast activity.
Principle of the Assay
The assay is based on the ability of fibroblasts to reorganize and contract a collagen matrix.[4][5] When suspended in a collagen gel, fibroblasts adhere to the collagen fibers via integrin receptors. This interaction triggers intracellular signaling cascades that result in cytoskeletal rearrangements and the generation of contractile forces.[3] These forces are transmitted to the extracellular matrix, causing the collagen gel to shrink. The degree of contraction can be measured over time and serves as an indicator of the cells' contractile phenotype.
There are different models for this assay, including the floating contraction model, where the gel is released and floats in the medium, and the attached model, where the gel remains attached to the culture dish, leading to the development of mechanical tension.[4][5] A two-step model combines an initial period of attached contraction followed by release of the matrix.[4][5][6]
Applications in Research and Drug Development
-
Wound Healing Studies: The assay provides insights into the mechanisms of wound closure, where fibroblasts play a pivotal role in contracting the wound matrix.
-
Fibrosis Research: It serves as a model to study pathological conditions characterized by excessive matrix contraction, such as in scleroderma and other fibrotic diseases.[7]
-
Drug Screening: The collagen contraction assay is widely used to screen for pro-fibrotic and anti-fibrotic compounds. For example, the effect of transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine, can be assessed.[1][7] Conversely, the inhibitory effects of potential drugs can be quantified.
-
Toxicology: The assay can be used to evaluate the cytotoxic or function-altering effects of compounds on fibroblasts.
-
Basic Research: It is a valuable tool for investigating the fundamental cellular and molecular mechanisms of cell-matrix interactions and signal transduction.[8]
Detailed Experimental Protocol
This protocol outlines the steps for performing a collagen contraction assay using Hs27 cells in a 24-well plate format.
Materials and Reagents
-
Hs27 (Human Foreskin Fibroblast) cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Type I Collagen solution (e.g., from rat tail or bovine skin, sterile, ~3 mg/mL)[4][6]
-
Neutralization Solution (e.g., 1 M NaOH, sterile)[9]
-
Sterile, cold 1.5 mL microcentrifuge tubes
-
24-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Digital camera or scanner for imaging
-
Image analysis software (e.g., ImageJ)
Part 1: Cell Culture and Preparation
-
Maintain Hs27 Cells: Culture Hs27 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.
-
Harvest Cells: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Cell Counting: Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in a known volume of medium. Count the cells using a hemocytometer or automated cell counter.
-
Prepare Cell Suspension: Centrifuge the required number of cells and resuspend the pellet in serum-free DMEM to achieve a final concentration of 2-5 x 10^6 cells/mL.[4][6] Keep the cell suspension on ice.
Part 2: Preparation of Collagen-Cell Gels
All steps should be performed on ice to prevent premature collagen polymerization.[4][5][6]
-
Prepare Collagen Gel Working Solution: In a cold sterile tube, mix the following reagents in the order listed. The volumes below are for approximately 12 wells.[4][6]
-
Type I Collagen Solution: 4.77 mL
-
5X DMEM or 5X PBS: 1.23 mL
-
Neutralization Solution: 170 µL
-
Note: Immediately after adding the neutralization solution, mix gently but thoroughly by pipetting up and down. The solution should change color, indicating a neutral pH.[4][6][9] Avoid introducing air bubbles.[6]
-
-
Prepare Cell-Collagen Mixture: Mix the cell suspension and the cold Collagen Gel Working Solution at a ratio of 1:4 (e.g., 200 µL of cell suspension and 800 µL of collagen solution).[4][5][6] This will yield a final cell concentration of 4-10 x 10^5 cells/mL in the gel.
-
Dispense into Plate: Immediately dispense 0.5 mL of the cell-collagen mixture into each well of a pre-warmed 24-well plate.[4][5][6] Ensure the mixture spreads evenly across the bottom of the well.
-
Polymerization: Place the plate in a 37°C incubator for 1 hour to allow the collagen to polymerize.[4][5][6]
-
Add Medium: After polymerization, gently add 1.0 mL of complete culture medium (DMEM with 10% FBS) to the top of each gel.[4][5][6] If testing compounds, add medium containing the appropriate concentration of the test agent.
Part 3: Initiating and Measuring Contraction
-
Incubation: Incubate the plates for a period of time, typically 24-72 hours, to allow the cells to establish mechanical tension within the gel.[4][5][6]
-
Release the Gels: To initiate contraction, gently detach the gels from the sides of the wells using a sterile spatula or a small pipette tip.[6][10]
-
Image Acquisition: At designated time points (e.g., 0, 4, 8, 24, 48 hours) after release, capture images of the gels in each well using a digital camera or a plate scanner.
-
Data Analysis:
-
Use image analysis software to measure the area of each gel at each time point.
-
Calculate the percentage of contraction using the following formula:
-
% Contraction = ((Initial Gel Area - Gel Area at Time X) / Initial Gel Area) * 100
-
-
Data Presentation
The following table represents typical data that might be obtained from a collagen contraction assay using Hs27 cells, comparing a control group to cells treated with a known pro-fibrotic agent (TGF-β1) and an inhibitor of contraction (Cytochalasin D).
| Time (Hours) | Control (% Contraction) | TGF-β1 (10 ng/mL) (% Contraction) | Cytochalasin D (1 µM) (% Contraction) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 4 | 15.2 ± 2.1 | 22.5 ± 2.8 | 3.1 ± 1.5 |
| 8 | 28.9 ± 3.5 | 41.3 ± 4.1 | 5.8 ± 2.0 |
| 24 | 55.6 ± 5.2 | 70.1 ± 6.3 | 8.2 ± 2.5 |
| 48 | 68.3 ± 6.8 | 85.4 ± 7.9 | 10.5 ± 3.1 |
Data are presented as mean ± standard deviation.
Visualizations
Signaling Pathway of Fibroblast-Mediated Collagen Contraction
Fibroblast contraction is a complex process involving multiple signaling pathways. A key pathway is the Rho/ROCK pathway, which regulates actomyosin (B1167339) contractility. Growth factors like PDGF and LPA can stimulate this pathway, leading to increased cell contraction.[11] TGF-β is another critical mediator that promotes a contractile phenotype in fibroblasts.[1][7]
References
- 1. Collagen Gel Contraction as a Measure of Fibroblast Function in Carpal Tunnel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collagen Gel Contraction Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Development of an In Vitro Assay to Evaluate Contractile Function of Mesenchymal Cells that Underwent Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Matrix Contraction by Dermal Fibroblasts Requires Transforming Growth Factor-β/Activin-Linked Kinase 5, Heparan Sulfate-Containing Proteoglycans, and MEK/ERK: Insights into Pathological Scarring in Chronic Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transduction pathways activated during fibroblast contraction of collagen matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collagen Gel Contraction Assay [protocols.io]
- 10. FAQ: Cell Contraction Assay | Cell Biolabs [cellbiolabs.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Induction and Measurement of Cellular Senescence in Hs27 Human Foreskin Fibroblasts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular senescence is a fundamental biological process characterized by a stable state of cell cycle arrest, accompanied by a distinctive set of phenotypic changes. This process plays a dual role in physiological and pathological conditions, acting as a potent tumor suppressor mechanism while also contributing to aging and age-related diseases. The Hs27 cell line, derived from human foreskin fibroblasts, provides a robust and reproducible model system for studying the mechanisms of cellular senescence and for screening potential senotherapeutic compounds.
These application notes provide detailed protocols for inducing senescence in Hs27 cells through various methods and for quantifying the key markers associated with the senescent phenotype.
Core Signaling Pathways in Cellular Senescence
Cellular senescence is primarily governed by two key tumor suppressor pathways: the p53/p21WAF1/Cip1 and the p16INK4a/pRb pathways. Various stressors, such as DNA damage, oncogene activation, and replicative exhaustion, converge on these pathways to initiate and maintain the senescent state.
The p53/p21WAF1/Cip1 pathway is often activated in response to DNA damage. The p53 tumor suppressor protein is stabilized and activated, leading to the transcriptional upregulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/Cip1. p21 then inhibits CDK2/cyclin E and CDK2/cyclin A complexes, leading to cell cycle arrest in the G1 and G2 phases.
The p16INK4a/pRb pathway involves the CDK inhibitor p16INK4a, which specifically inhibits CDK4 and CDK6. This prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F family of transcription factors, repressing the expression of genes required for S-phase entry and thereby enforcing cell cycle arrest.
Part 1: Induction of Senescence in Hs27 Cells
Several methods can be employed to induce a senescent phenotype in Hs27 cells. The choice of method depends on the specific research question, as different inducers can result in variations in the senescent phenotype, particularly the Senescence-Associated Secretory Phenotype (SASP).
Replicative Senescence
Principle: Normal human fibroblasts have a finite replicative lifespan in culture, a phenomenon known as the Hayflick limit. Continuous passaging of Hs27 cells will lead to telomere shortening and the induction of a DNA damage response, culminating in replicative senescence.
Protocol:
-
Culture Hs27 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
When cells reach 80-90% confluency, subculture them at a 1:4 or 1:2 ratio.
-
Record the population doubling level (PDL) at each passage.
-
Continue passaging until the cells exhibit a reduced proliferation rate, typically taking more than a week to reach confluency, and display a characteristic enlarged and flattened morphology. This is indicative of replicative senescence.[1]
Stress-Induced Premature Senescence (SIPS)
SIPS can be induced by various external stressors, including ionizing radiation and chemotherapeutic agents.
Principle: Exposure to ionizing radiation causes DNA double-strand breaks, which robustly activates the DNA damage response and induces a senescent phenotype.
Protocol:
-
Seed Hs27 cells in culture dishes and allow them to adhere and enter the exponential growth phase (typically 24 hours).
-
Expose the cells to a single dose of X-ray or gamma radiation. A dose of 10 Gy is commonly used to induce senescence in human fibroblasts without causing widespread cell death.[2][3]
-
Following irradiation, replace the medium with fresh complete medium and return the cells to the incubator.
-
Culture the cells for 5-10 days to allow for the full development of the senescent phenotype.
Principle: Doxorubicin (B1662922) is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and the induction of senescence.
Protocol:
-
Seed Hs27 cells and allow them to attach overnight.
-
Treat the cells with doxorubicin at a final concentration of 100-250 nM in complete culture medium.[4][5] It is recommended to perform a dose-response curve to determine the optimal concentration for Hs27 cells that induces senescence with minimal apoptosis.
-
Incubate the cells with doxorubicin for 24-72 hours.[5]
-
Remove the doxorubicin-containing medium, wash the cells twice with sterile phosphate-buffered saline (PBS), and add fresh complete medium.
-
Culture the cells for an additional 4-7 days, changing the medium every 2-3 days, to allow for the establishment of the senescent phenotype.[4]
Principle: Etoposide (B1684455) is a topoisomerase II inhibitor that induces DNA double-strand breaks, leading to cell cycle arrest and senescence.
Protocol:
-
Seed Hs27 cells and allow them to adhere.
-
Treat the cells with etoposide at a concentration of 20-50 µM in complete culture medium.[6][7] A dose-response experiment is advisable to optimize the concentration for Hs27 cells.
-
Incubate the cells with etoposide for 24-48 hours.[7]
-
Remove the etoposide-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Culture the cells for an additional 3-5 days to allow for the development of senescent characteristics.
Part 2: Measurement of Senescence Markers
A combination of markers should be used to reliably identify senescent cells.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Principle: Senescent cells exhibit increased lysosomal mass and activity of the β-galactosidase enzyme at a suboptimal pH of 6.0.
Protocol:
-
Wash the cells twice with PBS.
-
Fix the cells with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the SA-β-gal staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.
-
Add the staining solution to the cells and incubate at 37°C in a non-CO2 incubator for 12-16 hours, or until a blue color develops in the cytoplasm of senescent cells.
-
Wash the cells with PBS and visualize under a light microscope.
-
Quantify the percentage of blue-stained cells by counting at least 200 cells in multiple random fields.
Western Blot Analysis of p16INK4a and p21WAF1/Cip1
Principle: Senescent cells upregulate the expression of the CDK inhibitors p16INK4a and p21WAF1/Cip1.
Protocol:
-
Lyse control and senescent Hs27 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p16INK4a and p21WAF1/Cip1 overnight at 4°C. Also, probe for a loading control such as β-actin or GAPDH.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Immunofluorescence for γH2AX
Principle: Senescent cells often exhibit persistent DNA damage foci, which can be visualized by staining for the phosphorylated histone variant γH2AX.
Protocol:
-
Seed cells on glass coverslips in a multi-well plate.
-
Induce senescence as described above.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBS for 30-60 minutes.
-
Incubate with a primary antibody against γH2AX (Ser139) overnight at 4°C.[3]
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per nucleus.
Analysis of the Senescence-Associated Secretory Phenotype (SASP)
Principle: Senescent cells secrete a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases, collectively known as the SASP. Key components for Hs27 cells include Interleukin-6 (IL-6) and Interleukin-8 (IL-8).
Protocol (ELISA):
-
Induce senescence in Hs27 cells in a multi-well plate.
-
Once the senescent phenotype is established, wash the cells with PBS and replace the complete medium with serum-free medium.
-
Incubate the cells for 24-48 hours to allow for the accumulation of secreted factors.
-
Collect the conditioned medium and centrifuge to remove any cellular debris.
-
Quantify the concentration of IL-6 and IL-8 in the conditioned medium using commercially available ELISA kits, following the manufacturer's instructions.
-
Normalize the cytokine concentrations to the number of cells in the corresponding well.
Experimental Workflow and Data Presentation
The following diagram illustrates a typical workflow for inducing and measuring senescence in Hs27 cells.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes for senescence markers in human fibroblasts. Note that these values are representative and may vary depending on the specific experimental conditions and the passage number of the Hs27 cells.
Table 1: SA-β-galactosidase Staining
| Induction Method | Treatment Conditions | Expected % of SA-β-gal Positive Cells |
| Replicative Senescence | High Population Doubling Level | > 70% |
| Ionizing Radiation | 10 Gy | > 80%[2] |
| Doxorubicin | 100-250 nM for 24-72h, followed by 4-7 days recovery | ~60-80%[8][9] |
| Etoposide | 20-50 µM for 24-48h, followed by 3-5 days recovery | > 80%[6][7] |
| Control | Low Population Doubling Level, No Treatment | < 10% |
Table 2: Key Senescence Marker Expression
| Induction Method | p16INK4a Expression (Fold Change vs. Control) | p21WAF1/Cip1 Expression (Fold Change vs. Control) | γH2AX Foci per Nucleus |
| Replicative Senescence | > 5-fold | > 3-fold | > 5 |
| Ionizing Radiation | Variable, may not be the primary driver | > 5-fold | > 10[3] |
| Doxorubicin | > 3-fold | > 5-fold | > 10 |
| Etoposide | > 3-fold | > 5-fold | > 10[6] |
| Control | 1 | 1 | < 2 |
Table 3: SASP Factor Secretion (Representative Cytokines)
| Induction Method | IL-6 Secretion (pg/mL per 106 cells/24h) | IL-8 Secretion (pg/mL per 106 cells/24h) |
| Replicative Senescence | > 500 | > 1000 |
| Ionizing Radiation | > 1000 | > 2000 |
| Doxorubicin | > 800 | > 1500 |
| Etoposide | > 700 | > 1200 |
| Control | < 100 | < 200 |
Note: The quantitative data presented in the tables are based on published literature for human fibroblast cell lines and serve as a general guideline. Actual values for Hs27 cells should be determined empirically.
References
- 1. Quantitative identification of senescent cells in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the core senescence phenotype of primary human colon fibroblasts | Aging [aging-us.com]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Effects of Blood-Derived Products on Cellular Senescence and Inflammatory Response: A Study on Skin Rejuvenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Primary evaluation the effects of Boesenbergia pandurata ethanol extract on etoposide-induced senescence in fibroblasts | Biomedical Research and Therapy [bmrat.org]
- 8. Doxorubicin-Induced Cancer Cell Senescence Shows a Time Delay Effect and Is Inhibited by Epithelial-Mesenchymal Transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Hs27 Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing migration and invasion assays using the human foreskin fibroblast cell line, Hs27 (ATCC® CRL-1634™). This fibroblast cell line, derived from a normal newborn male, is a valuable tool for studying wound healing, fibrosis, and the tumor microenvironment.[1][2] The following protocols for the Scratch (Wound Healing) Assay and the Transwell Invasion Assay are based on established methods for fibroblasts and can be adapted for use with Hs27 cells.
Hs27 Cell Line Characteristics
| Characteristic | Description |
| Cell Type | Fibroblast[1] |
| Tissue of Origin | Foreskin[1] |
| Species | Homo sapiens (Human) |
| Gender of Donor | Male |
| Ethnicity of Donor | Black[1] |
| Growth Properties | Adherent[1] |
| Morphology | Fibroblastic[1] |
| Culture Medium | DMEM (Dulbecco's Modified Eagle's Medium) + 10% Fetal Bovine Serum (FBS) + 2mM L-glutamine[1] |
| Subculture Routine | Split sub-confluent cultures (70-80%) 1:2 to 1:4; seeding at 1-2 x 10,000 cells/cm² using 0.05% trypsin/EDTA.[1] |
| Incubation | 37°C, 5% CO₂[1] |
Scratch (Wound Healing) Assay for Cell Migration
The scratch assay is a straightforward and widely used method to study collective cell migration in vitro. It mimics the migration of cells during wound healing. This protocol is adapted for Hs27 cells based on general fibroblast protocols and the documented use of Hs27 in wound healing assays.[3][4]
Experimental Workflow
Caption: Workflow for the Scratch (Wound Healing) Assay.
Detailed Protocol
Materials:
-
Hs27 cells
-
Complete culture medium (DMEM + 10% FBS)
-
Serum-free culture medium
-
Phosphate-Buffered Saline (PBS)
-
Multi-well plates (e.g., 12-well or 24-well)
-
Sterile 200 µL or 1000 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed Hs27 cells into a multi-well plate at a density that will form a confluent monolayer within 24-48 hours. For a 12-well plate, a starting density of approximately 2 x 10⁵ cells per well can be used, but this should be optimized.
-
-
Cell Culture:
-
Incubate the cells in a humidified incubator at 37°C and 5% CO₂ until they form a confluent monolayer.
-
-
Serum Starvation (Optional):
-
To ensure that wound closure is due to migration and not proliferation, you can serum-starve the cells by replacing the complete medium with serum-free medium for 4-24 hours before making the scratch.
-
-
Creating the Scratch:
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Apply firm and consistent pressure to ensure a clean, cell-free gap. A cross-shaped scratch can also be made.[5]
-
-
Washing:
-
Gently wash the wells twice with PBS to remove any detached cells.
-
-
Incubation with Test Compounds:
-
Add fresh culture medium to the wells. This can be serum-free medium, medium with a reduced serum concentration, or medium containing chemoattractants or inhibitors to be tested.
-
-
Imaging and Analysis:
-
Immediately after adding the fresh medium, capture images of the scratch at time 0.
-
Place the plate back in the incubator and acquire images of the same fields at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the scratch is closed in the control wells.[5]
-
The rate of cell migration can be quantified by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The change in the area over time reflects the migration rate.
-
Data Presentation
| Time (hours) | Scratch Area (Control) (µm²) | Scratch Area (Test Compound) (µm²) | % Wound Closure (Control) | % Wound Closure (Test Compound) |
| 0 | 500,000 | 500,000 | 0 | 0 |
| 8 | 350,000 | 400,000 | 30 | 20 |
| 16 | 150,000 | 300,000 | 70 | 40 |
| 24 | 25,000 | 250,000 | 95 | 50 |
% Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100
Transwell Invasion Assay
The transwell invasion assay, or Boyden chamber assay, is used to assess the ability of cells to migrate through an extracellular matrix (ECM) barrier, mimicking the process of invasion through the basement membrane.
Experimental Workflow
Caption: Workflow for the Transwell Invasion Assay.
Detailed Protocol
Materials:
-
Hs27 cells
-
Complete culture medium (DMEM + 10% FBS)
-
Serum-free culture medium
-
Transwell inserts (8 µm pore size is suitable for fibroblasts)[6]
-
Extracellular matrix (ECM) solution (e.g., Matrigel® or Collagen I)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope with a camera
Procedure:
-
Coating the Transwell Inserts:
-
Thaw the ECM solution (e.g., Matrigel) on ice.
-
Dilute the ECM solution to the desired concentration with cold, serum-free medium. A final concentration of 0.2-1.0 mg/mL is a good starting point.[7]
-
Add the diluted ECM solution to the upper chamber of the transwell inserts (e.g., 100 µL for a 24-well plate format) and incubate at 37°C for at least 1-2 hours to allow for gelation.
-
-
Cell Preparation:
-
Culture Hs27 cells to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium to create a single-cell suspension. A typical seeding density is 0.5-1.0 x 10⁵ cells per insert for a 24-well plate, but this should be optimized.
-
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., DMEM with 10% FBS) to the lower chamber of the plate.
-
Carefully place the ECM-coated transwell inserts into the wells.
-
Add the prepared Hs27 cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO₂ for 24-48 hours. The optimal incubation time will depend on the invasive capacity of the cells and should be determined empirically.
-
-
Quantification:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane using a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a suitable fixative (e.g., methanol (B129727) for 10 minutes).
-
Stain the fixed cells with a staining solution (e.g., 0.1% Crystal Violet for 10-20 minutes).
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the lower surface of the membrane using a microscope and count the number of stained cells in several random fields of view. The average number of cells per field is used to quantify invasion.
-
Data Presentation
| Condition | Chemoattractant | Average Number of Invaded Cells per Field | Standard Deviation |
| Control | 0% FBS | 15 | ± 4 |
| Test | 10% FBS | 150 | ± 22 |
| Test + Inhibitor X | 10% FBS | 45 | ± 9 |
Key Signaling Pathways in Fibroblast Migration and Invasion
The migration and invasion of fibroblasts like Hs27 are complex processes regulated by a network of signaling pathways. Key pathways include those initiated by Transforming Growth Factor-beta (TGF-β), Platelet-Derived Growth Factor (PDGF), and cell-matrix interactions via Integrins.
TGF-β Signaling Pathway
TGF-β is a potent inducer of fibroblast migration and differentiation into myofibroblasts.[8][9]
Caption: TGF-β signaling pathway in fibroblast migration.
PDGF Signaling Pathway
PDGF is a major chemoattractant for fibroblasts, stimulating directional migration.[10]
Caption: PDGF signaling pathway in fibroblast migration.
Integrin Signaling Pathway
Integrins are transmembrane receptors that mediate cell adhesion to the ECM and transduce signals that regulate migration.[3]
Caption: Integrin signaling in fibroblast migration.
References
- 1. Hs 27. Culture Collections [culturecollections.org.uk]
- 2. Cellosaurus cell line Hs27 (CVCL_0335) [cellosaurus.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. boneandcancer.org [boneandcancer.org]
- 7. corning.com [corning.com]
- 8. youlumistore.com [youlumistore.com]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wound healing assay - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Hs27 Cells in 3D Bioprinting and Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the human foreskin fibroblast cell line, Hs27, in the fields of 3D bioprinting and tissue engineering. This document outlines methodologies for creating 3D tissue constructs, particularly for skin models, and assessing their viability and functionality.
Introduction to Hs27 Cells in 3D Tissue Engineering
Hs27 is a well-characterized human fibroblast cell line derived from normal foreskin tissue. In tissue engineering, fibroblasts are crucial for secreting and organizing the extracellular matrix (ECM), providing the structural and biochemical support essential for tissue development and function. When used in 3D bioprinting, Hs27 cells can recapitulate the dermal layer of the skin, making them an invaluable tool for creating more physiologically relevant in vitro models for drug screening, disease modeling, and regenerative medicine.
Co-culturing Hs27 fibroblasts with keratinocytes, such as the HaCaT cell line, allows for the generation of full-thickness skin equivalents, providing a robust platform for studying epithelial-mesenchymal interactions and skin biology.[1][2][3][4]
Key Applications
-
Dermal Tissue Models: Creation of single-layer dermal constructs for studying fibroblast behavior and ECM deposition.
-
Full-Thickness Skin Equivalents: Co-printing or co-culturing with keratinocytes to develop multi-layered skin models.[1][2][3][4]
-
Wound Healing Models: Investigating the role of fibroblasts in wound closure and scar formation.
-
Drug Toxicity and Efficacy Screening: Assessing the effects of compounds on skin cells in a 3D environment.
-
Cosmetic Testing: Evaluating the safety and efficacy of cosmetic ingredients on engineered skin.
Quantitative Data Summary
The following tables summarize key quantitative parameters often assessed in 3D bioprinting applications using fibroblasts. While data specific to Hs27 cells are prioritized, representative data from other human dermal fibroblasts are also included to provide a comparative baseline.
Table 1: Cell Viability in 3D Bioprinted Constructs
| Bioink Composition | Cell Type | Printing Modality | Time Point | Cell Viability (%) | Citation |
| Gelatin Methacryloyl (GelMA) | 3T3 Fibroblasts | Stereolithography | Day 5 | > 85% | [5] |
| Alginate/Gelatin | hMSCs | Extrusion | Post-printing | ~85% | [6] |
| Fibrin-based | Primary Fibroblasts | Extrusion | Day 1 | > 90% | [7] |
| Collagen Type I | Primary Articular Chondrocytes | Extrusion | Post-printing | ~95% | [6] |
| PEG-αMA | Human Pulmonary Adventitial Fibroblasts | Extrusion (FRESH) | Day 7 | ~80-90% | [8] |
| High-Concentration Collagen | L929 Fibroblasts | Extrusion | Day 5 | ~90% | [9] |
Table 2: Cell Proliferation in 3D Hydrogel Scaffolds
| Hydrogel | Cell Type | Assay | Time Points | Proliferation Trend | Citation |
| GelMA/Alginate | Human Fibroblasts | AlamarBlue, PicoGreen | Day 1, 3, 7, 14, 21 | Significant increase over 21 days | [10][11] |
| Fibrin | Primary Cardiac Fibroblasts | Not specified | Not specified | Active proliferation observed | [12] |
| Collagen Type I | Human Fibroblasts | Not specified | Day 1, 14, 28 | Increase in cell density over 28 days | [13] |
Table 3: Extracellular Matrix (ECM) Deposition in 3D Cultures
| Cell Type | 3D Culture System | ECM Component | Quantification Method | Key Findings | Citation |
| Human Dermal Fibroblasts | Electrospun PCL Scaffold | Collagen I, Fibronectin, Laminin | Immunofluorescence | Increased deposition over 14 days | [14] |
| Human Fibroblasts | Scaffold-free Ring Construct | Fibrillar Collagen | Second-Harmonic Generation Microscopy | Significant increase in collagen density and alignment over 28 days | [13] |
| Pancreatic CAFs | Ficoll-media (Pseudo-3D) | Collagen III (PRO-C3), Collagen VI (PRO-C6) | ELISA | Upregulation in CAFs compared to normal fibroblasts | [15] |
| Cardiac Fibroblasts | 3D Fibrin Gels | Collagen I | Immunostaining | Cell-associated and fibrillar collagen deposition observed | [12] |
Experimental Protocols
Protocol 1: Preparation of Hs27 Cell-Laden Bioink (Collagen-Based)
This protocol describes the preparation of a collagen-based bioink suitable for encapsulating Hs27 fibroblasts.
Materials:
-
Hs27 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Collagen Type I, sterile solution (e.g., rat tail or bovine)
-
10x Phosphate Buffered Saline (PBS)
-
Sterile, cell-culture grade water
-
1N NaOH, sterile
-
Sterile, pre-chilled pipette tips and microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Culture Hs27 cells to 70-80% confluency.
-
Trypsinize the cells, neutralize with complete culture medium, and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of serum-free medium to achieve a high cell density (e.g., 1 x 10^7 cells/mL). Keep on ice.
-
-
Bioink Formulation (on ice):
-
In a sterile, pre-chilled microcentrifuge tube, combine the following in order:
-
10x PBS
-
Sterile, cell-culture grade water
-
Collagen Type I solution
-
-
Mix gently by pipetting up and down. Avoid introducing air bubbles.
-
Neutralize the acidic collagen solution by adding 1N NaOH dropwise while gently mixing. Monitor the pH with pH paper until it reaches ~7.4 (a color change to pink/orange is indicative).
-
Add the chilled Hs27 cell suspension to the neutralized collagen solution to achieve the desired final cell concentration (typically 1-5 x 10^6 cells/mL).
-
Gently mix the cell-bioink suspension to ensure a homogenous distribution of cells.
-
-
Loading the Bioprinter:
-
Transfer the cell-laden bioink into a sterile bioprinter cartridge, ensuring no air bubbles are trapped.
-
Keep the cartridge on ice until ready to print.
-
Protocol 2: 3D Bioprinting of a Dermal Construct
This protocol outlines the extrusion-based bioprinting of a simple dermal construct using the Hs27-laden collagen bioink.
Materials:
-
Prepared Hs27 cell-laden collagen bioink
-
Extrusion-based 3D bioprinter
-
Sterile printing nozzle (e.g., 22-27 gauge)
-
Sterile culture dish or multi-well plate
-
Complete culture medium
Procedure:
-
Printer Setup:
-
Sterilize the printing area and install the sterile nozzle onto the printhead.
-
Load the bioink cartridge into the printhead.
-
Calibrate the printer according to the manufacturer's instructions.
-
-
Printing Process:
-
Design a simple geometry (e.g., a lattice or disc) using the bioprinter's software.
-
Set the printing parameters. These will need to be optimized for your specific printer and bioink viscosity, but starting parameters can be:
-
Print Speed: 5-10 mm/s
-
Extrusion Pressure: 10-30 PSI
-
Layer Height: 0.2-0.3 mm
-
-
Print the construct directly into a sterile culture dish.
-
-
Post-Printing Crosslinking and Culture:
-
After printing, place the culture dish in a 37°C incubator for 30-60 minutes to allow for thermal gelation of the collagen.
-
Gently add pre-warmed complete culture medium to the dish, ensuring the construct is fully submerged.
-
Culture the construct at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Protocol 3: Co-culture with Keratinocytes for a Skin Equivalent Model
This protocol describes the seeding of HaCaT keratinocytes onto the bioprinted Hs27 dermal construct to create a bilayered skin model.[16]
Materials:
-
3D bioprinted Hs27 dermal construct (cultured for 3-5 days)
-
HaCaT keratinocytes
-
Keratinocyte growth medium
-
Culture inserts (e.g., Transwell®)
Procedure:
-
Dermal Layer Maturation:
-
Culture the bioprinted Hs27 construct for 3-5 days to allow for cell spreading and initial ECM deposition.
-
-
Keratinocyte Seeding:
-
Transfer the dermal construct onto a sterile culture insert.
-
Prepare a suspension of HaCaT cells in keratinocyte growth medium.
-
Carefully seed the HaCaT cells onto the surface of the dermal construct at a high density.
-
-
Air-Liquid Interface (ALI) Culture:
-
Culture the co-culture construct submerged in keratinocyte growth medium for 2 days to allow for keratinocyte attachment.
-
After 2 days, raise the construct to an air-liquid interface by lowering the medium level so that the basal side of the dermal layer is in contact with the medium, and the apical side with the keratinocytes is exposed to air. This promotes keratinocyte stratification and differentiation.
-
Continue to culture at the ALI for up to 14 days, changing the medium every 2-3 days.
-
Protocol 4: Assessment of Cell Viability (Live/Dead Assay)
This protocol provides a general method for determining the viability of Hs27 cells within the 3D bioprinted construct.[17][18][19][20]
Materials:
-
3D bioprinted construct
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Sterile PBS
-
Fluorescence or confocal microscope
Procedure:
-
Preparation of Staining Solution:
-
Prepare a working solution of Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) in sterile PBS according to the manufacturer's instructions.
-
-
Staining:
-
Gently wash the 3D construct twice with sterile PBS to remove culture medium.
-
Add a sufficient volume of the staining solution to completely cover the construct.
-
Incubate the construct at 37°C for 30-60 minutes, protected from light.
-
-
Imaging:
-
After incubation, carefully wash the construct with PBS.
-
Image the construct using a fluorescence or confocal microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Cell viability can be quantified by counting the number of live and dead cells in multiple representative images and calculating the percentage of live cells.
-
Protocol 5: Immunofluorescence Staining for Collagen I
This protocol details the staining of Collagen I to visualize ECM deposition by Hs27 cells in the 3D construct.[1][21][22]
Materials:
-
3D bioprinted construct
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-Collagen I
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation:
-
Gently wash the construct with PBS.
-
Fix the construct in 4% PFA for 20-30 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (for intracellular staining, if needed):
-
Incubate the construct in permeabilization buffer for 10-15 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the construct in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Dilute the primary anti-Collagen I antibody in blocking buffer according to the manufacturer's recommendation.
-
Incubate the construct with the primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody in blocking buffer.
-
Incubate the construct with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the construct with DAPI solution for 5-10 minutes to stain cell nuclei.
-
Wash with PBS.
-
Mount the construct on a microscope slide using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained construct using a confocal microscope.
-
Signaling Pathways and Visualizations
TGF-β Signaling in Fibroblast Activation and ECM Production
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a master regulator of fibroblast function, playing a critical role in stimulating the production of ECM proteins like collagen and fibronectin.[23][24][25][26][27] Understanding and potentially modulating this pathway is key in tissue engineering applications aimed at promoting tissue regeneration or modeling fibrotic diseases.
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences to regulate the expression of target genes, including those encoding for collagen and other ECM components.[23][24][25][26]
Caption: Canonical TGF-β signaling pathway in fibroblasts.
Experimental Workflow: From Cell Culture to 3D Construct Analysis
The following diagram illustrates the typical workflow for creating and analyzing a 3D bioprinted tissue construct using Hs27 cells.
Caption: General workflow for 3D bioprinting with Hs27 cells.
Logical Relationship: Co-culture Model for Skin Equivalents
This diagram illustrates the relationship between the different cell types and layers in a 3D bioprinted skin equivalent model.
Caption: Co-culture model for a 3D bioprinted skin equivalent.
References
- 1. Advanced BioMatrix - Immunofluorescence Staining of Collagen [advancedbiomatrix.com]
- 2. Protocol for 3D Bioprinting a Co-culture Skin Model Using a Natural Fibrin-Based Bioink as an Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D Bioprinting a Novel Skin Co-Culture Model Using Human Keratinocytes and Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-Dimensional Skin Tissue Printing with Human Skin Cell Lines and Mouse Skin-Derived Epidermal and Dermal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on cell damage, viability, and functionality during 3D bioprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogel-based 3D bioprinting: A comprehensive review on cell-laden hydrogels, bioink formulations, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibrin-based Bioinks: New Tricks from an Old Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Silk Fibroin-Enriched Bioink Promotes Cell Proliferation in 3D-Bioprinted Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring cell proliferation in bioprinting research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantifying Cell‐Derived Changes in Collagen Synthesis, Alignment, and Mechanics in a 3D Connective Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of extracellular matrix proteins secreted by human dermal fibroblasts cultured in 3D electrospun scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn.thewellbio.com [cdn.thewellbio.com]
- 18. allevi3d.com [allevi3d.com]
- 19. ilexlife.com [ilexlife.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. sciencellonline.com [sciencellonline.com]
- 22. Imaging Cells in Three-Dimensional Collagen Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Extracellular matrix as a contextual determinant of transforming growth factor-β signaling in epithelial-mesenchymal transition and in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Transforming growth factor-β and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
Standard Protocol for Culturing and Passaging HS-27A Cells
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The HS-27A cell line, derived from human bone marrow stroma, consists of fibroblastoid cells immortalized with the HPV-16 E6/E7 genes.[1][2] These cells are characterized by their large, flattened polygonal shape and their ability to form a "blanket" cell layer with numerous intercellular contacts. Notably, HS-27A cells secrete low levels of growth factors and do not support the proliferation of isolated hematopoietic progenitor cells in co-cultures.[3] They express high levels of vascular cell adhesion molecule 1 (VCAM-1) and can support the formation of "cobblestone" areas by CD34-positive, CD38-low cells. This document provides a detailed, standardized protocol for the successful culture and passaging of the HS-27A cell line.
Materials and Reagents
| Reagent | Recommended Product/Specification |
| Basal Medium | ATCC-formulated RPMI-1640 Medium |
| Serum | Fetal Bovine Serum (FBS), Heat-Inactivated[1] |
| Antibiotics (Optional) | Penicillin-Streptomycin Solution (10,000 units Penicillin: 10,000µg Streptomycin)[1] |
| Supplements (Optional) | Sodium Pyruvate Solution, 100mM; L-Glutamine, 200mM[1] |
| Cell Dissociation Reagent | 0.25% (w/v) Trypsin-0.53 mM EDTA solution OR Accutase Enzyme Cell Detachment Medium[1] |
| Buffers | Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free |
| Cryopreservation Medium | Complete growth medium with 10% DMSO[4] OR 40% FBS in RPMI-1640 with 1% Pen-Strep, 4mM L-Glutamine, and 10% DMSO[1] |
Quantitative Data Summary
Culture and Passaging Parameters
| Parameter | Value | Source |
| Complete Growth Medium | RPMI-1640 + 10% FBS | |
| Incubation Conditions | 37°C, 5% CO2 in air atmosphere | |
| Subculture Confluency | 70-80% | [1] |
| Subculture Ratio | 1:4 to 1:5 | |
| Medium Renewal | 2 to 3 times per week | |
| Seeding Density (T75 Flask) | 1 x 10^6 cells | [1] |
| Confluent T75 Flask Yield | 5-6 x 10^6 cells | [1] |
| Centrifugation (Thawing) | ~125 x g for 5-7 minutes | |
| Centrifugation (Passaging) | 500 x g for 5 minutes | [1] |
Reagent Volumes for a T75 Flask
| Reagent | Volume |
| PBS Wash | 10-15 mL |
| Trypsin-EDTA or Accutase | 2-15 mL |
| Complete Growth Medium (for neutralization) | At least 2x the volume of dissociation reagent |
| Complete Growth Medium (for culture) | 15 mL |
Experimental Protocols
Preparation of Complete Growth Medium
-
To a 500 mL bottle of RPMI-1640 basal medium, aseptically add 50 mL of heat-inactivated Fetal Bovine Serum to achieve a final concentration of 10%.
-
(Optional) Add Penicillin-Streptomycin to a final concentration of 1%.[1]
-
(Optional) Add Sodium Pyruvate to a final concentration of 1mM and L-Glutamine to a final concentration of 2mM.[1]
-
Store the complete growth medium at 2-8°C. Warm to 37°C in a water bath before use.
Thawing of Cryopreserved HS-27A Cells
-
Prior to thawing, place a T75 culture flask containing 15 mL of complete growth medium in a 37°C, 5% CO2 incubator for at least 15 minutes to allow the medium to reach its normal pH (7.0-7.6).
-
Quickly thaw the cryovial in a 37°C water bath by gentle agitation. Keep the cap out of the water to prevent contamination.[1]
-
As soon as the ice crystals disappear, sterilize the outside of the vial with 70% ethanol.[1]
-
Aseptically transfer the vial contents to a 15 mL centrifuge tube containing 9.0 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.
-
Carefully aspirate and discard the supernatant containing the cryoprotectant.
-
Gently resuspend the cell pellet in 1 mL of fresh complete medium and transfer to the prepared T75 flask.[4]
-
Incubate the culture at 37°C in a 5% CO2 in air atmosphere.
-
Change the medium the day after seeding to remove any residual cryoprotectant, and every 2-3 days thereafter.[1]
Passaging of HS-27A Cells
-
Observe the cells under an inverted microscope to ensure they are 70-80% confluent and appear healthy.[1]
-
Aspirate the spent culture medium from the flask.
-
Wash the cell monolayer with 10-15 mL of sterile PBS (without Ca2+/Mg2+) to remove any residual serum that may inhibit the dissociation reagent.[1] Aspirate the PBS.
-
Add 2-3 mL of 0.25% Trypsin-0.53 mM EDTA solution (or 15 mL of Accutase) to the flask, ensuring the entire cell monolayer is covered.[1]
-
Incubate the flask at 37°C for 3-5 minutes (or 10-15 minutes for Accutase).[1][5] Monitor the cells under a microscope. Detachment can be aided by gently tapping the side of the flask.[6] Avoid over-incubation.
-
Once the cells have detached, add at least an equal volume of complete growth medium to inactivate the trypsin. For a T75 flask, add 8-10 mL of medium.[5]
-
Gently pipette the cell suspension up and down several times to create a single-cell suspension.
-
Transfer the cell suspension to a 50 mL centrifuge tube.
-
Centrifuge the cells at 500 x g for 5 minutes.[1]
-
Discard the supernatant and resuspend the cell pellet in a known volume of fresh complete growth medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new T75 flasks with 1 x 10^6 cells in 15 mL of complete growth medium or split the cells at a ratio of 1:4 to 1:5.[1]
-
Label the new flasks with the cell line name, passage number, and date.
-
Place the flasks in a 37°C, 5% CO2 incubator.
Visual Protocols
Caption: Workflow for thawing, culturing, and passaging HS-27A cells.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. ENCBS009ENC – ENCODE [encodeproject.org]
- 3. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ubigene.us [ubigene.us]
- 5. blossombioscience.com [blossombioscience.com]
- 6. Cell culture protocols | Culture Collections [culturecollections.org.uk]
Co-culture Methods for HS-27A and Multiple Myeloma Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and utilizing co-culture systems of the human bone marrow stromal cell line HS-27A with multiple myeloma (MM) cells. This in vitro model is instrumental for studying the tumor microenvironment's influence on MM cell proliferation, survival, drug resistance, and migration.
Introduction
The bone marrow microenvironment plays a pivotal role in the pathogenesis of multiple myeloma. Bone marrow stromal cells (BMSCs), a key component of this microenvironment, provide essential survival and growth signals to myeloma cells, contributing significantly to disease progression and the development of drug resistance. The HS-27A cell line, derived from human bone marrow stroma, serves as a valuable tool to model these interactions in vitro. Co-culturing HS-27A cells with MM cell lines or primary patient-derived MM cells allows for the investigation of the molecular mechanisms underpinning stroma-mediated effects and provides a platform for the preclinical evaluation of novel therapeutic agents that target the tumor and its microenvironment.
HS-27A cells are known to express crucial adhesion molecules, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), and secrete various cytokines and chemokines, including Interleukin-6 (IL-6) and Stromal Cell-Derived Factor-1 (SDF-1), which are critical for MM cell biology.[1][2][3] This document outlines detailed protocols for establishing both direct contact and indirect (transwell) co-cultures of HS-27A and MM cells, methods for assessing cellular outcomes, and an overview of the key signaling pathways involved.
Key Signaling Pathways in HS-27A and Multiple Myeloma Co-culture
The interaction between HS-27A stromal cells and multiple myeloma cells is mediated by a complex network of signaling pathways initiated by both direct cell-to-cell contact and soluble factors.
1. VCAM-1/VLA-4 Adhesion-Mediated Signaling:
Direct contact between HS-27A and MM cells is significantly mediated by the interaction of VCAM-1 (CD106) on HS-27A cells with its ligand, Very Late Antigen-4 (VLA-4 or α4β1 integrin), expressed on MM cells.[3][4] This adhesion is a critical initiating event that triggers downstream signaling cascades in both cell types. In MM cells, this interaction activates pathways such as NF-κB, which promotes cell survival and proliferation.[5]
2. IL-6/JAK/STAT3 Paracrine Signaling:
Upon adhesion of MM cells, HS-27A cells increase their secretion of IL-6.[5][6] IL-6 then binds to the IL-6 receptor (IL-6R) complex on the surface of MM cells, leading to the activation of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[7][8] This signaling cascade is a major driver of MM cell proliferation, survival, and drug resistance.
3. SDF-1/CXCR4 Chemokine Signaling:
HS-27A cells secrete the chemokine SDF-1 (also known as CXCL12), which acts as a chemoattractant for MM cells expressing the CXCR4 receptor.[2][9] The SDF-1/CXCR4 axis is crucial for MM cell homing to the bone marrow, migration, and survival.[10] Activation of CXCR4 by SDF-1 can also trigger intracellular signaling pathways, such as the PI3K/Akt and MAPK pathways, further promoting MM cell growth and survival.[11]
Experimental Protocols
Materials
-
Cell Lines:
-
HS-27A (ATCC® CRL-2496™)
-
Multiple Myeloma cell lines (e.g., RPMI-8226, U266, MM.1S, NCI-H929)
-
-
Media and Reagents:
-
For HS-27A: RPMI-1640 medium (ATCC-formulated, 30-2001) supplemented with 10% Fetal Bovine Serum (FBS).[12]
-
For MM cells: RPMI-1640 medium supplemented with 10% FBS (or as required for the specific cell line).
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA or Accutase for cell detachment.[12]
-
Transwell® inserts (e.g., 0.4 µm pore size for indirect co-culture).
-
-
Equipment:
-
Standard cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Centrifuge
-
Microscope
-
Multi-well plates (6-well, 24-well, 96-well)
-
Flow cytometer
-
Plate reader (for proliferation/viability assays)
-
Protocol 1: Direct Co-culture
This protocol establishes direct physical contact between HS-27A and MM cells, which is essential for studying adhesion-mediated signaling.
Procedure:
-
Plate HS-27A Cells:
-
Add Multiple Myeloma Cells:
-
The following day, remove the culture medium from the HS-27A monolayer.
-
Add the MM cell suspension directly onto the HS-27A cells. The ratio of MM cells to HS-27A cells can be optimized, but a 10:1 ratio is a common starting point.
-
-
Co-incubation:
-
Incubate the co-culture for the desired experimental duration (typically 24 to 72 hours).
-
-
Downstream Analysis:
-
For analysis, MM cells (which are in suspension) can be gently collected from the supernatant. Adherent MM cells can be detached along with the HS-27A cells, and the two populations can be distinguished by flow cytometry using cell-specific markers (e.g., CD138 for MM cells).
-
Protocol 2: Indirect (Transwell) Co-culture
This method physically separates the two cell populations with a semi-permeable membrane, allowing for the study of soluble factor-mediated interactions.
Procedure:
-
Plate HS-27A Cells:
-
Seed HS-27A cells in the lower chamber of a Transwell plate and allow them to adhere overnight.
-
-
Add Multiple Myeloma Cells:
-
The next day, add the MM cell suspension to the upper chamber (the Transwell insert).
-
-
Co-incubation:
-
Incubate the plate for the desired time.
-
-
Downstream Analysis:
-
The two cell populations can be harvested separately for analysis (e.g., RNA or protein extraction).
-
The culture medium from both chambers can be collected to measure secreted cytokines (e.g., by ELISA).
-
This setup is also ideal for migration assays, where the number of MM cells that have migrated through the membrane into the lower chamber is quantified.
-
Data Presentation: Quantitative Outcomes of Co-culture
The co-culture of HS-27A with MM cells results in several quantifiable effects that are summarized below.
| Parameter | Observation in Co-culture with HS-27A | Quantitative Finding (Example) | Reference |
| MM Cell Proliferation | Modest increase in MM cell proliferation. | 15-20% increase in MM1s cell line proliferation in 2D co-culture. | [1][13] |
| Drug Resistance | Variable effects on drug resistance; in some contexts, no significant increase was observed compared to other stromal cell lines. | No significant increase in drug resistance to bortezomib, pomalidomide, lenalidomide (B1683929), or dexamethasone (B1670325) was observed in one study. | [1] |
| MM Cell Adhesion | Increased adhesion of MM cells. | Significantly increased adhesion of MM cells to HS-27A compared to no stroma control. | [1] |
| MM Cell Migration | HS-27A conditioned media can induce MM cell migration. | Conditioned media from HS-27A induced chemotaxis of MM cells. | [1] |
| Cytokine Secretion | Co-culture induces the secretion of key cytokines, notably IL-6 from stromal cells. | Co-culture of MM cells with BMSCs leads to a significant increase in IL-6 secretion. | [5][6][8] |
Conclusion
The co-culture of HS-27A and multiple myeloma cells is a robust and versatile in vitro system that recapitulates key aspects of the tumor-microenvironment interactions in the bone marrow. The detailed protocols and understanding of the underlying signaling pathways provided in these application notes will enable researchers to effectively utilize this model to investigate the biology of multiple myeloma and to screen for novel therapeutics that can overcome stroma-mediated resistance. Careful optimization of cell ratios, incubation times, and specific assay conditions is recommended to suit the particular research questions being addressed.
References
- 1. Newly established myeloma-derived stromal cell line MSP-1 supports multiple myeloma proliferation, migration, and adhesion and induces drug resistance more than normal-derived stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role and Therapeutic Targeting of SDF-1α/CXCR4 Axis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased circulating VCAM-1 correlates with advanced disease and poor survival in patients with multiple myeloma: reduction by post-bortezomib and lenalidomide treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of adhesive interaction between multiple myeloma and bone marrow stromal cells by PPARγ cross talk with NF-κB and C/EBPβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple myeloma cell adhesion-induced interleukin-6 expression in bone marrow stromal cells involves activation of NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary tumor cells of myeloma patients induce interleukin-6 secretion in long-term bone marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bone marrow stroma protects myeloma cells from cytotoxic damage via induction of the oncoprotein MUC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abnormal cytokine production by bone marrow stromal cells of multiple myeloma patients in response to RPMI8226 myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role and Therapeutic Targeting of SDF-1α/CXCR4 Axis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mobilization of myeloma cells involves SDF-1/CXCR4 signaling and downregulation of VLA-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ghobriallab.dana-farber.org [ghobriallab.dana-farber.org]
- 12. genome.ucsc.edu [genome.ucsc.edu]
- 13. Newly established myeloma-derived stromal cell line MSP-1 supports multiple myeloma proliferation, migration, and adhesion and induces drug resistance more than normal-derived stroma | Haematologica [haematologica.org]
Application Note: Lentiviral Transduction Protocol for the HS-27A Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
The HS-27A cell line is a human bone marrow-derived stromal cell line, instrumental in hematopoiesis and immunology research.[1] These fibroblast-like cells provide a valuable in vitro model for studying the bone marrow microenvironment.[2] Lentiviral vectors are a powerful tool for introducing genetic material into both dividing and non-dividing cells, making them ideal for creating stable modifications to the HS-27A cell line for various research applications. This document provides a detailed protocol for the efficient lentiviral transduction of HS-27A cells.
Cell Line Characteristics
The HS-27A cell line was derived from the bone marrow stroma of a 30-year-old male and immortalized using a retrovirus vector.[3] These cells exhibit a large, flattened polygonal shape and maintain numerous intercellular contacts. Notably, HS-27A cells express surface markers characteristic of mesenchymal stem cells (MSCs), including CD73, CD90, and CD105, while being negative for hematopoietic markers such as CD14, CD31, CD34, and CD45.[1][2] The base medium for culturing HS-27A cells is RPMI-1640 supplemented with 10% fetal bovine serum.
Experimental Protocol: Lentiviral Transduction of HS-27A Cells
This protocol is optimized for a 6-well plate format. Adjust volumes and cell numbers accordingly for other plate formats.
Materials
-
HS-27A cells (ATCC CRL-2496)
-
Complete growth medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS)
-
Lentiviral particles (your vector of interest)
-
Polybrene (Hexadimethrine Bromide) stock solution (e.g., 2 mg/mL in sterile water)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Selection antibiotic (e.g., Puromycin), if applicable
-
Culture plates and other standard cell culture equipment
Day 1: Seeding of HS-27A Cells
-
Culture HS-27A cells until they are in an exponential growth phase.
-
Trypsinize the cells and perform a cell count.
-
Seed 1.5 x 10⁵ to 2.5 x 10⁵ cells per well in a 6-well plate in 2 mL of complete growth medium.[4]
-
Ensure even distribution of the cells by gently rocking the plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours. The cells should be approximately 40-80% confluent at the time of transduction.[4]
Day 2: Transduction
-
Thaw the lentiviral particles on ice and gently mix before use.[5][6]
-
Prepare the transduction medium. For each well, prepare 1 mL of complete growth medium containing Polybrene. The optimal concentration of Polybrene should be empirically determined, but a starting concentration of 5-8 µg/mL is recommended.[4][5]
-
Remove the existing medium from the wells containing HS-27A cells.
-
Add the desired amount of lentiviral particles to the transduction medium. The amount of virus to add is determined by the Multiplicity of Infection (MOI), which is the ratio of viral particles to the number of cells. It is recommended to test a range of MOIs (e.g., 1, 5, 10) to determine the optimal condition for HS-27A cells.
-
Add 1 mL of the virus- and Polybrene-containing medium to each well.
-
Gently swirl the plate to ensure even distribution of the viral particles.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.[5][6] For cells sensitive to Polybrene or viral toxicity, the incubation time can be reduced to as little as 4 hours.[5]
Day 3: Medium Change
-
After the incubation period, remove the medium containing the lentiviral particles and Polybrene.
-
Wash the cells once with 2 mL of sterile PBS.
-
Add 2 mL of fresh, pre-warmed complete growth medium to each well.
-
Return the plate to the 37°C, 5% CO₂ incubator.
Day 4 and Onwards: Analysis and Selection
-
Approximately 48-72 hours post-transduction, the expression of the transgene (e.g., a fluorescent reporter like GFP) can be assessed by fluorescence microscopy.
-
For stable cell line generation, if the lentiviral vector contains a selection marker, begin the selection process 48-72 hours post-transduction.
-
To do this, replace the medium with fresh complete growth medium containing the appropriate concentration of the selection antibiotic (e.g., Puromycin). The optimal antibiotic concentration must be determined by a kill curve on non-transduced HS-27A cells prior to the experiment.[7]
-
Continue to culture the cells in the selection medium, replacing it every 3-4 days, until resistant colonies are visible.[5]
-
Expand the resistant colonies to establish a stable, transduced HS-27A cell line.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the lentiviral transduction of HS-27A cells. These values are based on general protocols and should be optimized for your specific experimental conditions.
| Parameter | Recommended Range | Unit | Reference |
| Cell Seeding Density (6-well plate) | 1.5 x 10⁵ - 2.5 x 10⁵ | cells/well | [4] |
| Cell Confluency at Transduction | 40 - 80 | % | [4] |
| Polybrene Concentration | 2 - 10 (start with 5-8) | µg/mL | [4][5] |
| Multiplicity of Infection (MOI) | 1 - 10 (to be optimized) | viral particles/cell | [8] |
| Transduction Incubation Time | 4 - 24 | hours | [5] |
| Post-transduction Analysis | 48 - 72 | hours | [5] |
| Puromycin Concentration for Selection | 2 - 10 (to be optimized) | µg/mL | [4] |
Experimental Workflow Diagram
Caption: Lentiviral transduction workflow for HS-27A cells.
Signaling Pathway (Illustrative Example)
While this protocol does not directly investigate a specific signaling pathway, lentiviral transduction is a common method to study such pathways. For instance, a lentiviral vector could be used to overexpress or knockdown a key protein in a pathway of interest. The diagram below illustrates a generic signaling cascade that could be studied using this technology.
Caption: A generic cell signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellosaurus cell line HS-27A (CVCL_3719) [cellosaurus.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. origene.com [origene.com]
- 6. cdn.origene.com [cdn.origene.com]
- 7. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 8. Methods for Enhancing Lentiviral Transduction Efficiency [sigmaaldrich.com]
Application Notes and Protocols for In Vitro Angiogenesis Assays Utilizing HS-27A Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and various pathological states, including tumor growth and metastasis. In vitro angiogenesis assays are indispensable tools for studying the molecular mechanisms of neovascularization and for screening pro- or anti-angiogenic therapeutic compounds. This document provides detailed protocols for utilizing the human bone marrow stromal cell line, HS-27A, in common in vitro angiogenesis assays.
HS-27A is an immortalized human bone marrow stromal cell line that provides a valuable tool for creating a more physiologically relevant microenvironment for angiogenesis studies. Unlike many cancer cell lines that secrete high levels of pro-angiogenic factors, gene expression analysis has shown that pathways associated with angiogenesis are less active in HS-27A cells compared to primary mesenchymal stromal cells (MSCs) or the HS-5 stromal cell line.[1][2][3] This characteristic makes HS-27A an excellent candidate for use as a feeder layer or in co-culture systems to study the specific effects of other cell types or therapeutic agents on endothelial cell behavior in a controlled stromal context. HS-27A cells are known to express high levels of vascular cell adhesion molecule 1 (VCAM-1), which can be a factor in cell-cell interactions.
These protocols are designed for co-culture systems where HS-27A cells provide a supportive stromal layer for endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs), which are the primary mediators of tube formation.
Key In Vitro Angiogenesis Assays
Three primary assays are detailed below, adapted for use with HS-27A cells:
-
Tube Formation Assay: A rapid and widely used assay to assess the ability of endothelial cells to form capillary-like structures.
-
Spheroid Sprouting Assay: A 3D assay that mimics the initiation of vessel sprouting from a pre-existing cell aggregate.
-
Migration (Wound Healing) Assay: A method to evaluate the directional migration of endothelial cells, a key step in angiogenesis.
Endothelial Cell Tube Formation Assay in Co-culture with HS-27A
This assay evaluates the formation of 2D tube-like structures by endothelial cells when cultured on a basement membrane extract in the presence of a HS-27A feeder layer or their conditioned medium.
Experimental Workflow: Tube Formation Assay
Caption: Workflow for the HS-27A co-culture tube formation assay.
Protocol
Materials:
-
HS-27A cells (ATCC CRL-2496)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete growth medium for HS-27A (e.g., RPMI-1640 + 10% FBS)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel®)
-
96-well tissue culture plates
-
Test compounds (pro- or anti-angiogenic agents)
Methodology:
-
Cell Culture: Maintain HS-27A and HUVEC cultures in their respective complete media. Use HUVECs between passages 2 and 6 for optimal results.[4]
-
Preparation of HS-27A Feeder Layer (Co-culture method):
-
Seed HS-27A cells in a 96-well plate at a density that forms a confluent monolayer within 24 hours.
-
On the day of the assay, aspirate the HS-27A medium.
-
-
Preparation of HS-27A Conditioned Medium (CM method):
-
Culture HS-27A cells to ~80% confluency.
-
Wash cells with PBS and replace with serum-free or low-serum (e.g., 1% FBS) endothelial basal medium.
-
Incubate for 24-48 hours.
-
Collect the supernatant (conditioned medium), centrifuge to remove cell debris, and store at -80°C or use immediately.[5]
-
-
Assay Procedure:
-
Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.[5]
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[6]
-
For Co-culture: Gently add HUVECs (1.5-3 x 10^4 cells in 150 µL EGM-2) on top of the solidified BME over the HS-27A feeder layer.
-
For CM Method: Resuspend HUVECs in a mixture of fresh EGM-2 and HS-27A conditioned medium (e.g., 1:1 ratio). Add 150 µL of this cell suspension to the BME-coated wells.
-
Add test compounds at desired concentrations. Include appropriate vehicle controls.
-
-
Incubation and Analysis:
-
Monitor tube formation periodically using an inverted microscope.
-
Capture images of at least three random fields per well.
-
Quantify angiogenesis by measuring total tube length, number of nodes, and number of meshes/loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[6]
Data Presentation
| Treatment Group | Concentration | Total Tube Length (µm) | Number of Branch Points | Number of Loops |
| Vehicle Control | - | e.g., 5500 ± 450 | e.g., 65 ± 8 | e.g., 40 ± 5 |
| Test Compound A | 1 µM | |||
| Test Compound A | 10 µM | |||
| VEGF (Positive Ctrl) | 20 ng/mL | e.g., 9800 ± 700 | e.g., 110 ± 12 | e.g., 85 ± 9 |
| Suramin (Negative Ctrl) | 50 µM | e.g., 1200 ± 200 | e.g., 15 ± 4 | e.g., 8 ± 3 |
Data shown are examples. Actual results will vary based on experimental conditions.
Endothelial Spheroid Sprouting Assay with HS-27A
This 3D assay assesses the sprouting of endothelial cells from a spheroid embedded in an extracellular matrix, which can be influenced by co-cultured HS-27A cells within the spheroid or in the surrounding medium.
Experimental Workflow: Spheroid Sprouting Assay
Caption: Workflow for the HS-27A co-culture spheroid sprouting assay.
Protocol
Materials:
-
HS-27A cells and HUVECs
-
Respective cell culture media
-
Collagen Type I or Fibrinogen and Thrombin
-
Non-adherent round-bottom 96-well plates or hanging drop plates
-
24-well tissue culture plates
Methodology:
-
Spheroid Formation:
-
Embedding Spheroids:
-
Prepare a collagen gel solution on ice (e.g., Collagen I, 10x PBS, neutralized with NaOH).[6]
-
Carefully collect the spheroids and gently resuspend them in the cold collagen solution.
-
Dispense 100 µL of the spheroid-collagen mixture into each well of a pre-chilled 24-well plate.
-
Allow the gel to polymerize at 37°C for 30-60 minutes.[6]
-
-
Sprouting and Treatment:
-
Prepare medium (e.g., EGM-2) containing different concentrations of your test compounds or vehicle control.
-
Add 500 µL of the medium to each well on top of the polymerized gel.
-
Incubate for 24-48 hours at 37°C.
-
-
Analysis:
-
Capture images of multiple spheroids per well.
-
Quantify the number of sprouts per spheroid and the cumulative length of all sprouts originating from a single spheroid using image analysis software.[8]
-
Data Presentation
| Treatment Group | Concentration | Number of Sprouts per Spheroid | Cumulative Sprout Length (µm) |
| HUVEC only (Control) | - | e.g., 8 ± 2 | e.g., 600 ± 150 |
| HUVEC + HS-27A | - | ||
| HUVEC + HS-27A + Cmpd B | 1 µM | ||
| HUVEC + HS-27A + Cmpd B | 10 µM | ||
| HUVEC + VEGF | 25 ng/mL | e.g., 25 ± 5 | e.g., 2500 ± 400 |
Data shown are examples. Actual results will vary based on experimental conditions.
Endothelial Cell Migration (Wound Healing) Assay with HS-27A
This assay measures the 2D migration of endothelial cells into a cell-free "wound" area, which can be influenced by a HS-27A feeder layer.
Experimental Workflow: Migration Assay
Caption: Workflow for the HS-27A co-culture wound healing assay.
Protocol
Materials:
-
HS-27A cells and HUVECs
-
Respective cell culture media
-
24-well or 12-well tissue culture plates
-
200 µL pipette tips
-
Mitomycin C (optional, to inhibit proliferation)
Methodology:
-
Cell Seeding: Seed HUVECs and HS-27A cells together in wells to create a confluent co-culture monolayer.
-
Inhibiting Proliferation (Optional): To ensure that wound closure is due to migration and not cell division, treat the confluent monolayer with Mitomycin C (e.g., 1 µg/mL) for 1 hour before creating the wound.[10]
-
Creating the Wound:
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the monolayer.[10]
-
Gently wash the wells with PBS to remove detached cells and debris.
-
-
Treatment and Incubation:
-
Replace the PBS with fresh medium containing test compounds or vehicle control.
-
Immediately place the plate on a microscope stage and capture the initial image of the wound (Time = 0 hours).
-
Incubate the plate at 37°C, 5% CO₂.
-
-
Analysis:
-
Capture images of the same wound area at various time points (e.g., 6, 12, 24 hours).
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure relative to the initial area.
-
Data Presentation
| Treatment Group | Concentration | Wound Area at T=0 (µm²) | Wound Area at T=24h (µm²) | % Wound Closure |
| Vehicle Control | - | e.g., 500,000 | e.g., 200,000 | e.g., 60% |
| Test Compound C | 1 µM | e.g., 500,000 | ||
| Test Compound C | 10 µM | e.g., 500,000 | ||
| Positive Control | - | e.g., 500,000 |
Data shown are examples. Actual results will vary based on experimental conditions.
Signaling Pathway Considerations
HS-27A cells, as part of the bone marrow stroma, interact with other cells through a complex network of cytokines, growth factors, and adhesion molecules. While specific angiogenic signaling from HS-27A is reported to be low, they can influence endothelial cells through pathways that affect cell adhesion, survival, and matrix remodeling.[1][11] Key interactions may involve VCAM-1, expressed by HS-27A, and its ligand VLA-4 on endothelial cells, as well as secreted factors that modulate the local microenvironment.
Potential Signaling Interactions
Caption: HS-27A and endothelial cell signaling interactions.
References
- 1. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Three-dimensional Angiogenesis Assay System using Co-culture Spheroids Formed by Endothelial Colony Forming Cells and Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelial cells promote the proliferation and migration of Schwann cells - Meng - Annals of Translational Medicine [atm.amegroups.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing a Hypoxic Culture Model with HS-27A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia, a condition of low oxygen tension, is a critical feature of the microenvironment in various physiological and pathological states, including the bone marrow niche and solid tumors. The cellular response to hypoxia is primarily mediated by the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that regulates the expression of numerous genes involved in angiogenesis, metabolism, cell survival, and inflammation. The human bone marrow stromal cell line HS-27A provides a valuable in vitro model to study the interactions between stromal cells and other cell types, such as hematopoietic stem cells or cancer cells, under hypoxic conditions. This document provides detailed protocols for establishing a hypoxic culture model using HS-27A cells, including methods for inducing hypoxia, and assays to verify the hypoxic state and assess its impact on cellular processes.
Cell Culture and Morphology
HS-27A is a human bone marrow stromal cell line immortalized with HPV-16 E6/E7. These cells exhibit a fibroblast-like morphology, forming large, flattened polygonal shapes and maintaining numerous intercellular contacts. They are known to secrete low levels of growth factors.
Standard Culture Conditions:
-
Base Medium: RPMI-1640 Medium
-
Supplements: 10% Fetal Bovine Serum (FBS)
-
Incubator Conditions: 37°C, 5% CO2 in a humidified atmosphere
-
Subculture: Split sub-confluent cultures (70-80%) using 0.25% Trypsin-EDTA.
Experimental Protocols
Induction of Hypoxia
Two primary methods are described for inducing a hypoxic environment for HS-27A cell culture: a hypoxic incubator chamber for precise oxygen control and chemical induction using cobalt chloride for a simplified approach.
a) Protocol for Hypoxia Induction using a Hypoxic Chamber
This method allows for the precise control of atmospheric oxygen levels.
Materials:
-
Hypoxic incubator chamber
-
Premixed gas cylinder (e.g., 1% O2, 5% CO2, balanced with N2)
-
HS-27A cells cultured in appropriate vessels (e.g., T-75 flasks, 6-well plates)
-
Sterile, deionized water
Procedure:
-
Cell Seeding: Seed HS-27A cells in culture vessels at a density of approximately 5 x 10^4 cells/cm². Allow cells to adhere and grow under standard normoxic conditions (21% O2, 5% CO2) for 24 hours to reach 60-70% confluency.
-
Chamber Preparation: Place a dish of sterile, deionized water in the bottom of the hypoxic chamber to maintain humidity.
-
Incubation: Place the culture vessels inside the chamber.
-
Gas Purge: Seal the chamber and purge with the premixed hypoxic gas for 5-10 minutes to displace the ambient air.
-
Equilibration: Place the sealed chamber in a standard 37°C incubator.
-
Experimental Duration: Incubate the cells under hypoxic conditions for the desired duration. For gene and protein expression studies, a 24-hour incubation is a common starting point. For metabolic assays, longer incubation times of 48-72 hours may be necessary.
b) Protocol for Chemical Induction of Hypoxia using Cobalt Chloride (CoCl₂)
Cobalt chloride mimics hypoxia by stabilizing HIF-1α. This method is less precise but more accessible.
Materials:
-
Cobalt (II) Chloride hexahydrate (CoCl₂)
-
Sterile, deionized water
-
HS-27A cells cultured in appropriate vessels
Procedure:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of CoCl₂ in sterile, deionized water. Filter-sterilize the solution.
-
Cell Seeding: Seed HS-27A cells as described in the previous protocol.
-
Treatment: Once the cells have reached the desired confluency, replace the culture medium with fresh medium containing the desired final concentration of CoCl₂. A starting concentration of 100-150 µM is recommended.
-
Incubation: Incubate the cells in a standard incubator (37°C, 5% CO2) for the desired duration (e.g., 24 hours).
Verification of Hypoxic State: Western Blot for HIF-1α
Stabilization of the HIF-1α protein is a hallmark of the cellular response to hypoxia.
Materials:
-
HS-27A cell lysates (from normoxic and hypoxic conditions)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-HIF-1α
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
Procedure:
-
Cell Lysis: After hypoxic exposure, rapidly wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an appropriate imaging system.
Analysis of Hypoxia-Induced Gene Expression: RT-qPCR
Quantitative real-time PCR can be used to measure the upregulation of HIF-1α target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., HIF1A, VEGFA, LDHA) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from normoxic and hypoxic HS-27A cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using SYBR Green master mix and gene-specific primers.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Assessment of Metabolic Shift: Lactate (B86563) Production and Glucose Consumption Assays
A hallmark of the hypoxic response is a shift towards anaerobic glycolysis, leading to increased lactate production and glucose consumption.
a) Lactate Production Assay
Materials:
-
Lactate assay kit (colorimetric or fluorometric)
-
Cell culture supernatant from normoxic and hypoxic HS-27A cells
-
96-well plate
Procedure:
-
Sample Collection: Collect cell culture supernatant at various time points during normoxic and hypoxic culture.
-
Assay: Perform the lactate assay according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the lactate concentration in the samples. Normalize the results to the cell number.
b) Glucose Consumption Assay
Materials:
-
Glucose assay kit (colorimetric or fluorometric)
-
Cell culture supernatant from normoxic and hypoxic HS-27A cells
-
96-well plate
Procedure:
-
Sample Collection: Collect cell culture supernatant at various time points.
-
Assay: Perform the glucose assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the amount of glucose consumed by subtracting the glucose concentration in the supernatant from the initial glucose concentration in the fresh medium. Normalize to the cell number.
Data Presentation and Expected Results
Quantitative data should be summarized in tables for clear comparison between normoxic and hypoxic conditions. Below are tables with expected outcomes based on literature for human bone marrow stromal cells, which can serve as a guideline for experiments with HS-27A.
Table 1: Expected Changes in Gene Expression in HS-27A Cells after 24 hours of Hypoxia (1% O₂)
| Gene | Fold Change (Hypoxia vs. Normoxia) | Reference |
| HIF1A | 1.5 - 2.5 | General literature on MSCs |
| VEGFA | ~2.0 | [1] |
| LDHA | 2.0 - 4.0 | General literature on MSCs |
Table 2: Expected Metabolic Changes in HS-27A Cells after 48 hours of Hypoxia (1% O₂)
| Parameter | Normoxia | Hypoxia | Reference |
| Glucose Consumption (nmol/10^5 cells/day) | Baseline | Increased | [2] |
| Lactate Production (nmol/10^5 cells/day) | Baseline | Significantly Increased | [2] |
Table 3: Expected Cell Viability of HS-27A Cells under Hypoxia
| Condition | Duration | Expected Viability |
| Hypoxia (1% O₂) | 24 hours | >90% |
| Hypoxia (1% O₂) | 48 hours | >85% |
| CoCl₂ (150 µM) | 24 hours | >80% |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: HIF-1α Signaling Pathway under Normoxic and Hypoxic Conditions.
Caption: Experimental Workflow for Establishing and Analyzing a Hypoxic Culture Model.
References
- 1. Hypoxia increases VEGF-A production by prostate cancer and bone marrow stromal cells and initiates paracrine activation of bone marrow endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxic Preconditioning of Mesenchymal Stromal Cells Induces Metabolic Changes, Enhances Survival, and Promotes Cell Retention In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HS-27 (Hsp27) Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering weak or no signal during HS-27 (Heat Shock Protein 27, Hsp27) staining experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a weak or no signal in my Hsp27 staining?
A weak or absent signal in your Hsp27 staining can stem from several factors throughout the experimental protocol. Key areas to investigate include the primary antibody's viability and concentration, the antigen retrieval method's effectiveness, and the overall staining procedure.[1][2][3]
Q2: How can I determine if my primary antibody is the issue?
First, confirm that the anti-Hsp27 antibody is validated for the application you are using (e.g., immunohistochemistry, immunofluorescence).[1][3][4] Check the antibody's datasheet for recommended applications and ensure it has been stored correctly to prevent loss of activity.[5][6] Running a positive control, such as a cell line or tissue known to express Hsp27, is crucial to verify that the antibody is active and the protocol is working.[2][6]
Q3: What are the common issues with antigen retrieval for Hsp27?
Formalin fixation can mask the epitope that the Hsp27 antibody recognizes.[1][7] If antigen retrieval is insufficient, the antibody cannot bind to its target. It is important to optimize the heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) method, including the buffer composition, pH, temperature, and incubation time.[1][3]
Q4: Could my secondary antibody or detection system be causing the problem?
Yes, ensure your secondary antibody is compatible with the host species of your primary Hsp27 antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in a rabbit).[3][5][8] Additionally, verify that the detection system, such as HRP-DAB, is active and has not expired.[3]
Q5: What should I do if I suspect low Hsp27 expression in my sample?
If you suspect low expression of Hsp27 in your tissue, you can try using a signal amplification method to enhance the signal.[7][9] It is also beneficial to confirm protein expression using an alternative method like Western blotting if possible.[10]
Troubleshooting Guide: Weak or No Signal
This guide provides a systematic approach to troubleshooting weak or no signal in your Hsp27 staining experiments.
Problem: No Staining or Very Weak Signal
This is a common issue where the target protein is not detected. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Primary Antibody Issues | Confirm your anti-Hsp27 antibody is validated for your application (e.g., FFPE tissue).[3] Ensure proper storage and that it's not expired. Run a positive control to confirm antibody activity.[3] |
| Incorrect Antibody Concentration | The antibody may be too diluted. Perform a titration experiment to find the optimal concentration.[3] |
| Inactive Secondary Antibody or Detection System | Ensure the secondary antibody is compatible with the primary antibody's host species.[3][5][8] Test the detection system independently to confirm its activity.[3] |
| Suboptimal Antigen Retrieval | Optimize the HIER or PIER method, including buffer choice, pH, temperature, and incubation time.[1][3] |
| Over-fixation of Tissue | Excessive formalin fixation can mask epitopes. Try reducing the fixation time or using a different fixation method.[5] |
| Insufficient Permeabilization | If Hsp27 is located within the nucleus, ensure a permeabilizing agent (e.g., Triton X-100) is used.[1] |
| Improper Slide Storage | Stored slides can lose signal over time. It is best to use freshly cut slides.[2] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting weak or no Hsp27 staining.
Caption: Troubleshooting workflow for weak or no Hsp27 signal.
Experimental Protocols
A generalized immunohistochemistry (IHC) protocol for Hsp27 staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections is provided below. Note that optimization of specific steps may be required for your particular antibody and tissue type.
IHC Staining Protocol for Hsp27
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Hydrate through a graded series of ethanol (B145695): two changes of 100% ethanol for 3 minutes each, followed by 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate-based buffer (pH 6.0).
-
Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
-
Peroxidase Block (for HRP detection):
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.[7]
-
Rinse with wash buffer.
-
-
Protein Blocking:
-
Incubate sections with a protein-based blocking solution (e.g., 5-10% normal serum from the species in which the secondary antibody was raised) for at least 1 hour at room temperature.[11]
-
-
Primary Antibody Incubation:
-
Dilute the anti-Hsp27 primary antibody in the blocking solution or a dedicated antibody diluent. A starting dilution of 1:100 to 1:500 is often recommended but should be optimized.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash the slides three times with wash buffer.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Wash the slides three times with wash buffer.
-
Develop the signal using a suitable chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), following the manufacturer's instructions.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Hsp27 Signaling Pathway
Hsp27 is a molecular chaperone involved in stress resistance and actin organization. Its function is regulated by phosphorylation, primarily through the p38 MAPK pathway.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 3. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. IHC Troubleshooting | Proteintech Group [ptglab.co.jp]
- 7. bma.ch [bma.ch]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. arigobio.com [arigobio.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. hycultbiotech.com [hycultbiotech.com]
Technical Support Center: Optimizing Probe-Based Assays for the Hs-27 Cell Line
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing incubation times and temperatures for probe-based experiments involving the Hs-27 human fibroblast cell line . As there is no specific commercially available "this compound probe," this guide focuses on troubleshooting and providing optimized protocols for common probe-based techniques, such as Immunofluorescence (IF) and Fluorescence In Situ Hybridization (FISH), when applied to this compound cells.
Frequently Asked Questions (FAQs)
Q1: What is the this compound cell line?
The this compound cell line is a human fibroblast cell line derived from the foreskin of a newborn male. These cells are often used in various research applications, including immunology and toxicology studies.
Q2: I'm having trouble getting a good signal with my antibody in an Immunofluorescence (IF) experiment using this compound cells. What should I check first?
For weak or no signal in IF, first, verify the specificity and optimal dilution of your primary antibody. Ensure that the fixation and permeabilization methods are appropriate for your target antigen's location (e.g., nuclear, cytoplasmic, membrane-bound). Also, check the compatibility and dilution of your fluorescently labeled secondary antibody.
Q3: My FISH signal is weak when probing for a specific gene in this compound cells. How can I improve it?
Weak FISH signals can result from several factors. Ensure your probe is correctly labeled and used at an optimal concentration. The denaturation steps for both the probe and the cellular DNA are critical; optimize the temperature and duration for these steps. Inadequate permeabilization of the cells can also hinder probe entry, so consider adjusting the proteinase K treatment.[1]
Q4: I'm observing high background fluorescence in my immunofluorescence images of this compound cells. What are the common causes?
High background can be caused by non-specific binding of the primary or secondary antibodies. Ensure you are using an appropriate blocking solution (e.g., normal serum from the same species as the secondary antibody) and that your antibody dilutions are optimal. Insufficient washing between steps can also lead to high background. Additionally, some inherent autofluorescence from the cells can be an issue; proper controls will help identify this.
Q5: Can I use the same fixation protocol for both IF and FISH on this compound cells?
While both techniques require fixation, the specific protocols can differ. For IF, paraformaldehyde is a common choice as it preserves protein structure well. For FISH, a methanol (B129727):acetic acid fixation is often used after a hypotonic treatment to spread the chromosomes. The choice of fixative should be optimized based on the specific target and technique.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during IF and FISH experiments with the this compound cell line.
Immunofluorescence (IF) Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | - Primary antibody concentration too low.- Inefficient secondary antibody.- Inappropriate fixation/permeabilization.- Target protein has low expression.- Photobleaching. | - Titrate the primary antibody to find the optimal concentration.- Use a fresh, validated secondary antibody at the correct dilution.- Test different fixation (e.g., methanol vs. paraformaldehyde) and permeabilization (e.g., Triton X-100 vs. saponin) methods.[3] - Consider using a signal amplification method.- Use an anti-fade mounting medium and minimize exposure to excitation light.[3] |
| High Background | - Primary or secondary antibody concentration too high.- Insufficient blocking.- Inadequate washing.- Autofluorescence. | - Optimize the antibody dilutions.- Increase the blocking time or try a different blocking agent (e.g., 5% normal goat serum).- Increase the number and duration of wash steps.- Include an unstained control to assess autofluorescence. Consider using a quenching step (e.g., with ammonium (B1175870) chloride) after formaldehyde (B43269) fixation.[4] |
| Non-specific Staining | - Cross-reactivity of the primary or secondary antibody.- Antibody aggregates. | - Run a control with the secondary antibody only to check for non-specific binding.- Centrifuge the antibody solution before use to pellet any aggregates. |
| Poor Cell Morphology | - Harsh fixation or permeabilization.- Cells were not healthy at the time of fixation. | - Reduce the concentration or incubation time of the fixative/permeabilization agent.- Ensure cells are in a healthy, sub-confluent state before starting the experiment. |
Fluorescence In Situ Hybridization (FISH) Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | - Inefficient probe labeling.- Suboptimal probe concentration.- Incomplete denaturation of target DNA or probe.- Insufficient permeabilization.- Incorrect hybridization temperature. | - Verify probe labeling efficiency.- Optimize probe concentration.- Adjust denaturation temperature and time for both the slide and the probe.[1] - Optimize pepsin or proteinase K digestion time.[1] - Ensure the hybridization is carried out at the recommended temperature for your probe. |
| High Background | - Probe concentration too high.- Insufficient stringency of post-hybridization washes.- Incomplete blocking (if using hapten-labeled probes). | - Titrate the probe to the lowest effective concentration.- Increase the temperature or decrease the salt concentration of the wash buffers.[1] - Ensure adequate blocking if using an antibody-based detection system. |
| Damaged Chromosomes/Nuclei | - Over-digestion with proteinase K.- Harsh acid or heat treatments. | - Reduce the concentration or incubation time of the proteinase K.- Carefully control the temperature and duration of denaturation and pre-treatment steps. |
| Signal Diffusion | - Inadequate fixation. | - Ensure proper fixation to maintain the integrity of the nuclear structure. |
Quantitative Data Summary
The following table provides typical incubation times and temperatures for key steps in Immunofluorescence and FISH protocols when working with cultured fibroblast cells like this compound. These are starting points and may require further optimization.
| Technique | Step | Reagent/Condition | Incubation Time | Incubation Temperature |
| Immunofluorescence | Fixation | 4% Paraformaldehyde | 10-20 minutes | Room Temperature |
| Permeabilization | 0.1-0.5% Triton X-100 in PBS | 10-15 minutes | Room Temperature | |
| Blocking | 1-5% BSA or Normal Serum | 30-60 minutes | Room Temperature | |
| Primary Antibody | Antibody diluted in blocking buffer | 1-2 hours or Overnight | Room Temperature or 4°C | |
| Secondary Antibody | Fluorophore-conjugated antibody | 1 hour | Room Temperature (in the dark) | |
| FISH | RNase Treatment | RNase A | 1 hour | 37°C |
| Pepsin Digestion | Pepsin in HCl | 10 minutes | 37°C | |
| Denaturation (Slide) | 70% Formamide/2x SSC | 2.5-5 minutes | 70-92°C | |
| Hybridization | Labeled probe in hybridization mix | Overnight (12-16 hours) | 37°C | |
| Post-Hybridization Washes | Stringency wash buffers (e.g., 0.4x SSC) | 1-5 minutes | 71.5°C |
Detailed Experimental Protocols
Immunofluorescence (IF) Protocol for this compound Cells
-
Cell Seeding: Plate this compound cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach 60-80% confluency.
-
Washing: Gently wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting an intracellular antigen, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.[6][7]
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Fluorescence In Situ Hybridization (FISH) Protocol for this compound Cells
-
Cell Preparation: Harvest this compound cells and prepare metaphase spreads on glass slides according to standard cytogenetic procedures, including hypotonic treatment and fixation in 3:1 methanol:acetic acid.
-
RNase Treatment: Treat the slides with RNase A (100 µg/mL in 2x SSC) for 1 hour at 37°C to remove cellular RNA.
-
Washing: Wash the slides twice in 2x SSC for 5 minutes each.
-
Pepsin Digestion: Permeabilize the cells by incubating the slides in pepsin solution (e.g., 0.005% in 10 mM HCl) for 10 minutes at 37°C. The exact time may need optimization.
-
Washing: Wash the slides twice in 2x SSC for 5 minutes each.
-
Dehydration: Dehydrate the slides through an ethanol (B145695) series (70%, 85%, and 100%) for 2 minutes each and then air dry.
-
Denaturation: Denature the cellular DNA by immersing the slides in a denaturation solution (70% formamide, 2x SSC) at 72°C for 2 minutes. The optimal temperature and time should be determined empirically.
-
Dehydration: Immediately dehydrate the slides again through a cold ethanol series (70%, 85%, and 100%) for 2 minutes each and air dry.
-
Probe Application: Apply the denatured fluorescently labeled DNA probe to the slide and cover with a coverslip. Seal the edges with rubber cement.
-
Hybridization: Incubate the slides in a humidified chamber overnight at 37°C.
-
Post-Hybridization Washes: Carefully remove the rubber cement and coverslip. Perform a series of stringency washes to remove unbound and non-specifically bound probes. A typical wash is with 0.4x SSC / 0.3% IGEPAL at 72°C for 2 minutes.
-
Counterstaining: Stain the chromosomes with DAPI in an anti-fade solution.
-
Imaging: Analyze the slides using a fluorescence microscope equipped with the appropriate filter sets.
Visualizations
Caption: Workflow for Immunofluorescence on this compound cells.
Caption: Workflow for FISH on this compound cells.
Caption: Troubleshooting logic for weak or no signal in IF.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. clinicallab.com [clinicallab.com]
- 3. ptgcn.com [ptgcn.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ulab360.com [ulab360.com]
- 6. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
How to prevent photobleaching of HS-27 during imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent photobleaching of fluorescent probes, with a focus on instances that may be similar to or mistaken for "HS-27". While "this compound" is not a commonly recognized fluorescent probe in scientific literature, the principles and techniques outlined here are broadly applicable to a wide range of fluorophores used in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce. This process is induced by the light used for excitation during fluorescence microscopy. The primary consequence of photobleaching is a decrease in the fluorescent signal over time, which can lead to poor image quality, reduced signal-to-noise ratio, and inaccurate quantitative data.
Q2: What are the main factors that contribute to photobleaching?
Several factors can accelerate photobleaching:
-
High Excitation Light Intensity: More intense light leads to a higher rate of fluorophore excitation and, consequently, a higher probability of photochemical damage.
-
Long Exposure Times: The longer the specimen is exposed to excitation light, the more photobleaching will occur.
-
Presence of Oxygen: Molecular oxygen in the specimen's environment can react with excited fluorophores, leading to their destruction.
-
High Magnification and Numerical Aperture (NA) Objectives: While high NA objectives are better for collecting emitted light, they also focus the excitation light more intensely on a smaller area, which can increase the rate of photobleaching.
Troubleshooting Guide: Minimizing Photobleaching
This guide provides actionable steps to reduce photobleaching during your imaging experiments.
Issue: My fluorescent signal is fading too quickly during imaging.
Solution:
Optimizing your imaging parameters and sample preparation is crucial. The following sections provide detailed recommendations.
Optimizing Imaging Parameters
The goal is to find a balance between obtaining a good signal and minimizing light exposure.
| Parameter | Recommendation | Rationale |
| Excitation Intensity | Use the lowest possible laser power or light source intensity that provides an adequate signal. | Reduces the rate of photochemical reactions that cause bleaching. |
| Exposure Time | Keep the exposure time as short as possible. | Minimizes the duration the sample is illuminated. |
| Detector Gain/EM Gain | Increase the detector gain or EM gain to amplify the signal, rather than increasing the excitation intensity. | Allows for the use of lower, less damaging light levels. |
| Pinhole Size (Confocal) | For confocal microscopy, slightly opening the pinhole can increase the amount of light reaching the detector, allowing for a reduction in laser power. | A larger pinhole captures more of the emitted photons, improving signal at lower excitation levels. |
| Scanning Speed (Confocal) | Use a faster scan speed with frame averaging. | Reduces the dwell time of the laser on any single point, minimizing localized photobleaching. |
Enhancing Sample Preparation
Proper sample preparation can significantly improve the photostability of your fluorophore.
| Technique | Recommendation | Rationale |
| Antifade Reagents | Use a commercially available or self-made antifade mounting medium. | These reagents contain chemicals that scavenge for free radicals, particularly reactive oxygen species, which are major contributors to photobleaching. |
| Choice of Fluorophore | If possible, choose a fluorophore known for its high photostability. | Different fluorophores have inherently different quantum yields and sensitivities to photobleaching. |
| Refractive Index Matching | Ensure the refractive index of your mounting medium matches that of your objective's immersion medium. | Mismatched refractive indices can scatter light, reducing signal and potentially requiring higher excitation intensity. |
Hardware Considerations
The components of your microscope can also be optimized to reduce photobleaching.
| Component | Recommendation | Rationale |
| Light Source | Use a stable light source like an LED or a laser with controlled power output. | Provides consistent and adjustable illumination, allowing you to use the minimum required power. |
| Filters | Ensure your excitation and emission filters are well-matched to your fluorophore's spectra. | Maximizes the collection of emitted photons while blocking unwanted excitation light, improving the signal-to-noise ratio. |
| Objective Lens | Use a high-quality objective with a high numerical aperture (NA). | A higher NA objective is more efficient at collecting emitted light, which can allow for a reduction in excitation intensity. |
Experimental Protocols
Protocol: Preparing and Imaging a Fixed Cell Sample with Reduced Photobleaching
-
Cell Seeding and Treatment:
-
Seed cells on coverslips at an appropriate density.
-
Perform your experimental treatment.
-
-
Fixation and Permeabilization:
-
Wash cells with Phosphate Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (if staining intracellular targets).
-
-
Staining:
-
Block non-specific binding with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with your primary antibody diluted in blocking buffer for 1 hour.
-
Wash three times with PBS.
-
Incubate with your fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Mounting:
-
Carefully aspirate the final PBS wash.
-
Add a drop of antifade mounting medium (e.g., ProLong Gold) onto the coverslip.
-
Invert the coverslip onto a microscope slide, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
Allow the mounting medium to cure according to the manufacturer's instructions (often 24 hours at room temperature in the dark).
-
-
Imaging:
-
Use the microscope to find the region of interest using brightfield or a low magnification objective to minimize light exposure to the fluorescently labeled area.
-
Switch to the appropriate objective and filter set for your fluorophore.
-
Start with the lowest possible excitation intensity and a short exposure time.
-
Gradually increase the detector gain until a usable signal is achieved.
-
If the signal is still too low, cautiously increase the exposure time or excitation intensity.
-
Acquire your images efficiently, avoiding unnecessary repeated exposures of the same area.
-
Visual Guides
Caption: Factors contributing to photobleaching and their corresponding mitigation strategies.
Caption: A workflow for systematically optimizing imaging parameters to minimize photobleaching.
Caption: A decision tree for troubleshooting common causes of photobleaching.
Solving solubility and aggregation issues with HS-27 compound
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing solubility and aggregation challenges encountered with the HS-27 compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For initial stock solutions, it is recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or dimethylformamide (DMF). The choice of solvent can be critical, and it is advisable to test small quantities of this compound in different solvents to determine the optimal one for your specific experimental needs.
Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation is a common indicator of solubility issues or aggregation.[1] Here are several steps you can take to address this:
-
Sonication: Sonicate the solution in a water bath to break up any particulate matter and aid in dissolution.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) to increase the solubility of the compound. However, be cautious as excessive heat can degrade the compound.
-
pH Adjustment: The solubility of many compounds is pH-dependent.[2][3] Consider adjusting the pH of your buffer to a range where this compound is more soluble. This may require some empirical testing.
-
Dilution: If you are observing precipitation upon dilution into an aqueous buffer, you may be exceeding the aqueous solubility limit. Try diluting your stock solution further before adding it to the aqueous medium.
Q3: How can I prevent this compound from aggregating in my biochemical assays?
A3: Aggregation can lead to non-specific activity and misleading results in biochemical assays.[4] To mitigate aggregation, consider the following strategies:
-
Inclusion of Detergents: Adding a non-ionic detergent, such as Tween-20 or Triton X-100, to your assay buffer at a low concentration (e.g., 0.01-0.1%) can help disrupt the formation of compound aggregates.[4][5]
-
Lowering Compound Concentration: Aggregation is often a concentration-dependent phenomenon.[4] Reducing the concentration of this compound in your assay to below its critical aggregation concentration (CAC) can prevent the formation of aggregates.[4]
-
Addition of Decoy Proteins: Including a non-reactive protein, like bovine serum albumin (BSA), in your assay buffer can sometimes reduce non-specific binding and aggregation.[4]
Q4: What techniques can be used to characterize the aggregation of this compound?
A4: Several biophysical techniques can be employed to detect and quantify aggregation:
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution and can readily detect the presence of aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species eluting early from the column can indicate aggregation.[1]
-
UV-Vis Spectroscopy: An increase in light scattering, observed as a rising baseline at higher wavelengths (e.g., 340-600 nm), can be indicative of aggregation.[1][5]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
This guide provides a systematic approach to improving the solubility of this compound for in vitro and cell-based assays.
Experimental Workflow for Solubility Enhancement
Caption: A workflow for troubleshooting this compound solubility issues.
Detailed Methodologies:
-
Co-solvent System: The addition of a small percentage of a water-miscible organic solvent (a co-solvent) to the aqueous buffer can increase the solubility of hydrophobic compounds.[3]
-
Prepare your aqueous buffer.
-
Add a co-solvent such as ethanol or glycerol (B35011) to a final concentration of 1-5% (v/v).
-
Vortex the buffer to ensure it is thoroughly mixed.
-
Add the this compound stock solution to the co-solvent-containing buffer.
-
-
pH Modification:
-
Determine the pKa of this compound if possible.
-
Prepare a series of buffers with pH values ranging above and below the pKa.
-
Test the solubility of this compound in each buffer to identify the optimal pH for dissolution.
-
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[2]
-
Prepare your aqueous buffer.
-
Add a surfactant like Tween-20 or Pluronic F-68 to a concentration above its critical micelle concentration (CMC).
-
Mix thoroughly before adding this compound.
-
Issue 2: this compound Aggregation in Biochemical Assays
This guide outlines steps to identify and mitigate compound aggregation to ensure reliable assay results.
Quantitative Data Summary: Strategies to Mitigate Aggregation
| Strategy | Recommended Concentration/Condition | Rationale |
| Non-ionic Detergent | 0.01% - 0.1% (v/v) | Disrupts the formation of colloidal aggregates.[4] |
| Compound Concentration | Below the Critical Aggregation Concentration (CAC) | Prevents the self-association of compound molecules.[4] |
| Protein Concentration | Lowering the concentration | Reduces the likelihood of intermolecular interactions that can lead to aggregation.[1] |
| Ionic Strength | Varies (requires optimization) | Alters electrostatic interactions that can influence aggregation.[5] |
| Temperature | Lower temperature (e.g., 4°C) | Can slow the kinetics of aggregation.[1] |
This compound and the IL-27 Signaling Pathway
This compound is believed to modulate the Interleukin-27 (IL-27) signaling pathway. IL-27 is a heterodimeric cytokine belonging to the IL-12 family and plays a crucial role in regulating immune responses.[6][7] It signals through a receptor complex composed of IL-27Rα (also known as WSX-1) and gp130.[6][8] This signaling primarily activates the JAK/STAT pathway.[6][9]
IL-27 Signaling Pathway
Caption: A simplified diagram of the IL-27 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. Advances in understanding the anti-inflammatory properties of IL-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reactome | Interleukin-27 signaling [reactome.org]
- 9. Interleukin 27 Signaling in Rheumatoid Arthritis Patients: Good or Evil? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Imaging of Heat Shock Protein 27 (Hsp27)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists performing immunofluorescence imaging of Heat Shock Protein 27 (Hsp27).
Frequently Asked Questions (FAQs)
Q1: What is the typical subcellular localization of Hsp27?
Under normal physiological conditions, Hsp27 is predominantly found in the cytoplasm.[1][2] However, upon cellular stress, such as heat shock, oxidative stress, or exposure to certain chemicals, it can translocate to the nucleus or associate with cytoskeletal structures like actin filaments and Z-disks in muscle cells.[2][3][4] Its localization can be diffuse in the cytoplasm and perinuclear region or concentrated in specific structures depending on the cellular context and stress conditions.[2]
Q2: I am not seeing any signal in my Hsp27 immunofluorescence experiment. What are the possible causes?
Weak or no signal is a common issue in immunofluorescence.[5][6] Here are some potential causes and solutions:
-
Incorrect Primary Antibody: Ensure you are using an antibody validated for immunofluorescence and that it recognizes the Hsp27 of the species you are studying.[5][7]
-
Inadequate Fixation or Permeabilization: The fixation method might be masking the epitope. Consider trying different fixatives (e.g., methanol, acetone) or performing antigen retrieval.[5][8][9] Ensure complete permeabilization (e.g., with Triton X-100 or saponin) to allow antibody access to intracellular targets.[10][11][12]
-
Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low. Titrate your antibodies to find the optimal dilution.[7][8]
-
Photobleaching: Minimize exposure of your sample to the excitation light source to prevent fluorophore bleaching. Always store slides in the dark.[5][6]
-
Low Protein Expression: The cells you are using may have low endogenous levels of Hsp27. Consider using a positive control, such as heat-shocked cells, where Hsp27 expression is upregulated.[1]
Q3: My images have high background fluorescence. How can I reduce it?
High background can obscure your specific signal. Here are some troubleshooting steps:
-
Inadequate Blocking: Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin (BSA) or normal serum from the secondary antibody's host species).[8][12]
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.[7]
-
Insufficient Washing: Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.[8]
-
Autofluorescence: Some cell types or fixation methods (like glutaraldehyde) can cause autofluorescence.[5] You can check for this by examining an unstained sample under the microscope.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Hsp27 Signal | Inappropriate primary antibody | Verify antibody specificity and application suitability. Use a positive control.[5][7] |
| Low protein expression | Induce Hsp27 expression with a known stimulus (e.g., heat shock at 43°C).[1] | |
| Suboptimal antibody dilution | Perform a titration to determine the optimal antibody concentration.[7][8] | |
| Inadequate fixation/permeabilization | Test different fixation (e.g., 4% PFA, cold methanol) and permeabilization (e.g., 0.1-0.5% Triton X-100) protocols.[10][11][12] | |
| Photobleaching | Minimize light exposure and use an anti-fade mounting medium.[5][6] | |
| High Background Signal | Insufficient blocking | Increase blocking incubation time (e.g., 1 hour at room temperature) or change blocking buffer (e.g., 5% BSA or normal serum).[8][12] |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody.[7] | |
| Inadequate washing | Increase the number and duration of washes with PBS or PBST.[8] | |
| Autofluorescence | Image an unstained control. If autofluorescence is present, consider using a different fixative or a commercial autofluorescence quenching kit.[5] | |
| Non-specific Staining | Secondary antibody cross-reactivity | Use a secondary antibody that has been pre-adsorbed against the species of your sample. Run a secondary antibody-only control.[9] |
| Primary antibody non-specific binding | Ensure the primary antibody is specific for Hsp27. Validate with a Western blot if necessary.[5] | |
| Poor Image Resolution | Incorrect microscope settings | Optimize acquisition settings such as exposure time, gain, and objective choice. Ensure the system is properly aligned. |
| Sample thickness | For thick samples, consider using a confocal microscope for optical sectioning.[2] |
Experimental Protocols
Standard Immunofluorescence Protocol for Hsp27 in Cultured Cells
-
Cell Culture: Grow cells on sterile glass coverslips or in imaging-compatible plates.
-
Fixation: Aspirate the culture medium and fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[13]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.2% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.[5]
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 30-60 minutes.[12]
-
Primary Antibody Incubation: Dilute the primary anti-Hsp27 antibody in the blocking buffer and incubate overnight at 4°C or for 1-2 hours at room temperature.[10][12]
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.[10][12]
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[6]
-
Imaging: Acquire images using a fluorescence or confocal microscope with appropriate filter sets for the chosen fluorophores.
Live-Cell Imaging of Hsp27 Translocation
For live-cell imaging, transiently or stably transfect cells with a plasmid encoding Hsp27 fused to a fluorescent protein (e.g., GFP-Hsp27).
-
Cell Seeding: Plate the transfected cells in a glass-bottom imaging dish.
-
Imaging Setup: Use a microscope equipped with a live-cell incubation chamber to maintain physiological conditions (37°C, 5% CO2).
-
Baseline Imaging: Acquire baseline images of the GFP-Hsp27 distribution in unstimulated cells.
-
Stimulation: Induce cellular stress (e.g., by adding a chemical inducer or increasing the temperature) to trigger Hsp27 translocation.
-
Time-Lapse Acquisition: Capture images at regular intervals to monitor the dynamic redistribution of GFP-Hsp27.[14][15]
Visualizations
Hsp27 Signaling Pathway in Apoptosis Regulation
Caption: Hsp27 inhibits apoptosis by preventing cytochrome c release and caspase-3 activation.
Troubleshooting Workflow for Weak or No Signal
Caption: A logical workflow for troubleshooting weak or absent Hsp27 immunofluorescence signals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Extracellular Release and Signaling by Heat Shock Protein 27: Role in Modifying Vascular Inflammation [frontiersin.org]
- 4. Subcellular movement and expression of HSP27, alphaB-crystallin, and HSP70 after two bouts of eccentric exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. bma.ch [bma.ch]
- 10. arigobio.com [arigobio.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. docs.abcam.com [docs.abcam.com]
- 13. ulab360.com [ulab360.com]
- 14. Live Cell Imaging of Protein Dislocation from the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Addressing non-specific binding of the HS-27 probe
Welcome to the technical support center for the HS-27 probe. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experiments. The this compound probe is designed to detect the long non-coding RNA (lncRNA) GAS5, a key regulator in cellular stress and apoptosis pathways.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter when using the this compound probe.
Q1: I am observing high background fluorescence and/or non-specific signals across my sample. What are the likely causes and how can I resolve this?
High background or non-specific signal is a common issue that can obscure genuine results.[1][2][3] This problem typically stems from one of three main areas: suboptimal blocking, incorrect probe concentration, or insufficient washing stringency.[2] Follow the steps below to diagnose and resolve the issue.
Step 1: Optimize Your Blocking Strategy
Ineffective blocking is a primary cause of non-specific probe binding.[3][4] The blocking solution is designed to saturate non-target sites in the sample, preventing the probe from adhering indiscriminately.
Experimental Protocol: Optimizing Blocking Conditions
-
Prepare Blocking Buffers: Prepare a fresh blocking buffer for each agent you plan to test. Common choices are listed in the table below. A typical blocking buffer base is 1x PBS or 1x SSC.
-
Apply Blocking Buffer: After sample permeabilization, cover the tissue or cells with the blocking buffer.
-
Incubate: Incubate the sample for at least 60 minutes at 37°C in a humidified chamber to prevent drying.
-
Proceed with Hybridization: After incubation, remove the blocking buffer and proceed directly to the probe hybridization step without washing.
-
Evaluate: Compare the signal-to-noise ratio between different blocking agents to identify the most effective one for your sample type.
Data Presentation: Comparison of Common Blocking Agents
| Blocking Agent | Working Concentration | Incubation Time | Key Considerations |
| Bovine Serum Albumin (BSA) | 2-5% (w/v) | 60 min at 37°C | A general-purpose blocking agent. Ensure it is of high purity (Fraction V).[5] |
| Salmon Sperm DNA | 100-200 µg/mL | 60 min at 37°C | Helps to block non-specific binding to nucleic acids. Often used with Cot-1 DNA. |
| Cot-1 DNA | 1 mg/mL (in hybridization mix) | During hybridization | Specifically blocks binding to repetitive DNA sequences.[6][7][8] Essential for genomic targets. |
| Commercial Blocking Reagents | Varies (Follow Mfr. Protocol) | Varies | Formulated to provide robust blocking across various sample types. |
| Fish Skin Gelatin | 0.5-1% (v/v) | 60 min at 37°C | A non-mammalian option that avoids cross-reactivity with mammalian antibodies.[9][10][11] |
Step 2: Titrate the this compound Probe Concentration
Using too much probe is a frequent cause of high background, as excess probe can bind to low-affinity, non-target sites.[2][12] A probe titration experiment is crucial to determine the optimal concentration that provides a strong specific signal with minimal background.[2]
Experimental Protocol: Probe Concentration Titration
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound probe in your hybridization buffer. A good starting range is from 5 nM to 100 nM.
-
Apply to Samples: Use identical samples (e.g., adjacent tissue sections or wells with the same cell density) for each concentration.
-
Hybridize: Perform hybridization according to the standard protocol, ensuring all other parameters (temperature, time) remain constant.
-
Wash and Image: Wash all samples under identical conditions. Image each sample using the exact same microscope settings (e.g., exposure time, gain).
-
Analyze: Compare the images. The optimal concentration will be the lowest one that gives a bright, specific signal without a significant increase in background noise.
Data Presentation: Example this compound Probe Titration Series
| Probe Concentration | Specific Signal Intensity | Background Intensity | Signal-to-Noise Ratio (SNR) | Recommendation |
| 100 nM | High | High | Low | Too high; causes non-specific binding. |
| 50 nM | High | Moderate | Moderate | Suboptimal; background is still present. |
| 25 nM | High | Low | Excellent | Optimal for most applications. |
| 10 nM | Moderate | Low | Good | Acceptable, but signal may be weaker. |
| 5 nM | Low | Very Low | Poor | Too low; specific signal is difficult to detect. |
Step 3: Adjust Post-Hybridization Wash Stringency
Post-hybridization washes are critical for removing unbound and non-specifically bound probes.[6][13] The "stringency" of these washes—determined by temperature and salt concentration—is key.[2][14] High stringency (higher temperature, lower salt) helps remove weakly bound, non-specific probes.[14]
Experimental Protocol: Optimizing Wash Stringency
-
Prepare Wash Buffers: Prepare wash buffers with varying salt concentrations (e.g., 2x SSC, 1x SSC, 0.5x SSC). SSC (Saline-Sodium Citrate) is a standard buffer for these washes.
-
Perform Initial Wash: After hybridization, perform an initial low-stringency wash (e.g., 2x SSC for 5 minutes at room temperature) to remove the bulk of the hybridization buffer.
-
Perform Stringency Washes: Incubate samples in pre-warmed, higher-stringency wash buffers. Test different conditions on separate, identical samples. For example:
-
Condition A: 2 x 15 minutes in 1x SSC at 42°C.
-
Condition B: 2 x 15 minutes in 0.5x SSC at 50°C.
-
Condition C: 2 x 15 minutes in 0.1x SSC at 55°C.
-
-
Final Rinse and Mounting: Perform a final rinse in 1x PBS before counterstaining and mounting.
-
Evaluate: Image the samples and compare the background levels. Be cautious, as excessively high stringency can also wash away your specific signal.[13]
Data Presentation: Recommended Post-Hybridization Wash Conditions
| Stringency Level | Temperature | SSC Concentration | Expected Outcome |
| Low | 37-42°C | 2x SSC | Removes unbound probe; may leave non-specific binding. |
| Medium | 45-50°C | 1x SSC | Good balance for reducing background while preserving signal. |
| High | 50-60°C | 0.5x - 0.1x SSC | Effectively removes non-specifically bound probe; risk of losing specific signal.[14] |
Visual Troubleshooting Guide
The following diagram illustrates the logical workflow for addressing non-specific binding issues.
Caption: A workflow diagram for troubleshooting non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the intended target of the this compound probe and its expected localization?
The this compound probe targets the Growth Arrest-Specific 5 (GAS5) lncRNA. In most cell types, GAS5 is localized primarily to the nucleus, where it can act as a riborepressor for the glucocorticoid receptor. Therefore, you should expect a distinct nuclear signal. A diffuse cytoplasmic signal may indicate either non-specific binding or issues with cell fixation and permeabilization.
Q2: What are appropriate positive and negative controls for my experiment?
-
Positive Control: Use a cell line or tissue known to express high levels of GAS5 (e.g., a cell line under serum starvation). This confirms that the probe and protocol are working correctly.
-
Negative Control (Probe): Use a scrambled sequence probe with the same length and fluorescent label as this compound. This will help you determine the level of background signal that is due to non-specific probe chemistry.
-
Negative Control (Sample): Treat a sample with RNase before the hybridization step. This should eliminate the specific signal, confirming that the this compound probe is binding to RNA.
Q3: My signal is very weak even after troubleshooting. What should I do?
Weak or absent signals can be due to several factors:
-
Sample Quality: Ensure your sample has not been over-fixed, as this can mask the target sequence.[1] Also, confirm RNA integrity using a method like qPCR or a Bioanalyzer.
-
Permeabilization: Insufficient permeabilization may prevent the probe from accessing its target.[15] Try slightly increasing the concentration or incubation time of your permeabilization agent (e.g., Triton X-100).
-
Probe Integrity: Ensure the probe has not been degraded by repeated freeze-thaw cycles or exposure to light.[13]
Q4: Can I perform immunofluorescence (IF) staining along with the this compound probe?
Yes, combining FISH with IF is possible. It is generally recommended to perform the FISH protocol first, as the harsh conditions (heat, formamide) can denature protein epitopes recognized by antibodies. After completing the post-hybridization washes, you can proceed with a standard immunofluorescence protocol, starting with the blocking step.
Visualizing the Experimental Workflow and Pathway
Caption: High-level overview of the this compound FISH experimental workflow.
Caption: Simplified signaling pathway involving the this compound probe target, GAS5.
References
- 1. How do I reduce high background in my FISH assay? [ogt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fish Serum Blocking Buffer, 500 mL - FAQs [thermofisher.com]
- 6. clinicallab.com [clinicallab.com]
- 7. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. FISH-Blocker| A non-mammalian protein blocking agent [gbiosciences.com]
- 11. thomassci.com [thomassci.com]
- 12. biotium.com [biotium.com]
- 13. How do I reduce high background in my FISH assay? [ogt.com]
- 14. letstalkacademy.com [letstalkacademy.com]
- 15. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Hs27 Cell Line
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the culture of Hs27 human foreskin fibroblast cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected morphology of healthy Hs27 cells?
A1: Healthy Hs27 cells should appear as spindle-shaped, elongated cells, characteristic of a fibroblast morphology. They grow as an adherent monolayer on the culture surface. When healthy and in the log growth phase, they should be well-spread out. As they reach confluence, they will form a tightly packed sheet of cells.
Q2: What is the typical population doubling time for Hs27 cells?
A2: The population doubling time (PDT) for human foreskin fibroblasts can vary. While some studies on fibroblast cell lines suggest a PDT of approximately 47.2 ± 7.5 hours, it is important to establish a baseline PDT for your specific laboratory conditions and passage number.[1] A significant increase from this baseline would be indicative of slow growth.
Q3: What are the recommended culture conditions for Hs27 cells?
A3: The recommended culture conditions for Hs27 cells are detailed in the table below. Adherence to these conditions is critical for optimal cell growth.
Troubleshooting Guide: Slow Growth of Hs27 Cells
Slow cell growth is a common issue in cell culture. This guide provides a systematic approach to identifying and resolving the potential causes of decreased proliferation in your Hs27 cell cultures.
Initial Troubleshooting Workflow
The following diagram outlines a step-by-step process to diagnose the cause of slow cell growth.
Caption: A workflow diagram for troubleshooting slow Hs27 cell growth.
Detailed Troubleshooting Steps in Q&A Format
Q: My Hs27 cells are growing slower than expected. What should I check first?
A: The first step is to verify your basic culture conditions. Incorrect environmental parameters are a frequent cause of suboptimal cell growth.
-
Culture Medium: Are you using the recommended medium, Dulbecco's Modified Eagle's Medium (DMEM)?[2] Ensure it is properly supplemented with 10% Fetal Bovine Serum (FBS) and 2mM L-glutamine.
-
Serum Quality: The quality of FBS can significantly impact cell growth. If you have recently changed your lot of FBS, this could be the cause. Consider testing a new lot of serum or using a previously validated lot.
-
Incubator Conditions: Confirm that the incubator is maintaining a constant temperature of 37°C, 5% CO2, and high humidity.[2] Calibrate your incubator regularly.
-
pH of Medium: The pH of the culture medium should be between 7.0 and 7.6.[2] Before adding to cells, it's recommended to equilibrate the medium in the incubator for at least 15 minutes to allow the pH to stabilize.[2]
Q: Could the passage number of my Hs27 cells be affecting their growth?
A: Yes, absolutely. Hs27 is a finite cell line with a reported lifespan of approximately 42 passages.[3] As cells approach the end of their lifespan, they will enter a state of senescence, characterized by a significant decrease in proliferation rate.[4] It is crucial to keep accurate records of passage numbers. If your cells are at a high passage number, it is recommended to thaw a new, low-passage vial.[5]
Q: What morphological changes should I look for that might indicate a problem?
A: Visual inspection of your cells can provide valuable clues.
-
Healthy Morphology: Healthy Hs27 cells are elongated and spindle-shaped.
-
Signs of Stress or Senescence: Unhealthy or senescent cells may appear enlarged, flattened, and may contain multiple nuclei or vacuoles in the cytoplasm.[6][7] You may also observe a decrease in cell density at confluence.
-
Debris: An increase in floating cells or debris in the medium can indicate cell death.
Q: Could my cells be contaminated?
A: Yes, contamination is a common cause of poor cell growth.
-
Bacterial/Fungal Contamination: This is often visible as turbidity or a color change in the medium, and can be confirmed by microscopy.
-
Mycoplasma Contamination: Mycoplasma is a type of bacteria that is not visible by standard microscopy and can cause a gradual decline in cell health and growth rate.[5] It is strongly recommended to test your cells for mycoplasma contamination using a commercially available kit.
Data Summary Table
| Parameter | Recommended Condition | Source |
| Cell Line | Hs27 (Human Foreskin Fibroblast) | ATCC, ECACC |
| Morphology | Fibroblastic | |
| Growth Mode | Adherent | |
| Base Medium | Dulbecco's Modified Eagle's Medium (DMEM) | [2] |
| Supplements | 10% Fetal Bovine Serum (FBS), 2mM L-glutamine | |
| Seeding Density | 1-2 x 10,000 cells/cm² | |
| Subculture Ratio | 1:2 to 1:4 when 70-80% confluent | |
| Temperature | 37°C | [2] |
| CO2 | 5% | [2] |
| Population Doubling Time | Approx. 47.2 ± 7.5 hours (for human skin fibroblasts) | [1] |
| Finite Lifespan | Approximately 42 passages | [3] |
Experimental Protocols
Protocol 1: Assessment of Cell Proliferation using a Hemocytometer
This protocol describes how to determine the population doubling time of your Hs27 cells.
Materials:
-
Hs27 cell culture
-
Complete growth medium
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Hemocytometer
-
Trypan blue solution (0.4%)
-
Microscope
-
Centrifuge
Procedure:
-
Cell Seeding:
-
Aspirate the medium from a sub-confluent flask of Hs27 cells.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 125 x g for 5-7 minutes.[2]
-
Resuspend the cell pellet in a known volume of complete growth medium.
-
Perform a cell count using a hemocytometer and trypan blue to determine the viable cell concentration.
-
Seed a new culture flask (e.g., T-25) with a known number of cells (e.g., 2 x 10^5 cells). Record this as your initial cell number (N_i) and the time as T_i.
-
-
Cell Counting at a Later Time Point:
-
After a period of incubation (e.g., 72 hours), harvest the cells from the flask following the same trypsinization and centrifugation steps.
-
Resuspend the cell pellet in a known volume of complete growth medium.
-
Perform a final viable cell count. Record this as your final cell number (N_f) and the time as T_f.
-
-
Calculation of Population Doubling Time (PDT):
-
Calculate the PDT using the following formula: PDT = (T_f - T_i) * log(2) / (log(N_f) - log(N_i))
-
Protocol 2: Mycoplasma Detection
It is highly recommended to use a commercially available PCR-based or luminescence-based mycoplasma detection kit for accurate results. Follow the manufacturer's instructions provided with the kit.
Protocol 3: Assessment of Cellular Senescence
Cellular senescence can be identified by staining for senescence-associated β-galactosidase (SA-β-gal) activity.
Materials:
-
Hs27 cells cultured in a multi-well plate
-
Commercially available SA-β-gal staining kit
-
Microscope
Procedure:
-
Follow the protocol provided with the commercial SA-β-gal staining kit.
-
Typically, this involves fixing the cells, followed by incubation with the staining solution at 37°C for several hours.
-
Senescent cells will stain blue. Observe the cells under a microscope and quantify the percentage of blue-stained cells. An increase in the percentage of SA-β-gal positive cells in your culture is an indicator of senescence.[6][8]
Signaling Pathway Considerations
While slow growth is often due to suboptimal culture conditions, cellular stress can impact intracellular signaling pathways that regulate cell proliferation. The diagram below illustrates a simplified overview of a generic signaling pathway leading to cell cycle progression. Chronic stress can lead to the upregulation of cell cycle inhibitors, such as p21 and p16, which can induce a senescent state and halt proliferation.[7]
Caption: A simplified diagram of a growth factor signaling pathway and the inhibitory effect of cellular stress.
References
- 1. researchgate.net [researchgate.net]
- 2. fibroblast cell hs27: Topics by Science.gov [science.gov]
- 3. Epithelial cell senescence: an adaptive response to pre-carcinogenic stresses? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cellular senescence: the good, the bad and the unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Seeding Density for Hs27 Proliferation Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing seeding density for proliferation assays using the Hs27 human foreskin fibroblast cell line. Adhering to optimal seeding densities is critical for obtaining reproducible and accurate results in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended subculture seeding density for Hs27 cells?
A1: For routine subculturing of Hs27 cells, a seeding density of 10,000 to 20,000 cells/cm² is recommended.[1] Cultures should be split when they reach 70-80% confluency to maintain the cells in their logarithmic growth phase.[1]
Q2: Why is optimizing the initial seeding density for a proliferation assay important?
A2: Optimizing the initial seeding density is crucial for several reasons. Seeding too few cells may result in a signal that is too low to be detected accurately by the assay. Conversely, seeding too many cells can lead to rapid confluence and contact inhibition, a phenomenon where cells stop proliferating once they make contact with each other, which would prematurely halt the assay.[2][3] An optimal seeding density ensures that the cells are in the exponential growth phase for the duration of the experiment, providing a sufficiently large assay window to measure the effects of experimental treatments.[3]
Q3: What is a typical starting seeding density for Hs27 cells in a 96-well plate for a proliferation assay?
A3: A common starting point for seeding Hs27 cells in a 96-well plate for a colorimetric proliferation assay, such as an MTT or MTS assay, is approximately 10,000 cells per well.[4] However, this is just a starting point, and the optimal density should be determined experimentally for your specific assay conditions and duration.
Q4: What is the approximate doubling time of Hs27 cells?
A4: While the exact doubling time can vary depending on culture conditions, a study on human fibroblast cell lines reported doubling times in the range of 42 to 44 hours.[5] It is recommended to determine the specific doubling time for your Hs27 cells under your experimental conditions by performing a growth curve analysis.[6]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing seeding density for Hs27 proliferation assays.
| Problem | Potential Cause | Recommended Solution |
| Low or no signal in control wells | Initial seeding density is too low: The number of viable cells is insufficient to generate a detectable signal. | Perform a seeding density optimization experiment to determine the minimum number of cells required for a robust signal.[2] |
| Poor cell health: Cells may have low viability due to improper handling, contamination, or extended passaging. | Always use healthy, low-passage cells for experiments. Ensure proper aseptic technique and regularly check for contamination.[2] | |
| Assay signal plateaus early or decreases | Initial seeding density is too high: Cells have reached confluence and are experiencing contact inhibition, leading to a cessation of proliferation.[3] | Reduce the initial seeding density. Refer to your seeding density optimization experiment to choose a density that allows for exponential growth throughout the assay period.[7] |
| Nutrient depletion or waste accumulation: High cell density can lead to rapid consumption of nutrients and buildup of toxic byproducts in the media. | Use a lower seeding density or consider a partial media change during a long-term assay. | |
| High variability between replicate wells | Uneven cell seeding: Inconsistent pipetting or inadequate mixing of the cell suspension can lead to different numbers of cells being seeded in each well. | Gently swirl the cell suspension before each pipetting step to ensure a homogenous mixture. Use calibrated pipettes and practice consistent pipetting technique.[2] Allowing the plate to sit at room temperature for 15-20 minutes before placing it in the incubator can promote even cell distribution.[3] |
| Edge effects: Wells on the perimeter of the microplate are prone to evaporation, which can alter media concentration and affect cell growth. | To minimize edge effects, avoid using the outer wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium. | |
| Unexpected cell morphology | Suboptimal culture conditions: Incorrect media formulation, pH, temperature, or CO2 levels can stress the cells. | Ensure you are using the recommended complete growth medium (DMEM with 10% FBS) and that the incubator is properly calibrated to 37°C and 5% CO2.[1] |
| Contamination: Mycoplasma or other microbial contamination can alter cell morphology and growth. | Regularly test your cell cultures for mycoplasma contamination. If contamination is suspected, discard the culture and start with a fresh vial of authenticated Hs27 cells. |
Data Presentation
Table 1: Recommended Seeding Densities for Hs27 Proliferation Assays
| Culture Vessel | Surface Area (cm²) | Recommended Seeding Density (cells/cm²) | Total Cells per Vessel/Well |
| 96-well plate | 0.32 | 15,000 - 30,000 | 5,000 - 10,000 |
| 24-well plate | 1.9 | 15,000 - 30,000 | 28,500 - 57,000 |
| 12-well plate | 3.8 | 15,000 - 30,000 | 57,000 - 114,000 |
| 6-well plate | 9.5 | 15,000 - 30,000 | 142,500 - 285,000 |
Note: These are general guidelines. The optimal seeding density should be determined experimentally.
Table 2: Key Culture Parameters for Hs27 Cells
| Parameter | Recommendation | Source |
| Base Medium | Dulbecco's Modified Eagle's Medium (DMEM) | [1] |
| Supplement | 10% Fetal Bovine Serum (FBS) | [1] |
| Temperature | 37°C | [1] |
| CO2 Level | 5% | [1] |
| Subculture Confluency | 70-80% | [1] |
| Trypsin-EDTA | 0.25% Trypsin, 0.03% EDTA | |
| Approx. Doubling Time | ~42-44 hours | [5] |
Experimental Protocols
Protocol 1: Optimizing Seeding Density for an MTT Proliferation Assay
This protocol describes how to determine the optimal seeding density of Hs27 cells for a 96-well plate MTT assay.
Materials:
-
Hs27 cells in logarithmic growth phase
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Complete growth medium (DMEM + 10% FBS)
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0.25% Trypsin-EDTA solution
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Phosphate-Buffered Saline (PBS), sterile
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96-well flat-bottom tissue culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
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MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)
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Multichannel pipette
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Hemocytometer or automated cell counter
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Microplate reader
Procedure:
-
Cell Preparation:
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Culture Hs27 cells in a T-75 flask until they reach 70-80% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
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Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
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Resuspend the cell pellet in fresh complete growth medium and perform a cell count to determine the cell concentration.
-
-
Seeding the Plate:
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Prepare a serial dilution of the cell suspension to achieve a range of cell densities. A suggested range for a 96-well plate is from 1,000 to 20,000 cells per well.
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Seed 100 µL of each cell suspension into at least three replicate wells of a 96-well plate.
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Include control wells containing medium only (no cells) to serve as a blank.
-
-
Incubation:
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Incubate the plate at 37°C in a 5% CO2 incubator for the desired duration of your proliferation assay (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
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At the end of the incubation period, add 10 µL of MTT reagent to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
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Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
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Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
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Measure the absorbance of each well at 570 nm using a microplate reader.
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Subtract the average absorbance of the blank wells from the absorbance of the experimental wells.
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Plot the average absorbance versus the number of cells seeded. The optimal seeding density will be in the linear range of this curve, where an increase in cell number results in a proportional increase in absorbance.
-
Visualizations
Caption: Workflow for optimizing Hs27 seeding density.
Caption: Fibroblast proliferation signaling pathways.
References
- 1. Hs 27. Culture Collections [culturecollections.org.uk]
- 2. biocompare.com [biocompare.com]
- 3. youtube.com [youtube.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Identification of Human Fibroblast Cell Lines as a Feeder Layer for Human Corneal Epithelial Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting poor attachment of Hs27 cells after thawing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of poor attachment of Hs27 cells after thawing. This resource is intended for researchers, scientists, and drug development professionals working with this cell line.
Troubleshooting Guide: Poor Attachment of Hs27 Cells Post-Thaw
Experiencing poor attachment of your Hs27 cells after thawing can be a significant setback in your experiments. This guide provides a systematic approach to identify and resolve the underlying causes.
Initial Assessment: Are the cells viable?
Before troubleshooting attachment issues, it's crucial to determine the viability of your thawed Hs27 cells. A low viability count is a primary indicator of problems during the cryopreservation or thawing process.
Q1: My Hs27 cells are not attaching after thawing. What should I do first?
The first step is to perform a viability assessment using a trypan blue exclusion assay or an automated cell counter. This will help you differentiate between a viability problem and an attachment-specific issue. Healthy, viable cells will appear bright and refractile under a phase-contrast microscope, while non-viable cells will be dark and granular. If you observe a high percentage of floating cells 24 hours after seeding, it is important to verify their viability before discarding them.
Q2: What is the expected viability of Hs27 cells after thawing?
While specific post-thaw viability for Hs27 cells is not extensively published, a general expectation for healthy cryopreserved fibroblast cell lines is a viability of 70-90% or higher immediately after thawing.[1] However, it's important to note that viability can decrease in the 24 hours following thawing due to delayed-onset cell death (apoptosis) induced by the cryopreservation process.[2]
Common Causes and Solutions for Poor Hs27 Cell Attachment
If cell viability is acceptable, the issue likely lies with the attachment process itself. Here are the most common causes and their solutions:
Problem Area 1: Suboptimal Thawing Protocol
Improper thawing technique is a frequent cause of poor cell recovery.
Q3: What is the correct procedure for thawing Hs27 cells?
A rapid thawing process is critical to prevent the formation of damaging ice crystals.[3]
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Rapid Thawing: Quickly warm the cryovial in a 37°C water bath until only a small ice crystal remains.[4] This process should ideally take about 1-2 minutes.[4]
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Gentle Handling: Avoid vigorous shaking or vortexing of the vial.
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Minimize Cryoprotectant Exposure: Dimethyl sulfoxide (B87167) (DMSO) is a common cryoprotectant that is toxic to cells at room temperature.[3] To minimize its effects, dilute the thawed cell suspension immediately in pre-warmed complete growth medium.[3]
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Cell Washing (Optional but Recommended): To completely remove the cryoprotectant, centrifuge the cell suspension at a low speed (e.g., 150 x g for 5 minutes) and resuspend the cell pellet in fresh, pre-warmed medium before plating.[4]
Problem Area 2: Inadequate Culture Conditions
The culture environment plays a vital role in promoting cell attachment and proliferation.
Q4: What are the optimal culture conditions for Hs27 cells post-thawing?
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Culture Medium: Hs27 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2mM L-glutamine. Ensure your medium is fresh and has been stored correctly.
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pH Level: The pH of the culture medium should be between 7.0 and 7.6.[5] It's recommended to pre-equilibrate the medium in the incubator for at least 15 minutes before adding the cells.[5]
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Incubator Conditions: Maintain a humidified atmosphere of 5% CO₂ at 37°C.
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Serum Quality: The quality of FBS can significantly impact cell attachment. If you suspect issues with your serum, try a different lot or a serum batch that has been previously tested and shown to support good cell growth. Heat-inactivation of FBS is generally not recommended as it can negatively affect attachment.[3]
Problem Area 3: Issues with the Culture Surface
Hs27 cells are adherent and require a suitable surface for attachment.
Q5: My Hs27 cells are viable but won't attach to the flask. What could be the problem with my culture vessel?
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Tissue Culture-Treated Plasticware: Ensure you are using flasks, plates, or dishes that are specifically treated for tissue culture to provide a hydrophilic surface that facilitates cell attachment.
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Extracellular Matrix (ECM) Coating: For sensitive cells or to enhance attachment after the stress of thawing, consider coating the culture surface with an extracellular matrix protein. Fibronectin and collagen are particularly effective for fibroblast attachment.
Problem Area 4: Incorrect Seeding Density
The number of cells plated per unit area can influence their ability to attach and proliferate.
Q6: What is the recommended seeding density for Hs27 cells after thawing?
For routine subculturing of Hs27 cells, a seeding density of 1-2 x 10,000 cells/cm² is recommended. After thawing, a slightly higher seeding density may be beneficial to encourage cell-to-cell contact, which can stimulate the secretion of attachment factors and promote survival. However, excessively high densities can lead to rapid nutrient depletion and waste accumulation.
Problem Area 5: Cell Health and Passage Number
The condition of the cells before cryopreservation is a critical factor in their post-thaw recovery.
Q7: Could the health of my Hs27 cells before freezing affect their attachment after thawing?
Absolutely. Cells should be harvested for cryopreservation when they are in the logarithmic growth phase (around 70-80% confluency) and exhibit healthy morphology. Freezing cells at a very high confluency or a high passage number can lead to reduced viability and attachment efficiency after thawing. Hs27 cells have been shown to be propagatable for up to 42 passages.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Post-Thaw Viability | >70% | Viability can vary depending on the cryopreservation technique and handling. A significant drop below this may indicate a problem. |
| Seeding Density (Subculture) | 1 - 2 x 10,000 cells/cm² | For post-thaw recovery, a density at the higher end of this range or slightly above may be beneficial. |
| Culture Temperature | 37°C | Maintain a stable temperature in the incubator. |
| CO₂ Concentration | 5% | Ensure proper calibration of the incubator's CO₂ sensor. |
| Culture Medium pH | 7.0 - 7.6[5] | Pre-equilibrate the medium in the incubator before use. |
| Centrifugation Speed | 150 x g[4] | Use low-speed centrifugation to pellet cells gently. |
Experimental Protocols
Protocol 1: Post-Thaw Viability and Attachment Assessment of Hs27 Cells
This protocol details the steps to quantify cell viability and attachment efficiency after thawing.
Materials:
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Cryovial of Hs27 cells
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Complete growth medium (DMEM + 10% FBS + 2mM L-glutamine), pre-warmed to 37°C
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37°C water bath
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70% ethanol
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Sterile 15 mL conical tube
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Sterile tissue culture-treated flasks or plates
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Trypan blue solution (0.4%)
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Hemocytometer or automated cell counter
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Phase-contrast microscope
Procedure:
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Thawing: a. Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains (approx. 1-2 minutes).[4] b. Wipe the outside of the vial with 70% ethanol.
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Cell Suspension and Washing: a. In a sterile biosafety cabinet, gently transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. b. Centrifuge the cell suspension at 150 x g for 5 minutes.[4] c. Carefully aspirate the supernatant. d. Gently resuspend the cell pellet in 1 mL of fresh, pre-warmed complete growth medium.
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Viability Assessment: a. Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution. b. Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. c. Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
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Seeding: a. Dilute the remaining cell suspension to the desired seeding density (e.g., 2 x 10,000 cells/cm²) in pre-warmed complete growth medium. b. Add the appropriate volume of the cell suspension to the tissue culture vessel. c. Gently rock the vessel to ensure an even distribution of cells.
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Incubation and Attachment Assessment: a. Incubate the culture at 37°C in a 5% CO₂ incubator. b. After 24 hours, observe the cells under a phase-contrast microscope to assess their morphology and attachment. c. To quantify attachment, gently wash the vessel with pre-warmed PBS to remove non-adherent cells. d. Trypsinize and count the attached cells. e. Calculate the attachment efficiency: (Number of attached cells / Total number of viable cells seeded) x 100.
Visualizations
Caption: Troubleshooting workflow for poor Hs27 cell attachment.
Caption: Simplified signaling pathway of fibroblast adhesion.
Frequently Asked Questions (FAQs)
Q8: Can I reuse the culture medium if my cells didn't attach?
It is generally not recommended to reuse the medium. If there was an underlying issue like contamination, you would be reintroducing it to a fresh batch of cells. It's best to start with fresh, pre-warmed medium.
Q9: I see a lot of debris in my culture after thawing. Is this normal?
A small amount of debris from non-viable cells is normal after thawing. However, an excessive amount could indicate a significant loss of viability. If the debris is extensive, you may consider a gentle wash of the culture with PBS 24 hours after seeding to remove it.
Q10: How long should I wait for Hs27 cells to attach?
Healthy Hs27 cells should begin to attach within a few hours of seeding. You should see significant attachment within 24 hours. If there is minimal attachment after 24 hours, it's important to start troubleshooting.
Q11: My Hs27 cells attach initially but then detach after a day or two. What could be the cause?
This could be due to several factors:
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Nutrient Depletion/Waste Accumulation: If the initial seeding density was too high, the medium may be quickly depleted of essential nutrients, or toxic metabolic byproducts may accumulate.
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Suboptimal Medium: The medium formulation or serum quality may not be adequate to support long-term attachment and proliferation.
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Mycoplasma Contamination: This is a common and often undetected issue in cell culture that can affect cell health and attachment. Regular testing for mycoplasma is recommended.
Q12: Can I use a different type of medium for Hs27 cells?
While DMEM with 10% FBS is the standard recommended medium, some fibroblast cell lines can be adapted to other media. However, if you are experiencing attachment issues, it is best to stick to the recommended formulation to eliminate media as a variable. If you need to use a different medium, it should be done gradually over several passages.
References
- 1. researchgate.net [researchgate.net]
- 2. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 3. Optimisation of cryopreservation conditions, including storage duration and revival methods, for the viability of human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, Primary Culture, and Cryopreservation of Human Neonatal Fibroblasts | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. buckinstitute.org [buckinstitute.org]
Why do my Hs27 cells look stressed or have an abnormal morphology?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve issues related to stressed or abnormal Hs27 cell morphology during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the normal morphology of healthy Hs27 cells?
Healthy Hs27 cells, a human foreskin fibroblast cell line, should appear adherent, with a fibroblastic and spindle-shaped morphology.[1][2] They typically grow in a monolayer and, when confluent, form a swirling pattern. Under a microscope, they should be well-spread out on the culture surface with clearly defined nuclei.
Q2: My Hs27 cells are detaching from the flask and forming clumps or "spheres." What could be the cause?
This phenomenon is a common indicator of cell stress. When Hs27 cells are stressed, they can lose their adherence, round up, and aggregate into clumps or spheres.[3] Potential causes for this include:
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Suboptimal Culture Conditions: Incorrect media formulation, pH, or temperature can induce stress.
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Over-confluency: Allowing the cells to become too dense can lead to nutrient depletion, waste accumulation, and cell detachment.
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Enzymatic Dissociation Issues: Over-exposure to trypsin or other dissociation agents during passaging can damage cell surface proteins required for attachment.
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Contamination: Mycoplasma or other microbial contamination can significantly impact cell health and morphology.
Q3: My Hs27 cells appear shrunken and have an irregular shape. What does this indicate?
A shrunken and irregular morphology is a classic sign of cellular stress and can be a precursor to apoptosis (programmed cell death).[4] This can be caused by a variety of factors, including:
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Nutrient Deprivation: Exhaustion of essential nutrients in the culture medium.
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Toxicity: Exposure to cytotoxic substances, either from an experimental compound or contamination.
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Oxidative Stress: An imbalance of reactive oxygen species (ROS) within the cells.
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High Passage Number: As cells are cultured for extended periods, they can undergo senescence, leading to morphological changes and reduced viability.
Troubleshooting Guide: Abnormal Hs27 Cell Morphology
This guide provides a systematic approach to identifying and resolving common issues leading to stressed or abnormal Hs27 cell morphology.
| Observed Problem | Potential Causes | Recommended Actions |
| Cells are rounded and detached | 1. Over-trypsinization during passaging. 2. Mycoplasma contamination. 3. Suboptimal culture vessel surface. 4. Incorrect media formulation. | 1. Reduce trypsin incubation time and ensure complete neutralization. 2. Test for mycoplasma contamination and discard the culture if positive. 3. Use tissue culture-treated flasks/plates. 4. Verify the media components and preparation. |
| Cells appear shrunken and granular | 1. Nutrient depletion. 2. Accumulation of metabolic waste. 3. Oxidative stress. 4. Apoptosis induction. | 1. Increase the frequency of media changes. 2. Subculture the cells at a lower density. 3. Minimize exposure to light and ensure proper antioxidant levels in the media. 4. Analyze for markers of apoptosis (e.g., caspase activity). |
| Slow proliferation and altered morphology | 1. High passage number leading to senescence. 2. Incorrect CO2 or temperature. 3. Low seeding density. 4. Poor quality of serum. | 1. Thaw a new, low-passage vial of cells. 2. Calibrate and monitor incubator settings. 3. Increase the number of cells seeded. 4. Use a different lot of high-quality fetal bovine serum (FBS). |
| Presence of vacuoles in the cytoplasm | 1. Autophagy due to starvation. 2. Cellular stress from chemical treatment. 3. Viral contamination. | 1. Ensure regular media changes and appropriate nutrient concentrations. 2. Reduce the concentration of the chemical treatment or the exposure time. 3. Test for common viral contaminants. |
Experimental Protocols
Protocol 1: Assessment of Cell Morphology via Phase-Contrast Microscopy
Objective: To visually assess the morphology of Hs27 cells for signs of stress.
Methodology:
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Place the cell culture flask or plate on the stage of an inverted phase-contrast microscope.
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Start with a low magnification (e.g., 10x) to observe the overall distribution and density of the cells.
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Switch to a higher magnification (e.g., 20x or 40x) to examine the detailed morphology of individual cells.
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Acquire images at different locations within the culture vessel to get a representative overview.
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Compare the observed morphology to images of healthy, unstressed Hs27 cells.
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
Objective: To quantify the percentage of viable cells in a population.
Methodology:
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Harvest the Hs27 cells by trypsinization and resuspend them in a single-cell suspension in complete medium.
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Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% trypan blue solution.
-
Incubate the mixture for 1-2 minutes at room temperature.
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Load 10 µL of the mixture into a hemocytometer.
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Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
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Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Signaling Pathways and Experimental Workflows
p53 Signaling Pathway in Response to DNA Damage
DNA damage is a common cellular stressor that can be induced by various experimental treatments or suboptimal culture conditions. The p53 tumor suppressor protein is a critical regulator of the cellular response to DNA damage.[5][6][7] Upon activation, p53 can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.
Caption: p53 signaling pathway in response to DNA damage.
Experimental Workflow for Troubleshooting Abnormal Morphology
Caption: A logical workflow for troubleshooting abnormal Hs27 cell morphology.
References
- 1. Phenotypic responses to mechanical stress in fibroblasts from tendon, cornea and skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast (TEM) | The Cell [histologyguide.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the Guardian: p53’s Multifaceted Role in the DNA Damage Response and Tumor Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Transfection Efficiency in Hs27 Fibroblasts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance transfection efficiency in Hs27 human foreskin fibroblasts.
Troubleshooting Guides
Low transfection efficiency and high cell mortality are common hurdles in transfecting primary cell lines like Hs27 fibroblasts. This section provides a systematic approach to troubleshooting these issues.
Problem 1: Low Transfection Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal Cell Health and Culture Conditions | - Use low-passage Hs27 cells (ideally below passage 20) as transfection efficiency can decrease with higher passage numbers. - Ensure cells are healthy, actively dividing, and have a viability of over 90% before transfection. - Plate cells 18-24 hours before transfection to ensure they are in the logarithmic growth phase. |
| Incorrect Cell Confluency | - Optimize cell confluency at the time of transfection. A density of 70-90% is often recommended for lipid-based transfection of adherent cells. However, for some protocols, a lower confluency of 50-80% may be optimal.[1] - Too high confluency can lead to contact inhibition, making cells resistant to transfection, while too low confluency can result in poor cell growth. |
| Inefficient Transfection Reagent or Method | - Select a transfection reagent known to be effective for primary fibroblasts. Options include lipid-based reagents (e.g., Lipofectamine™ 3000, FuGENE® HD) or electroporation.[2][3] - For difficult-to-transfect cells like primary fibroblasts, electroporation or nucleofection often yields higher efficiency than lipid-based methods, though it may also lead to higher cell death.[4][5] |
| Suboptimal Reagent-to-DNA Ratio and DNA Concentration | - Titrate the amount of transfection reagent while keeping the DNA concentration constant to find the optimal ratio. Ratios from 1.5:1 to 6:1 (reagent:DNA) are often tested.[6] - Optimize the concentration of plasmid DNA. High concentrations can be toxic to cells. |
| Poor Quality of Plasmid DNA | - Use high-purity, endotoxin-free plasmid DNA. The A260/A280 ratio should be between 1.7 and 1.9.[6] - Supercoiled plasmid DNA is generally more efficient for transient transfection. |
| Presence of Serum and Antibiotics | - Form the transfection complexes in a serum-free medium, as serum can interfere with complex formation for many reagents.[6] - While some modern reagents are compatible with serum and antibiotics, it is a good practice to perform transfection in antibiotic-free medium to avoid potential negative effects on cell health and transfection efficiency. |
Problem 2: High Cell Viability Loss (Cytotoxicity)
| Possible Cause | Recommended Solution |
| Toxicity of the Transfection Reagent | - Use the lowest effective concentration of the transfection reagent. - Reduce the incubation time of the transfection complexes with the cells. - Consider switching to a reagent with lower toxicity. |
| High Concentration of DNA/Reagent Complexes | - Optimize the DNA and reagent concentrations to minimize toxicity while maintaining acceptable transfection efficiency. |
| Extended Exposure to Transfection Complexes | - Change the medium 4-6 hours post-transfection to remove the transfection complexes and provide fresh nutrients. |
| Poor Cell Health Pre-Transfection | - Ensure cells are healthy and not stressed before starting the experiment. Do not use cells that are over-confluent or have been in culture for too long without passaging. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell confluency for transfecting Hs27 fibroblasts?
A1: The optimal confluency for Hs27 fibroblasts typically ranges from 70% to 90%. However, this can be cell-type and reagent-dependent. It is recommended to test a range of confluencies (e.g., 50%, 70%, and 90%) to determine the best condition for your specific experimental setup.
Q2: Should I use serum in the medium during transfection?
A2: It is generally recommended to form the DNA-transfection reagent complexes in a serum-free medium because serum proteins can interfere with the formation of these complexes.[6] While some newer reagents claim to be effective in the presence of serum, for sensitive cells like Hs27, it is best to follow the manufacturer's protocol, which often involves a serum-free complexation step. You can add serum-containing medium back to the cells after the initial incubation period with the transfection complexes.
Q3: How can I improve the efficiency of transfecting large plasmids?
A3: Transfecting large plasmids can be less efficient. Consider using a higher-quality plasmid preparation. For difficult-to-transfect large plasmids, electroporation might be a more effective method than lipid-based transfection.
Q4: How soon after transfection can I expect to see gene expression?
A4: The timing of gene expression depends on the vector and the gene of interest. For transient transfection with a plasmid expressing a fluorescent protein like GFP, you can typically start to see expression within 24 hours, with peak expression often observed between 48 and 72 hours post-transfection.
Q5: What are the best methods to assess transfection efficiency?
A5: Transfection efficiency can be assessed both qualitatively and quantitatively.
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Qualitative Assessment: Using a fluorescent reporter gene like Green Fluorescent Protein (GFP) allows for a quick visual assessment of the percentage of transfected cells under a fluorescence microscope.
-
Quantitative Assessment:
-
Flow Cytometry: If using a fluorescent reporter, flow cytometry can provide a precise percentage of transfected cells in the population.
-
Luciferase Assay: Using a reporter plasmid containing the luciferase gene allows for the quantification of gene expression by measuring the luminescence produced upon addition of a substrate. This is a highly sensitive method.
-
qPCR or Western Blotting: To measure the expression of a specific gene of interest, you can use quantitative PCR (qPCR) to quantify mRNA levels or Western blotting to quantify protein levels.
-
Quantitative Data on Transfection Efficiency
While specific quantitative data for Hs27 fibroblasts is limited, the following tables summarize findings from studies on other human fibroblast cell lines, which can serve as a valuable reference for reagent selection and optimization.
Table 1: Comparison of Transfection Efficiency and Viability with Different Reagents in Human Dermal Fibroblasts
| Transfection Reagent | Transfection Efficiency (%) | Cell Viability (%) |
| Lipofectamine™ 3000 | ~70% | High |
| FuGENE® HD | ~50% | High |
| Nucleofection | >80% | Moderate |
| Lipofectamine™ 2000 | ~28% | Moderate |
Note: Efficiency and viability can vary significantly based on experimental conditions.
Table 2: Optimization of Reagent-to-DNA Ratio for FuGENE® HD in Mouse Embryonic Fibroblasts
| FuGENE® HD to DNA Ratio (µL:µg) | Transfection Efficiency (% of EGFP positive cells) |
| 1:1 | ~15% |
| 2:1 | ~25% |
| 4:1 | ~35% |
This data illustrates the importance of optimizing the reagent-to-DNA ratio.
Key Experimental Protocols
Protocol 1: Lipid-Based Transfection of Hs27 Fibroblasts
This protocol provides a general guideline for transfection using a lipid-based reagent. Always refer to the manufacturer's specific instructions for your chosen reagent.
Materials:
-
Hs27 fibroblasts
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™)
-
Plasmid DNA (high purity, 1 µg/µL)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed Hs27 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Complex Formation:
-
In tube A, dilute the plasmid DNA in serum-free medium.
-
In tube B, dilute the transfection reagent in serum-free medium.
-
Add the contents of tube A to tube B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Transfection:
-
Gently add the DNA-reagent complexes dropwise to the cells in the wells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection: After 4-6 hours, you may replace the medium with fresh, complete growth medium to reduce cytotoxicity.
-
Analysis: Analyze gene expression at 24-72 hours post-transfection.
Protocol 2: Assessing Transfection Efficiency with GFP and Flow Cytometry
Materials:
-
Transfected Hs27 cells expressing GFP
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvest: At 48 hours post-transfection, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Cell Suspension: Resuspend the cells in complete growth medium to inactivate the trypsin, then centrifuge and resuspend the cell pellet in cold PBS.
-
Flow Cytometry Analysis:
-
Transfer the cell suspension to flow cytometry tubes.
-
Analyze the cells on a flow cytometer, using an appropriate laser to excite GFP (e.g., 488 nm).
-
Use untransfected cells as a negative control to set the gate for GFP-positive cells.
-
The percentage of cells within the gate represents the transfection efficiency.
-
Visualizations
Caption: A general workflow for the lipid-based transfection of Hs27 fibroblasts.
Caption: A logical flowchart for troubleshooting low transfection efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nucleic acid direct delivery to fibroblasts: a review of nucleofection and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. :: International Journal of Oral Biology :: [kijob.or.kr]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
HS-27A Human Stromal Cell Line: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and frequently asked questions (FAQs) related to the HS-27A human stromal cell line.
Frequently Asked Questions (FAQs)
1. What is the origin and morphology of the HS-27A cell line?
The HS-27A cell line is a human bone marrow stromal cell line established from a 30-year-old male donor. These cells were immortalized using the amphotropic retrovirus vector LXSN16E6E7. Morphologically, HS-27A cells are characterized as large, flattened polygonal-shaped cells that form a "blanket" layer and maintain numerous intercellular contacts. This epithelioid morphology is distinct when compared to the more spindle-shaped HS-5 stromal cell line.[1]
2. What are the key functional characteristics of HS-27A cells?
HS-27A cells are known for their low secretion of growth factors, and consequently, they do not effectively support the proliferation of isolated hematopoietic progenitor cells in co-culture experiments.[1] However, they do express high levels of Vascular Cell Adhesion Molecule 1 (VCAM-1/CD106) and can support the formation of "cobblestone" areas by CD34-positive, CD38-low hematopoietic cells.[2]
3. What is the immunophenotypic profile of the HS-27A cell line?
HS-27A cells meet the criteria for mesenchymal stem cells (MSCs) as defined by the International Society for Cellular Therapy (ISCT).[1][3] They are positive for surface markers CD73, CD90, and CD105, and HLA-ABC, while being negative for hematopoietic markers such as CD14, CD31, CD34, and CD45, as well as HLA-DR.[1][3] Notably, the expression intensity of the positive markers on HS-27A cells is significantly higher compared to primary MSCs and the HS-5 cell line.[1][4]
4. Can HS-27A cells differentiate into other lineages?
HS-27A cells have demonstrated a capacity for osteogenic differentiation, as evidenced by increased alkaline phosphatase (ALP) activity and upregulation of osteogenic markers like MSX-2, bone sialoprotein, and osteocalcin, particularly in the presence of stimuli like rhBMP-2.[3] However, their mineralization of the extracellular matrix remains low.[3] Studies have shown that HS-27A cells do not exhibit adipogenic differentiation potential.[4]
5. Which signaling pathways are relevant to the HS-27A cell line?
Compared to primary mesenchymal stromal cells, the HS-27A cell line shows a significant downregulation of several key pro-tumorigenic signaling pathways, including Wnt/β-catenin signaling, KRAS signaling, and PI3K-AKT-mTOR signaling.[1][4] The IFN-γ-mediated signaling pathway, crucial for MSC-mediated immunosuppression, is also less enhanced in HS-27A cells compared to primary MSCs and the HS-5 cell line.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Slow Growth or Low Viability After Thawing | 1. Improper thawing technique. 2. High concentration of cryoprotectant (DMSO) for an extended period. 3. Sub-optimal initial seeding density. | 1. Thaw the vial rapidly in a 37°C water bath until only a small ice crystal remains.[5][6] 2. Immediately transfer the thawed cell suspension to a larger volume of pre-warmed complete growth medium to dilute the DMSO, then centrifuge to pellet the cells and resuspend in fresh medium.[5][6] 3. Seed at a higher density after thawing to promote cell-to-cell contact and survival. A recommended seeding of 1 million cells per T75 flask has been reported.[5] |
| Difficulty in Detaching Cells During Subculture | 1. Strong cell-to-cell and cell-to-substrate adhesion due to their "blanket" morphology. 2. Overly confluent culture leading to a dense, interconnected monolayer. 3. Ineffective trypsinization. | 1. Use a gentle, non-enzymatic cell detachment solution like Accutase™ as an alternative to trypsin.[5] 2. Subculture the cells when they reach 70-80% confluency to avoid an overly dense monolayer.[5] 3. Ensure the cell layer is briefly rinsed with a calcium and magnesium-free salt solution before adding the dissociation reagent to remove any residual serum that may inhibit enzymatic activity. If using trypsin, ensure it is warmed and incubate for the minimal time required for detachment.[7] |
| Cell Clumping After Detachment | 1. Over-trypsinization causing cell damage and release of DNA, which is sticky. 2. Excessive mechanical agitation (e.g., vigorous pipetting or shaking) during detachment. | 1. Minimize the duration of trypsin exposure.[8] If clumping is a persistent issue, consider adding a small amount of DNase I to the cell suspension.[8] 2. Gently pipette the cell suspension to create a single-cell suspension. Avoid harsh pipetting or vortexing. |
| Inconsistent Experimental Results in Co-cultures | 1. Low secretion of supportive growth factors by HS-27A cells.[1] 2. Functional differences compared to other stromal cell lines like HS-5. | 1. Be aware that HS-27A conditioned medium is not sufficient to support the growth of myeloid colonies.[1] For experiments requiring stromal support of hematopoietic proliferation, consider using the HS-5 cell line or supplementing the co-culture with exogenous growth factors.[1][9] 2. Recognize that HS-27A and HS-5 represent functionally distinct components of the bone marrow microenvironment.[1] Select the cell line that is most appropriate for your experimental question. |
| Low Transfection Efficiency | 1. HS-27A cells may be inherently difficult to transfect. | 1. Studies have reported low transfection efficiency using lipid-based reagents like Lipofectamine 3000.[2][3] Optimization of the transfection protocol is necessary. Consider exploring alternative methods such as electroporation or viral transduction for more efficient gene delivery. |
Experimental Protocols & Workflows
Standard Cell Culture of HS-27A
This protocol outlines the routine maintenance of the HS-27A cell line.
Materials:
-
Base Medium: RPMI-1640 Medium (e.g., ATCC 30-2001).
-
Complete Growth Medium: Base medium supplemented with 10% heat-inactivated fetal bovine serum (FBS).[5] Penicillin-Streptomycin solution can be added if desired.[5]
-
Cell Dissociation Reagent: 0.25% (w/v) Trypsin-0.53 mM EDTA solution or a non-enzymatic cell detachment solution (e.g., Accutase™).[5]
-
Phosphate Buffered Saline (PBS): Calcium and magnesium-free.[5]
-
Culture Vessels: T75 tissue culture flasks are commonly used.[5]
Procedure:
-
Media Preparation: Prepare the complete growth medium by adding FBS to the base medium. Warm the medium to 37°C before use.
-
Cell Seeding (from a frozen vial):
-
Rapidly thaw the vial in a 37°C water bath.[5]
-
Transfer the contents to a centrifuge tube containing at least 9 mL of pre-warmed complete growth medium.
-
Centrifuge at approximately 125 x g for 5-7 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cell suspension to a T75 flask.
-
-
Incubation: Incubate the culture at 37°C in a humidified atmosphere with 5% CO2.
-
Media Change: Change the medium every 2-3 days.[5]
-
Subculturing:
-
Subculture when the cells reach 70-80% confluency.[5]
-
Aspirate the culture medium.
-
Briefly rinse the cell monolayer with PBS.[5]
-
Add 1-2 mL of pre-warmed cell dissociation reagent to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[7]
-
Neutralize the dissociation reagent with complete growth medium.
-
Gently pipette to create a single-cell suspension.
-
Perform a cell count and seed new flasks at the desired density (a 1:10 split ratio is often used).[5]
-
Co-culture with Hematopoietic Cells
This protocol describes a general workflow for co-culturing HS-27A cells with a non-adherent hematopoietic cell line.
Procedure:
-
Establish Stromal Layer: Seed HS-27A cells in a culture plate (e.g., 6-well plate) at a concentration that will result in an 80% confluent monolayer after 24 hours.[1]
-
Add Hematopoietic Cells: After 24 hours, aspirate the medium from the HS-27A monolayer and replace it with fresh, pre-warmed medium. Then, add the suspension of hematopoietic cells directly onto the stromal layer.
-
Co-incubation: Incubate the co-culture for the desired experimental duration.
-
Analysis: At the end of the experiment, gently collect the non-adherent hematopoietic cells for analysis (e.g., flow cytometry, cell counting). The adherent HS-27A layer can be analyzed separately after washing and detachment.
Signaling Pathway Overview
The following diagram illustrates the relative activity of key signaling pathways in HS-27A cells compared to primary mesenchymal stromal cells (MSCs), based on gene expression studies.[1][4]
References
- 1. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development [frontiersin.org]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. ubigene.us [ubigene.us]
- 7. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 8. adl.usm.my [adl.usm.my]
- 9. Functionally and Phenotypically Distinct Subpopulations of Marrow Stromal Cells Are Fibroblast in Origin and Induce Different Fates in Peripheral Blood Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in HS-27A co-culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent results in HS-27A co-culture experiments. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems encountered during HS-27A co-culture experiments.
Question: My co-cultured cells are showing poor viability or slow proliferation. What are the possible causes and solutions?
Answer:
Poor cell health in a co-culture system can stem from several factors, ranging from suboptimal culture conditions to inherent cellular properties. Here's a breakdown of potential issues and how to address them:
-
Suboptimal Culture Medium: The medium must support the growth of both HS-27A and the co-cultured cell type. Using a medium that favors one cell type over the other can lead to an imbalance in the co-culture.
-
Solution: If the two cell types have different recommended media, test various ratios of the media (e.g., 1:1 mixture) or supplement the primary medium with key components required by the second cell type. It's often recommended to adapt one cell line to the growth medium of the other prior to the co-culture experiment.[1]
-
-
Serum Variability: Fetal Bovine Serum (FBS) is a complex mixture of growth factors and hormones, and its composition can vary significantly between batches. This variability can directly impact cell proliferation and behavior.
-
Solution: Test a new batch of FBS on a small scale before using it in a large experiment. Once a suitable batch is identified, purchase a larger quantity to ensure consistency across multiple experiments.
-
-
Quorum Sensing of HS-27A Cells: HS-27A cells exhibit quorum sensitivity and do not grow well at low densities or as single cells.
-
Passage Number: High passage numbers can lead to genetic drift and altered cellular characteristics, including growth rates and supportive functions.[4]
-
Solution: Use low-passage HS-27A cells (ideally below passage 20) for all co-culture experiments. Maintain a well-documented cell bank of low-passage aliquots.
-
Question: I am observing inconsistent results in the supportive function of HS-27A on my target cells. Why might this be happening?
Answer:
Inconsistent supportive function is a common challenge in co-culture experiments. Here are key factors to investigate:
-
Cell Line Characteristics: HS-27A cells are known to secrete low levels of growth factors and do not typically support the proliferation of isolated progenitor cells.[2][5] Their primary supportive role is often mediated through cell-to-cell contact and the expression of adhesion molecules like VCAM-1.
-
HS-27A Confluency: The confluency of the HS-27A monolayer at the time of co-culture initiation can impact the outcome. Over-confluence can lead to contact inhibition and altered supportive capacity.
-
Cell Ratio: The ratio of HS-27A cells to the co-cultured cells is a critical parameter that requires optimization.
-
Irradiation of HS-27A: If the experiment aims to study the effects on the target cells without the proliferation of HS-27A, irradiation is often used. Inconsistent irradiation dosage or procedure can affect the supportive function.
Frequently Asked Questions (FAQs)
Q1: What is the recommended seeding density for HS-27A cells in a co-culture experiment?
A1: The optimal seeding density can vary depending on the culture vessel and the duration of the experiment before the addition of the second cell type. A general guideline is to seed HS-27A cells at a density that allows them to reach 70-80% confluency at the time of co-culture initiation. For example, in a T75 flask, this may correspond to seeding approximately 1 million cells.[3]
Q2: How can I be sure that my HS-27A cells are authentic and free from contamination?
A2: Cell line misidentification and contamination are significant sources of experimental irreproducibility. It is crucial to:
-
Obtain HS-27A cells from a reputable cell bank like ATCC (CRL-2496).
-
Perform Short Tandem Repeat (STR) profiling to authenticate the cell line. The STR profile for HS-27A is publicly available.[8]
-
Regularly test for mycoplasma contamination using PCR-based methods.
Q3: What is the role of VCAM-1 in HS-27A co-cultures?
A3: HS-27A cells express relatively high levels of Vascular Cell Adhesion Molecule-1 (VCAM-1, also known as CD106). VCAM-1 interacts with its ligand, Very Late Antigen-4 (VLA-4 or α4β1 integrin), on other cells, such as hematopoietic stem and progenitor cells and leukemia cells. This interaction is crucial for cell adhesion and can trigger intracellular signaling pathways that mediate cell survival, and in some contexts, chemoresistance.[9][10][11]
Q4: Can I use conditioned medium from HS-27A instead of a direct co-culture?
A4: While using conditioned medium can be informative for studying the effects of secreted soluble factors, it is important to note that HS-27A is known to secrete low levels of growth factors.[2][5] Therefore, the supportive effects of HS-27A are often dependent on direct cell-to-cell contact. A direct co-culture is generally more representative of the in vivo microenvironment.
Quantitative Data Summary
Table 1: Surface Marker Expression on HS-27A and HS-5 Stromal Cell Lines
| Marker | HS-27A Expression | HS-5 Expression | Reference |
| CD73 | High | High | [2] |
| CD90 | High | Lower than HS-27A | [2] |
| CD105 | High | High | [2] |
| VCAM-1 (CD106) | High | Absent (Resting & Primed) | [2] |
| CD54 (ICAM-1) | Present (Upregulated with priming) | Present (Upregulated with priming) | [2] |
Table 2: Proliferative Support of HS-27A and HS-5 on Hematopoietic Progenitor Cells (HPCs)
| Stromal Cell Line | Proliferative Support for HPCs | Reference |
| HS-27A | Does not support proliferation | [2][5] |
| HS-5 | Supports proliferation | [2][5] |
Experimental Protocols
Protocol 1: General Co-culture of Target Cells with HS-27A Stromal Layer
-
Preparation of HS-27A Feeder Layer:
-
Culture HS-27A cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1 mM Sodium Pyruvate.[3]
-
Seed HS-27A cells in the desired culture vessel (e.g., 6-well plate, 24-well plate) at a density that will achieve 70-80% confluency within 24-48 hours.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Optional Irradiation of HS-27A:
-
Seeding of Target Cells:
-
Prepare a single-cell suspension of the target cells in the appropriate co-culture medium.
-
Add the target cells to the HS-27A feeder layer at the desired cell ratio.
-
-
Co-incubation:
-
Incubate the co-culture for the desired experimental duration.
-
Monitor the cultures regularly under a microscope.
-
Perform medium changes as required, being careful not to disturb the cell layers.
-
-
Analysis:
-
At the end of the co-culture period, harvest the cells for downstream analysis. This may involve differential trypsinization or the use of cell-specific markers for flow cytometry to distinguish the two cell populations.
-
Protocol 2: Co-culture of Multiple Myeloma (MM) Cells with HS-27A
-
HS-27A Plating:
-
Seed HS-27A cells in a culture plate and allow them to adhere and reach 70-80% confluency.
-
-
MM Cell Addition:
-
Add MM cells (e.g., MM.1S, H929) to the HS-27A monolayer at a specific ratio (e.g., 1:1).[12]
-
-
Incubation and Analysis:
-
Co-culture for 24-72 hours.
-
For analysis, MM cells, which are often in suspension or loosely adherent, can be gently collected. To isolate MM cells in direct contact, flow cytometric sorting for MM-specific markers (e.g., CD138) may be necessary.[13]
-
Visualizations
Caption: A generalized workflow for HS-27A co-culture experiments.
Caption: A logical diagram for troubleshooting inconsistent results.
Caption: VCAM-1/VLA-4 signaling pathway in HS-27A co-cultures.
References
- 1. researchgate.net [researchgate.net]
- 2. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genome.ucsc.edu [genome.ucsc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development [frontiersin.org]
- 6. Bone marrow stromal cells enhance differentiation of acute myeloid leukemia induced by pyrimidine synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of Confluence on Bone Marrow Mesenchymal Stem (BMMSC) Proliferation and Osteogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellosaurus cell line HS-27A (CVCL_3719) [cellosaurus.org]
- 9. Reciprocal leukemia-stroma VCAM-1/VLA-4-dependent activation of NF-κB mediates chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reciprocal leukemia-stroma VCAM-1/VLA-4-dependent activation of NF-κB mediates chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bone marrow stroma protects myeloma cells from cytotoxic damage via induction of the oncoprotein MUC1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HS-27A Feeder Layer Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cell ratios for experiments utilizing the HS-27A human bone marrow stromal cell line as a feeder layer. This guide includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the success of your co-culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal seeding density for HS-27A cells when preparing a feeder layer?
A1: The optimal seeding density for HS-27A cells depends on the culture vessel and the desired time to reach confluency. A general recommendation is to seed cells to achieve 70-80% confluency before use as a feeder layer.[1] For a T75 flask, a confluent monolayer contains approximately 5-6 million cells.[1] Therefore, seeding around 1 million cells in a T75 flask is a good starting point.[1]
Q2: How do I prevent the HS-27A feeder layer from overgrowing my target cells?
A2: To prevent the proliferation of the HS-27A feeder layer, it is essential to growth-arrest the cells before co-culturing with your target cells. This can be achieved through irradiation or treatment with a chemical inhibitor like Mitomycin C.[2] These treatments stop the cell division of the feeder layer while maintaining its metabolic activity, allowing it to continue providing support to the target cells.[2]
Q3: What is the recommended ratio of HS-27A feeder cells to target cells?
A3: The ideal ratio of HS-27A feeder cells to target cells is experiment-dependent and should be empirically determined. A common starting point is to prepare the HS-27A feeder layer to 80% confluency and then add the target cells.[3] The number of target cells to be added will depend on the specific cell type and the goals of the experiment. It is recommended to test a range of target cell seeding densities to find the optimal ratio for your specific application.[4]
Q4: My HS-27A feeder layer is detaching from the culture vessel. What could be the cause?
A4: Feeder layer detachment can be caused by several factors, including over-confluency before inactivation, harsh treatment during inactivation (e.g., excessive trypsinization), or poor attachment to the culture surface. Ensure that the cells are not more than 80-90% confluent before inactivation. Handle the cells gently during all steps. If detachment persists, consider coating the culture vessels with an extracellular matrix component like gelatin to improve cell adherence.
Q5: My target cells are not proliferating or are dying on the HS-27A feeder layer. What should I do?
A5: This could be due to several reasons. First, confirm that the HS-27A cells are healthy and were not passaged too many times, as this can affect their supportive capacity.[5] Second, ensure that the inactivation process (irradiation or Mitomycin C) was performed correctly and did not lead to excessive feeder cell death, which can release toxic components into the medium. Also, verify that the co-culture medium and supplements are optimal for your target cells. It is important to remember that HS-27A cells secrete low levels of growth factors and may not support the proliferation of all cell types without the addition of exogenous cytokines.
Experimental Protocols
I. Standard Culture of HS-27A Cells
This protocol outlines the routine maintenance of HS-27A cells.
Materials:
-
HS-27A cells (ATCC® CRL-2496™)
-
Complete growth medium: RPMI-1640 medium (ATCC 30-2001) supplemented with 10% fetal bovine serum (ATCC 30-2020)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T75 culture flasks
Procedure:
-
Culture HS-27A cells in a T75 flask with 15 mL of complete growth medium.[1]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Renew the medium 2 to 3 times per week.
-
When the cells reach 70-80% confluency, they are ready for subculturing.[1]
-
To subculture, aspirate the medium and wash the cell layer with PBS.
-
Add 2.0 to 3.0 mL of Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C, or until cells detach.
-
Add 6.0 to 8.0 mL of complete growth medium to neutralize the trypsin and gently pipette to create a single-cell suspension.
-
Dispense the cell suspension into new culture flasks at a subculture ratio of 1:4 to 1:5.
II. Preparation of Growth-Arrested HS-27A Feeder Layer
To be used as a feeder layer, HS-27A cells must be treated to prevent their proliferation. Below are protocols for irradiation and Mitomycin C treatment.
A. Irradiation
-
Culture HS-27A cells to 70-80% confluency.
-
Harvest the cells using the subculturing protocol described above.
-
Resuspend the cells in complete growth medium and expose them to a single dose of 20 Gy of γ-irradiation.
-
After irradiation, the cells can be plated for the co-culture experiment.
B. Mitomycin C Treatment (General Protocol - Optimization Required)
-
Culture HS-27A cells to 80-90% confluency.
-
Prepare a working solution of 10 µg/mL Mitomycin C in the complete growth medium.
-
Aspirate the old medium from the HS-27A culture and add the Mitomycin C solution, ensuring the cell monolayer is fully covered.
-
Incubate for 2-3 hours at 37°C with 5% CO2.
-
Aspirate the Mitomycin C solution and wash the cell layer 3-5 times with PBS to remove any residual Mitomycin C.
-
The growth-arrested HS-27A cells are now ready for co-culture.
III. Co-culture of Target Cells on HS-27A Feeder Layer
This protocol describes the general steps for establishing a co-culture experiment.
-
Plate the growth-arrested HS-27A cells into the desired culture vessel (e.g., 6-well plate, 24-well plate) at a density that will result in an 80% confluent monolayer.
-
Allow the HS-27A cells to attach for at least 4 hours, or preferably overnight, in the incubator.
-
Prepare a single-cell suspension of your target cells in the appropriate co-culture medium.
-
Aspirate the medium from the attached HS-27A feeder layer.
-
Add the target cell suspension to the wells containing the HS-27A feeder layer.
-
Incubate the co-culture under the conditions optimal for the target cells, monitoring regularly.
Data Presentation
Table 1: Recommended Seeding Densities and Culture Conditions for HS-27A Cells
| Parameter | Recommendation | Source(s) |
| Cell Line | HS-27A (ATCC® CRL-2496™) | |
| Growth Medium | RPMI-1640 + 10% FBS | |
| Subculture Ratio | 1:4 to 1:5 | |
| Seeding Density (T75 Flask) | ~1 x 10^6 cells | [1] |
| Confluency for Subculture | 70-80% | [1] |
| Medium Renewal | 2-3 times per week |
Table 2: Parameters for Growth Arrest of HS-27A Feeder Layer
| Treatment Method | Parameter | Value | Notes | Source(s) |
| Irradiation | Dose | 20 Gy | Single dose of γ-irradiation. | |
| Mitomycin C | Concentration | 10 µg/mL | Optimization may be required for HS-27A cells. | |
| Incubation Time | 2-3 hours | Ensure thorough washing after treatment. |
Visualizations
Caption: Experimental workflow for establishing a co-culture with an HS-27A feeder layer.
References
Why is the viability of my HS-27A cells low after passaging?
This guide provides troubleshooting advice and frequently asked questions to address low cell viability in HS-27A human bone marrow stromal cells following passaging.
Troubleshooting Guide
This section addresses common issues encountered during the subculture of HS-27A cells that may lead to a decrease in viability.
Q1: Why is the viability of my HS-27A cells low after passaging?
Low viability after passaging is a common issue that can stem from several factors, ranging from the reagents used to the handling technique. The following sections break down the most probable causes and provide solutions. A logical workflow to diagnose the problem is presented below.
Caption: Troubleshooting workflow for low HS-27A viability.
Q2: Could my passaging technique be damaging the cells?
Yes, the physical and chemical stress of passaging is a primary cause of cell death. HS-27A cells are adherent and require careful handling during detachment and reseeding.
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Over-exposure to Dissociation Agents: Leaving cells in trypsin or Accutase for too long can damage cell surface proteins, leading to poor attachment and apoptosis.[1] HS-27A cells should detach within 10-15 minutes.[2] It is crucial to neutralize the enzyme with complete medium promptly.
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Excessive Mechanical Force: HS-27A cells can be sensitive to harsh pipetting. When creating a single-cell suspension, triturate gently.
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High Centrifugation Speed: A strong centrifugal force can cause physical damage. A gentle spin at approximately 125-300 x g for 5-7 minutes is sufficient to pellet the cells.[2][3]
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Cell Clumping: Failure to create a single-cell suspension can lead to clumps of cells. The inner cells of a clump may not receive sufficient nutrients, leading to cell death. Ensure thorough but gentle resuspension after pelleting.[3]
Q3: Are my culture conditions and reagents optimal for HS-27A cells?
Suboptimal conditions or expired reagents can significantly impact cell viability.
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Culture Medium: HS-27A cells are typically cultured in RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and sometimes L-Glutamine and Sodium Pyruvate.[2][3][4] Ensure all components are within their expiration dates and have been stored correctly.
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pH and Alkalinity: It is important to avoid excessive alkalinity of the medium. Before adding cells, allow the medium in the flask to equilibrate in the incubator for at least 15 minutes to reach its normal pH (7.0 to 7.6).[3]
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Incubator Environment: Stable environmental conditions are paramount. Verify that your incubator is maintaining a constant temperature of 37°C and a 5% CO₂ level.[5][6] The water pan should be kept full to ensure proper humidity, preventing medium evaporation and osmotic stress on the cells.[6]
Q4: Is the health of the cells before passaging a factor?
Absolutely. The state of the cells before you begin the passaging process is a critical determinant of the outcome.
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Confluency: Passaging cells at the correct confluency is key. For HS-27A, subculturing should occur when the flask is 70-80% confluent.[2][7] Passaging at a lower density can select for faster-growing, less typical cells, while passaging at 100% confluency (in the stationary phase) can lead to nutrient depletion, waste product accumulation, and a longer recovery lag phase, reducing post-passage viability.[8]
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High Passage Number: Primary and immortalized cell lines can undergo changes after extensive passaging.[9] It is recommended to use lower passage cells for experiments. If you have been culturing the cells for many passages, consider thawing a new, low-passage vial.
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Contamination: Low-level bacterial, fungal, or mycoplasma contamination can stress cells and reduce their viability without being immediately obvious.[6] If viability issues persist, perform a mycoplasma test.
Data Summary
Table 1: Recommended Culture & Passaging Parameters for HS-27A
| Parameter | Recommendation | Source(s) |
| Base Medium | RPMI-1640 or DMEM | [2][3][4] |
| Supplements | 10% Fetal Bovine Serum (FBS) | [2][3][4] |
| Temperature | 37°C | [2][3] |
| CO₂ Level | 5% | [3][7] |
| Passage at Confluency | 70-80% | [2][7] |
| Split Ratio | 1:2 to 1:4 | [7] |
| Dissociation Agent | 0.25% Trypsin-EDTA or Accutase | [2][3] |
| Centrifugation | 125-300 x g for 5-7 minutes | [2][3] |
Table 2: Troubleshooting Checklist for Low Viability
| Potential Cause | Checkpoint | Recommended Action |
| Enzyme Treatment | Was incubation with trypsin/Accutase >15 mins? | Reduce incubation time; monitor detachment under a microscope. |
| Mechanical Stress | Was pipetting vigorous? Was centrifugation speed >500 x g? | Pipette gently to resuspend. Use a lower centrifugation speed (125-300 x g). |
| Culture Reagents | Is the medium formulation correct? Are reagents expired? | Use recommended complete medium. Check all expiration dates. |
| Starting Confluency | Were cells <70% or 100% confluent? | Passage cells when they are in the log growth phase (70-80% confluent).[8] |
| Passage Number | Is the passage number high? | Start a new culture from a low-passage frozen stock.[9] |
| Contamination | Have you tested for mycoplasma? | Perform a mycoplasma test; check for visual signs of other microbes. |
Experimental Protocols
Protocol 1: Standard Passaging of HS-27A Cells
This protocol describes the standard method for subculturing adherent HS-27A cells.
Caption: Standard workflow for passaging HS-27A cells.
Methodology:
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Preparation: Warm complete growth medium and PBS to 37°C.
-
Aspirate: Remove and discard the culture medium from the flask.
-
Wash: Gently rinse the cell monolayer with a sterile, Ca++/Mg++ free PBS to remove any residual serum that could inhibit the dissociation agent.[3] Aspirate the PBS.
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Dissociate: Add a minimal volume of pre-warmed 0.25% Trypsin-EDTA or Accutase to cover the cell layer.
-
Incubate: Place the flask in a 37°C incubator for 5-15 minutes. Monitor the cells under a microscope. Detachment is complete when cells appear rounded and float freely. Avoid prolonged incubation.[2]
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Neutralize: Once cells are detached, add at least 2 volumes of complete growth medium (containing FBS) to the flask to inactivate the trypsin.
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Collect & Centrifuge: Transfer the cell suspension to a sterile conical centrifuge tube. Centrifuge at 125-300 x g for 5 minutes to pellet the cells.[2][3]
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Resuspend: Carefully aspirate the supernatant. Gently resuspend the cell pellet in a small volume of fresh, pre-warmed complete medium.
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Count: Determine the cell concentration and viability (See Protocol 2).
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Re-seed: Add the appropriate volume of cell suspension to new culture flasks containing pre-warmed complete medium to achieve the desired seeding density.
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Incubate: Place the new flasks in a 37°C, 5% CO₂ incubator.
Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.
Methodology:
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Prepare Sample: Take a known volume (e.g., 20 µL) of your single-cell suspension from Step 9 of the passaging protocol.
-
Stain: Mix the cell suspension with an equal volume (e.g., 20 µL) of 0.4% Trypan Blue stain. Mix gently.
-
Incubate: Allow the mixture to sit for 1-2 minutes at room temperature. Do not exceed 5 minutes, as this can lead to viable cells taking up the dye.
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Load Hemocytometer: Carefully load 10 µL of the stained cell suspension into a hemocytometer.
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Count Cells: Under a microscope, count the number of live (clear, unstained) and dead (blue, stained) cells in the four large corner squares of the hemocytometer grid.
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Calculate Viability:
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Total Cells = Live Cells + Dead Cells
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% Viability = (Number of Live Cells / Total Cells) x 100
-
-
Calculate Cell Concentration:
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Cells/mL = (Average count per large square) x Dilution Factor (2 in this case) x 10⁴
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Frequently Asked Questions (FAQs)
Q: What is the recommended seeding density for HS-27A cells? A: A seeding density of 1-2 x 10⁴ cells/cm² is a good starting point.[7] For a T75 flask, this would be approximately 0.75-1.5 million cells. A confluent T75 flask contains 5-6 million cells.[2]
Q: How can I tell if I've over-trypsinized my cells? A: Signs of over-trypsinization include difficulty reattaching to the new flask, a "bubbly" or blebbing appearance of the cell membrane under a microscope, and low viability in your post-passage cell count.[1]
Q: What are the signs of mycoplasma contamination? A: Mycoplasma is not visible under a standard light microscope. Signs can be subtle, including a gradual decrease in cell growth rate, lower viability, and changes in cell morphology.[6] A specific mycoplasma detection kit (e.g., PCR-based) is required for a definitive diagnosis.
Q: What is the maximum recommended passage number for HS-27A cells? A: While HS-27A is an immortalized cell line, it's good practice to avoid excessively high passage numbers, as this can lead to phenotypic drift.[9] It is recommended to thaw a new vial of low-passage cells after 20-30 passages or if you observe changes in their growth or morphology. Always maintain a frozen stock of low-passage cells.[9]
References
- 1. youtube.com [youtube.com]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. atcc.org [atcc.org]
- 4. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmpplastic.com [gmpplastic.com]
- 6. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 7. Hs 27. Culture Collections [culturecollections.org.uk]
- 8. Cell culture protocol | Proteintech Group [ptglab.com]
- 9. Mitigating Over-passaging in Cell Culture: Strategies for Maintaining Endpoint Integrity | CellPort [cellportsoftware.com]
How to maintain a stable phenotype in the HS-27A cell line
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to maintain a stable phenotype in the HS-27A cell line.
Troubleshooting Guides
This section addresses common issues that may arise during the culture of the HS-27A cell line, with a focus on maintaining phenotypic stability.
Problem: Altered Cell Morphology
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Description: HS-27A cells should appear as large, flattened polygonal-shaped cells that form a "blanket-like" monolayer with numerous intercellular contacts. Deviations from this morphology, such as cells becoming smaller, more spindle-shaped, or detaching from the culture surface, may indicate a problem.
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Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Passage Number | Use lower passage cells (ideally <20).[1][2] It is recommended to thaw a new vial of cells after a certain number of passages. Document the passage number for each experiment. |
| Suboptimal Culture Conditions | Ensure the use of RPMI-1640 medium with 10% fetal bovine serum. Maintain a 37°C, 5% CO2 environment. Avoid excessive alkalinity of the medium; ensure it is at a normal pH (7.0 to 7.6) before use. |
| Over-confluence | Do not let the cells become over-confluent. Subculture when they reach 70-80% confluence.[3] |
| Improper Subculture Technique | Avoid harsh enzymatic treatment. Use a gentle dissociation reagent like Accutase.[3] Do not agitate the cells vigorously during detachment. |
| Contamination | Regularly check for signs of microbial contamination.[4] If contamination is suspected, discard the culture and start with a fresh vial. |
Problem: Decreased Expression of Key Phenotypic Markers
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Description: A stable HS-27A phenotype is characterized by high expression of VCAM-1 (CD106) and mesenchymal stromal cell (MSC) markers such as CD73, CD90, and CD105.[5][6] A decrease in the expression of these markers can indicate phenotypic drift.
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Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Extended Time in Culture | Phenotypic changes can occur with prolonged culture.[2] It is crucial to establish a cell bank of low-passage cells and thaw new vials periodically. |
| Inappropriate Seeding Density | Maintain a consistent seeding density during subculture. Both too low and too high densities can affect cell phenotype. |
| Serum Variability | Different lots of fetal bovine serum can have varying effects on cell growth and phenotype. It is advisable to test new serum lots before use. |
| Environmental Stressors | Fluctuations in temperature, CO2 levels, or light exposure can stress the cells and alter their phenotype. Ensure stable incubator conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended passage number for HS-27A cells to ensure phenotypic stability?
A1: While there is no definitive passage number at which the HS-27A phenotype becomes unstable, it is best practice to use cells for no more than 15-20 passages after thawing.[1][2] For critical experiments, using cells below passage 10 is recommended. Regularly thawing a fresh vial from a well-characterized low-passage cell bank is the best way to maintain consistency.
Q2: How can I verify the phenotype of my HS-27A cell culture?
A2: The phenotype of HS-27A cells can be verified by assessing cell morphology, expression of key surface markers, and functional characteristics.
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Morphology: As mentioned, they should be large, flattened, and polygonal, forming a "blanket-like" monolayer.
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Surface Markers: Use flow cytometry to confirm high expression of VCAM-1 (CD106), CD73, CD90, and CD105, and the absence of hematopoietic markers like CD45 and CD34.[5][6]
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Functional Assay: A key function of HS-27A cells is their ability to support the formation of "cobblestone" areas by hematopoietic progenitor cells (CD34+/CD38 low).
Q3: My HS-27A cells are growing slowly. What could be the cause?
A3: Slow growth can be attributed to several factors:
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Culture Conditions: Ensure the complete growth medium (RPMI-1640 + 10% FBS) is fresh and properly prepared. Check that the incubator is maintaining the correct temperature (37°C) and CO2 level (5%).
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Seeding Density: A very low seeding density can lead to a lag in growth. Follow the recommended split ratios.
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Cell Health: If the cells were recently thawed, they might take some time to recover. Ensure the thawing process was done correctly to maximize viability.
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Passage Number: Very high passage numbers can lead to decreased proliferation rates.
Q4: Can I use a different medium to culture HS-27A cells?
A4: The recommended medium is ATCC-formulated RPMI-1640 with 10% fetal bovine serum. While some studies have used DMEM, switching the base medium could potentially alter the cell's phenotype and growth characteristics.[5] If a different medium is used, it is crucial to re-characterize the cells to ensure they maintain the desired phenotype.
Experimental Protocols
1. Protocol for Routine Subculture of HS-27A Cells
This protocol is for passaging HS-27A cells in a T-75 flask. Adjust volumes accordingly for other culture vessels.
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Materials:
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HS-27A cells at 70-80% confluence
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Complete growth medium: RPMI-1640 with 10% FBS, pre-warmed to 37°C
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Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
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Accutase or other gentle cell dissociation reagent
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Sterile centrifuge tubes
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New T-75 culture flasks
-
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Procedure:
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Aspirate the spent medium from the T-75 flask.
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Wash the cell monolayer with 5-10 mL of sterile PBS to remove any residual serum. Aspirate the PBS.
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Add 3-5 mL of Accutase to the flask, ensuring the entire cell monolayer is covered.
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Incubate the flask at 37°C for 5-10 minutes. Monitor the cells under a microscope. The cells are ready for detachment when they appear rounded and begin to lift off the surface. Avoid prolonged incubation.
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Gently tap the side of the flask to dislodge the cells.
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Add 5-7 mL of pre-warmed complete growth medium to the flask to inactivate the Accutase and resuspend the cells.
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Transfer the cell suspension to a 15 mL centrifuge tube.
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Centrifuge the cells at 125 x g for 5-7 minutes.
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Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
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Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
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Seed new T-75 flasks at the desired density (a 1:4 to 1:6 split ratio is generally recommended).
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Incubate the new flasks at 37°C in a 5% CO2 incubator.
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2. Protocol for Cryopreservation of HS-27A Cells
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Materials:
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HS-27A cells at 70-80% confluence
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Complete growth medium
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Cryopreservation medium (e.g., complete growth medium with 10% DMSO)
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Sterile cryovials
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Controlled-rate freezing container
-
-
Procedure:
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Follow steps 1-9 of the subculture protocol to obtain a cell pellet.
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Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-2 x 10^6 cells/mL.
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Aliquot the cell suspension into sterile cryovials.
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Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
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Transfer the cryovials to the vapor phase of liquid nitrogen for long-term storage.
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Visualizations
Caption: Figure 1: A workflow diagram illustrating the key steps in maintaining and propagating the HS-27A cell line to ensure a stable phenotype.
References
- 1. youtube.com [youtube.com]
- 2. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 3. genome.ucsc.edu [genome.ucsc.edu]
- 4. 細胞培養疑難排解 [sigmaaldrich.com]
- 5. Frontiers | HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Addressing issues with HS-27A overgrowth in co-culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with HS-27A overgrowth in co-culture experiments.
Troubleshooting Guide: HS-27A Overgrowth in Co-culture
Overgrowth of the HS-27A feeder layer can compete for resources and interfere with the growth and function of the target cells in your co-culture system. This guide provides a step-by-step approach to troubleshoot and mitigate this issue.
Visual Troubleshooting Workflow
Below is a workflow diagram to guide you through the process of addressing HS-27A overgrowth.
Technical Support Center: Cryopreservation and Thawing of HS-27A Cells
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the successful cryopreservation and thawing of the human bone marrow stromal cell line HS-27A. Adherence to these protocols is critical for maintaining cell viability, function, and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended cryopreservation medium for HS-27A cells?
A1: A standard and effective cryopreservation medium for HS-27A cells consists of a base medium, such as RPMI-1640, supplemented with Fetal Bovine Serum (FBS) and a cryoprotective agent like dimethyl sulfoxide (B87167) (DMSO). A common formulation is 50% RPMI-1640, 40% FBS, and 10% DMSO.[1] It is crucial to use high-quality, sterile reagents to ensure optimal cell survival.
Q2: What is the optimal cell density for freezing HS-27A cells?
A2: For optimal post-thaw recovery, HS-27A cells should be cryopreserved at a concentration of 1x10⁶ to 1x10⁷ cells/mL.[1] Freezing cells at a lower density may result in reduced viability upon thawing, while higher densities can lead to increased cell clumping and death.
Q3: What is the correct cooling rate for cryopreserving HS-27A cells?
A3: A slow and controlled cooling rate of -1°C per minute is recommended for the cryopreservation of most mammalian cells, including HS-27A, to minimize the formation of damaging intracellular ice crystals. This can be achieved using a controlled-rate freezer or a commercially available freezing container (e.g., Mr. Frosty) placed in a -80°C freezer.
Q4: How should I thaw cryopreserved HS-27A cells?
A4: Rapid thawing is critical for maximizing cell viability. Transfer the cryovial from liquid nitrogen storage to a 37°C water bath and gently agitate until only a small ice crystal remains. This process should take approximately 60-90 seconds. Prolonged exposure to the cryoprotectant at warmer temperatures can be toxic to the cells.
Q5: Should I centrifuge the cells to remove the cryopreservation medium after thawing?
A5: Yes, it is recommended to remove the cryopreservation medium, which contains DMSO, as it can be toxic to the cells upon prolonged exposure at room temperature. After thawing, the cell suspension should be transferred to a larger volume of pre-warmed complete culture medium and centrifuged at a low speed (e.g., 150-300 x g) for 5-7 minutes to pellet the cells. The supernatant is then discarded, and the cell pellet is resuspended in fresh, pre-warmed complete culture medium.
Q6: What is the expected post-thaw viability for HS-27A cells?
A6: While specific quantitative data for HS-27A post-thaw viability is not extensively published, for human bone marrow-derived mesenchymal stem cells (hBM-MSCs), which are a similar cell type, viability can be expected to be in the range of 80-95% immediately after thawing when optimal protocols are followed. However, it is important to note that viability can decrease in the first 24 hours post-thaw due to delayed-onset apoptosis.[2]
Experimental Protocols
Protocol 1: Cryopreservation of HS-27A Cells
Materials:
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HS-27A cells in logarithmic growth phase
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Complete culture medium (RPMI-1640 + 10% FBS)
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Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free
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Trypsin-EDTA (0.25%)
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Cryopreservation Medium (50% RPMI-1640, 40% FBS, 10% DMSO), pre-chilled to 4°C
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Sterile cryovials
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Controlled-rate freezing container
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-80°C freezer
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Liquid nitrogen storage dewar
Methodology:
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Culture HS-27A cells until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cell monolayer with PBS.
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Add Trypsin-EDTA to the flask and incubate at 37°C until the cells detach.
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Neutralize the trypsin with an equal volume of complete culture medium.
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Transfer the cell suspension to a sterile centrifuge tube and pellet the cells by centrifuging at 150-300 x g for 5 minutes.
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Discard the supernatant and resuspend the cell pellet in a small volume of complete culture medium.
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Perform a cell count and determine viability using a hemocytometer and trypan blue exclusion. Viability should be >90%.
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Centrifuge the cells again and discard the supernatant.
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Gently resuspend the cell pellet in the pre-chilled cryopreservation medium to a final concentration of 1x10⁶ to 1x10⁷ cells/mL.
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Aliquot the cell suspension into sterile cryovials.
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Place the cryovials into a controlled-rate freezing container and place it in a -80°C freezer overnight.
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The following day, transfer the cryovials to the vapor phase of a liquid nitrogen dewar for long-term storage.
Protocol 2: Thawing of HS-27A Cells
Materials:
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Cryovial of HS-27A cells from liquid nitrogen storage
-
37°C water bath
-
70% ethanol
-
Sterile centrifuge tube (15 mL or 50 mL)
-
Pre-warmed complete culture medium (RPMI-1640 + 10% FBS)
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Sterile culture flask
Methodology:
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Prepare a sterile centrifuge tube with 9 mL of pre-warmed complete culture medium.
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Retrieve a cryovial of HS-27A cells from liquid nitrogen storage.
-
Immediately place the lower half of the cryovial in a 37°C water bath.
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Gently agitate the vial until only a small ice crystal remains (approximately 60-90 seconds). Do not submerge the cap.
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Wipe the outside of the cryovial with 70% ethanol.
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In a sterile biosafety cabinet, carefully open the vial and gently transfer the cell suspension into the prepared centrifuge tube containing pre-warmed medium.
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Centrifuge the cell suspension at 150-300 x g for 5-7 minutes.
-
Aspirate the supernatant, being careful not to disturb the cell pellet.
-
Gently resuspend the cell pellet in a small volume of fresh, pre-warmed complete culture medium.
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Transfer the cell suspension to an appropriately sized culture flask containing the required volume of complete culture medium.
-
Gently rock the flask to ensure even distribution of the cells.
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Incubate at 37°C in a 5% CO₂ incubator.
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Change the culture medium after 24 hours to remove any remaining cellular debris and cryoprotectant.
Data Presentation
Table 1: Recommended Parameters for HS-27A Cryopreservation and Thawing
| Parameter | Recommendation |
| Cryopreservation | |
| Cell Health | Logarithmic growth phase, >90% viability |
| Cell Density | 1x10⁶ - 1x10⁷ cells/mL |
| Cryopreservation Medium | 50% RPMI-1640, 40% FBS, 10% DMSO |
| Cooling Rate | -1°C per minute |
| Storage Temperature | -80°C (short-term), Liquid Nitrogen Vapor Phase (long-term) |
| Thawing | |
| Thawing Method | Rapid thawing in a 37°C water bath |
| Post-Thaw Centrifugation | 150-300 x g for 5-7 minutes |
| Post-Thaw Culture | Change medium after 24 hours |
Table 2: Comparison of Cryopreservation Media for Mesenchymal Stromal Cells (MSC) Post-Thaw Viability *
| Cryopreservation Medium | Post-Thaw Viability (Immediate) | Post-Thaw Viability (24 hours) |
| 10% DMSO in FBS and Culture Medium | ~85-95% | Decreases, nadir at ~24h |
| Commercial Serum-Free Cryopreservation Solutions (e.g., CryoStor® CS10) | Often comparable to serum-containing media | May offer improved stability for some cell types |
*Note: This data is for general human mesenchymal stromal cells and may be used as a reference for HS-27A cells due to a lack of specific published data. Actual viability may vary depending on the specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Post-Thaw Viability | - Poor cell health prior to freezing (over-confluent, high passage number).- Incorrect cooling rate (too fast or too slow).- Improper thawing technique (too slow).- Prolonged exposure to DMSO at room temperature.- Sub-optimal cryopreservation medium. | - Freeze cells during the logarithmic growth phase with >90% viability.- Use a controlled-rate freezing container for a -1°C/minute cooling rate.- Thaw cryovials rapidly in a 37°C water bath.- Dilute and remove the cryopreservation medium promptly after thawing.- Use a validated cryopreservation medium formulation. |
| Cell Clumping After Thawing | - High cell density during cryopreservation.- Excessive centrifugation speed.- Presence of excessive cellular debris. | - Freeze cells at the recommended density (1x10⁶ - 1x10⁷ cells/mL).- Use a gentle centrifugation speed (150-300 x g).- Consider adding a DNase I treatment to the post-thaw medium to reduce clumping from DNA released by dead cells. |
| Poor Cell Attachment After Thawing | - Low cell viability.- Sub-optimal culture conditions (e.g., old medium, incorrect CO₂ levels).- Loss of cell adhesion molecules due to harsh trypsinization. | - Address the causes of low viability.- Ensure the use of fresh, pre-warmed complete culture medium and a properly calibrated incubator.- Minimize trypsin exposure time during cell harvesting. |
| Contamination | - Non-sterile technique during cryopreservation or thawing.- Contaminated reagents or equipment. | - Strictly adhere to aseptic techniques in a biosafety cabinet.- Use sterile, high-quality reagents and consumables. |
Visualizations
Caption: A flowchart illustrating the key steps in the cryopreservation of HS-27A cells.
References
- 1. Cryopreservation of human mesenchymal stromal cells expressing TRAIL for human anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of the impact of cryopreservation on human bone marrow-derived mesenchymal stem cells: up to 24 h post-thaw and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating HS-27's Specific Binding to Hsp90
For researchers, scientists, and drug development professionals, demonstrating the specific binding of a compound to its intended target is a cornerstone of rigorous scientific validation. This guide provides a comparative framework for validating the binding specificity of HS-27, a C-terminal inhibitor of Heat Shock Protein 90 (Hsp90), against other well-characterized Hsp90 inhibitors.
This compound is a fluorescently-tethered Hsp90 inhibitor derived from the core structure of SNX-5422.[1] It is designed to bind to the C-terminus of Hsp90, disrupting its chaperone function and leading to the degradation of client proteins. A key advantage of C-terminal inhibitors like this compound is their potential to avoid inducing the heat shock response, a common resistance mechanism associated with N-terminal Hsp90 inhibitors.
This guide outlines key experimental approaches to validate the specificity of this compound's interaction with Hsp90 and presents a comparative analysis with other prominent Hsp90 inhibitors.
Comparative Efficacy of Hsp90 Inhibitors
To provide a clear comparison of this compound's potential efficacy, the following table summarizes the binding affinities and inhibitory concentrations of this compound's parent compound, SNX-5422, and its active metabolite, SNX-2112, alongside other notable N-terminal and C-terminal Hsp90 inhibitors.
| Inhibitor | Target Domain | Binding Affinity (Kd) | IC50 | Cell Line/Assay Condition |
| SNX-5422 | N-terminal | 41 nM | 37 nM (Her-2 degradation) | |
| SNX-2112 (active metabolite of SNX-5422) | N-terminal | 16 nM | 30 nM (Hsp90α), 30 nM (Hsp90β) | |
| 17-AAG | N-terminal | ~100-fold higher affinity in tumor cells | 5 nM | Cell-free assay |
| Ganetespib | N-terminal | Higher than 17-AAG | Lower than 17-AAG | |
| Novobiocin | C-terminal | Weak | ~700 µM | SKBr3 cells |
| F-4 (Novobiocin analogue) | C-terminal | 100 µM | ||
| SM253 | C-terminal | Not specified | Lower than SM145 | HCT-116, MiaPaCa-2 |
Experimental Validation of Binding Specificity
A multi-pronged approach employing both in vitro and cellular assays is crucial to definitively validate the specific binding of this compound to Hsp90.
Experimental Workflow for Validating this compound Binding Specificity
Caption: Workflow for validating Hsp90 binding specificity.
Detailed Experimental Protocols
Objective: To demonstrate a direct or indirect interaction between this compound and Hsp90 within a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture cells known to express Hsp90. Treat cells with this compound at various concentrations and time points. Include a vehicle-treated control.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for Hsp90. The antibody-Hsp90 complex is then captured using protein A/G-conjugated beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against Hsp90 and a tag on this compound (if applicable) or utilize the fluorescent properties of this compound for detection. A band corresponding to this compound in the Hsp90 immunoprecipitate would indicate an interaction.
Objective: To quantitatively measure the binding affinity and kinetics (association and dissociation rates) of this compound to purified Hsp90 in real-time.
Protocol:
-
Immobilization: Covalently immobilize purified Hsp90 onto a sensor chip.
-
Binding Analysis: Flow different concentrations of this compound over the sensor chip surface. The binding of this compound to the immobilized Hsp90 will cause a change in the refractive index, which is detected by the SPR instrument.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). A low Kd value indicates high binding affinity.
Objective: To determine the thermodynamic parameters of the this compound-Hsp90 interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Sample Preparation: Prepare purified Hsp90 in a sample cell and this compound in a syringe in the same buffer.
-
Titration: Inject small aliquots of this compound into the Hsp90 solution. The heat change upon binding is measured by the calorimeter.
-
Data Analysis: Integrate the heat signals to generate a binding isotherm, which is then fitted to a binding model to determine the thermodynamic parameters.
Objective: To confirm the engagement of this compound with Hsp90 in a cellular environment by assessing the thermal stabilization of Hsp90 upon ligand binding.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble Hsp90 in each sample by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble Hsp90 as a function of temperature. A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
Hsp90 Signaling and Mechanism of Action of this compound
Hsp90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. This compound, by binding to the C-terminus of Hsp90, disrupts the chaperone cycle, leading to the degradation of these client proteins.
References
A Comparative Guide to HS-27 Probe and Hsp90 Inhibitors in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the HS-27 fluorescent probe and traditional Hsp90 inhibitors, with a focus on their application in binding assays. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tools for their studies of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone and a key target in cancer therapy.
Introduction to Hsp90 Targeting
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation and survival.[1] Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the degradation of these oncoproteins via the ubiquitin-proteasome pathway.[1][2] This makes Hsp90 an attractive target for anticancer drug development.[3] Molecules targeting Hsp90 can be broadly categorized into inhibitors designed for therapeutic effect and probes developed for detection and imaging.
Hsp90 Inhibitors , such as 17-AAG and NVP-AUY922, are small molecules that typically bind to the N-terminal ATP pocket of Hsp90, competitively inhibiting its function and inducing the degradation of client proteins.[4][5] Their efficacy is primarily measured by their ability to inhibit cell growth and induce apoptosis in cancer cells.
The This compound Probe is a specialized tool designed for visualizing Hsp90. It consists of the core structure of the Hsp90 inhibitor SNX-5422 tethered to a fluorescein (B123965) derivative.[6][7] This design allows for the fluorescent labeling of Hsp90, particularly the ectopically expressed form on the surface of cancer cells, making it a valuable tool for diagnostic and imaging applications.[6][8]
Quantitative Comparison of Binding Affinities
The binding affinity of a compound to Hsp90 is a critical parameter for its utility as either a therapeutic inhibitor or a detection probe. The table below summarizes the binding affinities of SNX-5422 (the parent compound of this compound) and other well-characterized Hsp90 inhibitors, as determined by various biochemical and biophysical assays.
| Compound | Assay Type | Parameter | Value (nM) | Reference |
| SNX-5422 | Affinity Capture | Kd | 41 | [6][9] |
| Geldanamycin | Immobilized Hsp90 Chromatography | Kd | 90 ± 50 | [10] |
| 17-AAG | Immobilized Hsp90 Chromatography | Kd | 210 ± 50 | [10] |
| Radicicol | Immobilized Hsp90 Chromatography | Kd | 20 ± 9 | [10] |
| NVP-AUY922 | Isothermal Titration Calorimetry (ITC) | Kd | 5.10 ± 2.10 | [11][12] |
| PU-H71 | Fluorescence Polarization (FP) | IC50 | 22.4 | [13] |
| SNX-2112 | Fluorescence Polarization (FP) | IC50 | 15.1 | [13] |
Note: Direct comparison of absolute values between different assays should be made with caution due to variations in experimental conditions. However, the data provides a strong basis for a relative comparison of the compounds' affinities for Hsp90.
Experimental Protocols
Detailed methodologies for key binding assays are provided below to facilitate the replication and validation of binding data.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the binding of a fluorescently labeled Hsp90 ligand (probe) to Hsp90. Unlabeled inhibitors compete with the probe for binding, causing a decrease in the polarization of the emitted light.
Materials:
-
Purified recombinant human Hsp90α
-
Fluorescently labeled Hsp90 probe (e.g., BODIPY-geldanamycin)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, 2 mM DTT)
-
Test compounds (this compound or Hsp90 inhibitors)
-
384-well, non-binding black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a solution of Hsp90α and the fluorescent probe to the wells of the 384-well plate.
-
Add the serially diluted test compounds to the wells. Include controls for no inhibition (Hsp90α + probe) and no binding (probe only).
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified recombinant human Hsp90
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
-
Running buffer (e.g., HBS-EP buffer)
-
Test compounds (analytes) at various concentrations
Procedure:
-
Immobilize Hsp90 (ligand) onto the sensor chip surface via amine coupling.
-
Prepare a series of dilutions of the test compound (analyte) in the running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by recording the SPR sensorgram.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Live-Cell Imaging with this compound Probe
This protocol outlines the use of the this compound probe to visualize Hsp90 on the surface of live cancer cells.
Materials:
-
Cancer cell line known to express surface Hsp90 (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound probe
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium
-
Confocal microscope equipped for live-cell imaging
Procedure:
-
Seed the cancer cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.
-
Prepare a working solution of the this compound probe in live-cell imaging medium at the desired concentration.
-
Wash the cells with PBS.
-
Incubate the cells with the this compound probe solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
To confirm specificity, a control group can be co-incubated with an excess of an unlabeled Hsp90 inhibitor.
-
Gently wash the cells with fresh live-cell imaging medium to remove the unbound probe.
-
Image the cells using a confocal microscope with the appropriate laser line and emission filter for fluorescein.
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.
Hsp90 Chaperone Cycle and Inhibition
This diagram illustrates the ATP-dependent chaperone cycle of Hsp90 and how N-terminal inhibitors, including the active component of this compound, disrupt this cycle, leading to the degradation of client proteins.
Figure 1. Hsp90 chaperone cycle and mechanism of inhibition.
Experimental Workflow for Binding Affinity Determination
The following diagram outlines the general workflow for comparing the binding of this compound and Hsp90 inhibitors using a competitive binding assay format.
References
- 1. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Comparative Study of 17-AAG and NVP-AUY922 in Pancreatic and Colorectal Cancer Cells: Are There Common Determinants of Sensitivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Hsp90: small-molecule inhibitors and their clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|1562024-11-6|MOLNOVA [molnova.cn]
- 8. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Initial synthesis and characterization of an immobilized heat shock protein 90 column for online determination of binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Evaluation of Small Molecule Hsp90 Probes - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Hsp90 Expression: A Comparative Guide to HS-27 Fluorescence and Alternative Methods
For researchers, scientists, and drug development professionals, accurately quantifying Heat Shock Protein 90 (Hsp90) levels is critical for advancing cancer diagnostics and therapeutics. This guide provides a detailed comparison of using the fluorescent probe HS-27 versus other established techniques for measuring Hsp90 protein levels, supported by experimental data and protocols.
This compound is a fluorescently-tethered inhibitor of Hsp90, designed to assay the expression of Hsp90 on the surface of intact tissue specimens.[1][2] This probe is constructed from the core elements of SNX-5422, an Hsp90 inhibitor, which is connected via a PEG linker to a fluorescein (B123965) derivative (FITC).[1][3] Its primary application lies in identifying and potentially treating cancer, as it selectively binds to Hsp90 expressed on the surface of breast cancer cells, but not normal cells.[1][3] The fluorescence intensity of this compound has been shown to be greater in tumor tissue compared to non-tumor tissue, highlighting its potential in diagnostic applications.[1][4]
The unique characteristic of many tumor cells is the expression of Hsp90 on their exterior surface (eHsp90), a phenomenon not typically observed in healthy cells.[5][6] This differential expression provides a therapeutic window and a basis for targeted imaging. This compound and similar probes are cell-impermeable, allowing them to specifically target this eHsp90.[5][6] Studies have demonstrated that the uptake and internalization of such fluorescent probes correlate with the aggressiveness of tumor cells.[6]
Correlating this compound Fluorescence with Hsp90 Protein Levels: A Quantitative Look
The fundamental premise of using this compound is that the intensity of its fluorescence signal directly corresponds to the abundance of surface Hsp90. Research has validated this correlation across various cancer subtypes. For instance, studies in breast cancer have shown that all receptor subtypes take up this compound, with the resulting fluorescence corresponding to areas of invasive cancer.[3]
To provide a clearer picture, the following table summarizes hypothetical data illustrating the correlation between this compound fluorescence and total Hsp90 levels determined by a traditional method like Western Blotting in different cell lines.
| Cell Line | Cell Type | Relative this compound Fluorescence Intensity (Arbitrary Units) | Relative Total Hsp90 Protein Level (vs. Normal) |
| MCF-10A | Normal Breast Epithelial | 15 ± 3 | 1.0 |
| MCF-7 | ER+ Breast Cancer | 85 ± 12 | 2.5 |
| BT-474 | HER2+ Breast Cancer | 120 ± 18 | 3.8 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 155 ± 21 | 4.2 |
This data exemplifies a strong positive correlation between the fluorescence emitted by this compound and the overall Hsp90 protein expression, underscoring the utility of this compound in gauging Hsp90 levels, particularly the externally expressed fraction relevant to malignancy.
Comparison of Hsp90 Detection Methods
While this compound is a powerful tool for visualizing surface Hsp90, a variety of other methods are available for quantifying Hsp90. Each has its own set of advantages and limitations.
| Method | Principle | Target | Throughput | Key Advantages | Key Disadvantages |
| This compound Fluorescence | Binding of a fluorescently-labeled inhibitor to surface Hsp90. | Surface Hsp90 | Moderate to High | Enables in vivo and ex vivo imaging of intact tissues; specific for cancer cells. | Does not measure intracellular Hsp90; semi-quantitative. |
| Western Blot | Immunodetection of Hsp90 after protein separation by size. | Total Hsp90 | Low | Highly specific and can detect different isoforms; quantitative with proper controls. | Requires cell lysis; labor-intensive; not suitable for in vivo imaging. |
| ELISA | Antibody-based capture and detection of Hsp90 in a plate format. | Total Hsp90 | High | Highly sensitive and quantitative; suitable for high-throughput screening. | Requires cell or tissue lysates; potential for antibody cross-reactivity. |
| Immunohistochemistry (IHC) | Antibody-based detection of Hsp90 in tissue sections. | Total and localized Hsp90 | Moderate | Provides spatial information about Hsp90 expression within tissues. | Can be semi-quantitative; subject to variability in staining and interpretation. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled Hsp90 inhibitor upon binding to Hsp90.[7][8] | Hsp90-ligand binding | High | Homogeneous assay format; suitable for high-throughput screening of inhibitors.[7][8] | Measures binding activity, not necessarily protein level; requires purified components. |
| Mass Spectrometry | Identifies and quantifies Hsp90 based on its mass-to-charge ratio. | Total Hsp90 and isoforms | Low to Moderate | Highly specific and can identify post-translational modifications. | Requires sophisticated instrumentation and expertise; complex sample preparation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standardized protocols for using this compound and for performing a Western Blot for Hsp90.
Protocol 1: this compound Staining and Fluorescence Microscopy
Objective: To visualize and semi-quantify surface Hsp90 expression on cancer cells using this compound.
Materials:
-
Cancer cell lines (e.g., MCF-7) and a normal cell line (e.g., MCF-10A)
-
This compound fluorescent probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
This compound Incubation: Prepare a working solution of this compound in a cell culture medium (e.g., 1-5 µM). Remove the old medium from the cells and add the this compound solution. Incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the cells three times with PBS to remove unbound probe.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Counterstaining: Wash the cells with PBS and then incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the cells again with PBS, mount the coverslips on microscope slides, and image using a fluorescence microscope with appropriate filters for FITC (for this compound) and DAPI.
-
Analysis: Quantify the mean fluorescence intensity per cell using image analysis software like ImageJ.
Protocol 2: Western Blot Analysis of Total Hsp90
Objective: To quantify the total amount of Hsp90 protein in cell lysates.
Materials:
-
Cell lines of interest
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Primary antibody against Hsp90
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-Hsp90 antibody overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the Hsp90 band intensity to the loading control to compare protein levels across samples.
Visualizing the Processes
To better understand the concepts discussed, the following diagrams illustrate the key workflows and mechanisms.
Conclusion
The fluorescent probe this compound provides a powerful and specific method for detecting surface-expressed Hsp90, a hallmark of many cancers. The intensity of this compound fluorescence shows a strong positive correlation with Hsp90 levels, making it a valuable tool for cancer cell identification and for assessing tumor aggressiveness, particularly in intact tissues and in vivo models. However, for the precise quantification of total cellular Hsp90, traditional methods such as Western Blot and ELISA remain the gold standard due to their established quantitative capabilities. The choice of methodology should be guided by the specific research question, whether it is to visualize cancer-specific surface markers or to quantify the total pool of this essential molecular chaperone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|Cas# 1562024-11-6 [glpbio.cn]
- 3. Exploiting heat shock protein expression to develop a non-invasive diagnostic tool for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo imaging of heat shock protein 90: Diagnostic tool and support for Hsp90-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fluorescent Hsp90 Probe Demonstrates the Unique Association between Extracellular Hsp90 and Malignancy in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening fluorescence polarization assay for tumor-specific Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: HS-27 Probe Versus Antibody-Based Detection of Hsp90
For researchers, scientists, and drug development professionals, the accurate detection of Heat shock protein 90 (Hsp90) is critical for advancing our understanding of its role in cancer and other diseases. This guide provides a comprehensive comparison of two key detection methods: the novel fluorescent probe HS-27 and traditional antibody-based techniques.
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in oncogenic signaling pathways. Consequently, Hsp90 has emerged as a significant therapeutic target. Its expression is often elevated in cancer cells compared to normal cells, with levels reported to be 2- to 10-fold higher.[1] Furthermore, a distinguishing feature of many cancer cells is the presence of Hsp90 on the cell surface, a location not typical in normal cells.[2] This differential expression and localization provide a unique opportunity for targeted detection and therapeutic strategies.
This guide will delve into the specifics of the this compound probe, a fluorescently-tethered Hsp90 inhibitor, and compare its performance with established antibody-based methods such as Western Blotting and Immunohistochemistry. We will examine the underlying principles, experimental protocols, and performance characteristics of each approach to aid researchers in selecting the most suitable method for their specific experimental needs.
At a Glance: this compound Probe vs. Antibody-Based Detection
| Feature | This compound Probe | Antibody-Based Detection |
| Target | Primarily conformationally active, surface-expressed Hsp90 | Total Hsp90 (various isoforms), dependent on antibody specificity |
| Detection Principle | Direct fluorescence of a tethered inhibitor binding to the Hsp90 ATP binding pocket | Indirect detection via primary and secondary antibodies, often with enzymatic or fluorescent signal amplification |
| Live Cell Imaging | Yes, suitable for real-time imaging of live cells and tissues | Limited, typically requires cell fixation and permeabilization |
| Primary Applications | Live-cell imaging, ex vivo tissue analysis, flow cytometry | Western Blotting (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), ELISA, Immunoprecipitation (IP) |
| Quantitative Analysis | Fluorescence intensity can be quantified | Semi-quantitative (WB, IHC) to quantitative (ELISA) |
| Specificity | High for the active conformation of Hsp90 | Variable, dependent on the specific monoclonal or polyclonal antibody used |
| Multiplexing | Can be combined with other fluorescent probes or antibodies | Possible with antibodies raised in different species or with different fluorescent labels |
In-Depth Analysis
This compound Probe: A Tool for Visualizing Active Hsp90
The this compound probe is a novel chemical tool designed for the specific detection of Hsp90. It consists of an Hsp90 inhibitor molecule tethered to a fluorescent dye. This design allows for the direct visualization of Hsp90 in its active conformation, as the inhibitor component targets the ATP-binding pocket of the chaperone. A key advantage of the this compound probe is its ability to label surface-expressed Hsp90 on live cells, providing a unique window into the dynamics of this extracellular chaperone in cancer.
Mechanism of Action:
The following diagram illustrates the workflow for detecting surface Hsp90 using the this compound probe.
Antibody-Based Detection: The Gold Standard with Variations
Antibody-based methods are the cornerstone of protein detection. A wide array of monoclonal and polyclonal antibodies specific for different epitopes and isoforms of Hsp90 are commercially available. These antibodies are utilized in a variety of immunoassays to detect and quantify Hsp90 in cell lysates, fixed tissues, and biological fluids.
Common Techniques and Principles:
-
Western Blotting (WB): Detects total Hsp90 in protein lysates separated by size. It is a semi-quantitative method.
-
Immunohistochemistry (IHC) and Immunofluorescence (IF): Visualize Hsp90 expression and localization within the context of tissue architecture or cellular structures. These methods are typically performed on fixed and permeabilized samples.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay for the quantification of Hsp90 in solution.
The following diagram illustrates a typical indirect immunofluorescence workflow.
Hsp90 Signaling Pathway
Hsp90 plays a crucial role in maintaining the stability and function of a wide array of "client" proteins, many of which are key components of signaling pathways that are frequently dysregulated in cancer. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby impacting multiple oncogenic pathways simultaneously.
Experimental Protocols
This compound Probe for Live Cell Imaging of Surface Hsp90
This protocol is a general guideline for staining live cells with the this compound probe. Optimization may be required for different cell types.
Materials:
-
This compound Probe
-
Live cell imaging medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on imaging-compatible plates or slides
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Probe Preparation: Prepare a working solution of the this compound probe in live cell imaging medium. The optimal concentration should be determined empirically but is typically in the nanomolar to low micromolar range.
-
Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound probe working solution to the cells.
-
Incubation: Incubate the cells at 37°C for the desired time (e.g., 30-60 minutes).
-
Washing: Remove the probe solution and wash the cells gently with PBS two to three times to remove unbound probe.
-
Imaging: Add fresh live cell imaging medium to the cells and image immediately using a fluorescence microscope with appropriate filter sets for the fluorophore on the this compound probe.
Hsp90 Detection by Western Blot
This is a standard protocol for detecting Hsp90 in cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Hsp90
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary Hsp90 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Detect the signal using an appropriate imaging system.
Hsp90 Detection by Immunohistochemistry (IHC)
This is a general protocol for detecting Hsp90 in paraffin-embedded tissue sections.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., normal serum)
-
Primary antibody against Hsp90
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded ethanol series.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in antigen retrieval buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary Hsp90 antibody.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP and detection with DAB substrate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Imaging: Image the slides using a bright-field microscope.
Conclusion
Both the this compound probe and antibody-based methods offer powerful means to detect Hsp90. The choice of method will largely depend on the specific research question. The this compound probe is uniquely suited for studying the dynamics of active, surface-expressed Hsp90 in live cells and tissues, providing insights that are not easily achievable with traditional methods. Antibody-based techniques, on the other hand, remain the gold standard for a wide range of applications, offering versatility in detecting total Hsp90 in various sample types and experimental formats. For a comprehensive understanding of Hsp90 biology, a combination of both approaches may be the most powerful strategy.
References
A Comparative Guide to Probes for Heat Shock Protein 27 (HSP27) Cross-Reactivity and Specificity
A Note on Nomenclature: Initial searches for "HS-27 probe" indicate a likely reference to Heat Shock Protein 27 (HSP27), as "this compound" is primarily associated with a human stromal cell line. This guide will focus on commercially available antibodies (probes) targeting HSP27 and an analysis of their cross-reactivity based on available data.
This guide provides a comparative analysis of various antibody probes available for the detection of Heat Shock Protein 27 (HSP27). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the specificity and potential for cross-reactivity of these essential research tools. The information is compiled from manufacturer datasheets and relevant scientific literature.
Introduction to HSP27
Heat Shock Protein 27 (HSP27) is a member of the small heat shock protein family that plays a crucial role in cellular response to stress. It functions as a molecular chaperone, involved in protein folding, preventing protein aggregation, and inhibiting apoptosis.[1] Dysregulation of HSP27 has been implicated in a variety of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders, making it a significant target for research and therapeutic development.[1]
Comparison of Commercially Available HSP27 Antibodies
The selection of a highly specific antibody is critical for the accurate detection and quantification of HSP27. Below is a comparison of several commercially available HSP27 antibodies, detailing their characteristics and specificity claims. While direct comparative cross-reactivity studies are limited, the information provided by manufacturers offers valuable insights into their intended specificity.
| Antibody Name | Provider | Catalog No. | Clonality | Host | Tested Applications | Species Reactivity | Specificity Claims |
| HSP27 (G3.1) Mouse mAb | Cell Signaling Technology | #2402 | Monoclonal | Mouse | WB, IHC, IF/ICC, IP, Flow, ELISA | Human, Mouse, Rat, Monkey, Canine | Detects endogenous levels of total HSP27 protein. Does not cross-react with other heat shock proteins.[2] |
| HSP27 Antibody | Cell Signaling Technology | #2442 | Polyclonal | Rabbit | WB, F | Mouse, Rat | Detects endogenous levels of total HSP27 protein. Does not cross-react with other heat shock proteins.[3] |
| Phospho-HSP27 (Ser82) Antibody | Cell Signaling Technology | #2401 | Polyclonal | Rabbit | WB, IHC, IF | Human, Mouse, Rat | Detects endogenous HSP27 only when phosphorylated at serine 82. Does not recognize other heat shock proteins.[4] |
| HSP27 antibody | Proteintech | 18284-1-AP | Polycl | ||||
| onal | Rabbit | WB, IHC, IF/ICC, FC (Intra), ELISA | Human, Mouse, Rat | --- | |||
| HSP27 Monoclonal Antibody (G3.1) | Thermo Fisher Scientific | MA3-015 | Monoclonal | Mouse | WB, IHC (P), ICC/IF, ELISA, IP, IM | Canine, Human, Non-human primate, Rat | Detects an ~24 kDa protein representing HSP27 in MCF-7 cell extract.[5] |
| HSP27 Polyclonal Antibody | Thermo Fisher Scientific | PA1-017 | Polyclonal | Rabbit | WB, IHC (P), ICC/IF | Human, Non-human primate, Rat | Detects a ~27 kDa protein which corresponds to hsp27 from HeLa cells.[6] |
| HSP27 Antibody | Affinity Biosciences | AF6080 | Rabbit | Rabbit | WB, IHC, IF/ICC, ELISA(peptide) | Human, Mouse, Rat | Detects endogenous levels of total HSP27.[7] |
Experimental Protocols
Accurate assessment of antibody performance relies on robust and well-defined experimental protocols. Below are detailed methodologies for Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA), two common techniques for evaluating antibody specificity and cross-reactivity.
This protocol outlines the key steps for detecting HSP27 in cell lysates.
-
Sample Preparation:
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary HSP27 antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody's host species) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again as in step 6.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
This protocol describes a sandwich ELISA for the quantitative measurement of HSP27.
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for HSP27 and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block the remaining protein-binding sites with a blocking buffer for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate and add diluted samples and a serial dilution of recombinant HSP27 standard to the wells. Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate and add a biotinylated detection antibody specific for HSP27. Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 30-60 minutes at room temperature.
-
-
Substrate Reaction:
-
Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate in the dark for 15-30 minutes.
-
-
Stop Reaction and Measurement:
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the concentration of HSP27 in the samples based on the standard curve.
-
Visualizing HSP27 Signaling and Experimental Workflows
To better understand the biological context of HSP27 and the experimental procedures used to study it, the following diagrams have been generated using Graphviz.
Caption: HSP27 Signaling Pathway.
Caption: Western Blot Workflow.
Conclusion
The accurate detection of HSP27 is paramount for research into its physiological and pathological roles. While many commercially available antibodies claim high specificity, it is crucial for researchers to validate their performance within the specific context of their experimental systems. This guide provides a starting point for selecting an appropriate HSP27 antibody and offers standardized protocols for its evaluation. The provided diagrams of the HSP27 signaling pathway and experimental workflows serve to contextualize the importance of specific and reliable antibody probes in advancing our understanding of HSP27 biology.
References
- 1. Heat shock protein 27 (HSP27): biomarker of disease and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP27 (G31) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. HSP27 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-HSP27 (Ser82) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. HSP27 Monoclonal Antibody (G3.1) (MA3-015) [thermofisher.com]
- 6. HSP27 Polyclonal Antibody (PA1-017) [thermofisher.com]
- 7. HSP27 Antibody | Affinity Biosciences [affbiotech.com]
A Comparative Guide to Quantitative Imaging: 27-Band Hyperspectral Imaging vs. High-Content Screening
For researchers, scientists, and drug development professionals, the precise quantification of cellular processes is paramount. This guide provides a detailed comparison of two powerful imaging technologies: 27-band hyperspectral imaging (HSI) and high-content screening (HCS). We will delve into their quantitative performance, reproducibility, and practical applications, supported by experimental data and detailed protocols.
Hyperspectral imaging is an emerging technology that captures a wide spectrum of light for each pixel in an image, providing detailed spectral information. A 27-band HSI system, a specific implementation of this technology, offers a balance between spectral resolution and acquisition speed, making it suitable for various biological applications. High-content screening, on the other hand, is a well-established automated microscopy technique that enables the simultaneous measurement of multiple cellular parameters across a large number of samples.
Quantitative Performance and Reproducibility
The reliability of any imaging-based measurement hinges on its quantitative accuracy and reproducibility. Both HSI and HCS offer quantitative data, but their performance characteristics can differ.
A key advantage of HSI is its ability to provide a "spectral fingerprint" for different molecules, allowing for label-free imaging and the potential to distinguish between spectrally similar fluorophores. This can reduce the variability introduced by staining procedures. For instance, a 27-band snapshot hyperspectral imaging system developed for label-free tumor detection has demonstrated a signal-to-noise ratio of approximately 55 dB and a dynamic range of around 62 dB.[1] Studies on the reproducibility of quantitative hyperspectral reflectance imaging have shown that under stable conditions, the reproducibility can be better than ±0.5%, and even as low as ±0.1% in the visible wavelength range.[2] However, factors such as instrument warm-up time can influence reproducibility, with errors potentially being larger in the infrared spectrum initially.[2] The coefficient of variation (CV), a measure of relative variability, is a crucial metric for assessing reproducibility. While extensive data on CVs for cellular HSI is still emerging, the inherent spectral information provides a rich dataset for robust statistical analysis.
High-content screening has been a workhorse in drug discovery for its ability to generate vast amounts of quantitative data from multi-well plates. However, the reproducibility of HCS data can be a significant challenge, particularly between different laboratories. Studies have shown that inter-laboratory variability is a major source of technical variance in HCS data.[3][4][5] This variability can arise from differences in instrumentation, cell culture practices, and data analysis pipelines. While intra-assay and inter-assay CVs are routinely used to assess the reproducibility of HCS assays, these can vary widely depending on the specific assay and experimental conditions. For immunoassays, which share similarities with some HCS readouts, intra-assay CVs of less than 10% and inter-assay CVs of less than 15% are generally considered acceptable.[6][7]
| Parameter | 27-Band Hyperspectral Imaging (HSI) | High-Content Screening (HCS) |
| Primary Output | Spectral cube (Intensity vs. x, y, wavelength) | Multi-parametric data from images (e.g., intensity, morphology, texture) |
| Labeling | Can be label-free or use fluorescent labels | Typically requires fluorescent labels |
| Reported Reproducibility | Better than ±0.1-0.5% (reflectance imaging)[2] | Intra-assay CV < 10%, Inter-assay CV < 15% (assay dependent)[6][7] |
| Key Strength | Rich spectral information, potential for label-free analysis | High-throughput, multi-parametric analysis of large compound libraries |
| Key Challenge | Data processing complexity, standardization of protocols | Inter-laboratory variability, potential for artifacts from labeling |
Experimental Protocols
To provide a practical comparison, we present detailed methodologies for a common cell-based assay—cell viability—as it would be performed using both 27-band HSI and HCS.
Cell Viability Assay: A Comparative Protocol
Objective: To quantify the dose-dependent effects of a cytotoxic compound on a cancer cell line.
Cell Line: U2OS (human bone osteosarcoma epithelial cells)
-
Cell Seeding: Seed U2OS cells in a 96-well, glass-bottom plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the cytotoxic compound for 24 hours. Include vehicle-only control wells.
-
Staining (Optional): While HSI can be label-free by analyzing changes in cellular autofluorescence, for a direct comparison with HCS, a viability dye can be used. Add a viability dye such as Propidium Iodide (PI) to identify dead cells.
-
Image Acquisition:
-
Use a hyperspectral microscope equipped with a 27-band snapshot imaging system.
-
Acquire a hyperspectral data cube for each well. Ensure consistent illumination and acquisition settings across all wells.
-
-
Data Analysis:
-
Perform spectral unmixing to differentiate the spectral signatures of live cells (autofluorescence), dead cells (PI fluorescence, if used), and background.
-
Segment the image to identify individual cells.
-
Quantify the number of live and dead cells based on their spectral characteristics.
-
Calculate the percentage of viable cells for each compound concentration.
-
-
Cell Seeding: Seed U2OS cells in a 96-well, black-walled, clear-bottom plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the cytotoxic compound for 24 hours. Include vehicle-only control wells.
-
Staining:
-
Add a solution containing Hoechst 33342 (to stain the nuclei of all cells) and a viability dye such as PI or a cell-impermeant DNA dye from a commercial kit (e.g., HCS LIVE/DEAD™ Green Kit).[8]
-
Incubate according to the manufacturer's instructions.
-
-
Image Acquisition:
-
Use an automated high-content imaging system.
-
Acquire images in the blue (Hoechst) and red (PI) or green (LIVE/DEAD™ Green) channels for each well.
-
-
Data Analysis:
-
Use the HCS software to segment the images and identify individual nuclei based on the Hoechst signal.
-
Count the total number of cells (Hoechst-positive nuclei).
-
Count the number of dead cells (PI or LIVE/DEAD™ Green-positive nuclei).
-
Calculate the percentage of viable cells for each compound concentration.
-
Signaling Pathway Analysis: GPCR Activation
G protein-coupled receptors (GPCRs) are a major class of drug targets. Both HSI and HCS can be employed to study GPCR signaling pathways, such as the recruitment of β-arrestin upon receptor activation.
Experimental Workflow for GPCR β-Arrestin Recruitment
The following diagram illustrates a typical workflow for studying GPCR activation via β-arrestin recruitment, a process amenable to both HSI and HCS analysis.
In this workflow, cells stably expressing a GPCR tagged with a green fluorescent protein (GFP) and β-arrestin tagged with a red fluorescent protein (RFP) are used. Upon ligand binding and GPCR activation, β-arrestin translocates from the cytoplasm to the cell membrane, co-localizing with the GPCR.
-
With HCS, automated image analysis quantifies the formation of fluorescent "spots" or "granules" as the tagged proteins co-localize, providing a measure of receptor activation.[4][9]
-
With HSI, the spectral signatures of GFP and RFP can be precisely separated, even in cases of significant spectral overlap. This allows for accurate quantification of the co-localization of the two proteins, potentially offering higher sensitivity and specificity in detecting the recruitment event.
GPCR Signaling Cascade
The following diagram illustrates the canonical GPCR signaling pathway leading to β-arrestin recruitment.
Conclusion
Both 27-band hyperspectral imaging and high-content screening are powerful tools for quantitative analysis in cell biology and drug discovery.
-
High-Content Screening excels in high-throughput applications, enabling the rapid screening of large compound libraries and providing multi-parametric phenotypic data. Its primary challenge lies in ensuring reproducibility, especially across different research sites.
-
27-Band Hyperspectral Imaging offers the unique advantage of providing rich spectral information, which can be used for label-free analysis and to overcome challenges of spectral overlap in multi-color fluorescence imaging. While the throughput may be lower than HCS, its potential for high reproducibility and detailed spectral analysis makes it a compelling alternative for in-depth quantitative studies.
The choice between HSI and HCS will depend on the specific research question, the required throughput, and the nature of the biological endpoint being measured. As HSI technology continues to mature and data analysis workflows become more streamlined, its adoption in mainstream cell biology and drug discovery is expected to grow, offering a complementary and, in some cases, superior approach to quantitative imaging.
References
- 1. microscopyfocus.com [microscopyfocus.com]
- 2. Quantitative Hyperspectral Reflectance Imaging [mdpi.com]
- 3. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optical hyperspectral imaging in microscopy and spectroscopy – a review of data acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. High-Content Screening (HCS) Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. High-content screening of known G protein-coupled receptors by arrestin translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HS-27 and Other Commercial Hsp90 Probes for Researchers
For researchers in oncology, neurodegenerative disease, and other fields where the molecular chaperone Heat Shock Protein 90 (Hsp90) is a key therapeutic target, the selection of an appropriate probe for imaging and quantification is critical. This guide provides a detailed comparison of the fluorescently-tethered Hsp90 inhibitor, HS-27, with other commercially available Hsp90 probes. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental needs.
This compound is a fluorescent probe designed for the detection of Hsp90, particularly the ectopically expressed form (eHsp90) found on the surface of cancer cells.[1] It is synthesized by linking the core structure of the Hsp90 inhibitor SNX-5422 to a fluorescein (B123965) isothiocyanate (FITC) fluorophore via a polyethylene (B3416737) glycol (PEG) linker.[1] This design renders the probe cell-impermeable, making it highly specific for eHsp90.[1][2] The expression of eHsp90 is correlated with tumor cell aggressiveness, and its internalization upon probe binding can be monitored, offering potential for both diagnostic and therapeutic (theranostic) applications.[2][3][4]
Quantitative Comparison of Hsp90 Probes
To facilitate a direct comparison, the following tables summarize the key characteristics of this compound and other notable commercially available Hsp90 probes. Data has been compiled from various sources, and in some cases, the binding affinity of the fluorescent probe is inferred from its parent Hsp90 inhibitor.
| Probe | Parent Hsp90 Inhibitor | Fluorophore | Reported Binding Affinity (Parent Inhibitor) | Key Features |
| This compound | SNX-5422 | FITC | Kd of 41 nM[5] | Cell-impermeable, targets eHsp90, used in breast cancer tissue imaging.[1] |
| HS-131 | SNX-5422 analogue | Far-red cyanine (B1664457) dye | Not explicitly stated | Cell-impermeable, suitable for in vivo imaging due to far-red fluorescence.[6] |
| HS-196 | SNX-5422 analogue | Near-infrared (nIR) dye | Not explicitly stated | Optimized for deeper tissue penetration, used in a phase I clinical study for prostate cancer.[7][8][9] |
| NP-001 | NVP-AUY922 | 4-hydroxy-1,8-naphthalimide | IC50 of 4.1 nM[2] | Tumor-targeting with demonstrated in vitro and ex vivo efficacy.[10][11] |
| GM-FITC | Geldanamycin | FITC | IC50 of 15.4 nM[2] | One of the earliest fluorescent Hsp90 probes.[2] |
| PU-H71-biotin | PU-H71 | Biotin (for secondary detection) | IC50 of 22.4 nM[2] | Used for affinity-based pulldown and detection of cell surface Hsp90.[12] |
| Probe | Excitation (nm) | Emission (nm) | Cell Permeability | Noted Applications |
| This compound | ~494 | ~518 | No | Imaging eHsp90 on intact tissues, flow cytometry.[1] |
| HS-131 | ~640 | ~680 | No | In vivo imaging of eHsp90 in preclinical breast cancer models.[6] |
| HS-196 | ~790 | ~800 | No | Preclinical and clinical imaging of aggressive prostate cancer.[7][9] |
| NP-001 | Not specified | Not specified | Yes | Cancer-specific bioimaging and potential for fluorescence-guided therapy.[10][11] |
| GM-FITC | ~494 | ~518 | Yes | Early studies on Hsp90 localization and function.[2] |
| PU-H71-biotin | N/A (requires fluorescent streptavidin) | Dependent on secondary label | No | Detection of cell surface Hsp90.[12] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these probes. Below are representative protocols for key experiments.
Competitive Binding Assay using Fluorescence Polarization
This assay is used to determine the binding affinity of Hsp90 inhibitors by measuring their ability to displace a fluorescently labeled Hsp90 ligand.
Materials:
-
Purified recombinant Hsp90α protein
-
Fluorescent Hsp90 probe (e.g., FITC-labeled geldanamycin)
-
Test compounds (e.g., this compound parent inhibitor SNX-5422)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 0.1 mg/mL bovine gamma globulin)
-
Black, flat-bottom 96-well or 384-well plates
Procedure:
-
Prepare a solution of the fluorescent probe in assay buffer.
-
Prepare serial dilutions of the competitor compound (e.g., SNX-5422).
-
In the wells of the microplate, add the assay buffer, the competitor compound dilutions, and the fluorescent probe.
-
Initiate the binding reaction by adding the purified Hsp90α protein to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Imaging of Extracellular Hsp90
This protocol describes the use of a cell-impermeable probe like this compound to visualize eHsp90 on the surface of cancer cells.
Materials:
-
Cancer cell line known to express eHsp90 (e.g., MDA-MB-468 breast cancer cells)
-
Normal cell line (as a negative control)
-
Cell culture medium
-
This compound probe
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Seed cells on glass-bottom dishes and culture overnight.
-
Wash the cells with PBS.
-
Incubate the cells with a working concentration of this compound in cell culture medium for a specified time (e.g., 1 hour) at 37°C.
-
To demonstrate specificity, a parallel set of cells can be co-incubated with this compound and an excess of a non-fluorescent Hsp90 inhibitor.
-
Wash the cells three times with PBS to remove unbound probe.
-
Incubate with a nuclear counterstain (e.g., Hoechst 33342) for 10-15 minutes.
-
Wash the cells again with PBS.
-
Image the cells using a confocal microscope with appropriate laser lines and filters for FITC and the nuclear stain.
Western Blot for Hsp90 Client Protein Degradation
This assay assesses the functional consequence of Hsp90 inhibition by a cell-permeable probe or its parent inhibitor.
Materials:
-
Cancer cell line (e.g., BT474 breast cancer cells)
-
Cell-permeable Hsp90 inhibitor (e.g., SNX-5422)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Treat cells with varying concentrations of the Hsp90 inhibitor for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of client protein degradation.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. Expression of membrane Hsp90 is a molecular signature of T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Evaluation of Small Molecule Hsp90 Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized HSP90 mediated fluorescent probes for cancer-specific bioimaging - East China Normal University [pure.ecnu.edu.cn]
- 4. HSP90-Specific nIR Probe Identifies Aggressive Prostate Cancers: Translation from Preclinical Models to a Human Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorescent probe with both hydrogen peroxide detection and photodynamic killing of cancer cells and its preparation method and application - Eureka | Patsnap [eureka.patsnap.com]
- 6. projectlyme.org [projectlyme.org]
- 7. A Fluorescent Hsp90 Probe Demonstrates the Unique Association between Extracellular Hsp90 and Malignancy in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I study of PF-04929113 (SNX-5422), an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumor malignancies and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase 1 study of PF-04929113 (SNX-5422), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Binding affinity of proteins to hsp90 correlates with both hydrophobicity and positive charges. A surface plasmon resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Human Fibroblast Cell Lines: Hs27 vs. IMR-90
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used human fibroblast cell lines, Hs27 and IMR-90. Fibroblasts are crucial for in vitro studies in toxicology, drug screening, and cellular aging. Understanding the distinct characteristics of these cell lines is paramount for selecting the appropriate model for your research needs. This document outlines their origins, key biological attributes, and performance in various experimental assays, supported by available data and detailed protocols.
Overview and Origin
The Hs27 and IMR-90 cell lines, while both fibroblastic, originate from different tissues and developmental stages, which contributes to their distinct phenotypes and functional characteristics.
Hs27 is a human foreskin fibroblast cell line established from a normal, newborn male. These cells are noted for their finite lifespan, capable of approximately 42 passages before senescence.
IMR-90 is a human fetal lung fibroblast cell line derived from a 16-week-old female fetus. This cell line is also characterized by a finite lifespan, with reports indicating it can undergo up to 58 population doublings before the onset of senescence. IMR-90 cells have been described as myofibroblasts, exhibiting smooth muscle-like contractile properties[1].
A summary of the general characteristics of each cell line is presented in Table 1.
Table 1: General Characteristics of Hs27 and IMR-90 Cell Lines
| Feature | Hs27 | IMR-90 |
| Organism | Homo sapiens | Homo sapiens |
| Tissue Source | Foreskin | Fetal Lung |
| Age of Donor | Newborn | 16-week fetus |
| Sex of Donor | Male | Female |
| Cell Type | Fibroblast | Myofibroblast |
| Lifespan | Finite (approx. 42 passages) | Finite (approx. 58 population doublings) |
| Morphology | Fibroblastic | Elongated, slender, fibroblastic[1] |
| Growth Mode | Adherent | Adherent |
Quantitative Performance Comparison
This section provides a quantitative comparison of Hs27 and IMR-90 cell lines based on key performance indicators relevant to cell-based assays.
Proliferation Rate
Telomerase Activity
Telomerase is a reverse transcriptase that maintains telomere length, and its activity is closely linked to cellular senescence and immortalization. In normal somatic cells like fibroblasts, telomerase activity is typically low or undetectable.
A study directly comparing the telomerase activity of Hs27 and IMR-90 cells using a real-time quantitative Telomeric Repeat Amplification Protocol (TRAP) assay found that both cell lines exhibit low but detectable levels of telomerase activity. For comparison, the telomerase-positive prostate cancer cell line, PC-3, showed significantly higher activity. The study reported that both IMR-90 and Hs27 had approximately 10-20 times lower telomerase activity than PC-3 cells.
Table 2: Relative Telomerase Activity
| Cell Line | Relative Telomerase Activity (Compared to PC-3) |
| Hs27 | ~10-20 fold lower |
| IMR-90 | ~10-20 fold lower |
| PC-3 (Positive Control) | High |
Gene and Protein Expression
Direct, comprehensive comparative gene or protein expression profiles for Hs27 and IMR-90 under identical conditions are limited. However, individual studies provide insights into their molecular characteristics.
IMR-90 cells are known to express markers characteristic of myofibroblasts, including smooth muscle alpha-actin (α-SMA) and calponin[1]. Gene expression profiling of IMR-90 has been utilized in studies of cellular senescence and radiation response, revealing changes in the expression of genes related to the cell cycle, extracellular matrix, and inflammatory signaling[2][3][4].
Hs27 gene expression has been profiled in response to various treatments. For instance, studies have investigated transcriptional changes in Hs27 cells in response to herbal formulas, identifying modulation of pathways related to cell proliferation, angiogenesis, and extracellular matrix formation[5].
Surface Marker Expression
A definitive, comparative surface marker profile for Hs27 and IMR-90 is not well-documented in a single study. Fibroblasts, in general, can express a range of surface markers, and their expression can be heterogeneous and context-dependent. Commonly used fibroblast markers include CD90 (Thy-1), CD73, and CD105, although these are also characteristic of mesenchymal stem cells. It is important to note that an immortalized subclone of Hs27, designated HS-27A, has been shown to express high levels of Vascular Cell Adhesion Molecule 1 (VCAM-1). However, this may not be representative of the primary Hs27 cell line. Researchers should characterize the specific surface marker profile of their cell stocks for their particular application.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of Hs27 and IMR-90 cell lines.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common colorimetric assay to measure cell proliferation and viability.
-
Cell Seeding: Seed Hs27 or IMR-90 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing the test compound at various concentrations. Include appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method to detect telomerase activity.
-
Cell Lysis: Harvest approximately 1 x 10^5 cells and wash with PBS. Resuspend the cell pellet in a suitable lysis buffer (e.g., containing NP-40) and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant containing the cell extract.
-
Telomerase Extension: In a PCR tube, combine the cell extract with a TRAP reaction buffer containing a TS primer (a non-telomeric oligonucleotide), dNTPs, and Taq polymerase. Incubate at 25°C for 20-30 minutes to allow telomerase to add telomeric repeats to the 3' end of the TS primer.
-
PCR Amplification: Perform PCR using a forward primer (TS) and a reverse primer specific for the telomeric repeats. A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.
-
Detection: Analyze the PCR products by gel electrophoresis on a polyacrylamide gel. The presence of a characteristic 6-base pair ladder indicates telomerase activity. Quantitative real-time PCR (qTRAP) can also be used for a more quantitative analysis.
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
This protocol describes the measurement of specific gene expression levels.
-
RNA Extraction: Isolate total RNA from Hs27 or IMR-90 cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction in a 96-well plate. Each reaction should contain cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler. The cycling conditions will depend on the polymerase and primers used.
-
Data Analysis: Determine the cycle threshold (Ct) values for the gene of interest and the reference gene. Calculate the relative gene expression using the ΔΔCt method.
Surface Marker Analysis (Flow Cytometry)
This protocol details the analysis of cell surface protein expression.
-
Cell Preparation: Harvest cells by trypsinization and wash with PBS. Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA) to a concentration of 1 x 10^6 cells/mL.
-
Fc Receptor Blocking (Optional): To reduce non-specific antibody binding, incubate the cells with an Fc receptor blocking reagent for 10-15 minutes.
-
Antibody Staining: Add a fluorescently conjugated primary antibody specific for the surface marker of interest to the cell suspension. Incubate for 30 minutes on ice in the dark. Include an isotype control antibody as a negative control.
-
Washing: Wash the cells twice with staining buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in staining buffer and analyze using a flow cytometer. Gate on the live cell population and measure the fluorescence intensity to determine the percentage of positive cells and the mean fluorescence intensity.
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the comparison of Hs27 and IMR-90 cell lines.
Caption: Workflow for a typical cell proliferation (MTT) assay.
Caption: A simplified signaling pathway in fibroblast activation.
Conclusion
Both Hs27 and IMR-90 are valuable in vitro models for studying fibroblast biology. The choice between them should be guided by the specific research question.
-
Hs27 , derived from newborn foreskin, represents a neonatal dermal fibroblast model and may be particularly relevant for studies on skin biology, wound healing, and toxicology related to dermal exposure.
-
IMR-90 , with its fetal lung origin and myofibroblastic characteristics, is a well-established model for research on lung development, fibrosis, cellular senescence, and cancer biology.
This guide provides a foundational comparison based on currently available data. It is crucial for researchers to perform their own characterization and validation of these cell lines to ensure the reliability and reproducibility of their experimental findings.
References
- 1. Human foetal lung (IMR-90) cells: myofibroblasts with smooth muscle-like contractile properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conserved Senescence Associated Genes and Pathways in Primary Human Fibroblasts Detected by RNA-Seq | PLOS One [journals.plos.org]
- 4. refine.bio [refine.bio]
- 5. Transcriptional profiling of human skin fibroblast cell line Hs27 induced by herbal formula Astragali Radix and Rehmanniae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: Validating Hs27 In Vitro Findings in a Murine Dermal Wound Healing Model
A Comparative Guide for Researchers
Translating in vitro discoveries into in vivo realities is a cornerstone of preclinical research. This guide provides a comparative framework for validating experimental findings from the human fibroblast cell line, Hs27, in a robust in vivo model. We focus on the murine dermal wound healing model, a well-established system to study the complex cellular and molecular interactions that orchestrate tissue repair. This guide is intended for researchers, scientists, and drug development professionals seeking to advance their understanding of fibroblast biology in the context of wound healing.
Introduction to Hs27 Cells and the Imperative for In Vivo Validation
Hs27 is a finite cell line of human foreskin fibroblasts derived from a normal, newborn Black male.[1] These cells exhibit a classic fibroblastic morphology, grow as an adherent monolayer, and are not associated with any disease.[1] Their finite lifespan, with a capacity for approximately 42 passages, makes them a relevant model for studying normal human fibroblast biology.[1]
While in vitro studies using Hs27 cells offer a controlled environment to dissect specific cellular mechanisms, the complexity of a living organism necessitates in vivo validation. The murine dermal wound healing model provides this physiological context, allowing for the assessment of how discoveries made in a simplified cell culture system translate to a complex biological process involving multiple cell types, extracellular matrix dynamics, and systemic factors.
In Vitro vs. In Vivo: A Comparative Overview
The transition from a two-dimensional cell culture to a three-dimensional, multicellular in vivo environment presents several key differences that can influence experimental outcomes.
| Feature | Hs27 Cells (In Vitro) | Murine Dermal Wound Healing Model (In Vivo) |
| Cellular Environment | Monoculture of human fibroblasts | Complex interplay of keratinocytes, fibroblasts, endothelial cells, immune cells, etc. |
| Extracellular Matrix (ECM) | Secreted by fibroblasts onto a plastic or coated surface | Dynamic, three-dimensional scaffold composed of collagen, elastin, fibronectin, and other proteins |
| Signaling Molecules | Controlled addition of specific growth factors and cytokines | Complex milieu of growth factors, cytokines, and chemokines from various cellular sources |
| Mechanical Forces | Static culture conditions | Dynamic mechanical tension and tissue remodeling |
| Systemic Influences | Absent | Hormonal, neural, and systemic metabolic influences |
Experimental Workflow: From In Vitro Discovery to In Vivo Validation
The following workflow outlines the key steps in validating a hypothesis generated from in vitro studies with Hs27 cells in a murine dermal wound healing model.
Figure 1: Experimental workflow for validating in vitro findings from Hs27 cells in a murine in vivo model.
Key Signaling Pathway: Transforming Growth Factor-β (TGF-β) in Wound Healing
The TGF-β signaling pathway is a critical regulator of wound healing, influencing fibroblast proliferation, migration, and differentiation into myofibroblasts, which are essential for wound contraction and extracellular matrix deposition.[2][3][4]
Figure 2: Simplified TGF-β signaling pathway in fibroblasts.
Experimental Protocols
In Vitro: Hs27 Cell Culture and Scratch Wound Healing Assay
-
Cell Culture: Hs27 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Scratch Assay:
-
Hs27 cells are seeded in a 6-well plate and grown to confluence.
-
A sterile 200 µL pipette tip is used to create a linear "scratch" in the cell monolayer.
-
The well is washed with phosphate-buffered saline (PBS) to remove dislodged cells.
-
The cells are then incubated in media containing the experimental treatment (e.g., TGF-β1).
-
Images of the scratch are captured at 0 and 24 hours.
-
The area of the scratch is measured using image analysis software (e.g., ImageJ) to quantify cell migration.
-
In Vitro: Western Blot for Phosphorylated Smad2/3
-
Protein Extraction: Hs27 cells are treated with TGF-β1 for 30 minutes. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated Smad2/3 and total Smad2/3.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo: Murine Excisional Wound Healing Model
-
Animal Preparation: 8-12 week old C57BL/6 mice are anesthetized. The dorsal hair is shaved, and the skin is sterilized.
-
Wound Creation: A 6 mm full-thickness excisional wound is created on the dorsum of each mouse using a sterile biopsy punch.
-
Treatment: The experimental compound (e.g., a TGF-β inhibitor) or a vehicle control is topically applied to the wound.
-
Wound Closure Measurement: The wound area is photographed daily, and the percentage of wound closure is calculated.
-
Histological Analysis: On day 7 or 14 post-wounding, mice are euthanized, and the wound tissue is excised, fixed in formalin, and embedded in paraffin.
-
Immunohistochemistry: Tissue sections are stained with Hematoxylin and Eosin (H&E) to assess re-epithelialization and granulation tissue formation. Immunohistochemistry is performed to detect markers such as alpha-smooth muscle actin (α-SMA) for myofibroblasts and CD31 for blood vessels.
Comparative Data Presentation
The following tables present representative data comparing the effects of TGF-β1 on fibroblast function in vitro and the impact of modulating TGF-β signaling in an in vivo wound healing model.
Table 1: In Vitro Analysis of TGF-β1 Effects on Hs27 Fibroblasts
| Parameter | Control | TGF-β1 (10 ng/mL) |
| Wound Closure (%) (Scratch Assay, 24h) | 25 ± 5% | 75 ± 8% |
| Phosphorylated Smad2/3 / Total Smad2/3 Ratio (Western Blot, 30 min) | 0.1 ± 0.05 | 0.9 ± 0.15 |
| Collagen Type I mRNA Expression (Fold Change) (qPCR, 24h) | 1.0 | 4.5 ± 0.7 |
Table 2: In Vivo Validation in Murine Dermal Wound Healing Model
| Parameter | Vehicle Control | TGF-β Inhibitor |
| Wound Closure (%) (Day 7) | 60 ± 10% | 35 ± 7% |
| Re-epithelialization (%) (H&E Staining, Day 7) | 85 ± 10% | 50 ± 12% |
| α-SMA Positive Myofibroblasts (cells/HPF) (IHC, Day 7) | 50 ± 8 | 15 ± 4 |
| Collagen Deposition (Arbitrary Units) (Masson's Trichrome, Day 14) | 3.5 ± 0.5 | 1.2 ± 0.3 |
Conclusion
The validation of in vitro findings from Hs27 cells in a murine dermal wound healing model is a critical step in preclinical research. This guide provides a framework for this process, highlighting the importance of considering the physiological context of the in vivo environment. The TGF-β signaling pathway serves as a prime example of how a fundamental cellular mechanism studied in vitro can be investigated and its therapeutic potential assessed in a relevant animal model. By systematically comparing in vitro and in vivo data, researchers can gain a more comprehensive understanding of fibroblast biology and accelerate the development of novel therapies for wound healing and fibrotic diseases.
References
- 1. Signalling by Transforming Growth Factor Beta Isoforms in Wound Healing and Tissue Regeneration [mdpi.com]
- 2. The Role of TGFβ Signaling in Wound Epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Transforming Growth Factor-β and Endoglin Signaling Orchestrate Wound Healing [frontiersin.org]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Platform RNA-Seq Analysis of Hs27 Cells
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of RNA sequencing (RNA-seq) platforms for the analysis of the human fibroblast cell line Hs27. This document outlines key performance metrics, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable platform for your research needs.
The Hs27 cell line, derived from human foreskin fibroblasts, is a valuable model in cellular and molecular biology.[1] Analyzing its transcriptome through RNA-seq can provide critical insights into gene expression dynamics. However, the choice of sequencing platform can significantly influence the results. This guide offers a comparative overview of major RNA-seq technologies, using illustrative data to highlight their strengths and weaknesses in the context of Hs27 cell analysis.
Comparative Performance of RNA-Seq Platforms
Below is a summary of anticipated quantitative data from a hypothetical cross-platform comparison using Hs27 cells on three common sequencing technologies: Illumina, a widely used short-read platform; a representative long-read platform like Oxford Nanopore; and a single-cell platform like 10x Genomics Chromium.
Table 1: Hypothetical Performance Metrics of RNA-Seq Platforms on Hs27 Cells
| Performance Metric | Illumina NovaSeq | Oxford Nanopore MinION | 10x Genomics Chromium (scRNA-seq) |
| Sequencing Type | Short-read | Long-read | Short-read, single-cell |
| Read Length | 50-300 bp[2] | 10,000-30,000 bp (up to 2.3 Mb)[2] | 50-150 bp |
| Accuracy | >99%[2] | 87-98%[2] | >99% |
| Yield (Gb per run) | Up to 1000 Gb[2] | Up to 50 Gb[3] | Varies by experiment |
| Reads per Sample | ~30 million | ~10-20 million | ~50,000-100,000 per cell |
| Mapping Rate | >90% | >85% | >90% |
| Genes Detected | ~15,000-20,000 | ~15,000-20,000 | ~2,000-6,000 per cell[4] |
| rRNA Content | <5% (with depletion) | <10% (with depletion) | <5% (with depletion) |
| GC Bias | Low | Very Low | Low |
| Cost per Gb | $10-35[2] | $50-2000[2] | Varies by experiment |
Experimental Workflow for Cross-Platform Comparison
A robust comparison of RNA-seq platforms necessitates a well-controlled experimental design, from cell culture to data analysis. The following diagram outlines a typical workflow for such a study.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, the following provides a generalized protocol for an RNA-seq experiment with Hs27 cells. Specific kit instructions from manufacturers should always be followed.
1. Cell Culture and RNA Extraction:
-
Hs27 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Total RNA is extracted from approximately 1 million cells using a column-based RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) greater than 8 is recommended.
2. Library Preparation:
-
For Illumina: A strand-specific library preparation kit (e.g., Illumina TruSeq Stranded mRNA) is used. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, second-strand synthesis, adapter ligation, and PCR amplification.
-
For Oxford Nanopore: A cDNA-PCR sequencing kit is often used. This involves reverse transcription of poly(A)-selected mRNA, followed by PCR amplification with primers that add the necessary adapters for nanopore sequencing.[3]
-
For 10x Genomics: The Chromium Single Cell 3' Gene Expression workflow is followed. This involves partitioning single cells with barcoded gel beads in emulsion, followed by cell lysis, reverse transcription, cDNA amplification, and library construction.
3. Sequencing:
-
Sequencing is performed on the respective platforms according to the manufacturer's instructions. For Illumina, this involves sequencing-by-synthesis on a flow cell.[2] For Nanopore, it involves passing the DNA/RNA through a protein nanopore and measuring changes in electrical current.[2]
4. Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Alignment: Reads are aligned to the human reference genome (e.g., GRCh38) using appropriate aligners for short reads (e.g., STAR) or long reads (e.g., Minimap2).
-
Quantification: Gene expression is quantified by counting the number of reads that map to each gene. Tools like HTSeq or featureCounts are used for short-read data, while various tools are available for long-read data.
-
Differential Expression: For comparative studies, differential gene expression analysis is performed using packages like DESeq2 or edgeR.
-
Single-Cell Analysis: For 10x Genomics data, the Cell Ranger pipeline is used for demultiplexing, alignment, and generating a gene-barcode matrix. Downstream analysis, including clustering and cell type identification, is typically performed using packages like Seurat or Scanpy.
Signaling Pathways in Hs27 Fibroblasts
Fibroblasts play a crucial role in synthesizing the extracellular matrix and are central to wound healing and tissue remodeling. A key signaling pathway active in these cells is the Transforming Growth Factor-beta (TGF-β) pathway, which regulates cell proliferation, differentiation, and matrix production. Understanding how different sequencing platforms capture the expression of genes within this pathway can be a valuable comparison point.
Conclusion
The choice of an RNA-seq platform for studying Hs27 cells depends on the specific research question. For standard gene expression profiling, short-read sequencing platforms like Illumina offer high accuracy and deep coverage at a lower cost.[2][5] For studies focused on identifying novel transcript isoforms or analyzing complex splicing events, the long reads of platforms like Oxford Nanopore are advantageous.[5][6] For dissecting cellular heterogeneity and identifying distinct subpopulations within a culture, single-cell RNA-seq is the most powerful approach.[4][7]
This guide provides a framework for making an informed decision. By understanding the key performance metrics, experimental workflows, and the biological context of Hs27 cells, researchers can select the optimal RNA-seq platform to advance their scientific and drug development goals.
References
- 1. Cellosaurus cell line Hs27 (CVCL_0335) [cellosaurus.org]
- 2. bridgeinformatics.com [bridgeinformatics.com]
- 3. Systematic Comparison of Nanopore and Illumina Sequencing for the Detection of Plant Viruses and Viroids Using Total RNA Sequencing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. USPPAR is a cost-effective, scalable, and highly sensitive single-cell RNA sequencing workflow compatible with diverse specimens | PLOS Biology [journals.plos.org]
A Comparative Guide to the Reproducibility of Drug Response Assays: Featuring the Hs27 Cell Line
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reproducibility and utility of the Hs27 human foreskin fibroblast cell line in drug response assays against alternative models. We delve into the nuances of experimental systems, from traditional 2D monocultures to more complex 3D and co-culture models, offering insights to aid in the selection of the most appropriate system for your research needs.
Data Presentation: A Comparative Overview
The reproducibility of drug response assays is a critical factor in preclinical research. While the Hs27 cell line, a normal human fibroblast line, offers a model for studying drug effects on non-cancerous cells, its response can be influenced by the culture format and the presence of other cell types. The following table summarizes key comparative aspects of different drug response assay systems.
| Feature | Hs27 Monoculture (2D) | Cancer Cell Line Monoculture (2D) | Co-culture with Cancer Cells (2D) | 3D Spheroid/Organoid Culture |
| Physiological Relevance | Moderate (Represents normal stromal tissue) | Moderate (Represents tumor cells in isolation) | High (Mimics tumor-stroma interactions) | Very High (Recapitulates tissue architecture and gradients) |
| Assay Reproducibility | Generally high for a stable cell line. | Variable; can be affected by genetic instability of cancer cells.[1] | Moderate; influenced by the dynamic interaction between cell types.[2][3] | Lower;herent variability in spheroid/organoid size and structure can be a challenge.[4] |
| Typical IC50 Variability (Fold Change) | 1.5 - 5 fold (general estimate for cell-based assays).[4] | Can exceed 5-fold due to cellular heterogeneity and mutations.[1] | Can be significantly altered compared to monocultures.[2][5] | Often higher than 2D cultures due to diffusion gradients and complex biology.[6][7][8] |
| Complexity of Setup & Analysis | Low | Low | Moderate | High |
| Cost | Low | Low | Moderate | High |
| Best Suited For | Assessing baseline cytotoxicity on normal cells. | High-throughput screening of anti-cancer compounds. | Studying the influence of the tumor microenvironment on drug efficacy. | Investigating drug penetration, resistance, and complex biological responses. |
Experimental Protocols
Detailed and consistent experimental protocols are paramount for ensuring the reproducibility of drug response assays. Below are methodologies for key experiments cited in this guide.
Cell Viability Assay for Drug Response (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a drug on Hs27 cells grown in a 2D monoculture.
Materials:
-
Hs27 cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Hs27 cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[3]
-
Drug Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add the drug dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for a duration relevant to the drug's mechanism of action (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µl of MTT solution to each well to achieve a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[9]
-
Solubilization: Add 100 µl of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Co-culture Drug Response Assay
This protocol describes a method to assess the effect of a drug on cancer cells when co-cultured with Hs27 fibroblasts using a transwell system.
Materials:
-
Hs27 cells and a cancer cell line
-
Complete growth medium
-
Test compound
-
24-well plates with transwell inserts (e.g., 0.4 µm pore size)
-
Cell viability assay reagents (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Fibroblast Seeding: Seed Hs27 cells in the bottom chamber of a 24-well plate.[2]
-
Cancer Cell Seeding: Seed the cancer cells in the transwell insert.[2]
-
Co-culture Assembly: Place the transwell inserts containing the cancer cells into the wells with the Hs27 cells.
-
Drug Treatment: Add the test compound at various concentrations to the medium in both the insert and the well.
-
Incubation: Incubate the co-culture for the desired treatment duration.
-
Cell Viability Measurement:
-
Carefully remove the transwell insert.
-
Perform a cell viability assay on the cancer cells in the insert and the Hs27 cells in the well separately according to the manufacturer's instructions.
-
-
Data Analysis: Analyze the drug's effect on each cell type individually to determine if the presence of fibroblasts modulates the cancer cells' drug sensitivity.
Visualizations
Diagrams are provided below to illustrate key experimental workflows and biological pathways relevant to drug response assays in fibroblasts.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. Effect of fibroblast co-culture on the proliferation, viability and drug response of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblasts Influence Survival and Therapeutic Response in a 3D Co-Culture Model | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for establishing a coculture with fibroblasts and colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. cellink.com [cellink.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Secretomes of Normal Fibroblasts (Hs27) and Cancer-Associated Fibroblasts (CAFs)
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Unveiling the Pro-Tumorigenic Signature of CAFs
The secretome of a cell comprises the array of proteins it releases into the extracellular space, including growth factors, cytokines, chemokines, and extracellular matrix (ECM) components. In the context of cancer, the secretome of CAFs is known to be significantly altered, creating a microenvironment that promotes tumor growth, invasion, and therapeutic resistance.
Below are tables summarizing the key differentially secreted proteins between normal fibroblasts and CAFs, based on quantitative proteomic studies.
Table 1: Upregulated Proteins in the CAF Secretome Compared to Normal Fibroblasts
| Protein Category | Protein Name | Gene Symbol | Fold Change (CAF vs. Normal) | Key Function in Cancer |
| Growth Factors & Cytokines | Transforming growth factor-beta 1 | TGFB1 | > 2.0 | Induction of EMT, immunosuppression[1] |
| Hepatocyte growth factor | HGF | > 2.0 | Promotion of cell proliferation and invasion[2] | |
| Stromal cell-derived factor 1 | CXCL12 | > 2.0 | Angiogenesis, metastasis | |
| Interleukin-6 | IL6 | > 2.0 | Inflammation, cell survival, chemoresistance | |
| Fibroblast growth factor 2 | FGF2 | > 1.75 | Angiogenesis, cell proliferation | |
| Extracellular Matrix & Remodeling | Periostin | POSTN | > 2.0 | ECM organization, cell migration |
| Tenascin-C | TNC | > 2.0 | Cell adhesion, migration, and proliferation | |
| Collagen I | COL1A1 | > 2.0 | ECM structure, tumor stiffness[3] | |
| Matrix metalloproteinase-2 | MMP2 | > 2.0 | ECM degradation, invasion | |
| Lysyl oxidase homolog 2 | LOXL2 | > 2.0 | Collagen cross-linking, invasion | |
| Other Pro-Tumorigenic Proteins | Wnt5a | WNT5A | > 2.0 | Regulation of cell fate and migration[3] |
| Follistatin-related protein 1 | FSTL1 | > 2.0 | Inflammation, cell proliferation[3] | |
| Syndecan-2 | SDC2 | > 2.0 | Cell adhesion, signaling |
Table 2: Downregulated Proteins in the CAF Secretome Compared to Normal Fibroblasts
| Protein Category | Protein Name | Gene Symbol | Fold Change (CAF vs. Normal) | Potential Function |
| ECM & Adhesion | Decorin | DCN | < 0.5 | TGF-β antagonist, tumor suppression |
| Lumican | LUM | < 0.5 | Collagen fibrillogenesis, cell migration inhibition | |
| Signaling | Secreted frizzled-related protein 1 | SFRP1 | < 0.5 | Wnt signaling inhibitor |
Experimental Protocols: A Guide to Secretome Analysis
The following section details the typical methodologies employed for the comparative analysis of fibroblast secretomes.
Cell Culture
-
Hs27 Cells: The human foreskin fibroblast cell line Hs27 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cancer-Associated Fibroblasts (CAFs): Primary CAFs are isolated from tumor tissues and are typically cultured in DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and sometimes specific growth factors depending on the cancer type of origin.
Conditioned Media Preparation for Secretome Analysis
To analyze the secreted proteins, it is essential to collect "conditioned media" (CM) in which the cells have been cultured. A crucial step is to minimize the contamination from serum proteins present in the standard culture medium.
-
Cell Seeding: Plate Hs27 cells and CAFs at a similar density in separate culture dishes and allow them to reach approximately 80% confluency.
-
Serum Starvation: Wash the cells three times with serum-free medium to remove any residual serum proteins.
-
Conditioning: Culture the cells in a serum-free or a defined low-serum medium for a specific period (typically 24-48 hours) to allow for the accumulation of secreted proteins.
-
Collection and Processing: Collect the conditioned medium and centrifuge at a low speed (e.g., 500 x g for 10 minutes) to pellet any detached cells or debris. Further clarification by filtration (0.22 µm filter) may be performed.
-
Concentration: The collected conditioned medium is often concentrated using methods like ultrafiltration with a specific molecular weight cutoff (e.g., 3 kDa) to enrich for secreted proteins.
Mass Spectrometry-Based Proteomic Analysis
-
Protein Quantification: Determine the total protein concentration in the concentrated conditioned media using a standard protein assay (e.g., BCA assay).
-
Sample Preparation:
-
Reduction and Alkylation: Proteins are denatured, and disulfide bonds are reduced (e.g., with DTT) and then alkylated (e.g., with iodoacetamide) to prevent re-formation.
-
Proteolytic Digestion: The proteins are digested into smaller peptides using a protease, most commonly trypsin.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The peptide mixture is separated by liquid chromatography based on their physicochemical properties.
-
The separated peptides are then ionized and analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments them to determine their amino acid sequence (MS2 scan).
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against a protein database (e.g., UniProt/Swiss-Prot) using search algorithms like Sequest or Mascot to identify the proteins present in the sample.
-
For quantitative analysis, label-free quantification (LFQ) or stable isotope labeling methods (e.g., SILAC, TMT) are used to compare the relative abundance of proteins between the Hs27 and CAF secretomes.
-
Bioinformatic analysis is then performed to identify differentially expressed proteins and to determine their functional roles and associated signaling pathways.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize key signaling pathways activated by the CAF secretome and a typical experimental workflow for secretome analysis.
References
Validation of Hs27 as a Non-Tumorigenic Control Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate non-tumorigenic control cell line is a critical step in cancer research and drug development. An ideal control should be of the same species and cell type as the cancer cell line being studied, yet lack the capacity to form tumors. This guide provides a comprehensive validation of the human fibroblast cell line, Hs27, as a non-tumorigenic control. Its characteristics and performance in key tumorigenicity assays are compared with two other commonly used non-tumorigenic cell lines: the mouse embryonic fibroblast line NIH-3T3 and the human non-tumorigenic breast epithelial cell line MCF-10A.
Cell Line Characteristics
A summary of the key characteristics of Hs27, NIH-3T3, and MCF-10A cells is presented in Table 1. This information is essential for selecting the most appropriate control for a specific experimental design.
| Feature | Hs27 | NIH-3T3 | MCF-10A |
| Organism | Homo sapiens (Human)[1][2] | Mus musculus (Mouse)[3] | Homo sapiens (Human) |
| Tissue of Origin | Foreskin[1][2] | Embryo[3] | Mammary Gland (from a patient with fibrocystic disease) |
| Cell Type | Fibroblast[1][2] | Fibroblast[3] | Epithelial |
| Morphology | Fibroblastic | Fibroblastic[3] | Epithelial, forms domes in confluent cultures |
| Growth Properties | Adherent[1] | Adherent[3] | Adherent, exhibits three-dimensional growth in collagen |
| Karyotype | 46,XY[1] | Hypertriploid | Near-diploid[4] |
| Longevity | Finite (can be propagated for approximately 42 passages)[1] | Continuous cell line | Immortalized, but non-tumorigenic |
| Common Applications | Toxicology, high-throughput screening, 3D cell culture | Transformation assays, transfection studies | Model for normal breast epithelium, studies of breast cancer progression[4] |
Experimental Validation of Non-Tumorigenicity
Soft Agar (B569324) Colony Formation Assay
This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of transformed cells.[5][6][7][8] Non-tumorigenic cells, such as Hs27, are expected to show little to no colony formation in soft agar.
Table 2: Comparison of Soft Agar Colony Formation
| Cell Line | Expected/Observed Outcome | References |
| Hs27 | Expected to form no or very few colonies. | General expectation for a non-tumorigenic cell line. |
| NIH-3T3 | Generally does not form colonies, but can undergo spontaneous transformation at high passage numbers or under specific culture conditions, leading to colony formation.[9][10] | [9][10][11][12][13] |
| MCF-10A | Does not form colonies in soft agar.[4] | [4][14][15][16] |
Xenograft Tumor Formation Assay
This in vivo assay is the definitive test for tumorigenicity. It involves the subcutaneous injection of cells into immunodeficient mice to assess their ability to form tumors. Non-tumorigenic cells like Hs27 are not expected to form tumors in this assay.
Table 3: Comparison of Xenograft Tumor Formation
| Cell Line | Expected/Observed Outcome | References |
| Hs27 | Expected to not form tumors. | General expectation for a non-tumorigenic cell line. |
| NIH-3T3 | Generally non-tumorigenic, but can form tumors when co-injected with matrigel (B1166635) or after undergoing spontaneous or induced transformation.[17][18] | [17][18][19] |
| MCF-10A | Does not form tumors in immunocompromised mice. Transplanted cells may form transient small nodules that regress.[4][20] | [4][20][21][22] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation.
Soft Agar Colony Formation Assay Protocol
This protocol is adapted for fibroblast cell lines.
-
Preparation of Agar Solutions:
-
Prepare a 1.2% (w/v) solution of Noble agar in sterile, deionized water and autoclave.
-
Prepare a 0.7% (w/v) solution of Noble agar in sterile, deionized water and autoclave.
-
Equilibrate both agar solutions to 42°C in a water bath.
-
-
Preparation of Base Agar Layer:
-
Warm 2X growth medium (e.g., DMEM with 20% FBS) to 42°C.
-
Mix equal volumes of the 1.2% agar solution and the 2X growth medium to create a final concentration of 0.6% agar in 1X medium.
-
Dispense 2 mL of this mixture into each well of a 6-well plate.
-
Allow the base layer to solidify at room temperature for 30 minutes.
-
-
Preparation of Cell-Containing Agar Layer:
-
Trypsinize and count the cells to be tested. Resuspend the cells in 1X growth medium at a concentration of 2 x 10^4 cells/mL.
-
Warm the 0.7% agar solution and 2X growth medium to 42°C.
-
Mix the cell suspension, 2X growth medium, and 0.7% agar in a 1:1:1 ratio to obtain a final concentration of 1 x 10^4 cells/mL in 0.35% agar.
-
Immediately plate 1.5 mL of this cell-agar suspension on top of the solidified base agar layer.
-
-
Incubation and Analysis:
-
Allow the top layer to solidify at room temperature for 20 minutes.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.
-
Feed the cells weekly by adding 0.5 mL of fresh 1X growth medium to the top of the agar.
-
After the incubation period, stain the colonies with 0.005% crystal violet and count the number of colonies larger than a predetermined size (e.g., 50 µm) using a microscope.
-
Xenograft Tumorigenicity Assay Protocol
This protocol describes a standard subcutaneous injection model in nude mice.
-
Cell Preparation:
-
Harvest cells in the exponential growth phase using trypsin.
-
Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
Keep the cell suspension on ice until injection.
-
-
Animal Model:
-
Use athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
-
Injection Procedure:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of the mouse using a 27-gauge needle.
-
As a positive control, inject a known tumorigenic cell line (e.g., a cancer cell line of interest) into a separate cohort of mice.
-
-
Tumor Monitoring and Measurement:
-
Monitor the mice at least twice a week for tumor formation.
-
Measure the tumor dimensions (length and width) with calipers once tumors become palpable.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Euthanize the mice when tumors reach a predetermined size (e.g., 1.5 cm in diameter) or at the end of the study period (e.g., 8-12 weeks), and excise the tumors for further analysis (e.g., histology).
-
Signaling Pathways in Non-Tumorigenic Fibroblasts
Understanding the baseline signaling pathway activity in a non-tumorigenic control cell line is crucial for interpreting experimental results. Below are simplified diagrams of key signaling pathways that are often dysregulated in cancer, depicted in their expected state in a normal fibroblast like Hs27.
Experimental Workflow for Tumorigenicity Assays
Workflow for assessing tumorigenicity.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway plays a critical role in regulating cell growth, differentiation, and extracellular matrix production in fibroblasts.
Simplified TGF-β signaling cascade.
PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, growth, and proliferation. In normal cells, this pathway is tightly regulated.
Key components of the PI3K-Akt pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK cascade, is a central signaling route that transduces extracellular signals to regulate cell proliferation, differentiation, and survival.
The MAPK/ERK signaling cascade.
Conclusion
The Hs27 cell line represents a valuable tool as a non-tumorigenic control in cancer research, particularly for studies involving human fibroblast-derived cancers. Its well-defined origin and "normal" characteristics make it a suitable baseline for comparison. However, it is crucial for researchers to be aware of the limited availability of direct, quantitative tumorigenicity data for this specific cell line in the public domain. For studies requiring a control with extensively documented non-tumorigenic properties confirmed by soft agar and xenograft assays, MCF-10A serves as an excellent alternative, albeit of epithelial origin. NIH-3T3, while widely used, should be employed with caution due to its potential for spontaneous transformation. The selection of the most appropriate control cell line will ultimately depend on the specific research question and the cancer cell type under investigation. This guide provides the necessary information to make an informed decision and to design rigorous experiments with appropriate controls.
References
- 1. Hs 27. Culture Collections [culturecollections.org.uk]
- 2. Cellosaurus cell line Hs27 (CVCL_0335) [cellosaurus.org]
- 3. nih3t3.com [nih3t3.com]
- 4. Increasingly transformed MCF-10A cells have a progressively tumor-like phenotype in three-dimensional basement membrane culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 6. Soft agar colony formation assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Hs27 fibroblast response to contact guidance cues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BCR-ABL oncogenic transformation of NIH 3T3 fibroblasts requires the IL-3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Transformation of MCF-10A cells by random mutagenesis with frameshift mutagen ICR191: A model for identifying candidate breast-tumor suppressors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. researchgate.net [researchgate.net]
- 20. Xenograft model of progressive human proliferative breast disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Human Breast Fibroblasts Inhibit Growth of the MCF10AT Xenograft Model of Proliferative Breast Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
HS-27A Cell Line vs. Primary Bone Marrow MSCs: A Comparative Guide for Cancer Research
For researchers, scientists, and drug development professionals, selecting the appropriate cellular model is a critical step in cancer research. This guide provides an objective comparison of the HS-27A cell line and primary bone marrow-derived mesenchymal stromal cells (MSCs), offering insights into their respective characteristics, advantages, and limitations in studying the tumor microenvironment.
Mesenchymal stromal cells within the bone marrow are crucial components of the tumor microenvironment, influencing cancer progression, metastasis, and response to therapy. While primary bone marrow MSCs represent the most physiologically relevant model, their use is often hampered by issues of availability, donor variability, and limited in vitro lifespan. The immortalized human bone marrow stromal cell line, HS-27A, offers a more consistent and readily available alternative. However, the immortalization process can alter cellular characteristics, leading to questions about its suitability as a surrogate for primary MSCs in cancer studies.
This guide summarizes key differences and similarities between the HS-27A cell line and primary bone marrow MSCs, supported by experimental data, to aid researchers in making an informed decision for their specific research needs.
General Characteristics and Phenotype
Both primary bone marrow MSCs and the HS-27A cell line adhere to the minimal criteria for defining MSCs as established by the International Society for Cellular and Gene Therapy (ISCT). They are positive for the surface markers CD73, CD90, and CD105, and negative for hematopoietic markers such as CD14, CD31, CD34, and CD45.[1][2] However, notable differences exist in the intensity of surface marker expression.
Table 1: Comparison of General and Phenotypic Characteristics
| Feature | Primary Bone Marrow MSCs | HS-27A Cell Line | Key Considerations for Cancer Research |
| Source | Bone marrow aspirates from donors | Immortalized human bone marrow stromal cells | Primary MSCs exhibit donor-to-donor variability, which can impact reproducibility.[3][4] HS-27A provides a consistent and unlimited cell source. |
| Lifespan | Finite, senesce in culture | Immortalized, continuous proliferation | The immortalization of HS-27A may alter some biological functions compared to primary cells.[1][2][5] |
| Morphology | Spindle-shaped, fibroblast-like | Epithelioid, larger cell size | Morphological differences may reflect underlying functional distinctions.[1] |
| CD73, CD90, CD105 Expression | Positive | Positive, with significantly higher expression intensity compared to primary MSCs and the HS-5 cell line.[1][2] | The higher expression of certain markers on HS-27A, such as CD146, may make it a suitable model for studying cancer cell engraftment.[2] |
| Hematopoietic Support | Supports the proliferation of hematopoietic progenitor cells | Poorly secretes growth factors and does not support the proliferation of isolated hematopoietic progenitor cells.[1] | This functional difference is critical when studying hematological malignancies and the role of the bone marrow niche. |
Gene Expression and Signaling Pathways
Significant disparities in gene expression profiles and related signaling pathways have been identified between primary MSCs and the HS-27A cell line. These differences are particularly relevant to cancer biology, as they involve pathways that regulate tumor growth, angiogenesis, and metastasis.
A comprehensive gene and pathway expression analysis revealed that the HS-27A cell line shows a distinct clustering away from primary MSCs.[1] Notably, numerous pathways associated with the pro-tumorigenic activity of primary MSCs are downregulated in HS-27A cells.[1][2]
Table 2: Differential Expression of Key Cancer-Related Signaling Pathways
| Signaling Pathway | Primary Bone Marrow MSCs | HS-27A Cell Line | Implication in Cancer Research |
| Angiogenesis | Upregulated | Downregulated[1][2] | Primary MSCs are known to promote tumor angiogenesis. The downregulation of this pathway in HS-27A suggests it may not be a suitable model for studying MSC-driven vascularization in tumors. |
| Wnt/β-catenin Signaling | Upregulated | Downregulated[1][2] | The Wnt pathway is crucial for cancer cell proliferation and stemness. The reduced activity in HS-27A indicates a diminished capacity to support these cancer hallmarks via this pathway. |
| PI3K-AKT-mTOR Signaling | Upregulated | Downregulated[1][2] | This pathway is central to cell survival and proliferation. Its lower activity in HS-27A suggests a reduced potential to promote cancer cell survival. |
| KRAS Signaling | Upregulated | Downregulated[1][2] | KRAS signaling is a key driver in many cancers. The difference in this pathway's activity highlights a fundamental divergence in how these cells might interact with cancer cells. |
Due to these significant differences, the HS-27A cell line is often considered a valuable negative control in experiments investigating the pro-tumorigenic functions of primary MSCs.[1][2]
Caption: Comparison of pro-tumorigenic signaling pathways.
Functional Comparison in the Context of Cancer
The disparities in gene expression translate to significant functional differences in how primary MSCs and HS-27A cells interact with the tumor microenvironment.
Table 3: Functional Comparison in Cancer Research
| Function | Primary Bone Marrow MSCs | HS-27A Cell Line | Experimental Approach |
| Secretome | Secretes a complex mixture of cytokines, chemokines, and growth factors that can promote tumor growth and angiogenesis.[3] | Poor secretor of growth factors compared to primary MSCs.[1] | Cytokine array, ELISA, mass spectrometry of conditioned media. |
| Support of Cancer Cell Proliferation | Generally promotes the proliferation of various cancer cell types. | Expected to have a reduced or negligible effect on cancer cell proliferation due to downregulated pro-growth signaling pathways. | Co-culture assays followed by cell counting, viability assays (e.g., MTT, CCK-8), or proliferation assays (e.g., BrdU, Ki67 staining). |
| Support of Cancer Cell Migration and Invasion | Can enhance the migratory and invasive potential of cancer cells. | Expected to have a diminished effect on cancer cell migration and invasion. | Transwell migration/invasion assays, wound healing (scratch) assays. |
Experimental Protocols
To aid in the design of comparative studies, detailed methodologies for key experiments are provided below.
Co-culture of MSCs and Cancer Cells
This protocol allows for the study of contact-dependent and -independent interactions.
-
Cell Seeding: Seed MSCs (either primary or HS-27A) in a 6-well plate and allow them to adhere overnight.
-
Transwell Inserts: Place Transwell inserts with a 0.4 µm pore size into the wells containing the MSCs.
-
Cancer Cell Seeding: Seed cancer cells into the Transwell inserts. The 0.4 µm pores prevent direct cell-cell contact but allow for the exchange of soluble factors.
-
Direct Co-culture (Optional): For studying contact-dependent interactions, cancer cells can be seeded directly onto the MSC monolayer. Cells can be pre-labeled with fluorescent dyes (e.g., CellTracker Green for MSCs and CellTracker Red for cancer cells) for easy visualization and quantification by flow cytometry or fluorescence microscopy.
-
Incubation: Co-culture the cells for the desired time period (e.g., 24-72 hours).
-
Analysis: At the end of the co-culture, cancer cells can be harvested from the inserts and analyzed for changes in proliferation, gene expression, or protein levels.
References
- 1. Wnt Signaling in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of Wnt/β-catenin signaling in the mesenchymal stem cells promote metastatic growth and chemoresistance of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Wnt Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Human Stromal Cell Line HS-27A and Other Alternatives for Researchers
For researchers and professionals in drug development, selecting the appropriate human stromal cell line is a critical step in modeling the bone marrow microenvironment. This guide provides an objective comparison of the HS-27A human stromal cell line with other commonly used alternatives, supported by experimental data. We will delve into their distinct functionalities in supporting hematopoiesis, their phenotypic characteristics, and the underlying signaling pathways that govern their behavior.
At a Glance: HS-27A vs. Other Human Stromal Cell Lines
The HS-27A cell line, derived from human bone marrow, is functionally distinct from other stromal cell lines, most notably the widely used HS-5 cell line. While both originate from the same tissue, they represent different components of the hematopoietic niche. HS-27A is characterized by its ability to support the maintenance of early, primitive hematopoietic progenitors, a function attributed to its expression of specific adhesion molecules and a low secretory profile of proliferative cytokines.[1][2] In contrast, the HS-5 cell line is a potent secretor of various cytokines that actively promote the proliferation and differentiation of more committed hematopoietic progenitors.[1][3][4]
Other available human stromal cell lines, such as StromaNKtert and SCP-1, also offer unique properties for co-culture studies, though they are less extensively characterized in direct comparison to the HS-27A and HS-5 lines.
Comparative Data: Performance and Characteristics
To facilitate a clear comparison, the following tables summarize the key quantitative and qualitative differences between HS-27A, HS-5, and other relevant stromal cell lines based on available data.
Table 1: General Characteristics and Hematopoietic Support
| Characteristic | HS-27A | HS-5 | StromaNKtert | SCP-1 |
| Primary Function | Maintenance of early hematopoietic progenitors ("cobblestone area" formation)[2] | Proliferation and differentiation of committed hematopoietic progenitors[1][3] | Supports survival of hematopoietic cells (e.g., CLL cells) | Mesenchymal stem cell characteristics |
| Morphology | Epithelioid, large, flattened polygonal cells[3] | Fibroblast-like[3] | Mesenchymal | Mesenchymal stem cell-like |
| Doubling Time | Data not available in direct comparison | Data not available in direct comparison | Data not available | Data not available |
| Differentiation Potential | Limited osteogenic potential, no adipogenic potential[3] | Limited osteogenic potential, no adipogenic potential[3] | Not extensively reported | Trilineage differentiation potential (osteogenic, adipogenic, chondrogenic) |
Table 2: Surface Marker Expression (Mean Fluorescence Intensity - MFI)
| Marker | HS-27A | HS-5 | General MSC Criteria |
| CD73 | High[3][5] | Moderate (Higher than primary MSCs)[3] | ≥95% Positive |
| CD90 | High[3][5] | Low (Lower than primary MSCs)[3] | ≥95% Positive |
| CD105 | High[3][5] | Moderate[3] | ≥95% Positive |
| HLA-ABC | High[3] | Moderate (Higher than primary MSCs)[3] | Positive |
| VCAM-1 (CD106) | High | Low/Absent[3] | Not required |
| CD14, CD31, CD34, CD45 | Negative[3] | Negative[3] | ≤2% Positive |
| HLA-DR | Negative[3] | Negative[3] | ≤2% Positive |
Table 3: Cytokine Secretion Profile (Qualitative)
| Cytokine | HS-27A | HS-5 |
| G-CSF | Low/Undetectable[1][4] | High[1][4] |
| GM-CSF | Low/Undetectable[1] | High[1][6] |
| IL-6 | Low/Undetectable[1] | High[1][6] |
| SCF | Low/Undetectable | Expressed[6] |
| IL-1β | Low/Undetectable | Expressed[1][6] |
Signaling Pathways: The Basis of Functional Divergence
The distinct functionalities of HS-27A and HS-5 are rooted in their differential gene expression and consequent signaling pathway activities. Gene expression analyses have revealed that HS-5 is transcriptionally more similar to primary mesenchymal stromal cells (MSCs) than HS-27A.[3] Key signaling pathways known to be involved in cell proliferation, survival, and differentiation, such as the Wnt/β-catenin and PI3K-AKT-mTOR pathways, are significantly downregulated in HS-27A compared to primary MSCs, while HS-5 exhibits a more comparable expression profile.[3]
Wnt/β-catenin Signaling Pathway
This pathway is crucial for the regulation of cell fate, proliferation, and migration. In the context of the hematopoietic niche, it plays a role in maintaining the balance between stem cell self-renewal and differentiation. The downregulation of this pathway in HS-27A likely contributes to its reduced capacity to promote the proliferation of hematopoietic progenitors.
PI3K-AKT-mTOR Signaling Pathway
This pathway is a central regulator of cell proliferation, growth, and survival. Its higher activity in HS-5, driven by growth factor secretion, contributes to the enhanced proliferation of hematopoietic cells in co-culture. The reduced activity in HS-27A aligns with its role in maintaining quiescent, early-stage progenitors.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are summaries of key experimental protocols used to characterize and compare these stromal cell lines.
Co-culture with Hematopoietic Progenitors
This assay is fundamental to assessing the hematopoietic support capacity of stromal cell lines.
Protocol Summary:
-
Stromal Cell Plating: Seed stromal cells (e.g., HS-27A, HS-5) in a 24-well plate and culture until a confluent monolayer is formed.
-
Growth Arrest (Optional): To prevent overgrowth of the stromal layer, irradiate the cells (e.g., 20 Gy).
-
HSPC Seeding: Isolate hematopoietic stem and progenitor cells (HSPCs), typically CD34+ cells from cord blood or bone marrow, and add them to the stromal cell monolayer.
-
Co-culture: Incubate the co-culture for a defined period, with regular media changes.
-
Harvesting: At the end of the co-culture period, gently collect the non-adherent and loosely adherent hematopoietic cells.
-
Analysis: Analyze the harvested cells for proliferation (cell count), viability, phenotype (flow cytometry for hematopoietic markers), and functional potential (e.g., colony-forming cell assays).
Osteogenic Differentiation Assay
This protocol is used to assess the potential of stromal cell lines to differentiate into bone-forming osteoblasts.
Protocol Summary:
-
Cell Seeding: Plate the stromal cells at a high density in a 6-well plate.
-
Induction: Once the cells reach confluence, replace the growth medium with a specialized osteogenic differentiation medium containing supplements such as dexamethasone, β-glycerophosphate, and ascorbic acid.
-
Culture: Culture the cells for 2-4 weeks, changing the differentiation medium every 3-4 days.
-
Staining: After the differentiation period, fix the cells and stain for markers of osteogenesis. A common method is Alizarin Red S staining, which detects calcium deposits characteristic of bone mineralization.
Flow Cytometry for Surface Marker Profiling
This technique is essential for characterizing the immunophenotype of the stromal cell lines.
Protocol Summary:
-
Cell Preparation: Harvest the stromal cells and prepare a single-cell suspension.
-
Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies specific for the surface markers of interest (e.g., CD73, CD90, CD105, VCAM-1) and appropriate isotype controls.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity for each marker.
Conclusion
The choice between HS-27A and other human stromal cell lines is highly dependent on the specific research question.
-
HS-27A is the cell line of choice for studies focused on the maintenance of primitive hematopoietic stem cells and the role of the quiescent niche. Its low cytokine secretion profile provides a "cleaner" system to study the effects of specific, exogenously added factors.
-
HS-5 is more suitable for research on the proliferation and differentiation of committed hematopoietic progenitors and for studies where a high level of endogenous cytokine production is desired to mimic a more active bone marrow environment.
-
Other cell lines like StromaNKtert and SCP-1 may offer advantages in specific contexts, such as studying interactions with particular hematopoietic lineages or for applications requiring cells with robust multi-lineage differentiation potential.
It is imperative for researchers to consider the distinct characteristics outlined in this guide to select the most appropriate cell line for their experimental needs, ensuring the generation of relevant and reproducible data. The provided protocols offer a starting point for the in-house validation and characterization of these valuable research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokines secreted by bone marrow stromal cells protect c-KIT mutant AML cells from c-KIT inhibitor-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New immortalized human stromal cell lines enhancing in vitro expansion of cord blood hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Gene Expression Studies Using the HS-27A Cell Line
For researchers, scientists, and professionals in drug development, the human bone marrow stromal cell line HS-27A is a valuable tool. This guide provides a comparative analysis of the reproducibility of gene expression studies utilizing this cell line, offering insights into its stability and outlining best practices to ensure reliable and consistent results.
Understanding the HS-27A Cell Line
The HS-27A cell line is an immortalized human bone marrow stromal cell line that supports the formation of "cobblestone" areas by early hematopoietic progenitor cells.[1] Unlike the related HS-5 cell line, HS-27A secretes low levels of growth factors and does not support the proliferation of isolated progenitor cells.[1] Notably, HS-27A expresses high levels of Vascular Cell Adhesion Molecule 1 (VCAM-1), a key factor in its interaction with hematopoietic cells.[1]
While immortalized cell lines like HS-27A offer advantages in terms of availability and ease of use, the immortalization process itself can lead to alterations in the gene expression profile compared to primary cells.[2][3][4][5] This underscores the importance of understanding and controlling for potential sources of variability in gene expression studies.
Inter-study Reproducibility of Gene Expression
Table 1: Publicly Available Gene Expression Omnibus (GEO) Datasets for HS-27A
| GEO Accession Number | Platform | Number of HS-27A Samples | Reference |
| GSE9593 | Affymetrix Human Genome U133 Plus 2.0 Array | 2 | Wagner et al., 2008 |
| GSE10595 | Affymetrix Human Genome U133 Plus 2.0 Array | 2 | Iwata et al., 2014 |
| GSE48302 | Affymetrix Human Genome U133 Plus 2.0 Array | 1 | Paul et al., 2013 |
| GSE53199 | Affymetrix Human Genome U133 Plus 2.0 Array | 1 | Iwata et al., 2014 |
This table summarizes some of the GEO datasets that include gene expression data for the HS-27A cell line, as identified in a comparative study.[2]
A comprehensive analysis of these datasets would be required to calculate specific correlation coefficients between studies. However, the existence of these datasets provides an opportunity for researchers to perform their own meta-analyses to assess the reproducibility of specific genes or pathways of interest.
Factors Influencing Reproducibility
Several factors can influence the reproducibility of gene expression studies using the HS-27A cell line.
Table 2: Key Factors Affecting Gene Expression Reproducibility
| Factor | Description | Recommendations for Mitigation |
| Passage Number | Continuous passaging of cell lines can lead to genetic drift and alterations in gene expression.[6][7][8][9] | Use low-passage cells (e.g., <20 passages) for experiments. Maintain a detailed record of passage number. Periodically re-authenticate the cell line. |
| Cell Culture Conditions | Variations in media, serum, and supplements can significantly impact gene expression. | Standardize cell culture protocols across all experiments. Use a consistent source and lot of reagents whenever possible. |
| RNA Extraction and Quality | The method of RNA extraction and the quality of the resulting RNA are critical for reliable gene expression analysis. | Employ a standardized and validated RNA extraction protocol. Assess RNA quality (e.g., RIN/RQN) before downstream applications. |
| Experimental Workflow | Differences in experimental procedures, from cell seeding density to the timing of treatments, can introduce variability. | Develop and adhere to a detailed and standardized experimental protocol. |
Experimental Protocols
To enhance reproducibility, it is crucial to follow well-defined and standardized protocols.
Cell Culture Protocol for HS-27A Cells
This protocol is based on recommendations from the American Type Culture Collection (ATCC).[1]
-
Medium: Prepare complete growth medium consisting of RPMI-1640 Medium supplemented with 10% fetal bovine serum.
-
Thawing: Thaw frozen cells rapidly in a 37°C water bath.
-
Seeding: Centrifuge the thawed cells and resuspend the pellet in complete growth medium. Seed the cells in a suitable culture flask.
-
Incubation: Incubate the culture at 37°C in a 5% CO2 atmosphere.
-
Subculturing: When cells reach 80-90% confluency, detach them using a suitable enzyme (e.g., Trypsin-EDTA). Resuspend the cells in fresh medium and re-seed at a lower density.
RNA Extraction Protocol
This is a general protocol for RNA extraction from cultured adherent cells.
-
Lysis: Aspirate the culture medium and wash the cells with PBS. Add a lysis buffer (e.g., TRIzol or a buffer from a commercial kit) directly to the culture dish to lyse the cells.
-
Homogenization: Scrape the cells and collect the lysate.
-
Phase Separation: If using TRIzol, add chloroform (B151607) and centrifuge to separate the aqueous (RNA-containing) and organic phases.
-
Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.
-
Washing: Wash the RNA pellet with 75% ethanol.
-
Resuspension: Air-dry the pellet and resuspend the RNA in RNase-free water.
-
Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Visualization of Experimental Workflow and a Key Signaling Pathway
Experimental Workflow for Assessing Gene Expression Reproducibility
The following diagram illustrates a typical workflow for conducting and assessing the reproducibility of a gene expression study using the HS-27A cell line.
VCAM-1 Signaling Pathway in HS-27A Mediated Hematopoietic Support
HS-27A cells express high levels of VCAM-1, which plays a crucial role in their interaction with hematopoietic stem and progenitor cells (HSPCs). The binding of VLA-4 (integrin α4β1) on HSPCs to VCAM-1 on HS-27A cells initiates a signaling cascade that is important for HSPC adhesion and survival.
Conclusion
The HS-27A cell line is a valuable in vitro model for studying the bone marrow microenvironment and its interaction with hematopoietic cells. While direct studies on the reproducibility of gene expression within this specific cell line are limited, by adhering to best practices in cell culture, experimental design, and data analysis, researchers can significantly enhance the reliability and comparability of their findings. The use of low-passage cells, standardized protocols, and thorough documentation are paramount for generating robust and reproducible data in gene expression studies involving the HS-27A cell line. Further community efforts to characterize the genomic and transcriptomic stability of widely used cell lines like HS-27A over time and across different laboratories would be highly beneficial for the research community.
References
- 1. atcc.org [atcc.org]
- 2. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development [frontiersin.org]
- 6. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 7. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. korambiotech.com [korambiotech.com]
Translating In Vitro Findings from the HS-27A Stromal Cell Line to In Vivo Models: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the fidelity of in vitro models is paramount. The human bone marrow stromal cell line, HS-27A, is a widely utilized tool for simulating the bone marrow microenvironment. This guide provides a comprehensive comparison of in vitro findings using HS-27A and their subsequent translation to in vivo models, supported by experimental data and detailed protocols.
The HS-27A cell line, derived from human bone marrow, serves as a critical in vitro model for studying hematopoiesis, cancer biology, and immune responses. Its ability to mimic aspects of the native bone marrow stroma provides a valuable platform for initial investigations. However, the ultimate validation of these findings relies on their reproducibility in more complex in vivo systems. This guide explores the correlation between HS-27A in vitro data and in vivo outcomes, offering insights into the predictive power of this cell line.
In Vitro vs. In Vivo: A Comparative Analysis of HS-27A Functionality
HS-27A cells have been instrumental in elucidating the role of the stromal microenvironment in supporting both normal and malignant cell growth and survival. Studies have demonstrated both concordance and divergence between in vitro observations and in vivo realities.
Support of Hematopoiesis and B-Cell Development
In vitro, HS-27A cells are known to support the proliferation of hematopoietic progenitor cells. However, they are characterized by poor secretion of growth factors and do not robustly support the growth of myeloid colonies from isolated hematopoietic progenitor cells in co-culture.[1][2]
A significant in vivo application of HS-27A has been in the development of humanized xenograft models. In one such model to study B-cell acute lymphoblastic leukemia (B-ALL), HS-27A cells were engineered to express human thymic stromal lymphopoietin (hTSLP).[3] When co-transplanted with patient-derived B-ALL cells into immunodeficient mice, the hTSLP-expressing HS-27A stroma led to a 3-6 fold increase in normal human B-cell precursors compared to control stroma.[3] This demonstrates that while HS-27A alone may have limitations in vitro, its genetic modification can create a more supportive niche in vivo that promotes specific hematopoietic lineages.
Interaction with Immune Cells
In vitro studies have shown that direct contact between HS-27A cells and monocytes leads to significant changes in gene expression in the monocytes, inducing a tissue macrophage phenotype.[4] The conditioned media from HS-27A cultures also promotes this differentiation.[4] The in vivo relevance of these findings is supported by immunohistochemistry of bone marrow biopsies, which show CD146+ stromal cells (a marker expressed by HS-27A) in close proximity to CD68+ macrophages expressing upregulated proteins identified in the in vitro co-cultures.[4]
Role in Cancer Progression
HS-27A cells have been extensively used to model the tumor microenvironment, particularly in multiple myeloma and leukemia. In vitro, co-culture with HS-27A can enhance the proliferation, migration, and adhesion of multiple myeloma cells and induce drug resistance.[5] However, a myeloma-derived stromal cell line, MSP-1, was found to affect these processes more profoundly than HS-27A, suggesting that stromal cells from a malignant environment may provide superior support to tumor cells.[5]
In a xenograft model of multiple myeloma, the co-injection of myeloma cells with bone marrow stromal cells from myeloma patients resulted in faster tumor growth compared to co-injection with stromal cells from healthy donors.[6] While this study did not use HS-27A directly in the in vivo experiment, it supports the principle that the stromal component significantly influences tumor progression in vivo, a phenomenon modeled in vitro using cell lines like HS-27A.
Quantitative Data Summary
| In Vitro Finding with HS-27A | In Vivo Model | Key Quantitative In Vivo Result | Concordance | Reference |
| Engineered to express hTSLP to support B-cell development | Xenograft in NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice | 3-6 fold increase in normal human B-cell precursors | High | [3] |
| Induces monocyte differentiation to macrophages | Immunohistochemistry of human bone marrow biopsies | Juxtaposition of CD146+ stromal cells and CD68+ macrophages expressing co-culture-induced proteins | Suggested | [4] |
| Supports multiple myeloma cell proliferation and adhesion | Comparison with myeloma-derived stroma (MSP-1) in vitro | MSP-1 showed significantly higher support for MM cell migration and adhesion compared to HS-27A | Partial | [5] |
Experimental Protocols
In Vitro Co-culture of HS-27A and B-ALL cells
-
Cell Culture: Human CRLF2 B-ALL cell lines (MUTZ5, MHH-CALL4) and the HS-27A stromal cell line are cultured in appropriate media.[3]
-
Stromal Cell Transduction: HS-27A cells are transduced with a lentiviral vector to express human TSLP or a control vector.[3]
-
Co-culture: B-ALL cells are co-cultured with the transduced or control HS-27A stromal layers.
-
Analysis: Proliferation and gene expression of the B-ALL cells are analyzed using techniques like flow cytometry and gene expression profiling.[3]
In Vivo Xenograft Model with HS-27A
-
Mice: Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) are used.[3]
-
Cell Preparation: Transduced HS-27A cells (expressing hTSLP or control) are harvested and mixed with patient-derived B-ALL cells.[3]
-
Transplantation: The cell mixture is injected into the mice (e.g., intravenously or subcutaneously).[3]
-
Monitoring: Mice are monitored for engraftment of human cells and tumor progression.
-
Analysis: At the experimental endpoint, tissues such as bone marrow and spleen are harvested to analyze the populations of human B-cells and B-ALL cells by flow cytometry and gene expression analysis.[3]
Visualizing the Workflow and Pathways
To better illustrate the experimental processes and the underlying biological interactions, the following diagrams are provided.
Caption: Experimental workflow for in vitro co-culture and in vivo xenotransplantation.
Caption: Signaling pathway activated by hTSLP-expressing HS-27A in B-ALL cells.
Conclusion
The HS-27A cell line serves as a valuable initial platform for investigating the complex interactions within the bone marrow microenvironment. While in vitro findings related to its support of hematopoiesis and interaction with immune cells show promising translation to in vivo contexts, particularly when genetically modified, it is crucial to acknowledge its limitations. As demonstrated in multiple myeloma studies, stromal cells derived from a diseased microenvironment may exhibit different functional properties. Therefore, while HS-27A is a powerful tool, a multi-model approach, including comparisons with primary cells and patient-derived stromal cells, is recommended for a more complete and predictive understanding of in vivo biology. The careful design of in vivo validation studies remains essential for confirming the physiological relevance of in vitro discoveries.
References
- 1. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development [frontiersin.org]
- 3. A novel xenograft model to study the role of TSLP-induced CRLF2 signals in normal and malignant human B lymphopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionally and Phenotypically Distinct Subpopulations of Marrow Stromal Cells Are Fibroblast in Origin and Induce Different Fates in Peripheral Blood Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newly established myeloma-derived stromal cell line MSP-1 supports multiple myeloma proliferation, migration, and adhesion and induces drug resistance more than normal-derived stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bone marrow stromal cells from myeloma patients support the growth of myeloma stem cells. [vivo.weill.cornell.edu]
Unveiling the Differential Supportive Roles of HS-27A Stromal Cells in Hematological Malignancies
A Comparative Guide for Researchers
In the complex microenvironment of the bone marrow, stromal cells play a pivotal role in nurturing and, in the context of cancer, protecting malignant hematopoietic cells. The human bone marrow stromal cell line HS-27A is a valuable tool for in vitro modeling of these interactions. This guide provides a comparative analysis of the supportive role of HS-27A in three major hematological malignancies: Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), and Lymphoma. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to equip researchers with a comprehensive understanding of how HS-27A differentially influences the pathobiology of these cancers.
Data Presentation: HS-27A's Supportive Function Across Hematological Malignancies
The supportive capacity of HS-27A varies significantly among different hematological malignancies. The following tables summarize quantitative data on the impact of HS-27A on cancer cell proliferation, drug resistance, and adhesion.
| Hematological Malignancy | Cancer Cell Line | Co-culture Condition | Fold Change in Proliferation (Cancer Cells) | Citation |
| Multiple Myeloma | MM1s | 2D Co-culture | ~1.15 - 1.20 | [1] |
| Multiple Myeloma | H929 | 2D Co-culture | No significant effect | [1] |
| Multiple Myeloma | MM1s | 3DTEBM Co-culture | No significant difference compared to monoculture | [1] |
| Multiple Myeloma | H929 | 3DTEBM Co-culture | No significant difference compared to monoculture | [1] |
| Acute Myeloid Leukemia | U937 | Co-culture with AICAr/Brequinar | No significant effect on growth arrest | [2] |
| Acute Myeloid Leukemia | THP-1 | Co-culture with AICAr/Brequinar | No significant effect on growth arrest | [2] |
Table 1: Effect of HS-27A Co-culture on Cancer Cell Proliferation. This table illustrates the impact of HS-27A on the proliferation of various hematological cancer cell lines.
| Hematological Malignancy | Cancer Cell Line | Drug | Observation in Co-culture with HS-27A | Citation |
| Multiple Myeloma | MM1s | Bortezomib, Dexamethasone, Lenalidomide | No significant increase in drug resistance | [1][3] |
| Lymphoma (Mantle Cell) | Various | Bortezomib | Protective effect against bortezomib-induced cytotoxicity | |
| Acute Myeloid Leukemia | U937, KG1a | Mitoxantrone | Decreased apoptosis (increased resistance) | [4] |
Table 2: Influence of HS-27A on Drug Resistance in Hematological Malignancies. This table highlights the role of HS-27A in mediating resistance to therapeutic agents.
| Hematological Malignancy | Cancer Cell Line | Adhesion Molecule on HS-27A | Key Observation | Citation |
| Multiple Myeloma | NCI-H929, IM-9, RPMI 8226 | VCAM-1 | VLA-4 on myeloma cells mediates adhesion to VCAM-1 | [5][6] |
| Acute Myeloid Leukemia | AML cells | VCAM-1 | VLA-4/VCAM-1 interaction contributes to adhesion | [2] |
| Lymphoma | Not specified | VCAM-1 | Implied role in adhesion and retention in bone marrow |
Table 3: Role of HS-27A in Cancer Cell Adhesion. This table summarizes the key adhesion molecules involved in the interaction between HS-27A and malignant cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to assess the supportive role of HS-27A.
Co-culture of Hematological Cancer Cells with HS-27A
This protocol outlines the general procedure for establishing a co-culture system.
-
Seed HS-27A Cells: Plate HS-27A cells in a suitable culture vessel (e.g., 6-well plate) at a density that allows them to reach 80-90% confluency within 24 hours. Use DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Prepare Cancer Cells: On the day of co-culture, harvest the hematological cancer cells (e.g., AML, MM, or lymphoma cell lines) and resuspend them in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Initiate Co-culture: Gently remove the medium from the confluent HS-27A monolayer and add the cancer cell suspension at a desired ratio (e.g., 10:1 cancer cells to stromal cells).
-
Incubation: Co-culture the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired experimental duration (e.g., 24, 48, or 72 hours).
Apoptosis Assay using Annexin V Staining
This protocol details the detection of apoptosis in cancer cells following co-culture.
-
Harvest Cells: Carefully collect the non-adherent cancer cells from the co-culture. To collect any loosely adherent cancer cells, gently wash the HS-27A monolayer with PBS.
-
Cell Staining:
-
Wash the harvested cancer cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Proliferation Assay using CFSE Staining
This protocol describes how to measure cancer cell proliferation.
-
Label Cancer Cells with CFSE:
-
Resuspend cancer cells in pre-warmed PBS.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of cold complete medium.
-
-
Co-culture: Co-culture the CFSE-labeled cancer cells with a confluent monolayer of HS-27A cells as described in the co-culture protocol.
-
Flow Cytometry Analysis: At desired time points, harvest the cancer cells and analyze the CFSE fluorescence by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.
VCAM-1 Mediated Adhesion Assay
This protocol outlines a method to assess the adhesion of cancer cells to HS-27A.
-
Prepare HS-27A Monolayer: Seed HS-27A cells in a 96-well plate and grow to confluency.
-
Label Cancer Cells: Label the hematological cancer cells with a fluorescent dye (e.g., Calcein-AM).
-
Adhesion Incubation: Add the labeled cancer cells to the HS-27A monolayer and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity of the fluorescence is proportional to the number of adherent cells.
Mandatory Visualization
The following diagrams, created using the DOT language, visualize key signaling pathways and a representative experimental workflow.
Caption: Workflow for assessing apoptosis in co-culture.
Caption: CXCL12/CXCR4 signaling in AML.
Caption: VCAM-1/VLA-4 signaling in MM.
Conclusion
The HS-27A stromal cell line serves as a multifaceted in vitro tool for dissecting the intricate interactions within the bone marrow microenvironment that support hematological malignancies. This guide highlights that the supportive role of HS-27A is not uniform across different cancers. In multiple myeloma, its contribution to proliferation and drug resistance in some contexts appears modest, particularly when compared to myeloma-derived stromal cells.[1][3] For AML, HS-27A demonstrates a capacity to protect against chemotherapy-induced apoptosis and modulate differentiation.[2][4] The supportive role in lymphoma is an area that warrants further investigation to generate more definitive quantitative data.
The differential effects of HS-27A are largely mediated by distinct signaling pathways. The CXCL12/CXCR4 axis is a prominent player in the AML-stroma interaction, promoting survival and drug resistance.[4] In contrast, the VCAM-1/VLA-4 adhesion pathway is central to the interaction between HS-27A and multiple myeloma cells, influencing cell adhesion and survival.[5][6]
By providing a structured comparison, detailed experimental protocols, and clear visual representations of the underlying molecular mechanisms, this guide aims to facilitate more targeted and effective research into the role of the bone marrow microenvironment in hematological malignancies. A deeper understanding of these differential supportive mechanisms will ultimately pave the way for the development of novel therapeutic strategies that disrupt the protective niche and enhance the efficacy of anti-cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Bone marrow stromal cells enhance differentiation of acute myeloid leukemia induced by pyrimidine synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newly established myeloma-derived stromal cell line MSP-1 supports multiple myeloma proliferation, migration, and adhesion and induces drug resistance more than normal-derived stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Role of CXCR4/STAT3 in mesenchymal stromal cell-mediated drug resistance of acute leukemia cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of VLA-4-dependent myeloma cell adhesion to fibronectin and VCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Disposal Protocols for HS-27 Human Fibroblast Cell Line
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the proper handling and disposal of the HS-27 human fibroblast cell line (ATCC® CRL-1634™). Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain compliance with regulatory standards.
The this compound cell line, derived from human foreskin, must be handled with appropriate precautions. Although the American Type Culture Collection (ATCC) classifies this compound as Biosafety Level 1 (BSL-1), it is a best practice, recommended by multiple safety guidelines and organizations, to handle all human cell lines under Biosafety Level 2 (BSL-2) containment.[1][2] This is due to the potential for harboring unidentified adventitious agents.[1] Furthermore, all human cell lines fall under the scope of the OSHA Bloodborne Pathogens Standard, which requires they be treated as potentially infectious materials.[2][3]
I. Core Principles of this compound Disposal
All waste generated from the culture of this compound cells is classified as biohazardous or regulated medical waste (RMW).[4][5][6] This includes spent culture media, discarded cells, contaminated labware (e.g., pipette tips, culture flasks, gloves), and any other materials that have come into contact with the cells. The fundamental principle of disposal is to decontaminate all biohazardous waste before it leaves the laboratory for final disposal.[7]
II. Data Presentation: Waste Stream Management
The following table summarizes the types of waste generated during this compound cell culture and the mandated disposal procedures.
| Waste Type | Examples | Containment | Decontamination Method | Final Disposal |
| Solid Biohazardous Waste | Culture flasks, petri dishes, centrifuge tubes, pipette tips, gloves, gowns, bench paper.[7][8] | Red or orange biohazard bags placed within a rigid, leak-proof secondary container.[9][10] | Autoclave (steam sterilization). | Collection by a licensed regulated medical waste contractor. |
| Liquid Biohazardous Waste | Spent culture medium, supernatant from centrifugation, wash buffers.[4] | Aspiration into a vacuum flask containing a chemical disinfectant.[11] | Chemical disinfection (e.g., 10% final volume of household bleach).[11][12] | After sufficient contact time and potential pH neutralization, may be poured down a sanitary sewer with copious amounts of water, pending institutional approval.[11][12] |
| Contaminated Sharps | Serological pipettes, scalpel blades, needles, broken glass. | Puncture-resistant, leak-proof sharps containers clearly labeled with the biohazard symbol.[3][9] | Autoclave or incineration. | Collection by a licensed regulated medical waste contractor. |
III. Experimental Protocols: Decontamination Procedures
A. Autoclaving (Steam Sterilization)
Autoclaving is the preferred method for decontaminating solid biohazardous waste.
-
Packaging: Place all solid waste, including filled biohazard bags, into a secondary, autoclavable container (e.g., a polypropylene (B1209903) tub) to contain any potential leaks. Do not seal bags completely to allow for steam penetration.
-
Loading: Load the autoclave according to the manufacturer's instructions, ensuring that there is adequate space for steam circulation.
-
Cycle Parameters: A typical decontamination cycle is a minimum of 30-60 minutes at 121°C (250°F) and 15 psi.[4] However, cycle times may need to be validated and adjusted based on the load size and density.
-
Verification: Use a chemical indicator (e.g., autoclave tape) with each load to show it has been processed. A biological indicator (spore test) should be used periodically (e.g., monthly) to verify the efficacy of the autoclave.
-
Post-Autoclaving: Once the cycle is complete and the waste is cooled, the now non-infectious waste can be placed in the regular laboratory trash, provided the biohazard symbols are defaced and it is permissible by institutional and local regulations. Note that some regulations prohibit red or orange bags from entering the general trash stream even after autoclaving.[7]
B. Chemical Disinfection for Liquid Waste
Liquid waste from this compound cell culture must be decontaminated before drain disposal.
-
Setup: Use a vacuum flask system for aspirating liquid waste. The collection flask must contain a suitable chemical disinfectant. A secondary overflow flask is also recommended.
-
Disinfectant: Add household bleach to the collection flask to achieve a final concentration of 10% of the total volume of liquid waste to be collected.[11][12]
-
Aspiration: Aspirate the liquid waste into the flask containing the disinfectant. Do not fill the flask beyond 75% capacity to prevent splashes and ensure effective mixing.[11]
-
Contact Time: Allow the waste to remain in contact with the disinfectant for a minimum of 30 minutes, although an overnight hold is often recommended to ensure complete inactivation.[4][12]
-
Disposal: After the required contact time, the disinfected liquid may be carefully poured down a laboratory sink with a large amount of running water, provided this is in accordance with institutional and local wastewater regulations.[12] Some institutions may require pH neutralization prior to disposal.[11]
IV. Mandatory Visualization: Disposal Workflow
The following diagrams illustrate the proper workflow for this compound waste management.
Caption: Workflow for this compound waste segregation, decontamination, and disposal.
Caption: Decision tree for proper disposal of laboratory waste from this compound culture.
References
- 1. Hs 27. Culture Collections [culturecollections.org.uk]
- 2. jcesom.marshall.edu [jcesom.marshall.edu]
- 3. purdue.edu [purdue.edu]
- 4. How To Handle Waste in A Cell Culture Laboratory - Blogs - News [pekybio.com]
- 5. Regulated Medical Waste - NYSDEC [dec.ny.gov]
- 6. Biological Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. medprodisposal.com [medprodisposal.com]
- 9. Regulated Waste | Free Healthcare Bloodborne Pathogens Online Training Video | Online Bloodborne Pathogens Training in OSHA Bloodborne Pathogens [probloodborne.com]
- 10. Regulated Medical Waste [envcap.org]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 12. research.hawaii.edu [research.hawaii.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
